connexin 45
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
131461-62-6 |
|---|---|
Molecular Formula |
C8H7NO3 |
Origin of Product |
United States |
Foundational & Exploratory
The Function and Regulation of Connexin 45 (GJC1): An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Connexin 45 (Cx45), encoded by the GJC1 gene, is a critical component of gap junctions, the intercellular channels responsible for direct communication between adjacent cells.[1] These channels facilitate the passage of ions, second messengers, and small metabolites, thereby coordinating cellular activities in various tissues.[2] Cx45 is notably expressed in the heart, nervous system, and developing embryonic tissues, playing pivotal roles in cardiac conduction, neuronal signaling, and embryogenesis.[3][4] Dysregulation of Cx45 function has been implicated in several pathologies, including cardiac arrhythmias and congenital heart defects, making it a significant target for therapeutic intervention.[4][5] This technical guide provides a comprehensive overview of the function and regulation of the this compound gene (GJC1), with a focus on quantitative data, detailed experimental protocols, and the intricate signaling pathways that govern its activity.
Core Functions of this compound
This compound is integral to the formation of gap junction channels that exhibit distinct biophysical properties. Each channel is formed by the docking of two hemichannels, or connexons, one from each of the adjacent cells. A connexon itself is a hexamer of connexin proteins.[2] Cx45 can form homomeric channels (composed solely of Cx45) as well as heteromeric channels by co-oligomerizing with other connexin isoforms, such as Connexin 43 (Cx43), which adds another layer of regulatory complexity.[6][7]
Cardiac Function
In the cardiovascular system, Cx45 is essential for proper electrical impulse propagation.[3] It is one of the three major connexins expressed in the heart, alongside Cx40 and Cx43.[8] Cx45 is the first connexin to be expressed during cardiac development and is prominently found in the sinoatrial and atrioventricular nodes, as well as the His-Purkinje system in the adult heart, highlighting its specialized role in the cardiac conduction system.[4][9] The loss of Cx45 function leads to severe developmental defects, including endocardial cushion defects and conduction blocks, which are often embryonic lethal.[10]
Neuronal Function
In the central nervous system (CNS), Cx45 is expressed in various neuronal populations, including the thalamus, hippocampus, and cerebellum.[11] It plays a role in the synchronization of neuronal firing and is involved in developmental processes within the brain.[11][12] Studies in the developing retina have shown that while Cx45 is not essential for the generation of retinal waves, it modulates the firing patterns of individual retinal ganglion cells, which is crucial for the proper wiring of the visual system.[12][13]
Quantitative Data Summary
The biophysical properties of this compound channels have been extensively studied. The following tables summarize key quantitative data for easy comparison.
| Parameter | Cell Type/System | Value | Reference(s) |
| Unitary Conductance (γj) | HeLa cells | 38 ± 14 pS | [14] |
| SKHep1 cells | 17.8 pS | [8] | |
| Chick Embryo | 26 ± 6 pS | [15] | |
| Voltage Sensitivity (V0) | Xenopus oocytes | 20 mV | [7] |
| HeLa cells | Parameters similar to Cx45-based GJs | [16] | |
| pH Sensitivity | SKHep1 cells | ~20% of control at pHi 6.7; closed at pHi 6.3 | [8] |
Table 1: Electrophysiological Properties of this compound Gap Junction Channels
| Permeant Molecule | Cell Type/System | Relative Permeability | Reference(s) |
| Lucifer Yellow (LY) | HeLa cells | Progressively decreasing permeability (Cx32 > Cx26 > Cx45) | [6] |
| DAPI | HeLa cells | Progressively increasing permeability (Cx45 > Cx26 > Cx32) | [6] |
| 2',7'-dichlorofluorescein | Chick Embryo | Permeable | [12][15] |
| 6-carboxyfluorescein | Chick Embryo | Not permeable | [12][15] |
| Alexa Dyes | Xenopus oocytes | 45-fold drop in permeability from smallest to largest dye | [17][18] |
Table 2: Permeability of this compound Gap Junction Channels to Fluorescent Dyes
Regulation of this compound
The expression and function of GJC1 are tightly regulated at multiple levels, including transcriptional control, post-translational modifications, and protein-protein interactions.
Transcriptional Regulation
The promoter of the GJC1 gene contains binding sites for several transcription factors that modulate its expression. Understanding these regulatory elements is key to deciphering the cell-type-specific and developmental expression patterns of Cx45.
Post-Translational Modifications
Phosphorylation is a key post-translational modification that regulates Cx45 channel function, trafficking, and stability. Several kinases have been identified that phosphorylate Cx45, often in response to extracellular signals.
PKC and c-Src Signaling: Activation of Protein Kinase C (PKC) and the tyrosine kinase c-Src can lead to the phosphorylation of Cx45. While c-Src-mediated phosphorylation of Cx43 is known to inhibit gap junctional communication, its effect on Cx45 appears to be different, suggesting isoform-specific regulation. c-Src has been shown to phosphorylate Cx45 on tyrosine residues Y324 and Y356.
MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway is another key regulator of connexin expression and function. While much of the research has focused on Cx43, evidence suggests that this pathway also influences Cx45.[5]
Protein-Protein Interactions
This compound interacts with several scaffolding and regulatory proteins that influence its localization and function. A key interacting partner is Zonula Occludens-1 (ZO-1), a protein typically associated with tight junctions.
The interaction between Cx45 and ZO-1 is mediated by a C-terminal PDZ binding motif on Cx45.[19][20] This interaction is thought to play a role in the trafficking of Cx45 to the plasma membrane, its stabilization within gap junction plaques, and its connection to the actin cytoskeleton.[9]
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the function and regulation of this compound.
Dual Whole-Cell Patch Clamp Electrophysiology
This technique is the gold standard for measuring the conductance and gating properties of gap junction channels between pairs of cells.
Objective: To measure the macroscopic and single-channel currents of Cx45 gap junctions.
Materials:
-
Patch-clamp amplifier and data acquisition system
-
Inverted microscope with micromanipulators
-
Borosilicate glass capillaries for patch pipettes
-
Cell culture of cells expressing Cx45 (e.g., transfected HeLa or SKHep1 cells)
-
Extracellular (bath) solution (in mM): 140 NaCl, 5.4 CsCl, 1.8 CaCl₂, 1 MgCl₂, 2 BaCl₂, 5 HEPES (pH 7.4).
-
Intracellular (pipette) solution (in mM): 130 CsCl, 10 NaAsp, 0.26 CaCl₂, 1 MgCl₂, 2 EGTA, 7 TEACl, 5 HEPES (pH 7.2).
Procedure:
-
Grow cells expressing Cx45 on glass coverslips to 80-100% confluency.
-
Transfer a coverslip to the recording chamber on the microscope stage and perfuse with the extracellular solution at 30°C.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with the intracellular solution.
-
Using micromanipulators, approach a pair of adjacent cells with two separate patch pipettes.
-
Establish a gigaohm seal between the pipette tip and the cell membrane of each cell.
-
Rupture the cell membrane by applying gentle suction to achieve the whole-cell configuration in both cells.
-
Clamp the voltage of one cell (cell 1) at a holding potential (e.g., 0 mV) and apply a series of voltage steps to the other cell (cell 2) to create a transjunctional voltage (Vj).
-
Record the junctional current (Ij) in cell 1, which is equal in magnitude and opposite in polarity to the current in cell 2.
-
Calculate the junctional conductance (Gj) using Ohm's law: Gj = Ij / Vj.
-
To study voltage-dependent gating, apply long voltage steps and fit the decay of the junctional current to a Boltzmann equation to determine parameters such as V0.
Immunohistochemistry (IHC) for this compound
IHC is used to visualize the subcellular localization of Cx45 protein in tissue sections or cultured cells.
Objective: To determine the distribution of Cx45 protein.
Materials:
-
Tissue sections (paraffin-embedded or frozen) or cultured cells on coverslips
-
Primary antibody: Rabbit or mouse anti-Connexin 45 antibody (dilution typically 1:100 to 1:500)
-
Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit/mouse)
-
Blocking solution (e.g., 5% normal goat serum in PBS with 0.3% Triton X-100)
-
Antigen retrieval buffer (for paraffin (B1166041) sections, e.g., citrate (B86180) buffer, pH 6.0)
-
Mounting medium with DAPI
Procedure for Paraffin-Embedded Sections:
-
Deparaffinize and rehydrate tissue sections.
-
Perform heat-induced antigen retrieval by incubating slides in antigen retrieval buffer at 95-100°C for 20-30 minutes.
-
Wash sections with PBS.
-
Permeabilize with 0.3% Triton X-100 in PBS for 10 minutes.
-
Block non-specific binding with blocking solution for 1 hour at room temperature.
-
Incubate with primary anti-Cx45 antibody overnight at 4°C.
-
Wash with PBS.
-
Incubate with fluorescently labeled secondary antibody for 1-2 hours at room temperature, protected from light.
-
Wash with PBS.
-
Counterstain nuclei with DAPI.
-
Mount coverslips using mounting medium.
-
Visualize using a fluorescence or confocal microscope.
Scrape-Loading Dye Transfer Assay
This is a simple and rapid method to assess gap junctional intercellular communication (GJIC) in a population of cells.
Objective: To qualitatively or semi-quantitatively measure the extent of cell-to-cell communication via gap junctions.
Materials:
-
Cultured cells grown to confluence on a petri dish or coverslip
-
Fluorescent dye solution: Lucifer Yellow (e.g., 1 mg/mL in PBS)
-
High molecular weight dye for control (optional): Rhodamine Dextran (e.g., 1 mg/mL in PBS)
-
Surgical scalpel blade or needle
-
Fluorescence microscope
Procedure:
-
Wash the confluent cell monolayer with PBS.
-
Add a small volume of the fluorescent dye solution to the cells.
-
Gently make a few scrapes or cuts across the cell monolayer with a scalpel blade.
-
Incubate for 5-10 minutes at 37°C to allow the dye to be taken up by the damaged cells and transfer to adjacent cells.
-
Wash the cells thoroughly with PBS to remove extracellular dye.
-
Immediately observe the cells under a fluorescence microscope.
-
The extent of dye transfer from the scrape line to neighboring cells is an indicator of GJIC.
Co-Immunoprecipitation (Co-IP) of this compound and ZO-1
Co-IP is used to investigate the in vivo interaction between Cx45 and its binding partners, such as ZO-1.
Objective: To determine if Cx45 and ZO-1 physically associate within the cell.
Materials:
-
Cell lysate from cells co-expressing Cx45 and ZO-1
-
Primary antibody for immunoprecipitation (e.g., anti-Cx45 antibody)
-
Protein A/G magnetic beads or agarose (B213101) beads
-
Co-IP lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Wash buffer
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
Primary antibodies for Western blotting (anti-Cx45 and anti-ZO-1)
Procedure:
-
Lyse cells in Co-IP lysis buffer and clear the lysate by centrifugation.
-
Pre-clear the lysate by incubating with Protein A/G beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with the immunoprecipitating antibody (anti-Cx45) for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add Protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours to capture the immune complexes.
-
Pellet the beads by centrifugation and wash several times with wash buffer to remove non-specifically bound proteins.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Perform Western blotting using primary antibodies against both Cx45 (to confirm successful immunoprecipitation) and ZO-1 (to detect the co-immunoprecipitated protein).
Conclusion
This compound is a multifaceted protein with indispensable roles in intercellular communication, particularly in the cardiac and nervous systems. Its function is intricately regulated at the transcriptional, translational, and post-translational levels, involving a complex interplay of transcription factors, protein kinases, and interacting proteins. The quantitative data and detailed experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to further investigate the biology of GJC1 and explore its potential as a therapeutic target. A deeper understanding of the signaling pathways that govern Cx45 function will undoubtedly pave the way for novel strategies to address pathologies associated with its dysregulation.
References
- 1. Scrape-loading and dye transfer. A rapid and simple technique to study gap junctional intercellular communication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Whole Cell Patch Clamp Protocol [protocols.io]
- 3. Immunohisto- and cytochemistry analysis of connexins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. elkbiotech.com [elkbiotech.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. assaygenie.com [assaygenie.com]
- 7. mdpi.com [mdpi.com]
- 8. ahajournals.org [ahajournals.org]
- 9. docs.axolbio.com [docs.axolbio.com]
- 10. Measurement of the Promoter Activity in Escherichia coli by Using a Luciferase Reporter - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Scrape Loading/Dye Transfer Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Connexin45 directly binds to ZO-1 and localizes to the tight junction region in epithelial MDCK cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]
- 14. bicellscientific.com [bicellscientific.com]
- 15. researchgate.net [researchgate.net]
- 16. Establishment of the Dual Whole Cell Recording Patch Clamp Configuration for the Measurement of Gap Junction Conductance | Springer Nature Experiments [experiments.springernature.com]
- 17. Luciferase Reporter Assay System for Deciphering GPCR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The effects of connexin phosphorylation on gap junctional communication - PMC [pmc.ncbi.nlm.nih.gov]
- 19. bosterbio.com [bosterbio.com]
- 20. abbiotec.com [abbiotec.com]
An In-depth Technical Guide to Connexin 45: Protein Structure and Domains
For Researchers, Scientists, and Drug Development Professionals
Introduction
Connexin 45 (Cx45), also known as Gap Junction Protein Gamma 1 (GJC1) or Gap Junction Alpha-7 Protein (GJA7), is a critical member of the connexin family of proteins that form gap junctions.[1][2] These junctions are essential for direct cell-to-cell communication by allowing the passage of ions and small molecules, playing a vital role in numerous physiological processes, particularly in the cardiovascular and nervous systems.[3] This technical guide provides a comprehensive overview of the structure and domains of the this compound protein, detailed experimental protocols for its study, and visualizations of its molecular interactions and experimental workflows.
This compound Protein Structure and Domains
This compound is a transmembrane protein with a well-defined topology characteristic of the connexin family. It consists of four alpha-helical transmembrane domains (TM1-TM4), two extracellular loops (EC1 and EC2), a single cytoplasmic loop (CL), and intracellular N- and C-termini.[2][4] Six this compound monomers oligomerize to form a hemichannel, or connexon, in the cell membrane. Two connexons from adjacent cells then dock to form a complete gap junction channel.
Quantitative Data Summary
| Property | Human this compound (UniProt: P36383) | Mouse this compound (UniProt: P28229) |
| Gene Name | GJC1 | Gjc1 |
| Aliases | GJA7, CX45 | Gja7, Cxn-45 |
| Amino Acid Count | 396 | 396 |
| Molecular Weight (kDa) | ~45 | ~45 |
| N-terminus | 1 - 22 | 1 - 22 |
| Transmembrane Domain 1 | 23 - 43 | 23 - 43 |
| Extracellular Loop 1 | 44 - 78 | 44 - 78 |
| Transmembrane Domain 2 | 79 - 99 | 79 - 99 |
| Cytoplasmic Loop | 100 - 163 | 100 - 163 |
| Transmembrane Domain 3 | 164 - 184 | 164 - 184 |
| Extracellular Loop 2 | 185 - 208 | 185 - 208 |
| Transmembrane Domain 4 | 209 - 229 | 209 - 229 |
| C-terminus | 230 - 396 | 230 - 396 |
Domain Descriptions
-
N-terminus (NT): This intracellular domain is involved in the voltage gating of the gap junction channel.
-
Transmembrane Domains (TM1-TM4): These hydrophobic alpha-helical domains anchor the protein within the plasma membrane and form the wall of the channel pore.
-
Extracellular Loops (EC1 & EC2): These loops are crucial for the docking of hemichannels from adjacent cells to form a complete gap junction. They contain conserved cysteine residues that form disulfide bonds, stabilizing the loop structure.
-
Cytoplasmic Loop (CL): This domain is highly variable among different connexins and is a site for post-translational modifications that can regulate channel function. Compared to other connexin subfamilies, this compound possesses an unusually long cytoplasmic loop.[1]
-
C-terminus (CT): This long intracellular tail is a major regulatory hub. It contains multiple phosphorylation sites and binding motifs for interacting proteins, such as Zonula Occludens-1 (ZO-1).[3] The C-terminal domain is also involved in the trafficking, assembly, and turnover of gap junctions. A specific region within the C-terminus (residues 333-361) has been identified as an alpha-helical structure that mediates dimerization of the C-terminal domain.[3]
Experimental Protocols
Detailed methodologies for key experiments used to study this compound are provided below.
Co-Immunoprecipitation (Co-IP) for Protein Interaction Analysis
This protocol is used to identify proteins that interact with this compound in their native cellular environment.
Materials:
-
Cells expressing this compound
-
Ice-cold PBS
-
Co-IP Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Anti-connexin 45 antibody
-
Control IgG antibody (from the same species as the primary antibody)
-
Protein A/G magnetic beads
-
Wash Buffer (e.g., lysis buffer without detergents)
-
Elution Buffer (e.g., low pH buffer or SDS-PAGE sample buffer)
-
Microcentrifuge
-
End-over-end rotator
Procedure:
-
Cell Lysis:
-
Wash cultured cells twice with ice-cold PBS.
-
Add ice-cold Co-IP Lysis Buffer to the cells and incubate on ice for 30 minutes with occasional vortexing.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
-
Pre-clearing the Lysate:
-
Add control IgG and protein A/G magnetic beads to the protein lysate.
-
Incubate for 1 hour at 4°C on an end-over-end rotator.
-
Pellet the beads using a magnetic stand and transfer the supernatant to a new tube. This step reduces non-specific binding.
-
-
Immunoprecipitation:
-
Add the anti-connexin 45 antibody to the pre-cleared lysate.
-
Incubate overnight at 4°C on an end-over-end rotator.
-
Add fresh protein A/G magnetic beads and incubate for 2-4 hours at 4°C.
-
-
Washing:
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Wash the beads three to five times with ice-cold Wash Buffer.
-
-
Elution:
-
Resuspend the beads in Elution Buffer (e.g., 2x SDS-PAGE sample buffer) and boil for 5-10 minutes to release the protein complexes.
-
Pellet the beads and collect the supernatant containing the immunoprecipitated proteins for analysis by Western blotting.
-
Western Blotting for Protein Detection
This technique is used to detect and quantify the amount of this compound protein in a sample.
Materials:
-
Protein lysate (from Co-IP or whole-cell extract)
-
SDS-PAGE gels
-
Running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody (anti-connexin 45)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
SDS-PAGE:
-
Load protein samples onto an SDS-PAGE gel.
-
Run the gel until adequate separation of proteins is achieved.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Blocking:
-
Incubate the membrane in blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the primary anti-connexin 45 antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Immunofluorescence for Protein Localization
This method is used to visualize the subcellular localization of this compound.
Materials:
-
Cells grown on coverslips
-
PBS
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody (anti-connexin 45)
-
Fluorophore-conjugated secondary antibody
-
DAPI (for nuclear staining)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Fixation:
-
Wash cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
-
Permeabilization:
-
Wash cells with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
-
Blocking:
-
Wash cells with PBS.
-
Block non-specific binding by incubating with blocking solution for 1 hour.
-
-
Antibody Incubation:
-
Incubate with the primary anti-connexin 45 antibody diluted in blocking solution for 1-2 hours at room temperature or overnight at 4°C.
-
Wash cells three times with PBS.
-
Incubate with the fluorophore-conjugated secondary antibody diluted in blocking solution for 1 hour at room temperature in the dark.
-
-
Staining and Mounting:
-
Wash cells three times with PBS.
-
Stain the nuclei with DAPI for 5 minutes.
-
Wash cells with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
-
Imaging:
-
Visualize the localization of this compound using a fluorescence microscope.
-
Scrape-Loading Dye Transfer Assay for Functional Analysis
This assay assesses the functionality of gap junctions by measuring the transfer of a fluorescent dye between adjacent cells.[5][6][7]
Materials:
-
Confluent cell monolayer
-
Lucifer Yellow dye solution
-
Rhodamine-dextran (as a control for cell damage)
-
PBS
-
Microscope with fluorescence capabilities
Procedure:
-
Cell Preparation:
-
Grow cells to a confluent monolayer.
-
-
Scraping and Dye Loading:
-
Rinse the cells with PBS.
-
Add a solution containing Lucifer Yellow and Rhodamine-dextran to the cells.
-
Make a scrape across the cell monolayer with a fine needle or scalpel blade.
-
-
Dye Transfer:
-
Incubate for 2-5 minutes to allow the dye to be taken up by the scraped cells and transferred to adjacent cells through gap junctions.
-
-
Washing and Imaging:
-
Wash the cells several times with PBS to remove extracellular dye.
-
Immediately visualize the cells using a fluorescence microscope. The extent of Lucifer Yellow transfer to neighboring cells indicates the level of gap junctional intercellular communication.
-
Dual Whole-Cell Patch Clamp for Electrophysiological Characterization
This technique provides a direct measure of the electrical conductance of gap junction channels between two adjacent cells.[8][9][10][11]
Materials:
-
Cell pairs expressing this compound
-
Patch clamp rig with two amplifiers
-
Micromanipulators
-
Glass micropipettes
-
Extracellular and intracellular solutions
Procedure:
-
Cell Preparation:
-
Identify a pair of adjacent cells expressing this compound.
-
-
Patching:
-
Using micromanipulators, bring a glass micropipette into contact with each cell of the pair and form a giga-ohm seal.
-
-
Whole-Cell Configuration:
-
Rupture the cell membrane under the pipette tip to achieve the whole-cell recording configuration for both cells.
-
-
Voltage Clamp and Recording:
-
Clamp the voltage of one cell and apply voltage steps while recording the current in the second cell. The current flowing from one cell to the other through the gap junctions is measured.
-
-
Data Analysis:
-
Calculate the junctional conductance (Gj) from the measured junctional current (Ij) and the transjunctional voltage (Vj).
-
Visualizations
This compound Protein Domain Structure
Caption: Topological model of this compound protein domains.
Signaling Pathway: this compound Interaction with ZO-1
Caption: Interaction of this compound with the scaffolding protein ZO-1.
Experimental Workflow for this compound Research
Caption: A typical experimental workflow for studying this compound.
References
- 1. journals.biologists.com [journals.biologists.com]
- 2. usbio.net [usbio.net]
- 3. Characterization of the connexin45 carboxyl-terminal domain structure and interactions with molecular partners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. usbio.net [usbio.net]
- 5. researchgate.net [researchgate.net]
- 6. Scrape Loading/Dye Transfer Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Scrape-loading and dye transfer. A rapid and simple technique to study gap junctional intercellular communication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Establishment of the Dual Whole Cell Recording Patch Clamp Configuration for the Measurement of Gap Junction Conductance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Establishment of the Dual Whole Cell Recording Patch Clamp Configuration for the Measurement of Gap Junction Conductance | Springer Nature Experiments [experiments.springernature.com]
- 10. researchgate.net [researchgate.net]
- 11. Quantitative analysis of dual whole-cell voltage-clamp determination of gap junctional conductance - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Role of Connexin 45 in the Heart's Electrical Symphony: An In-depth Technical Guide
For Immediate Release
This whitepaper provides a comprehensive technical overview of Connexin 45 (Cx45) expression and function within the cardiac conduction system. Tailored for researchers, scientists, and drug development professionals, this document delves into the quantitative expression, experimental evaluation, and regulatory mechanisms governing this critical gap junction protein.
Introduction: The Maestro of Nodal Conduction
The coordinated propagation of the electrical impulse through the heart is fundamental to its rhythmic contraction. This symphony of cellular communication is orchestrated by specialized gap junction channels, with this compound (GJA7) playing a pivotal role, particularly within the pacemaking and conduction tissues.[1][2] Unlike the more ubiquitously expressed Connexin 43 (Cx43) in the working myocardium, Cx45 is predominantly localized to the sinoatrial (SA) node and the atrioventricular (AV) node.[3][4][5] Its unique biophysical properties, characterized by low single-channel conductance, are instrumental in establishing the slow conduction velocity necessary for the proper delay between atrial and ventricular contraction.[6][7] This guide will explore the nuanced expression of Cx45 across the cardiac conduction system, detail the methodologies to investigate its presence and function, and illuminate the signaling pathways that regulate this crucial protein.
Quantitative Expression of this compound
The expression of this compound varies significantly across the different components of the cardiac conduction system. While absolute quantitative data remains a subject of ongoing research, a compilation of relative expression levels from multiple studies provides a clear picture of its distribution.
This compound Protein Expression
Immunohistochemical and Western blot analyses have consistently demonstrated the highest levels of Cx45 protein in the SA and AV nodes.[4][8] Its expression is comparatively lower in the His-Purkinje system and sparse in the working myocardium of the ventricles.[8][9]
| Cardiac Conduction System Component | Relative this compound Protein Expression | Co-expressed Connexins | Source(s) |
| Sinoatrial (SA) Node | High | Cx30.2 | [3][5] |
| Atrioventricular (AV) Node | High | Cx40 (lower levels), Cx30.2 | [1][4][7] |
| His Bundle | Moderate | Cx40 | [1][8] |
| Bundle Branches | Moderate | Cx40 | [1][8] |
| Purkinje Fibers | Low to Moderate | Cx40, Cx43 (distally) | [8][9] |
| Working Myocardium (Ventricular) | Very Low / Undetectable | Cx43 | [9][10] |
This compound (GJA7) mRNA Expression
The mRNA levels of GJA7, the gene encoding Cx45, generally correlate with protein expression patterns. Quantitative real-time PCR (RT-qPCR) and in situ hybridization studies have confirmed the enrichment of GJA7 transcripts in the nodal tissues.[2][7]
| Cardiac Conduction System Component | Relative this compound (GJA7) mRNA Expression | Source(s) |
| Sinoatrial (SA) Node | High | [3] |
| Atrioventricular (AV) Node | High | [7] |
| His Bundle | Moderate | [1] |
| Bundle Branches | Moderate | [1] |
| Purkinje Fibers | Low | [9] |
| Working Myocardium (Ventricular) | Very Low | [10] |
Experimental Protocols for Studying this compound
Accurate and reproducible methodologies are paramount for elucidating the role of Cx45. This section provides detailed protocols for the key experimental techniques used to assess Cx45 expression and function.
Immunohistochemistry (IHC) for this compound
This protocol is optimized for the detection of Cx45 in frozen cardiac tissue sections.
Tissue Preparation:
-
Perfuse the heart with ice-cold phosphate-buffered saline (PBS) to remove blood.
-
Fix the heart in 4% paraformaldehyde (PFA) in PBS for 4-6 hours at 4°C.
-
Cryoprotect the tissue by sequential immersion in 15% and 30% sucrose (B13894) in PBS at 4°C until the tissue sinks.
-
Embed the tissue in Optimal Cutting Temperature (OCT) compound and freeze rapidly in isopentane (B150273) cooled with liquid nitrogen.
-
Store tissue blocks at -80°C.
-
Cut 7-10 µm thick sections using a cryostat and mount on positively charged slides.[11]
Immunostaining:
-
Air dry the sections for 30 minutes at room temperature.
-
Wash sections 3 times for 5 minutes each in PBS.
-
Perform antigen retrieval by incubating slides in a citrate-based buffer (pH 6.0) at 95-100°C for 10-20 minutes. Allow to cool for 20 minutes.
-
Permeabilize sections with 0.25% Triton X-100 in PBS for 10 minutes.
-
Block non-specific binding with 5% normal goat serum in PBS containing 0.1% Triton X-100 for 1 hour at room temperature.
-
Incubate with a primary antibody against this compound overnight at 4°C. Recommended antibodies and dilutions include:
-
Rabbit polyclonal anti-Cx45 (Proteintech, Cat# 22184-1-AP), dilution 1:400.[12]
-
Rabbit polyclonal anti-Cx45 (Thermo Fisher Scientific, Cat# 40-7000), dilution 1:100.[13]
-
Mouse monoclonal anti-Cx45 (5C7G1) (Thermo Fisher Scientific, Cat# 41-5800), dilution 1:100.[3]
-
Rabbit polyclonal anti-Cx45 (Abbiotec, Cat# 251345), dilution 1:200-1:500.[14]
-
-
Wash sections 3 times for 5 minutes each in PBS.
-
Incubate with an appropriate fluorophore-conjugated secondary antibody (e.g., Goat anti-Rabbit IgG Alexa Fluor 488) at a 1:500 dilution for 1 hour at room temperature in the dark.
-
Wash sections 3 times for 5 minutes each in PBS in the dark.
-
Counterstain nuclei with DAPI for 5 minutes.
-
Wash sections twice with PBS.
-
Mount coverslips with an anti-fade mounting medium.
-
Visualize using a fluorescence or confocal microscope.[15][16]
Figure 1: Workflow for Immunohistochemical Staining of this compound.
Western Blotting for this compound
This protocol is designed for the detection of Cx45 from cardiac tissue lysates.
Sample Preparation:
-
Excise and snap-freeze cardiac tissue in liquid nitrogen.
-
Homogenize the frozen tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with intermittent vortexing.
-
Centrifuge at 14,000 x g for 20 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (total protein lysate) to a new tube.
-
Determine protein concentration using a BCA assay.
Electrophoresis and Transfer:
-
Mix 20-40 µg of protein with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Load samples onto a 10% SDS-PAGE gel and run at 100-120V until the dye front reaches the bottom.
-
Transfer proteins to a PVDF membrane at 100V for 90 minutes or semi-dry transfer for 30-60 minutes.
-
Confirm transfer by Ponceau S staining.
Immunodetection:
-
Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against this compound overnight at 4°C with gentle agitation. Recommended antibodies and dilutions include:
-
Wash the membrane 3 times for 10 minutes each with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., Goat anti-Rabbit IgG-HRP) at a 1:5000-1:10000 dilution for 1 hour at room temperature.
-
Wash the membrane 3 times for 10 minutes each with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image with a chemiluminescence detection system.[17][18]
Figure 2: Western Blotting Workflow for this compound Detection.
Real-Time Quantitative PCR (RT-qPCR) for GJA7
This protocol outlines the steps for quantifying GJA7 mRNA levels in cardiac tissue.
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from snap-frozen cardiac tissue using a TRIzol-based method or a commercial kit.
-
Assess RNA quality and quantity using a spectrophotometer and by gel electrophoresis.
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) and random hexamer primers.
RT-qPCR:
-
Prepare a reaction mix containing cDNA, SYBR Green or TaqMan master mix, and forward and reverse primers for GJA7.
-
Example of human GJA7 primers for SYBR Green RT-qPCR:
-
Forward: 5'-AAGGGCAGGGAACAACTTGAT-3'
-
Reverse: 5'-GTGGGCAAACTGCACAACATT-3'[19]
-
-
Use a validated housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Perform the RT-qPCR reaction using a standard three-step cycling protocol (denaturation, annealing, extension).
-
Analyze the data using the ΔΔCt method to determine the relative expression of GJA7.[20]
Electrophysiology: Dual Whole-Cell Patch Clamp
This technique is used to measure the conductance of Cx45 gap junction channels between pairs of cells.
Cell Preparation:
-
Use a cell line with low endogenous connexin expression (e.g., N2a or HeLa cells) transfected to express Cx45.
-
Plate cells at a density that allows for the formation of cell pairs.
Recording:
-
Identify a cell pair with good optical properties for patch clamping.
-
Establish a whole-cell patch-clamp configuration on both cells of the pair using two separate patch pipettes.
-
Clamp the voltage of one cell (cell 1) at a holding potential (e.g., 0 mV).
-
Apply a series of voltage steps to the other cell (cell 2) and measure the resulting current in cell 1 (junctional current, Ij).
-
Calculate the junctional conductance (Gj) using the formula: Gj = Ij / (V2 - V1), where V1 and V2 are the membrane potentials of cell 1 and cell 2, respectively.[21]
Regulation of this compound Expression and Function
The expression and function of Cx45 are tightly regulated at multiple levels, including transcription, post-translational modifications, and protein-protein interactions.
Transcriptional Regulation
The expression of GJA7 is controlled by a network of cardiac-specific transcription factors. Key players include GATA4, Nkx2-5, and Tbx5, which are known to cooperatively regulate the expression of many cardiac genes.[22][23][24] These transcription factors bind to specific sites in the promoter region of the GJA7 gene, thereby controlling its transcription in a spatially and temporally specific manner during cardiac development and in the adult heart.
Figure 3: Transcriptional Regulation of this compound by Key Cardiac Transcription Factors.
Post-Translational Modification: Phosphorylation
Phosphorylation is a critical mechanism for regulating the function of connexin channels, including their gating, trafficking, and degradation. The non-receptor tyrosine kinase c-Src has been identified as a kinase that can phosphorylate Cx43.[25][26][27] While the direct phosphorylation of Cx45 by c-Src is an area of active investigation, it is known that tyrosine kinase activity can modulate Cx45 channel function.[28] Phosphorylation of the C-terminal tail of Cx45 is believed to be involved in the voltage and pH gating of the channel.[28]
Figure 4: Post-Translational Regulation of this compound by c-Src Mediated Phosphorylation.
Functional Significance and Logical Relationships
The distinct distribution and biophysical properties of Cx45 are fundamental to the hierarchical and coordinated propagation of the cardiac impulse.
Role in Slow Conduction
The low single-channel conductance of Cx45 is a key determinant of the slow conduction velocity observed in the SA and AV nodes.[6] This "conduction delay" at the AV node is essential for allowing the atria to fully contract and eject blood into the ventricles before ventricular contraction begins.
Electrical Coupling in the Conduction System
The cardiac conduction system exhibits a complex mosaic of connexin expression. In the AV node, the predominance of low-conductance Cx45 ensures slow and decremental conduction. As the impulse travels down the His-Purkinje system, the expression of high-conductance Cx40 becomes more prominent, facilitating rapid conduction to the ventricular myocardium.[9][29] Cx45 is also present in the His-Purkinje system, where it may form heteromeric channels with Cx40, further modulating conduction properties.
Figure 5: Logical Relationship of Connexin Expression and Impulse Propagation Speed.
Conclusion and Future Directions
This compound is an indispensable component of the cardiac conduction system, with its restricted expression and low conductance properties being critical for normal heart rhythm. This technical guide provides a foundational understanding of Cx45 expression, the methodologies for its study, and its regulatory mechanisms. Future research, including high-resolution quantitative proteomics and detailed analysis of the GJA7 promoter, will further unravel the intricate role of Cx45 in cardiac electrophysiology. A deeper understanding of Cx45 regulation and function holds significant promise for the development of novel therapeutic strategies for cardiac arrhythmias and conduction disturbances.
References
- 1. Gap junction channels and cardiac impulse propagation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Connexin45 is the first connexin to be expressed in the central conduction system of the mouse heart - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Monoclonal Antibody (5C7G1) (41-5800) [thermofisher.com]
- 4. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
- 5. Connexin45, a major connexin of the rabbit sinoatrial node, is co-expressed with connexin43 in a restricted zone at the nodal-crista terminalis border - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Connexin-Mediated Cardiac Impulse Propagation: Connexin 30.2 Slows Atrioventricular Conduction in Mouse Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biophys.uni-frankfurt.de [biophys.uni-frankfurt.de]
- 8. ahajournals.org [ahajournals.org]
- 9. Cardiac connexins and impulse propagation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Connexin45 expression is preferentially associated with the ventricular conduction system in mouse and rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mskcc.org [mskcc.org]
- 12. This compound antibody (22184-1-AP) | Proteintech [ptglab.com]
- 13. This compound Polyclonal Antibody (40-7000) [thermofisher.com]
- 14. abbiotec.com [abbiotec.com]
- 15. Immunofluorescence protocol for frozen sections [sites.wustl.edu]
- 16. sysy-histosure.com [sysy-histosure.com]
- 17. bicellscientific.com [bicellscientific.com]
- 18. novusbio.com [novusbio.com]
- 19. Analysis of connexin 43, this compound and N-cadherin in the human sertoli cell line FS1 and the human seminoma-like cell line TCam-2 in comparison with human testicular biopsies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A simple RT-PCR-based strategy for screening connexin identity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Two-electrode voltage clamp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Transcriptional regulation of the murine Connexin40 promoter by cardiac factors Nkx2-5, GATA4 and Tbx5 - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Interaction of Gata4 and Gata6 with Tbx5 is critical for normal cardiac development - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Complex Interdependence Regulates Heterotypic Transcription Factor Distribution and Coordinates Cardiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Src Regulation of Cx43 Phosphorylation and Gap Junction Turnover - PMC [pmc.ncbi.nlm.nih.gov]
- 26. rdw.rowan.edu [rdw.rowan.edu]
- 27. Src Regulation of Cx43 Phosphorylation and Gap Junction Turnover - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. The effects of connexin phosphorylation on gap junctional communication - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Connexins and impulse propagation in the mouse heart - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of Connexin 45 in Embryonic Heart Development: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the critical functions of Connexin 45 (Cx45), also known as GJA7, in the embryogenesis of the heart. We synthesize key findings on its spatiotemporal expression, its indispensable role in the formation and function of the cardiac conduction system and heart valves, and its interplay with crucial signaling pathways. This document is intended to be a comprehensive resource, incorporating quantitative data, detailed experimental methodologies, and visual representations of complex biological processes to facilitate a deeper understanding and spur further research in cardiac development and therapeutic intervention.
Introduction: The Significance of this compound in Cardiogenesis
Gap junctions, composed of connexin proteins, are essential for direct intercellular communication, allowing the passage of ions and small molecules. In the developing heart, this communication is paramount for the coordinated contraction and morphogenesis of the intricate cardiac structures. Among the cardiac connexins, which also include Connexin 40 (Cx40) and Connexin 43 (Cx43), Cx45 is the first to be expressed and plays a unique and non-redundant role.[1][2][3] Its precise regulation and function are fundamental for the normal development of the heart, and its absence leads to severe, lethal embryonic defects.[1][3][4]
Spatiotemporal Expression of this compound in the Embryonic Heart
The expression of Cx45 is tightly regulated throughout cardiac development, with its localization shifting as different cardiac structures mature.
-
Early Embryonic Stages: Cx45 is the first connexin to be expressed in the developing heart and is the only one present before embryonic day 9 (E9).[1][5] At the stage of the first heart contractions (around E8.5), Cx45 is expressed in low amounts in all cardiac compartments, including the inflow and outflow tracts and the atrioventricular (AV) canal, suggesting its role in coordinating these initial peristaltic contractions.[2]
-
Mid-Embryonic Stages: Around E9.5, there is a selective upregulation of Cx45 in the endocardial cells overlying the atrioventricular canal (AVC) and the outflow tract (OT), implicating it in the development of cardiac cushions, the precursors of heart valves.[6] By E12.5, high levels of Cx45 are detected in regions corresponding to the developing conduction tissues, such as the conus myocardium and the developing interatrial septum.[7] In contrast, Cx40 and Cx43 are largely absent from these Cx45-high regions at this stage.[7]
-
Late Embryonic Stages: As development proceeds, Cx45 expression becomes progressively restricted to the developing conduction system.[1][7] From E14 onwards, while Cx40 expression becomes more prominent in the bundle branches and atria, Cx45 remains the sole connexin in the developing AV bundle at E15.5.[1][7] By E17.5, both Cx45 and Cx40 are present in most regions of the conduction system, though their localization is not completely identical.[7]
The Critical Role of this compound in Cardiac Conduction System Development
Cx45 is indispensable for the proper formation and function of the cardiac conduction system. Its absence leads to severe conduction abnormalities.
-
Atrioventricular Conduction Block: Germline knockout of Cx45 in mice results in embryonic lethality around E9.5-E10.5.[1][6][8] A key phenotype is the development of an atrioventricular block, where the electrical impulse from the atria fails to propagate to the ventricles.[1][3][4] An incomplete conduction block at the atrioventricular canal appears at E8.5 and becomes more severe by E9.5 in Cx45-deficient embryos.[4]
-
Myocardial-Specific Deletion: Mice with a cardiomyocyte-specific deletion of Cx45 also exhibit embryonic lethality at a similar stage, displaying a comparable conduction block.[5][9][10] This confirms that the myocardial expression of Cx45 is essential for establishing proper impulse propagation.[4][9] Interestingly, these conditional knockout mice still die from pump failure around E10, highlighting the critical role of Cx45 in early cardiac function.[5]
The following diagram illustrates the consequences of Cx45 knockout on embryonic heart development.
The Role of this compound in Heart Valve Development
Cx45 plays a crucial role in the formation of the heart valves through its involvement in the development of endocardial cushions.
-
Endocardial Cushion Defects: Global knockout of Cx45 leads to a failure in the formation of endocardial cushions.[1][6] This defect is attributed to an impairment of the epithelial-to-mesenchymal transformation (EMT) of the cardiac endothelium.[1]
-
Signaling Pathway Involvement: Cx45 appears to function upstream of the transcription factor NFATc1 (Nuclear Factor of Activated T-cells, cytoplasmic 1) in this process.[4][6] In Cx45 knockout mice, there is a significant decrease in the number of cushion endocardial cells with active (intranuclear) NFATc1.[6] It is hypothesized that Cx45-containing gap junctions provide a pathway for calcium ions (Ca2+) to diffuse between endocardial cells, creating a Ca2+ gradient that is necessary for the activation of calcineurin, which in turn dephosphorylates and activates NFATc1.[6]
The proposed signaling pathway is visualized below.
Quantitative Data on this compound and Cardiac Connexins
The biophysical properties of channels formed by different connexins underscore their specialized roles in the heart.
| Connexin | Single-Channel Conductance (pS) | Voltage Sensitivity (V1/2) | Gj,min | Primary Location in Adult Heart |
| Cx45 | 30 | 13 mV | 0.12 | Sinoatrial node, Atrioventricular node, His-Purkinje system |
| Cx40 | 150 | 44 mV | 0.5 | Atria, His-Purkinje system |
| Cx43 | 120 | 60 mV | 0.4 | Working myocardium (ventricles and atria) |
Data compiled from multiple sources.[1][5]
In adult mice with an inducible, cardiomyocyte-specific deletion of Cx45, while the animals are viable, they exhibit significant electrophysiological changes. Notably, the expression of Cx30.2, another connexin in the conduction system, is post-transcriptionally reduced by approximately 70% in these mutant hearts.[11][12][13] This suggests a stabilizing interaction between Cx45 and Cx30.2.
Key Experimental Protocols
Understanding the function of Cx45 has been made possible through a variety of advanced experimental techniques.
6.1. Generation of this compound Knockout Mice
-
Objective: To study the in vivo function of Cx45 by ablating its expression.
-
Methodology:
-
Targeting Vector Construction: A targeting vector is designed to replace the Cx45 coding region with a reporter gene (e.g., lacZ) and a selection marker (e.g., neomycin resistance gene) via homologous recombination in embryonic stem (ES) cells.
-
ES Cell Transfection and Selection: The targeting vector is introduced into ES cells, and cells that have undergone homologous recombination are selected for.
-
Blastocyst Injection: The targeted ES cells are injected into blastocysts, which are then implanted into pseudopregnant female mice.
-
Generation of Chimeric and Germline Transmitting Mice: Chimeric offspring are generated, and those that transmit the targeted allele through their germline are identified.
-
Breeding: Heterozygous mice are interbred to generate homozygous Cx45 knockout mice.
-
-
For Conditional Knockouts: A similar approach is used, but the Cx45 gene is flanked by loxP sites ("floxed"). These mice are then crossed with mice expressing Cre recombinase under the control of a tissue-specific promoter (e.g., α-actin for cardiomyocytes) to achieve targeted deletion.[9][10]
6.2. Immunohistochemistry and Confocal Microscopy for Connexin Localization
-
Objective: To visualize the spatial distribution of Cx45 protein in heart tissue sections.
-
Methodology:
-
Tissue Preparation: Embryonic or adult hearts are harvested, fixed (e.g., in paraformaldehyde), and cryoprotected (e.g., in sucrose). The tissue is then embedded and sectioned using a cryostat.
-
Immunolabeling:
-
Sections are permeabilized (e.g., with Triton X-100) and blocked (e.g., with serum) to prevent non-specific antibody binding.
-
Sections are incubated with a primary antibody specific to Cx45. For co-localization studies, primary antibodies against other connexins (e.g., Cx40, Cx43) or other markers are used simultaneously.
-
After washing, sections are incubated with fluorescently labeled secondary antibodies that bind to the primary antibodies.
-
-
Imaging: The labeled sections are mounted and imaged using a confocal microscope to obtain high-resolution images of protein localization.[7]
-
The following diagram outlines the general workflow for immunohistochemistry.
6.3. Dual Whole-Cell Patch Clamp for Measuring Gap Junctional Conductance
-
Objective: To quantify the electrical coupling between pairs of cells expressing specific connexins.
-
Methodology:
-
Cell Culture: A cell line deficient in endogenous connexins (e.g., N2A cells) is transfected to express the connexin of interest (e.g., wild-type or mutant Cx45).
-
Patch Clamp Setup: Two adjacent, transfected cells are identified. A micropipette electrode is attached to each cell to achieve a whole-cell patch clamp configuration.
-
Voltage Clamp and Current Measurement: One cell is held at a constant voltage, while a voltage step is applied to the other cell. The current that flows through the gap junctions into the first cell (the transjunctional current) is measured.
-
Conductance Calculation: The gap junctional conductance is calculated by dividing the transjunctional current by the transjunctional voltage.[3]
-
Conclusion and Future Directions
This compound is a cornerstone of embryonic heart development. Its early and specific expression patterns are critical for establishing the initial coordinated contractions of the heart, the proper propagation of electrical impulses through the developing conduction system, and the formation of the heart valves via a Ca2+-NFATc1 signaling pathway. The severe and lethal phenotypes observed in Cx45 knockout models underscore its indispensable and non-redundant functions.
For researchers and drug development professionals, a thorough understanding of Cx45's role is crucial. Future research should focus on:
-
Identifying downstream targets of Cx45-mediated signaling: Beyond NFATc1, what other signaling molecules and transcriptional programs are regulated by Cx45-dependent intercellular communication?
-
Investigating the interplay with other connexins: How does the dynamic interplay and potential formation of heteromeric/heterotypic channels between Cx45, Cx40, and Cx43 contribute to the refinement of the cardiac conduction system?
-
Exploring the therapeutic potential of modulating Cx45: Could targeted modulation of Cx45 expression or function offer novel therapeutic avenues for congenital heart defects or arrhythmias?
A deeper molecular understanding of Cx45's function will undoubtedly pave the way for innovative strategies to diagnose, prevent, and treat congenital heart disease.
References
- 1. Frontiers | Connexin diversity in the heart: insights from transgenic mouse models [frontiersin.org]
- 2. ahajournals.org [ahajournals.org]
- 3. Discovery of GJC1 (Cx45) as a New Gene Underlying Congenital Heart Disease and Arrhythmias [mdpi.com]
- 4. Connexin45 contributes to global cardiovascular development by establishing myocardial impulse propagation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Connexin diversity in the heart: insights from transgenic mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. Connexin45 is the first connexin to be expressed in the central conduction system of the mouse heart - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Defective vascular development in this compound-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mice lacking connexin45 conditionally in cardiac myocytes display embryonic lethality similar to that of germline knockout mice without endocardial cushion defect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. ahajournals.org [ahajournals.org]
- 12. Connexin45 provides optimal atrioventricular nodal conduction in the adult mouse heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ahajournals.org [ahajournals.org]
physiological role of connexin 45 in adult tissues
An In-depth Technical Guide to the Physiological Role of Connexin 45 in Adult Tissues
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound (Cx45), a member of the gap junction protein family encoded by the GJC1 gene, plays critical, tissue-specific roles in adult physiology.[1] While its expression is less ubiquitous than other connexins like Cx43, its function is indispensable in specialized tissues, including the cardiac conduction system, the nervous system, and the renal juxtaglomerular apparatus. Cx45 forms gap junction channels with a characteristically low unitary conductance and high voltage sensitivity, properties that are key to its regulatory functions. In the heart, Cx45 is essential for optimal atrioventricular nodal conduction.[2] In the retina, it facilitates signaling in specific neuronal pathways.[3][4] In the kidney, it is integral to the regulation of renin secretion and blood pressure.[5][6] This guide provides a comprehensive overview of the biophysical properties, tissue-specific expression, and physiological functions of Cx45, along with detailed experimental protocols and signaling pathway visualizations to support further research and drug development efforts.
Introduction to Connexins and Gap Junctions
Connexins are a family of transmembrane proteins that form intercellular channels known as gap junctions.[1][7] Six connexin proteins oligomerize to form a hemichannel, or connexon, in the plasma membrane.[1] A complete gap junction channel is formed when a connexon from one cell docks with a connexon from an adjacent cell, creating a direct pathway for intercellular communication.[1][7] These channels allow the passage of ions, second messengers, and small metabolites (typically <1 kDa), thereby mediating both electrical and metabolic coupling between cells.[8] In addition to forming gap junctions, connexons can also exist as unopposed hemichannels, which can open to release signaling molecules like ATP into the extracellular space.[9][10] The diversity and differential expression of connexins, each forming channels with distinct biophysical properties, allow for precise functional modulation in various tissues.[11]
Biophysical Properties of this compound Channels
Cx45 channels are distinguished by their relatively small single-channel conductance and pronounced sensitivity to transjunctional voltage, making them unique among cardiac connexins.[1][8] This high voltage sensitivity may be crucial in preventing retrograde impulse propagation from the working myocardium to the specialized conduction system.[1]
| Property | Value | Cell Type / Condition | Citation |
| Homotypic Unitary Conductance (γj) | ~30 pS | Transfected cells | [8] |
| ~20 pS and ~40 pS | HeLa cells (phosphorylating conditions) | [12] | |
| ~26 pS | Transfected cells | [13] | |
| Hemichannel Unitary Conductance (γhc) | ~57 pS (extrapolated to Vm = 0 mV) | HeLa and RIN cells (Ca2+-free solution) | [14] |
| 49 - 73 pS | HeLa cells (cell-attached patch) | [13] | |
| Voltage Sensitivity (Vj,o) | ~13 mV | Transfected cells | [8] |
| ~20 mV | Cardiac connexins review | [15] | |
| Half-life | 1 to 5 hours | General (including Cx45) | [16] |
Physiological Role of this compound in Adult Tissues
Cardiovascular System
In the adult heart, Cx45 expression is largely restricted to the specialized cardiac conduction system, including the sinoatrial (SA) node, atrioventricular (AV) node, His bundle, and Purkinje fibers.[2][17] It is the predominant connexin in the mammalian AV node.[2] While its deletion in the embryonic heart is lethal due to severe cardiovascular defects,[2][18][19] its role in the adult is more nuanced.
-
Atrioventricular Conduction: Induced deletion of Cx45 in adult mouse cardiomyocytes leads to a significant decrease in atrioventricular nodal conductivity, as evidenced by prolonged PQ and AH intervals during ECG.[2] This demonstrates that Cx45 is required for optimal impulse propagation through the AV node.[2]
-
Protein Stabilization: Cx45 deficiency in the adult heart also leads to a post-transcriptional reduction of Cx30.2, a co-expressed connexin in the conduction system.[2] Mice deficient in both Cx45 and Cx30.2 show even more severe impairment of AV nodal conduction.[2]
-
Vascular and Lymphatic Systems: Cx45 is expressed in vascular smooth muscle cells (VSMCs).[20] Recent studies have also identified Cx45 expression in the endothelium of murine lymphatic vessels, where it is required for the proper function of lymphatic valves.[21] Deletion of Cx45 in lymphatic endothelial cells leads to compromised valve function, including back-leak and abnormal leaflet morphology.[21]
Nervous System
Cx45 is one of the principal neuronal connexins, playing key roles in specific circuits within the central nervous system (CNS).
-
Retina: In the mammalian retina, Cx45 is a key neuronal connexin, particularly in the inner plexiform layer (IPL).[3] It is expressed in a subpopulation of ON cone bipolar cells and in bistratified ganglion cells, which are associated with direction selectivity.[22][23] Cx45 mediates the gap junctional coupling of these bistratified ganglion cells.[4][23] Deletion of Cx45 disrupts the rod/cone signaling pathway between AII amacrine cells and ON cone bipolar cells, leading to impaired visual transmission.[4] Interestingly, a high percentage of Cx45-containing gap junctions in the IPL are colocalized with Cx36.[3]
-
Brain: In the adult mouse brain, Cx45 expression becomes restricted to specific neuronal populations, including those in the thalamus, the CA3 region of the hippocampus, and the cerebellum.[24] It is not typically found in astrocytes or mature oligodendrocytes.[24] Cx45 is also expressed in transit-amplifying cells and neuroblasts in the postnatal subventricular zone (SVZ), a key neurogenic region.[25][26] Studies show that Cx45 modulates the proliferation of these precursor cells, potentially via ATP signaling through hemichannels.[25]
-
Spinal Cord: In the adult mouse spinal cord, Cx45-expressing neurons are localized to laminae I–III of the dorsal horn, an area critically involved in nociception.[27] These neurons are primarily a population of interneurons.[27]
Renal System
Cx45 is a critical component of the juxtaglomerular apparatus (JGA), the primary site of renin production and a key regulator of blood pressure.
-
JGA Expression: Cx45 is expressed in the afferent and efferent arteriole smooth muscle cells, renin-producing juxtaglomerular cells, and mesangial cells.[5][6][28]
-
Renin Secretion and Blood Pressure: Conditional knockout mice with reduced Cx45 expression in the JGA exhibit increased renin expression, elevated plasma renin activity, and higher systemic blood pressure.[5][6][29] This suggests that Cx45-mediated gap junctional communication within the JGA is part of a negative feedback loop that suppresses renin secretion.[5]
-
Renal Autoregulation: Cx45 plays a role in renal autoregulation.[20] In isolated perfused nephrons from Cx45 knockout mice, the afferent arteriolar constriction in response to acute pressure increases is significantly reduced, indicating an effect on the myogenic response.[20]
Other Tissues
-
Urinary Bladder: Cx45, along with Cx43, is expressed in all layers of the porcine urothelium.[9] Evidence suggests that Cx45 hemichannels are involved in the release of ATP from urothelial cells in response to mechanical stretch, contributing to bladder sensory mechanisms.[9]
Signaling Pathways and Functional Mechanisms
Cx45 contributes to physiological regulation through both direct channel-mediated communication and hemichannel-mediated signaling.
Intercellular Calcium Signaling
In vascular smooth muscle cells of the renal arterioles, Cx45 is involved in the propagation of calcium waves. Studies using Cx45-deficient mice and Cx45 mimetic peptides have shown that the propagation of mechanically induced calcium waves is slower without functional Cx45 channels.[5] This propagation occurs via direct gap junction coupling, as it is not blocked by ATP receptor antagonists, indicating a direct cell-to-cell passage of ions or second messengers like IP₃.[5]
Purinergic Signaling in Neurogenesis
In the subventricular zone, Cx45 modulates the proliferation of transit-amplifying precursor cells through a mechanism involving ATP signaling.[25] It is proposed that Cx45 hemichannels release ATP into the extracellular space. This ATP then acts on P2X purinergic receptors, triggering an influx of calcium and activating the ERK1/2 signaling pathway, which ultimately promotes cell cycle reentry and proliferation.[25]
Key Experimental Protocols
The study of Cx45 relies on a combination of molecular biology, histology, and electrophysiology techniques. The lack of highly specific antibodies has historically been a challenge, leading to the widespread use of reporter gene mouse models.[5]
Generation and Use of Conditional Knockout (cKO) Mice
To circumvent the embryonic lethality of global Cx45 knockout, researchers use the Cre-loxP system to delete Cx45 in a tissue-specific and/or inducible manner.[2][5]
-
Methodology:
-
Breeding: Mice carrying a "floxed" Cx45 allele (Cx45fl/fl), where loxP sites flank the gene, are crossed with mice expressing Cre recombinase under a tissue-specific promoter (e.g., αMyHC for cardiomyocytes, Nestin for VSMCs and some neurons).[2][5] For temporal control, an inducible Cre-ER(T2) variant is used, which is activated by tamoxifen.[2]
-
Induction: Adult progeny (Cx45fl/fl:Cre-ER(T2)) are treated with tamoxifen, which activates Cre recombinase in the target cells. Cre then excises the DNA between the loxP sites, deleting the Cx45 gene.[2]
-
Verification: Deletion is confirmed at the protein level using Western blotting or immunohistochemistry on tissue samples.[2] For example, immunoblot analysis of heart lysates from cardiomyocyte-specific knockout mice shows a significant reduction in Cx45 protein.[2]
-
Phenotypic Analysis: Functional consequences are assessed using appropriate techniques, such as in vivo ECG to measure cardiac conduction intervals or radiotelemetry to measure systemic blood pressure.[2][5]
-
Immunohistochemistry (IHC) and Reporter Genes
Due to challenges with antibody specificity, many studies utilize transgenic mice where the Cx45 coding sequence is replaced by a reporter gene like lacZ (encoding β-galactosidase) or eGFP.[5][22][27]
-
Methodology:
-
Tissue Preparation: Animals are euthanized and tissues are harvested, fixed (e.g., with paraformaldehyde), and processed (e.g., frozen or paraffin-embedded).[17]
-
Sectioning: Tissues are cut into thin sections using a cryostat or microtome.[17]
-
Staining (Reporter Gene): For lacZ reporters, sections are incubated with X-Gal, which produces a blue precipitate in cells where β-galactosidase is active (and thus where the Cx45 promoter is active).[5] For eGFP reporters, the endogenous fluorescence is observed, often enhanced with an anti-GFP antibody.[5][27]
-
Staining (Antibody): For traditional IHC, sections are incubated with a primary antibody against Cx45 or a co-localized marker protein, followed by a fluorophore-conjugated secondary antibody.[17][30]
-
Imaging: Sections are imaged using light or confocal microscopy.[17] Co-localization with cell-type-specific markers (e.g., NeuN for neurons, SMA for smooth muscle) is used to identify the exact cell types expressing Cx45.[2][27]
-
Dual Whole-Cell Patch Clamp
This electrophysiological technique is the gold standard for measuring the conductance and gating properties of gap junction channels between two adjacent cells.
-
Methodology:
-
Cell Preparation: Pairs of cells (often transfected with a specific connexin) are cultured.
-
Patching: Two patch-clamp electrodes are used to establish a whole-cell recording configuration, one for each cell in the pair.
-
Voltage Protocol: One cell is held at a constant potential while the other is subjected to voltage steps. This imposes a transjunctional voltage (Vj) across the gap junction.
-
Current Measurement: The current required to hold the first cell at its constant potential is measured. This current is equal in magnitude and opposite in sign to the junctional current (Ij) flowing through the gap junction channels.
-
Conductance Calculation: The junctional conductance (gj) is calculated using Ohm's law: gj = Ij / Vj.[15] By applying various voltage steps, a full profile of the channel's voltage sensitivity can be determined.[15]
-
Conclusion and Implications for Drug Development
This compound is a low-conductance, high-resistance gap junction protein with highly specialized and non-redundant functions in adult tissues. Its critical role in cardiac AV nodal conduction, neuronal signaling, and blood pressure regulation makes it a compelling, albeit challenging, target for therapeutic intervention.
-
Therapeutic Opportunities:
-
Cardiology: Modulators of Cx45 could potentially be developed to treat certain types of heart block or arrhythmias originating in the AV node. Given its restricted expression, such drugs could offer greater specificity than agents targeting the more widespread Cx43.
-
Hypertension: Agents that enhance Cx45-mediated signaling within the JGA could represent a novel antihypertensive strategy by promoting the natural feedback inhibition of the renin-angiotensin system.
-
Neurobiology: In the context of CNS injury or disease, targeting Cx45-mediated purinergic signaling could influence neurogenesis and recovery.
-
-
Challenges and Future Directions:
-
Specificity: A major hurdle is developing small molecules or biologics that can specifically modulate Cx45 channels without affecting other connexin isoforms.
-
Dual Function: The dual role of connexins in forming both gap junctions and hemichannels complicates drug design. A therapeutic agent must selectively target one function without detrimentally affecting the other.
-
Model Systems: The continued development and characterization of robust cell-based assays (e.g., I-YFP GJIC assays) and refined animal models are essential for screening and validating potential Cx45-modulating compounds.[31]
-
Further research into the precise molecular mechanisms of Cx45 regulation, its interaction partners, and its role in pathophysiology will be crucial to unlocking its therapeutic potential.
References
- 1. mdpi.com [mdpi.com]
- 2. ahajournals.org [ahajournals.org]
- 3. Connexin45-Containing Neuronal Gap Junctions in Rodent Retina Also Contain Connexin36 in Both Apposing Hemiplaques, Forming Bihomotypic Gap Junctions, with Scaffolding Contributed by Zonula Occludens-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. Connexin45 is expressed in the juxtaglomerular apparatus and is involved in the regulation of renin secretion and blood pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Connexin45 is expressed in the juxtaglomerular apparatus and is involved in the regulation of renin secretion and blood pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Expression of Connexins 37, 43 and 45 in Developing Human Spinal Cord and Ganglia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Connexin diversity in the heart: insights from transgenic mouse models [frontiersin.org]
- 9. Connexins 43 and 45 hemichannels mediate ATP release in the urinary bladder - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Connexins in the Central Nervous System: Physiological Traits and Neuroprotective Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ahajournals.org [ahajournals.org]
- 12. Electrical conductance of mouse connexin45 gap junction channels is modulated by phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Biophysical Properties of Connexin-45 Gap Junction Hemichannels Studied in Vertebrate Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Biophysical properties of connexin-45 gap junction hemichannels studied in vertebrate cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Biophysical Properties of Gap Junctions | Thoracic Key [thoracickey.com]
- 16. ahajournals.org [ahajournals.org]
- 17. Connexin45 is the first connexin to be expressed in the central conduction system of the mouse heart - PMC [pmc.ncbi.nlm.nih.gov]
- 18. www1.niu.ac.jp [www1.niu.ac.jp]
- 19. Mice lacking connexin45 conditionally in cardiac myocytes display embryonic lethality similar to that of germline knockout mice without endocardial cushion defect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. journals.physiology.org [journals.physiology.org]
- 21. JCI Insight - Connexin-45 is expressed in mouse lymphatic endothelium and required for lymphatic valve function [insight.jci.org]
- 22. iovs.arvojournals.org [iovs.arvojournals.org]
- 23. Connexin45 mediates gap junctional coupling of bistratified ganglion cells in the mouse retina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Spatiotemporal transcription of connexin45 during brain development results in neuronal expression in adult mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. pnas.org [pnas.org]
- 26. Connexin45 modulates the proliferation of transit-amplifying precursor cells in the mouse subventricular zone - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Localization of neurones expressing the gap junction protein Connexin45 within the adult spinal dorsal horn: a study using Cx45-eGFP reporter mice - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Connexins and the kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Functional roles of connexins and pannexins in the kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 30. ahajournals.org [ahajournals.org]
- 31. Confirmation of Connexin45 Underlying Weak Gap Junctional Intercellular Coupling in HeLa Cells - PMC [pmc.ncbi.nlm.nih.gov]
connexin 45 knockout mouse phenotype and lethality
An In-depth Technical Guide on Connexin 45 Knockout Mouse: Phenotype and Lethality
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (Cx45), encoded by the Gjc1 gene, is a crucial gap junction protein involved in direct intercellular communication.[1][2] Its role is fundamental during embryonic development, particularly in the cardiovascular system.[3][4][5][6] Gene targeting studies in murine models have revealed that the absence of Cx45 leads to severe developmental defects and embryonic lethality.[3][4][7] To overcome this lethality and investigate its functions in adult tissues, conditional knockout strategies have been employed. This guide provides a comprehensive overview of the phenotype and lethality associated with global and conditional Cx45 knockout mice, details the experimental protocols used for their generation and analysis, and illustrates key biological pathways and experimental workflows.
Lethality and Phenotype of Cx45 Knockout Mice
Global Cx45 Knockout (Cx45⁻/⁻)
The complete absence of this compound in mice results in embryonic lethality.[3][4][7]
-
Timing of Lethality: Homozygous Cx45-deficient embryos die between embryonic day (E) 9.5 and 10.5.[3][7] This lethality occurs shortly after the heart begins to beat.[8][9]
-
Core Phenotype: Defective Vascular and Cardiac Development: The primary cause of death is severe cardiovascular abnormalities.[3][4][6][10] While the initial formation of endothelial cells (vasculogenesis) appears normal, their subsequent organization and maturation into a functional vascular network are impaired.[3][7]
-
Vascular Abnormalities: Key defects include impaired formation of vascular trees in the yolk sac and a failure to develop a proper smooth muscle layer surrounding major arteries.[3][5][7] This disrupts the transformation of nascent vessels into a mature circulatory system.[3][7]
-
Cardiac Defects: As a consequence of the vascular defects, the hearts of most Cx45-deficient embryos are dilated.[3][5][7] Some studies also report endocardial cushion defects, which are crucial for heart valve and septum formation.[9][11]
-
-
Associated Phenotypes: The defective vascular development is accompanied by widespread programmed cell death (apoptosis) throughout the embryo, starting around E8.5.[3][7]
Conditional Cx45 Knockout Models
To bypass the embryonic lethality of the global knockout, conditional models using the Cre-loxP system have been developed.[4][12][13] These models allow for the deletion of Cx45 in specific cell types or at specific times, revealing its roles in adult physiology.
-
Cardiomyocyte-Specific Knockout: Deleting Cx45 specifically in cardiac myocytes also results in embryonic lethality at approximately E10, similar to the global knockout.[6][8][9] This confirms that the cardiac function of Cx45 is essential for embryonic survival.[8][9]
-
Inducible Adult Cardiomyocyte Knockout: When Cx45 is deleted in the cardiomyocytes of adult mice (e.g., using a tamoxifen-inducible Cre system), the mice are viable.[4][11] However, they exhibit significant cardiac conduction abnormalities, specifically a decrease in atrioventricular (AV) nodal conductivity.[4][11] This demonstrates the importance of Cx45 for optimal impulse propagation in the adult heart's conduction system.[4]
-
Neuron-Specific Knockout: Deletion of Cx45 in neurons does not cause lethality.[6][10] These mice are viable but show defects in visual signal transmission in the retina, where Cx45 is expressed in bipolar, amacrine, and ganglion cells.[6][10][14]
-
Smooth Muscle & Endothelial Cell-Specific Knockout: Mice with Cx45 deletion targeted to either smooth muscle cells or endothelial cells are viable, suggesting a degree of functional compensation by other connexins in these specific cell types for survival.[15]
Quantitative Data Summary
The following tables summarize key quantitative findings from studies on Cx45 knockout mice.
Table 1: Lethality and Core Phenotypes of Cx45 Knockout Mouse Models
| Knockout Model | Genetic Background | Timing of Lethality | Primary Phenotype | Reference(s) |
|---|---|---|---|---|
| Global Knockout (Cx45⁻/⁻) | Mixed | E9.5 - E10.5 | Defective vascular development, cardiac dilation, massive apoptosis. | [3][7] |
| Cardiomyocyte-Specific Knockout | Not Specified | ~E10 | Atrioventricular conduction block, heart failure. | [8][9] |
| Inducible Adult Cardiomyocyte KO | C57BL/6N | Viable | Decreased atrioventricular nodal conductivity. | [4] |
| Neuron-Specific Knockout | C57BL/6 | Viable | Impaired visual signal transmission in the retina. | [10] |
| Double Cx45/Cx30.2 Knockout (Adult) | Not Specified | Viable | Stronger impairment of AV nodal conduction than single Cx45 KO. |[4][11] |
Table 2: Electrophysiological and Molecular Changes in Adult Conditional Cx45 Knockout Hearts
| Parameter | Model | Observation | Quantitative Change | Reference(s) |
|---|---|---|---|---|
| AV Nodal Conduction | Inducible Adult Cardiomyocyte KO | Impaired impulse propagation. | Significant decrease in conductivity. | [4] |
| Cx30.2 Protein Expression | Inducible Adult Cardiomyocyte KO | Post-transcriptional reduction. | ~70-80% decrease in protein level. | [4] |
| Cx45 Protein Expression | Inducible Adult Cardiomyocyte KO | Incomplete deletion due to non-myocyte expression. | ~70% reduction in total heart protein. |[4] |
Experimental Protocols
Generation of Conditional Knockout Mice
The Cre-loxP system is the standard method for generating conditional Cx45 knockout mice to circumvent embryonic lethality.[12][13]
Methodology:
-
Targeting Vector Construction: A targeting vector is created where exon 3 of the Gjc1 gene (containing the entire coding region) is flanked by two loxP sites.[10] A selection marker, such as neomycin resistance, is often included.[16]
-
Homologous Recombination in ES Cells: The targeting vector is introduced into embryonic stem (ES) cells, typically by electroporation.[12][17] Through homologous recombination, the loxP-flanked ("floxed") Cx45 allele replaces the wild-type allele.[12][17]
-
Generation of Chimeric Mice: Successfully targeted ES cells are injected into early-stage mouse blastocysts, which are then implanted into a surrogate mother.[16] The resulting pups are chimeras, composed of cells from both the host blastocyst and the engineered ES cells.[16]
-
Breeding for Germline Transmission: Chimeric mice are bred with wild-type mice. Offspring that inherit the floxed allele have it in all their cells (germline transmission). These mice are designated Cx45fl/fl.
-
Tissue-Specific Deletion: The Cx45fl/fl mice are then crossed with a transgenic mouse line that expresses Cre recombinase under the control of a tissue-specific promoter (e.g., αMyHC-Cre for cardiomyocytes, Nestin-Cre for neurons).[4][13][15] In the offspring, Cre recombinase will be expressed only in the target tissue, where it recognizes the loxP sites and excises the Cx45 coding region, leading to a tissue-specific knockout.[13]
Phenotypic Analysis of Cardiac Defects
A multi-modal approach is required to characterize the complex cardiovascular phenotypes.
Methodology:
-
Fetal Echocardiography: Non-invasive ultrasound imaging is used to assess cardiovascular structure and function in living embryos (in utero).[18]
-
Equipment: High-frequency ultrasound biomicroscopy (UBM) with transducers of 30-50 MHz is required to achieve the necessary resolution (e.g., 30 µm axial) for visualizing the small fetal mouse heart.[18][19]
-
Procedure: Pregnant female mice are anesthetized, and ultrasound gel is applied to the abdomen. The transducer is used to scan the uterus to identify fetuses.
-
Analysis: B-mode imaging is used to assess morphology, identify structural defects like septal defects, and measure ventricular dimensions. Color flow and spectral Doppler are used to assess blood flow patterns and hemodynamics.[19]
-
-
Histological Analysis:
-
Tissue Collection: Embryos are dissected at specific gestational stages (e.g., E9.5, E15.5).[20] Hearts are isolated under a dissecting microscope, fixed in 4% paraformaldehyde, and prepared for sectioning.[20][21]
-
Embedding and Sectioning: Tissues can be embedded in paraffin (B1166041) or a cryo-embedding medium like OCT.[20] A microtome or cryostat is used to cut thin sections (e.g., 5-10 µm).[20]
-
Staining: Hematoxylin and Eosin (H&E) staining is routinely performed to visualize tissue morphology and identify structural defects such as ventricular septal defects or abnormalities in muscle compaction.[20]
-
Immunohistochemistry: Antibodies against specific proteins (e.g., smooth muscle actin) can be used to analyze the development of specific cell layers in the vasculature.[4]
-
-
Electrocardiography (ECG) for Adult Mice:
-
Procedure: For adult conditional knockout mice, surface ECGs are recorded to assess cardiac electrical activity. Mice are anesthetized, and electrodes are placed on the limbs.
-
Analysis: The ECG traces are analyzed to measure key intervals such as the PQ interval (atrioventricular conduction time) and the QRS duration (ventricular depolarization time) to identify conduction abnormalities.[4]
-
Visualizations: Pathways and Workflows
Signaling Pathway: Cx45 in Vascular Development
The embryonic lethality in Cx45⁻/⁻ mice is linked to defective signaling required for vascular maturation. Evidence suggests that Cx45-mediated communication is necessary for proper TGF-β signaling, which induces the differentiation of mesenchymal cells into mural cells (smooth muscle cells and pericytes) that stabilize blood vessels.[3][7][22]
References
- 1. ahajournals.org [ahajournals.org]
- 2. mdpi.com [mdpi.com]
- 3. Defective vascular development in this compound-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. journals.biologists.com [journals.biologists.com]
- 6. journals.biologists.com [journals.biologists.com]
- 7. journals.biologists.com [journals.biologists.com]
- 8. Mice lacking connexin45 conditionally in cardiac myocytes display embryonic lethality similar to that of germline knockout mice without endocardial cushion defect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Deletion of Connexin45 in Mouse Retinal Neurons Disrupts the Rod/Cone Signaling Pathway between AII Amacrine and ON Cone Bipolar Cells and Leads to Impaired Visual Transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of GJC1 (Cx45) as a New Gene Underlying Congenital Heart Disease and Arrhythmias [mdpi.com]
- 12. Overview: Generation of Gene Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Generating Conditional Knockout Mice | Springer Nature Experiments [experiments.springernature.com]
- 14. Connexin45 mediates gap junctional coupling of bistratified ganglion cells in the mouse retina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Connexin45 Is Expressed in Vascular Smooth Muscle but Its Function Remains Elusive | PLOS One [journals.plos.org]
- 16. researchgate.net [researchgate.net]
- 17. Lab Signals | Your Biweekly Source forLife Science Research Insights [genetargeting.com]
- 18. Imaging Techniques for Visualizing and Phenotyping Congenital Heart Defects in Murine Models - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A Pipeline to Characterize Structural Heart Defects in the Fetal Mouse [jove.com]
- 20. Analysis of Congenital Heart Defects in Mouse Embryos Using Qualitative and Quantitative Histological Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Video: Analysis of Congenital Heart Defects in Mouse Embryos Using Qualitative and Quantitative Histological Methods [jove.com]
- 22. ahajournals.org [ahajournals.org]
Connexin 45: A Critical Mediator in Vascular Development and Angiogenesis
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Connexin 45 (Cx45), a key protein in the formation of gap junctions, plays an indispensable role in the maturation and stabilization of the developing vasculature. While not essential for initial vasculogenesis, Cx45 is fundamentally required for the recruitment of mural cells (vascular smooth muscle cells and pericytes) to nascent endothelial tubes. This process is critical for the structural integrity and functionality of the arterial system. Global knockout of the Cx45 gene (Gja4) in murine models results in embryonic lethality between days E9.5 and E10.5, characterized by a catastrophic failure to form a stable vascular network. The underlying mechanism involves the disruption of heterocellular communication between endothelial cells and mesenchymal mural cell precursors, which is necessary for the activation of the Transforming Growth Factor-β (TGF-β) signaling pathway. This guide provides a comprehensive overview of the function of Cx45 in vascular biology, detailing its expression, the signaling pathways it governs, quantitative data from key studies, and the experimental protocols used to elucidate its function.
Expression of this compound in the Vasculature
This compound expression is spatially and temporally regulated within the vascular system. In embryonic development, Cx45 is highly expressed in both endothelial cells and the surrounding mesenchymal cells that will differentiate into mural cells.[1] However, in most adult tissues, its expression becomes more restricted.
-
Vascular Smooth Muscle Cells (VSMCs): Numerous studies confirm that Cx45 is predominantly and physiologically expressed in the VSMCs of arterioles and arteries.[2][3][4] This expression is crucial for communication between smooth muscle cells.
-
Endothelial Cells (ECs): While global knockout points to a critical role for Cx45 in endothelial-mesenchymal signaling,[5] its expression in adult endothelial cells is low and often undetectable in many vascular beds, such as murine arterioles.[3][6] Other connexins, like Cx37 and Cx40, are the dominant isoforms in adult endothelium.[7]
-
Specialized Vasculature: Some studies have reported Cx45 expression in the endothelial cells of specific vascular beds, such as cerebral arteries, suggesting a more heterogeneous expression pattern than previously understood.[2]
The Role of Cx45 in Embryonic Vascular Development
The definitive role of Cx45 in vascular development has been elucidated primarily through gene knockout studies in mice.
Global Cx45 Knockout Phenotype
The targeted deletion of the Cx45 gene is embryonic lethal, with embryos dying between E9.5 and E10.5.[4][5][8] The key defects observed are:
-
Normal Vasculogenesis: The initial phase of blood vessel formation, where endothelial cells differentiate and assemble into a primitive vascular plexus, appears normal.[4][5]
-
Failed Angiogenesis and Vessel Maturation: Subsequent remodeling, sprouting, and maturation of this primitive network are severely impaired.[4][5] This includes:
Cell-Specific Knockout Phenotypes
Interestingly, mice with a cell-specific deletion of Cx45 in either endothelial cells or smooth muscle cells are viable.[6] This suggests that the embryonic lethality of the global knockout is due to the loss of communication between these two cell types, which is essential for vessel maturation.
Signaling Pathways: Cx45-Mediated Mural Cell Recruitment
The primary mechanism by which Cx45 governs vascular development is through mediating the communication required for mural cell recruitment and differentiation. This process is critically dependent on the activation of TGF-β.[2][5][7][9]
Endothelial cells of nascent vessels release platelet-derived growth factor B (PDGF-B) to recruit surrounding mesenchymal precursor cells. Upon contact, direct communication between the endothelial cell and the mesenchymal cell via Cx45-containing gap junctions is required to activate latent TGF-β present in the extracellular matrix.[2][9] Activated TGF-β then signals the mesenchymal cell to differentiate into a functional mural cell (smooth muscle cell or pericyte), which invests the endothelial tube, providing structural support and regulating vessel tone.
The absence of Cx45 disrupts this heterocellular communication, preventing TGF-β activation and leading to a failure of mural cell investment.[2][5] The endothelial tubes, lacking support, cannot withstand hemodynamic pressure, leading to vessel dilation, hemorrhage, and embryonic death.
Quantitative Data Summary
While in vivo quantification of vascular defects in lethal knockout models is challenging, in vitro models and electrophysiological studies have provided key quantitative insights into Cx45 function.
| Parameter | Finding | Experimental System | Reference |
| Embryonic Lethality | Death occurs between E9.5 and E10.5. | Global Cx45 Knockout Mouse | [4][5] |
| Vessel Maturation | Failure to develop a smooth muscle layer around major arteries. | Global Cx45 Knockout Mouse | [4][5] |
| TGF-β Signaling | Largely decreased TGF-β1 protein in the yolk sac of Cx45-/- embryos. | Global Cx45 Knockout Mouse | [5] |
| Mural Cell Differentiation | Upregulation of SM-α-actin and SM22α restored in Cx43-/- cells by re-expressing Cx45 upon co-culture with ECs. | In Vitro Co-culture Model | [2][10] |
| Gap Junction Conductance | Single channel conductance of ~30 pS. | Dual Whole-Cell Patch Clamp | [2] |
| Heterocellular Coupling | Functional gap junctions formed between Cx45-expressing mesenchymal cells and endothelial cells. | Dual Whole-Cell Patch Clamp | [2][3] |
Key Experimental Protocols
The following methodologies have been central to understanding the role of Cx45 in vascular biology.
Generation of Cx45-Deficient Mice
This protocol describes the generation of a global knockout mouse where the Cx45 coding sequence is replaced by a reporter gene (lacZ), allowing for both gene inactivation and expression tracking.
In Vitro Blood Vessel Assembly Model
This co-culture model is used to specifically assess the role of heterocellular communication in mural cell differentiation.[2][9][10]
-
Cell Preparation:
-
Mesenchymal cells are isolated from Cx43-/- mouse embryos. These cells have very low levels of endogenous Cx45 and cannot form functional gap junctions with endothelial cells.[9][11]
-
These Cx43-/- cells are then stably transfected with a full-length Cx45 cDNA to create "ReCx45" cells, which express Cx45 as their primary connexin.
-
Bovine aortic endothelial cells (ECs) are cultured separately.
-
-
Co-culture:
-
ECs are plated onto gelatin-coated dishes.
-
Once the ECs are adherent, ReCx45 mesenchymal cells (or control cells) are seeded on top of the endothelial monolayer.
-
-
Analysis of Differentiation:
-
After a set period of co-culture (e.g., 3 days), the cells are harvested.
-
Total protein is extracted and subjected to Western blot analysis.
-
Blots are probed with antibodies against mural cell-specific proteins, such as smooth muscle α-actin (α-SMA), SM22α, and calponin, to quantify the extent of differentiation.
-
-
Analysis of Communication and Signaling:
-
Dye Transfer: To confirm gap junction functionality, Lucifer Yellow dye can be injected into one cell type and its transfer to the other cell type is observed via microscopy.
-
TGF-β Activation: The conditioned media from the co-cultures is collected and assayed (e.g., using a mink lung epithelial cell reporter assay) to measure the amount of activated TGF-β.[9]
-
Dual Whole-Cell Patch Clamping
This electrophysiological technique is used to directly measure the conductance of gap junction channels between two coupled cells.[12][13]
-
Cell Pairing: Two cells (e.g., an EC and a ReCx45 cell from the in vitro model) that are in physical contact are identified.
-
Patch Pipette Placement: A separate glass micropipette, filled with a conductive solution, is attached to the membrane of each cell in the pair, forming a high-resistance "gigaohm" seal.
-
Whole-Cell Configuration: The membrane patch under each pipette is ruptured by suction, allowing direct electrical access to the interior of both cells.
-
Voltage Clamping: The voltage of one cell (Cell 1) is held constant, while the voltage of the second cell (Cell 2) is stepped through a series of command potentials.
-
Current Measurement: The current required to hold Cell 1 at its constant voltage is measured. Any current that flows from Cell 2 to Cell 1 through the gap junctions will be detected by the amplifier connected to Cell 1.
-
Conductance Calculation: The junctional conductance (gj) is calculated using Ohm's law (gj = Ij / Vj), where Ij is the measured junctional current and Vj is the transjunctional voltage (the voltage difference between the two cells).
Role in Angiogenesis and Therapeutic Implications
While the primary role of Cx45 is in developmental vessel maturation, its function has implications for pathological angiogenesis, such as in tumor growth and ischemia. Angiogenesis requires not only the sprouting of new endothelial tubes but also their stabilization through mural cell recruitment.
-
Tumor Angiogenesis: Tumor vessels are notoriously abnormal and leaky, often characterized by poor mural cell coverage.[14] The signaling pathways governed by Cx45 are essential for creating stable, non-leaky vessels. Therefore, modulating Cx45 function could be a strategy to "normalize" the tumor vasculature, potentially improving the delivery and efficacy of chemotherapeutic agents.
-
Ischemic Diseases: In conditions like peripheral artery disease or myocardial infarction, therapeutic angiogenesis aims to restore blood flow. Ensuring that newly formed vessels are properly stabilized with mural cells is critical for their long-term function. Strategies to enhance Cx45-mediated communication could improve the outcomes of pro-angiogenic therapies.
The logical consequences of Cx45 deletion underscore its central role as a mediator of intercellular communication essential for building a functional vascular system.
Conclusion
This compound is a linchpin in the development of the vascular system, acting as the essential communication conduit between endothelial cells and mural cell precursors. Its function is paramount for activating the TGF-β signaling required for mural cell differentiation and the subsequent stabilization of nascent arteries. While vasculogenesis can proceed in its absence, the lack of Cx45-mediated communication leads to a failure of vessel maturation, resulting in embryonic lethality. Understanding the precise mechanisms of Cx45 function and regulation offers promising avenues for developing novel therapeutic strategies aimed at normalizing pathological angiogenesis in cancer and promoting effective revascularization in ischemic diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. Cx45 Regulates Endothelial-induced Mesenchymal Cell Differentiation Toward a Mural Cell Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Connexin45 regulates endothelial-induced mesenchymal cell differentiation toward a mural cell phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Defective vascular development in this compound-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mice lacking connexin45 conditionally in cardiac myocytes display embryonic lethality similar to that of germline knockout mice without endocardial cushion defect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. journals.biologists.com [journals.biologists.com]
- 9. Gap junction communication mediates transforming growth factor-beta activation and endothelial-induced mural cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
- 11. ahajournals.org [ahajournals.org]
- 12. Establishment of the Dual Whole Cell Recording Patch Clamp Configuration for the Measurement of Gap Junction Conductance | Springer Nature Experiments [experiments.springernature.com]
- 13. Establishment of the Dual Whole Cell Recording Patch Clamp Configuration for the Measurement of Gap Junction Conductance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
The Role of Connexin 45 in Lymphatic Valve Function: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The lymphatic system is a critical component of the circulatory and immune systems, responsible for maintaining tissue fluid homeostasis, facilitating immune surveillance, and absorbing dietary fats. A key feature of this network is the presence of unidirectional valves within collecting lymphatic vessels, which are essential for preventing the backflow of lymph and ensuring its centripetal transport. The formation, maturation, and maintenance of these delicate valve structures are complex processes governed by a precise interplay of genetic programs and biomechanical forces.
Gap junctions, clusters of intercellular channels formed by connexin (Cx) proteins, play a pivotal role in coordinating cellular activities by allowing the direct passage of ions, second messengers, and small metabolites between adjacent cells. In the lymphatic endothelium, four primary connexin isoforms have been identified: Cx37, Cx43, Cx45, and Cx47. While mutations in several connexin genes are linked to lymphedema, the specific contribution of each isoform to lymphatic valve integrity is an area of active investigation.
This technical guide focuses on the emerging role of Connexin 45 (Cx45), encoded by the GJC1 gene, in the function of lymphatic valves. Recent evidence has identified Cx45 as a crucial, previously unrecognized component of the lymphatic endothelial cell (LEC) machinery, essential for both the development and lifelong maintenance of competent lymphatic valves.
Expression of this compound in Lymphatic Endothelium
This compound is widely expressed in the endothelial lining of murine lymphatic vessels, including those in popliteal, mesenteric, and dermal networks.[1][2] Unlike Cx43 and Cx37, which show differential expression on the upstream and downstream sides of valve leaflets, Cx45 expression is uniformly distributed in LECs throughout both valve and non-valve regions.[2][3] This widespread expression pattern suggests a fundamental role for Cx45 in LEC communication, extending beyond the specialized environment of the valve-forming region.[1][2] Its expression has been confirmed at the mRNA and protein levels in purified LEC populations.[3]
The Critical Role of this compound in Lymphatic Valve Function
The primary function of lymphatic valves is to prevent the retrograde flow (reflux or backflow) of lymph. Genetic deletion of Cx45 in lymphatic endothelial cells has been shown to severely compromise this function.
Functional Deficits in Cx45-Deficient Valves
Studies using mice with LEC-specific deletion of Cx45 (driven by either constitutive Lyve1-Cre or inducible Prox1-CreERT2) have demonstrated significant defects in valve function.[1][3] These defects manifest as:
-
Increased Back Leak: A primary indicator of valve incompetence is "back leak," where lymph flows backward through a closed or partially closed valve when an adverse pressure gradient is applied. In ex vivo tests on isolated popliteal lymphatic vessels, a significantly higher percentage of valves from Cx45-deficient mice exhibit abnormal back leak compared to control mice.[1][3]
-
Impaired Valve Closure: Functional valves should close efficiently under a minimal adverse pressure gradient. Valves lacking Cx45 often require an abnormally high adverse pressure gradient to achieve closure, indicating a mechanical or structural defect.[1][3]
-
In Vivo Backflow: These ex vivo findings are corroborated by in vivo experiments. After injecting a tracer dye (Evans Blue Dye) into the footpad of mice, constitutive deletion of Cx45 in LECs leads to observable backflow of the dye into side branches of popliteal lymphatic networks, a phenomenon not seen in control animals.[1][4]
Morphological Defects in Valve Leaflets
The functional impairments in Cx45-deficient valves are rooted in distinct morphological abnormalities of the valve leaflets. Deletion of Cx45 results in leaflets that are shorter and exhibit increased asymmetry.[1][2] These structural changes likely prevent the leaflets from coapting properly to form a tight seal, thus explaining the observed back leak.[1] This phenotype is comparable to defects observed following the loss of Cx43.[1][2]
Interestingly, unlike the deletion of Cx43, the loss of Cx45 does not appear to alter the total number of valves that form in mesenteric or dermal lymphatic networks.[1][4] Furthermore, the expression patterns of canonical valve-associated proteins such as PROX1, ITGA9, and CLAUDIN5 remain unchanged, suggesting that Cx45 is not required for the initial steps of valve specification but is critical for the subsequent morphogenesis and maturation of the leaflets into a functionally robust structure.[1][4]
Quantitative Analysis of this compound Deficiency Phenotypes
The following tables summarize the key quantitative data from studies assessing the impact of Cx45 deletion on lymphatic valve function.
| Functional Parameter | Genotype / Condition | Percentage of Valves with Defect | Reference |
| Elevated Back Leak | Constitutive Deletion (Lyve1-Cre; Cx45Δ/fl) | 42% | [1][3] |
| Postnatal Deletion (Prox1-CreERT2; Cx45fl/fl) | 21% | [1][3] | |
| Abnormal Closure Pressure | Constitutive Deletion (Lyve1-Cre; Cx45Δ/fl) | 38% | [1][3] |
Table 1: Summary of Lymphatic Valve Functional Defects in Cx45-Deficient Mice.
| Morphological Parameter | Genotype | Measurement (Arbitrary Units / µm) | Significance | Reference |
| Leaflet Length | Control | (Value not explicitly stated, but significantly longer) | p < 0.05 | [3] |
| Lyve1-Cre; Cx45Δ/fl | (Value not explicitly stated, but significantly shorter) | p < 0.05 | [3] | |
| Leaflet Asymmetry | Control | (Value not explicitly stated, but significantly less asymmetric) | p < 0.05 | [3] |
| Lyve1-Cre; Cx45Δ/fl | (Value not explicitly stated, but significantly more asymmetric) | p < 0.05 | [3] |
Table 2: Summary of Valve Leaflet Morphological Defects in Cx45-Deficient Mice.
Signaling Pathways and Mechanotransduction
The precise signaling pathways through which Cx45 exerts its function in lymphatic valve development are not fully elucidated. However, it is understood that valve formation is intrinsically linked to mechanotransduction—the process by which cells convert mechanical stimuli (like fluid shear stress) into biochemical signals.
Lymph flow dynamics are a key driver of valve formation. Oscillatory shear stress, which occurs in regions of developing valves, induces the expression of key transcription factors PROX1 and FOXC2. FOXC2, in turn, is known to regulate the expression of connexins (specifically Cx37) and calcineurin signaling, which are essential for valve maturation.[5] While a direct regulatory link between FOXC2 and Cx45 has not been definitively established, it is plausible that Cx45 is part of this mechanosensitive signaling cascade. Cx45-mediated intercellular communication may be required to coordinate the cellular responses—such as migration, elongation, and junctional reinforcement—downstream of these primary mechanosensors.
The diagram below illustrates the established signaling network for lymphatic valve development and the hypothesized position of Cx45 within this framework.
Caption: Hypothesized signaling cascade for lymphatic valve development, integrating mechanical cues and Cx45.
Comparative Role of Connexins in Lymphatic Valve Function
Lymphatic endothelial cells express four different connexin isoforms, and their relative importance for valve function is a key area of research. Recent studies have established a functional hierarchy.[1][6]
Caption: Functional hierarchy of connexin isoforms in maintaining lymphatic valve integrity.
Based on functional tests of single lymphatic valves from mice with selective deficiencies, the hierarchy of importance is:
Cx37 = Cx43 > Cx45 > Cx47 [1][6]
Loss of either Cx37 or Cx43 results in particularly severe valve defects.[1] While the defects associated with Cx45 loss are significant and lead to functional incompetence, they are considered intermediate in this hierarchy.[1] In contrast, the loss of Cx47 alone does not appear to cause significant back leak or closure defects.[1] This hierarchy underscores the complex and non-redundant roles of different connexin isoforms in the specialized environment of the lymphatic valve.
Experimental Methodologies
A variety of specialized techniques are required to study lymphatic valve function and the role of proteins like Cx45. The workflows and key protocols are detailed below.
Workflow for Assessing Cx45 Function in Mouse Models
References
- 1. academic.oup.com [academic.oup.com]
- 2. Connexin-45 is expressed in mouse lymphatic endothelium and required for lymphatic valve function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JCI Insight - Connexin-45 is expressed in mouse lymphatic endothelium and required for lymphatic valve function [insight.jci.org]
- 4. Hierarchical Requirement for Endothelial Cell Connexins Cx37, Cx47, Cx43, and Cx45 in Lymphatic Valve Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Interplay of mechanotransduction, FOXC2, connexins, and calcineurin signaling in lymphatic valve formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
Downstream Signaling Pathways Activated by Connexin 45: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Connexin 45 (Cx45), encoded by the GJC1 gene, is a critical gap junction protein with highly specific expression patterns and essential physiological roles. Predominantly found in the cardiac conduction system, developing heart, specific neuronal populations, and vascular smooth muscle, Cx45 forms channels that mediate direct intercellular communication and hemichannels that facilitate paracrine signaling. Beyond its canonical role in electrical coupling, emerging evidence reveals that Cx45 is a key player in intricate downstream signaling cascades that regulate fundamental cellular processes, including proliferation, differentiation, and survival. This technical guide provides a comprehensive overview of the core downstream signaling pathways activated by this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of these complex molecular interactions.
Core Signaling Pathways
This compound initiates or modulates several key signaling pathways, primarily through its function as a hemichannel facilitating ATP release and through direct protein-protein interactions. The principal downstream cascades identified are:
-
ATP Release, Purinergic Signaling, and the ERK1/2 Pathway
-
Transforming Growth Factor-β (TGF-β) Signaling
-
Calcium/Calmodulin (CaM) Dependent Signaling
-
Regulation by Phosphorylation: The Role of c-Src and Other Kinases
-
Potential Crosstalk with the PI3K/Akt Pathway
ATP Release, Purinergic Signaling, and the ERK1/2 Pathway
A significant channel-independent function of Cx45 involves its role as a hemichannel, which can open to release signaling molecules like adenosine (B11128) triphosphate (ATP) into the extracellular space. This extracellular ATP then acts as a paracrine signal, activating purinergic P2 receptors on the same or neighboring cells, leading to the activation of the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway. This pathway is a central regulator of cell proliferation and differentiation.
Signaling Pathway Diagram
Quantitative Data
| Parameter | Value | Cell Type/Condition | Reference |
| ATP Release (Hypotonic Stretch) | 3.8 ± 1.3-fold increase | Porcine urothelial cells | [1] |
| ATP Release (Extracellular Ca2+ depletion) | 5.4 ± 2.9-fold increase | Porcine urothelial cells | [1] |
| Inhibition of ATP release by Cx45 mimetic peptide | 67% reduction | Porcine urothelial cells | [1][2] |
Experimental Protocols
Measurement of ATP Release
This protocol is adapted for measuring ATP released from cultured cells expressing Cx45.
-
Cell Culture: Plate cells in a 96-well luminometer plate and culture to desired confluency.
-
Assay Preparation: Prepare an ATP standard curve (e.g., 1 nM to 1 µM). Prepare ATP detection cocktail containing luciferase and D-luciferin in an appropriate buffer.
-
Stimulation: Replace the culture medium with a physiological buffer. Stimulate ATP release using a chosen method (e.g., hypotonic solution for mechanical stress, or a calcium-free buffer).
-
Detection: Add the ATP detection cocktail to each well.
-
Luminometry: Immediately measure the luminescence using a plate reader.
-
Quantification: Calculate the ATP concentration in the samples based on the standard curve.
Western Blot for ERK Phosphorylation
-
Cell Treatment: Culture cells to 70-80% confluency. Stimulate with ATP or a P2Y receptor agonist for various time points (e.g., 0, 5, 15, 30 minutes).
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% BSA in TBST for 1 hour. Incubate with primary antibodies against phospho-ERK1/2 (p-ERK) and total ERK1/2 overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour. Detect chemiluminescence using an imaging system.
-
Analysis: Quantify band intensities and normalize p-ERK levels to total ERK levels.
Transforming Growth Factor-β (TGF-β) Signaling
Cx45 plays a crucial role in vascular development by mediating the differentiation of mesenchymal progenitor cells into mural cells (pericytes and vascular smooth muscle cells). This process is dependent on the activation of TGF-β. Cx45-containing gap junctions between endothelial cells and mesenchymal precursors are necessary for this activation.
Signaling Pathway Diagram
Experimental Protocols
Luciferase Reporter Assay for TGF-β Activity
This assay measures the transcriptional activity of SMAD proteins, the downstream effectors of TGF-β signaling.
-
Cell Transfection: Co-transfect mesenchymal cells with a SMAD-responsive luciferase reporter plasmid (containing SMAD binding elements driving luciferase expression) and a control plasmid (e.g., Renilla luciferase for normalization).
-
Co-culture: After 24 hours, co-culture the transfected mesenchymal cells with endothelial cells.
-
Lysis: After 24-48 hours of co-culture, lyse the cells.
-
Luciferase Measurement: Measure both firefly and Renilla luciferase activities using a dual-luciferase assay system.
-
Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number. An increase in the normalized luciferase activity indicates activation of the TGF-β/SMAD pathway.
Calcium/Calmodulin (CaM) Dependent Signaling
Intracellular calcium (Ca2+) is a ubiquitous second messenger, and many of its effects are mediated by the calcium-binding protein Calmodulin (CaM). Cx45 directly interacts with CaM in a Ca2+-dependent manner. This interaction is a key mechanism for regulating Cx45 channel function (gating), and potentially for initiating further downstream signaling events.
Signaling Pathway Diagram
Quantitative Data
| Parameter | Value | Method | Reference |
| Binding Affinity (Kd) of CaM to Cx45 peptide | ~5.0 ± 0.6 nM | Fluorescence Spectroscopy | [1] |
| CaM Binding Site on Cx45 | Cytosolic Loop (residues 164-186) | Peptide Model & BRET | [1] |
Experimental Protocols
Bioluminescence Resonance Energy Transfer (BRET) for Protein-Protein Interaction
BRET is used to study protein-protein interactions in living cells.
-
Plasmid Construction: Create expression vectors for Cx45 fused to a Renilla luciferase (Rluc) donor and CaM fused to a Yellow Fluorescent Protein (YFP) acceptor.
-
Cell Transfection: Co-transfect cells (e.g., HEK293) with the Cx45-Rluc and CaM-YFP plasmids.
-
Cell Preparation: After 48 hours, harvest the cells and resuspend them in a physiological buffer.
-
BRET Measurement:
-
Add the luciferase substrate (e.g., coelenterazine (B1669285) h) to the cell suspension.
-
Immediately measure the luminescence emission at two wavelengths simultaneously: one for the Rluc donor (e.g., ~480 nm) and one for the YFP acceptor (e.g., ~530 nm).
-
-
Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). An increased BRET ratio upon cell stimulation (e.g., with a calcium ionophore to increase intracellular Ca2+) compared to a baseline indicates a Ca2+-dependent interaction between Cx45 and CaM.
Regulation by Phosphorylation
Phosphorylation is a primary mechanism for regulating connexin function, including trafficking, assembly, degradation, and channel gating. Cx45 is a phosphoprotein, with multiple kinases identified as regulators.
Key Kinases and Their Effects
| Kinase | Phosphorylation Effect | Functional Consequence on Cx45 | Reference |
| Protein Kinase A (PKA) | Increases phosphorylation | Decreases junctional conductance by ~21% | [3] |
| Protein Kinase C (PKC) | Increases phosphorylation | Increases junctional conductance by ~51% | [3] |
| c-Src Tyrosine Kinase | Phosphorylates Y324 and Y356 | Does not impair gap junctional intercellular communication (GJIC) | [4] |
Experimental Protocols
In Vitro Kinase Assay with Mass Spectrometry
This protocol identifies specific phosphorylation sites on Cx45 by a particular kinase.
-
Protein Purification: Purify recombinant Cx45 (or its cytoplasmic domains) and the active kinase of interest (e.g., c-Src).
-
Kinase Reaction: Incubate the purified Cx45 with the kinase in a reaction buffer containing ATP.
-
SDS-PAGE: Separate the reaction products by SDS-PAGE.
-
In-gel Digestion: Excise the Cx45 band and perform in-gel digestion with trypsin.
-
Phosphopeptide Enrichment: Enrich for phosphorylated peptides using techniques like Titanium Dioxide (TiO2) chromatography.
-
Mass Spectrometry: Analyze the enriched peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use database search algorithms to identify the sequences of the phosphopeptides and pinpoint the exact sites of phosphorylation.
Potential Crosstalk with the PI3K/Akt Pathway
While a direct regulatory link between Cx45 and the PI3K/Akt pathway is not yet firmly established, this pathway is a central hub for cell survival, proliferation, and metabolism. Evidence from studies on other connexins, such as Cx43 and Cx50, suggests that connexins can be both upstream regulators and downstream targets of PI3K/Akt signaling. Given the co-expression and potential for heteromeric channel formation between different connexins, it is plausible that Cx45 is also involved in this network, possibly through indirect mechanisms. Further research is required to elucidate the precise nature of this potential interaction.
Logical Relationship Diagram
Summary and Future Directions
This compound is far more than a simple channel-forming protein. It is a dynamic signaling hub that translates extracellular cues and intracellular states into profound physiological responses. The downstream pathways detailed in this guide—involving ATP release, ERK activation, TGF-β signaling, calcium/calmodulin modulation, and intricate regulation by phosphorylation—highlight the multifaceted nature of Cx45.
For researchers and drug development professionals, understanding these pathways offers new avenues for therapeutic intervention. Targeting the hemichannel activity of Cx45 could modulate inflammatory responses and cell proliferation. Modulating the interaction of Cx45 with its binding partners, such as Calmodulin, or influencing its phosphorylation state could offer strategies to control cardiac conduction and vascular development. While the link to the PI3K/Akt pathway remains an area for future investigation, its potential involvement underscores the central role of connexins in integrated cell signaling networks. Continued exploration of these pathways will undoubtedly uncover further complexities and provide novel targets for the treatment of a range of cardiovascular and neurological disorders.
References
- 1. Direct visualization of interaction between calmodulin and connexin45 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchwithrutgers.com [researchwithrutgers.com]
- 3. The effects of connexin phosphorylation on gap junctional communication - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cx45 regulation by kinases and impact of expression in heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
Regulation of Connexin 45 Expression by Transcription Factors: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Connexin 45 (Cx45), encoded by the GJC1 gene, is a critical gap junction protein with highly regulated expression, particularly in the cardiovascular and nervous systems. Its precise spatial and temporal expression is paramount for normal physiological function, and dysregulation is implicated in various pathologies, including cardiac arrhythmias and developmental defects. This technical guide provides a comprehensive overview of the transcriptional regulation of Cx45 expression, with a focus on the key transcription factors involved: Nkx2-5, Specificity Protein 1 (Sp1), T-box transcription factor 5 (Tbx5), and Myocyte Enhancer Factor 2C (MEF2C). We delve into the signaling pathways that modulate the activity of these transcription factors, present quantitative data on their regulatory effects, and provide detailed experimental protocols for investigating these interactions. This guide is intended to serve as a valuable resource for researchers in academia and industry who are focused on understanding the molecular mechanisms governing Cx45 expression and developing novel therapeutic strategies targeting gap junction communication.
Introduction to this compound and its Transcriptional Regulation
This compound is a member of the connexin family of proteins that form gap junction channels, enabling direct intercellular communication by allowing the passage of ions and small molecules between adjacent cells.[1][2] In the heart, Cx45 is crucial for the proper function of the cardiac conduction system.[3] The expression of Cx45 is tightly controlled at the transcriptional level, ensuring its presence in specific cell types and at particular developmental stages.[1][4] Alterations in Cx45 expression are associated with cardiovascular diseases, making the study of its regulatory mechanisms a key area of research.[2][5]
The transcriptional regulation of the GJC1 gene is a complex process orchestrated by a concert of transcription factors that bind to specific DNA sequences in its promoter and enhancer regions.[1][6] This guide will focus on four major transcription factors that have been identified as key regulators of Cx45 expression: Nkx2-5, Sp1, Tbx5, and MEF2C.
Key Transcription Factors Regulating this compound Expression
Nkx2-5: A Master Regulator of Cardiac Development
Nkx2-5 is a homeodomain-containing transcription factor that plays a pivotal role in heart development and the regulation of cardiac-specific gene expression.[7] It is one of the earliest markers of the cardiac lineage and is essential for the formation of the heart tube and the specification of different cardiac cell types.[7][8]
Regulatory Effect on Cx45: Studies have shown that Nkx2-5 is a direct transcriptional regulator of Cx45. Knockout of the Nkx2-5 gene in human induced pluripotent stem cells (hiPSCs) leads to a complete suppression of this compound expression, highlighting its critical role in initiating and maintaining Cx45 transcription in cardiac cells.[9]
Specificity Protein 1 (Sp1): A Ubiquitous Modulator
Sp1 is a ubiquitously expressed transcription factor that binds to GC-rich sequences (GC boxes) in the promoter regions of a wide variety of genes, including many "housekeeping" genes.[6] It is involved in basal and inducible gene expression and can interact with other transcription factors to fine-tune transcription.[6] The promoter of the GJC1 gene contains putative Sp1 binding sites, suggesting a role for Sp1 in the regulation of Cx45 expression.[6]
Tbx5: A Key Player in Cardiac Conduction System Development
Tbx5 is a T-box transcription factor that is crucial for the development of the heart and limbs.[10] In the heart, Tbx5 is particularly important for the formation and function of the cardiac conduction system.[10] It often works in concert with other cardiac transcription factors, such as Nkx2-5, to regulate a network of genes involved in cardiac development and function.[7]
Regulatory Effect on Cx45: Tbx5 is known to regulate the expression of other connexins, such as Cx40.[9] While direct binding of Tbx5 to the Cx45 promoter and its quantitative effect on Cx45 expression require further investigation, its co-expression with Cx45 in the developing conduction system and its interaction with Nkx2-5 suggest an indirect or cooperative role in regulating Cx45 levels.[10][11]
MEF2C: A Critical Factor in Cardiomyocyte Differentiation
MEF2C is a member of the MADS-box family of transcription factors and is a key regulator of cardiomyocyte differentiation and maturation.[11][12] It interacts with other cardiac transcription factors, including Tbx5 and Nkx2-5, to control a broad network of cardiac genes.[13][14]
Regulatory Effect on Cx45: Similar to Tbx5, the direct regulation of Cx45 by MEF2C has not been extensively quantified. However, knockout studies of Mef2c in mice result in severe cardiac defects, and given its interaction with Nkx2-5 and Tbx5, it is likely part of the larger regulatory network that influences Cx45 expression during cardiogenesis.[4][11]
Quantitative Data on this compound Regulation
The following table summarizes the available quantitative data on the regulation of this compound expression by the discussed transcription factors. It is important to note that for some interactions, precise quantitative data from targeted experiments on the GJC1 promoter is still lacking in the published literature.
| Transcription Factor | Experimental System | Method | Change in Cx45 Expression/Promoter Activity | Reference |
| Nkx2-5 | Human iPSC-derived cardiac cells | CRISPR/Cas9 Knockout & Immunofluorescence | Complete suppression of Cx45 signal | [9] |
| Sp1 | - | - | Data not available | - |
| Tbx5 | - | - | Data not available | - |
| MEF2C | - | - | Data not available | - |
Signaling Pathways and Regulatory Networks
The activity of Nkx2-5, Sp1, Tbx5, and MEF2C is modulated by various upstream signaling pathways, which in turn affects their ability to regulate Cx45 expression. These transcription factors do not act in isolation but form a complex regulatory network.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the regulation of Cx45 expression by transcription factors.
Chromatin Immunoprecipitation (ChIP) Assay
The ChIP assay is used to identify the in vivo binding of a transcription factor to a specific DNA sequence, such as the GJC1 promoter.
Protocol:
-
Cross-linking: Treat cells (e.g., cardiomyocytes) with 1% formaldehyde (B43269) for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and isolate the nuclei. Resuspend the nuclear pellet in a lysis buffer and shear the chromatin to an average size of 200-1000 bp using sonication or enzymatic digestion.
-
Immunoprecipitation: Pre-clear the chromatin with protein A/G beads. Incubate the chromatin overnight at 4°C with an antibody specific to the transcription factor of interest (e.g., anti-Nkx2-5). Add protein A/G beads to capture the antibody-protein-DNA complexes.
-
Washes: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specifically bound proteins and DNA.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by incubating at 65°C overnight with NaCl.
-
DNA Purification: Purify the DNA using a standard phenol:chloroform extraction or a DNA purification kit.
-
Quantitative PCR (qPCR): Perform qPCR using primers designed to amplify a region of the GJC1 promoter containing the putative transcription factor binding site. The enrichment of this region in the immunoprecipitated DNA compared to a negative control (e.g., IgG immunoprecipitation) indicates binding of the transcription factor.[15]
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is an in vitro technique used to detect the binding of a protein to a specific DNA sequence.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Transcriptional control of myocardial connexins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sequential Binding of MEIS1 and NKX2-5 on the Popdc2 Gene: A Mechanism for Spatiotemporal Regulation of Enhancers during Cardiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Physical interaction between TBX5 and MEF2C is required for early heart development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | Nkx2.5: a crucial regulator of cardiac development, regeneration and diseases [frontiersin.org]
- 8. Control of early cardiac-specific transcription of Nkx2-5 by a GATA-dependent enhancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Knockout of the Cardiac Transcription Factor NKX2-5 Results in Stem Cell-Derived Cardiac Cells with Typical Purkinje Cell-like Signal Transduction and Extracellular Matrix Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. TBX5: A Key Regulator of Heart Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MEF2C controls segment-specific gene regulatory networks that direct heart tube morphogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparative Analysis Reveals Distinct and Overlapping Functions of Mef2c and Mef2d during Cardiogenesis in Xenopus laevis | PLOS One [journals.plos.org]
- 13. Physical Interaction between TBX5 and MEF2C Is Required for Early Heart Development - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cooperative interaction of Nkx2.5 and Mef2c transcription factors during heart development - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Chromatin Immunoprecipitation and Quantitative Real-Time PCR to Assess Binding of a Protein of Interest to Identified Predicted Binding Sites Within a Promoter - PubMed [pubmed.ncbi.nlm.nih.gov]
Connexin 45: A Key Regulator of Function in Non-Excitable Cells
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Connexin 45 (Cx43), a member of the connexin family of proteins, plays a crucial role in direct intercellular communication through the formation of gap junction channels. While extensively studied in excitable tissues like the heart, its functional significance in non-excitable cells is increasingly recognized as pivotal for tissue homeostasis, development, and pathology. This technical guide provides a comprehensive overview of the multifaceted functions of Cx45 in non-excitable cells, with a focus on its role in cell differentiation, intercellular signaling, and the modulation of gene expression. We delve into the quantitative aspects of Cx45-mediated communication, detail key experimental methodologies, and visualize the intricate signaling pathways involved.
Core Functions of this compound in Non-Excitable Cells
This compound is integral to the proper functioning of a variety of non-excitable cell types, including osteoblasts, mesenchymal stem cells, vascular smooth muscle cells, and lymphatic endothelial cells. Its primary role is to form gap junction channels that allow the passage of ions and small signaling molecules, thereby coordinating the behavior of cell populations.
Modulation of Gap Junctional Intercellular Communication (GJIC)
A defining characteristic of Cx45 channels is their selective permeability compared to other connexins, notably Connexin 43 (Cx43). Homomeric Cx45 channels exhibit lower permeability to larger molecules, suggesting a more specialized role in intercellular signaling.
Table 1: Comparative Permeability of Cx45 and Cx43 Channels
| Cell Type | Connexin(s) Expressed | Tracer Molecule (Molecular Weight) | Extent of Dye Transfer | Reference(s) |
| Rat Osteoblastic Cells (ROS 17/2.8) | Endogenous Cx43 | Lucifer Yellow (443 Da) | High | [1] |
| Rat Osteoblastic Cells (UMR 106-01) | Predominantly Endogenous Cx45 | Lucifer Yellow (443 Da) | Poor | [1] |
| HeLa cells transfected with Cx43 | Cx43 | Lucifer Yellow (443 Da) | High | [2] |
| HeLa cells transfected with Cx45 | Cx45 | Lucifer Yellow (443 Da) | Low | [2] |
| HeLa cells co-transfected with Cx43 and Cx45 | Cx43 and Cx45 | Lucifer Yellow (443 Da) | Low | [2] |
| HeLa cells transfected with Cx43 | Cx43 | Neurobiotin (287 Da) | High | [2] |
| HeLa cells transfected with Cx45 | Cx45 | Neurobiotin (287 Da) | High | [2] |
| HeLa cells co-transfected with Cx43 and Cx45 | Cx43 and Cx45 | Neurobiotin (287 Da) | High | [2] |
The co-expression of Cx45 with Cx43 can lead to the formation of heteromeric channels with unique properties, often resulting in a dominant-negative effect of Cx45 on the permeability to larger molecules[2]. This differential permeability allows for a nuanced regulation of intercellular communication, where the passage of specific signaling molecules can be finely tuned.
Role in Cellular Differentiation
Cx45 plays a significant role in guiding the differentiation of several non-excitable cell lineages.
-
Osteoblast Differentiation: In osteoblastic cells, the expression of Cx45 is associated with the modulation of genes crucial for bone matrix formation. Overexpression of Cx45 in cells that primarily express Cx43 leads to a decrease in the expression of osteocalcin (B1147995) (OC) and bone sialoprotein (BSP)[3][4][5]. Conversely, increasing Cx43 expression in cells with high endogenous Cx45 levels upregulates the transcription of these osteogenic markers[3][4][5]. This suggests that the specific composition of connexin channels, and thereby the nature of the intercellular signals exchanged, is critical for the progression of osteoblast differentiation.
-
Mural Cell Differentiation: During vasculogenesis, Cx45 is essential for the differentiation of mesenchymal precursor cells into mural cells (vascular smooth muscle cells and pericytes). This process is dependent on heterocellular communication between endothelial cells and mesenchymal progenitors, which leads to the activation of transforming growth factor-beta (TGF-β)[6][7][8][9][10]. Cx45-containing gap junctions are critical for this TGF-β activation, which in turn promotes the upregulation of mural cell-specific proteins[6][7][10].
Table 2: Effect of Connexin Expression on Osteoblast Gene Transcription
| Cell Line | Transfected Connexin | Change in Dye Coupling | Change in Osteocalcin (OC) mRNA | Change in Bone Sialoprotein (BSP) mRNA | Reference(s) |
| ROS 17/2.8 (high Cx43) | Cx45 | Decreased | Decreased | Decreased | [3][4][5] |
| MC3T3-E1 (high Cx43) | Cx45 | Decreased | Decreased | Decreased | [3][4] |
| UMR 106-01 (high Cx45) | Cx43 | Increased | Increased | Increased | [3][4] |
Function in Vascular and Lymphatic Systems
In the vascular system, Cx45 is expressed in smooth muscle cells and plays a role in regulating vascular tone and blood pressure[11][12][13]. Recent studies have also uncovered a critical role for Cx45 in the lymphatic system. It is widely expressed in the endothelium of lymphatic vessels and is required for the proper function of lymphatic valves, which are essential for preventing the backflow of lymph[14][15][16][17]. Deletion of Cx45 in lymphatic endothelial cells leads to compromised valve function, including increased back-leak[14][15][16].
Signaling Pathways Involving this compound
The functional effects of Cx45 are mediated through its influence on key signaling pathways. The most well-documented is its role in the activation of the TGF-β pathway.
Cx45 and TGF-β Signaling in Mural Cell Differentiation
The differentiation of mesenchymal precursors into mural cells is a critical step in blood vessel formation and stabilization. This process is initiated by direct contact between endothelial cells and mesenchymal cells, leading to the activation of latent TGF-β. Cx45-mediated gap junctional communication between these two cell types is a prerequisite for this activation. While the precise molecular mechanism is still under investigation, it is hypothesized that the passage of a small signaling molecule through the Cx45 channels is necessary to trigger the enzymatic cleavage of the latency-associated peptide (LAP) from the TGF-β complex, thereby releasing the active form of TGF-β[6]. Active TGF-β then binds to its receptors on the mesenchymal cell, initiating a downstream signaling cascade that leads to the expression of mural cell-specific genes.
Cx45-mediated GJIC in mural cell differentiation.
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the function of this compound in non-excitable cells.
Scrape-Loading Dye Transfer Assay
This assay is used to assess gap junctional intercellular communication (GJIC) by observing the transfer of a fluorescent dye between adjacent cells.
Materials:
-
Confluent cell culture in a 35 mm dish or multi-well plate.
-
Phosphate-Buffered Saline (PBS), Ca++/Mg++ free.
-
Lucifer Yellow CH, lithium salt (e.g., from Sigma-Aldrich), 1 mg/mL in PBS.
-
Rhodamine-dextran (10,000 MW), 1 mg/mL in PBS (as a control for membrane integrity).
-
Surgical steel blade or scalpel.
-
Fluorescence microscope with appropriate filters for Lucifer Yellow and Rhodamine.
-
Image analysis software (e.g., ImageJ).
Procedure:
-
Wash the confluent cell monolayer three times with pre-warmed (37°C) PBS.
-
Add a solution containing both 1 mg/mL Lucifer Yellow and 1 mg/mL Rhodamine-dextran to the cells.
-
Create a clean scrape or cut across the cell monolayer using a sterile surgical blade.
-
Incubate the cells at 37°C for 3-5 minutes to allow dye loading and transfer.
-
Wash the cells three times with warm PBS to remove extracellular dye.
-
Fix the cells with 4% paraformaldehyde for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Acquire images using a fluorescence microscope. Rhodamine-dextran will label the cells directly damaged by the scrape, while Lucifer Yellow will be seen in these cells and in the coupled neighboring cells.
-
Quantify the extent of dye transfer by measuring the area of Lucifer Yellow fluorescence extending from the scrape line (subtracting the area of Rhodamine-dextran fluorescence) using image analysis software[18].
Workflow for the Scrape-Loading Dye Transfer Assay.
Dual Whole-Cell Patch Clamp
This electrophysiological technique allows for the direct measurement of the conductance of gap junction channels between a pair of coupled cells.
Materials:
-
Inverted microscope with micromanipulators.
-
Patch-clamp amplifier and data acquisition system.
-
Borosilicate glass capillaries for pulling patch pipettes.
-
Pipette puller.
-
Extracellular (bath) solution (e.g., containing in mM: 135 NaCl, 5 KCl, 1 CaCl2, 1 MgCl2, 10 HEPES, 5 glucose; pH 7.4).
-
Intracellular (pipette) solution (e.g., containing in mM: 130 KCl, 10 NaCl, 0.5 MgCl2, 10 HEPES, 1 EGTA; pH 7.2).
Procedure:
-
Identify a pair of adjacent cells for recording.
-
Using a micromanipulator, approach each cell with a separate patch pipette filled with intracellular solution.
-
Establish a high-resistance (gigaohm) seal between the pipette tip and the cell membrane of each cell.
-
Rupture the patch of membrane under the pipette tip to achieve the whole-cell configuration for both cells.
-
Clamp the voltage of one cell (cell 1) and apply voltage steps, while recording the current in the second cell (cell 2), which is held at a constant voltage.
-
The current recorded in cell 2 is the junctional current (Ij) flowing from cell 1.
-
The junctional conductance (gj) is calculated using Ohm's law: gj = Ij / (V1 - V2), where V1 and V2 are the membrane potentials of cell 1 and cell 2, respectively.
-
This technique can also be used to measure the conductance of single gap junction channels[19][20][21].
Co-Immunoprecipitation (Co-IP)
Co-IP is used to identify proteins that interact with a protein of interest (in this case, Cx45).
Materials:
-
Cell lysate containing the protein complex.
-
Antibody specific to Cx45.
-
Protein A/G-conjugated agarose (B213101) or magnetic beads.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Wash buffer (e.g., PBS with a low concentration of non-ionic detergent).
-
Elution buffer (e.g., low pH glycine (B1666218) buffer or SDS-PAGE sample buffer).
-
SDS-PAGE and Western blotting reagents.
Procedure:
-
Lyse the cells to release the protein complexes.
-
Pre-clear the lysate by incubating it with Protein A/G beads to remove non-specifically binding proteins.
-
Incubate the pre-cleared lysate with the anti-Cx45 antibody to form an antibody-protein complex.
-
Add Protein A/G beads to the lysate to capture the antibody-protein complex.
-
Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elute the protein complex from the beads.
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against suspected interacting partners, or by mass spectrometry for unbiased identification of interacting proteins[22][23][24][25][26].
Workflow for Co-Immunoprecipitation of Cx45.
Conclusion and Future Directions
This compound is a critical regulator of cellular function in a diverse range of non-excitable cells. Its unique permeability characteristics and its ability to form heteromeric channels with other connexins provide a sophisticated mechanism for controlling intercellular communication. The established link between Cx45, TGF-β signaling, and cellular differentiation highlights its importance in developmental processes and tissue homeostasis.
Future research should focus on elucidating the full spectrum of signaling molecules that are selectively permeable to Cx45 channels and identifying the downstream effectors that mediate its diverse cellular functions. A deeper understanding of the regulatory mechanisms governing Cx45 expression and channel gating will be crucial. For drug development professionals, targeting the specific functions of Cx45 could offer novel therapeutic strategies for a variety of conditions, including bone disorders, vascular diseases, and lymphatic dysfunction. The continued exploration of Cx45 function in non-excitable cells promises to uncover new insights into the fundamental principles of intercellular communication and its role in health and disease.
References
- 1. Connexin43 and connexin45 form gap junctions with different molecular permeabilities in osteoblastic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Connexin43 and connexin45 form heteromeric gap junction channels in which individual components determine permeability and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. molbiolcell.org [molbiolcell.org]
- 4. Gap junctional communication modulates gene expression in osteoblastic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gap Junctional Communication Modulates Gene Expression in Osteoblastic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cx45 Regulates Endothelial-induced Mesenchymal Cell Differentiation Toward a Mural Cell Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. Gap junction communication mediates transforming growth factor-beta activation and endothelial-induced mural cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. Connexin45 regulates endothelial-induced mesenchymal cell differentiation toward a mural cell phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Connexin45 is expressed in vascular smooth muscle but its function remains elusive - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Phenotypic transformation of smooth muscle cells from porcine coronary arteries is associated with connexin 43 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Increase in Cx45 gap junction channels in cerebral smooth muscle cells from SHR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Connexin-45 is expressed in mouse lymphatic endothelium and required for lymphatic valve function - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Connexin-45 is expressed in mouse lymphatic endothelium and required for lymphatic valve function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. JCI Insight - Connexin-45 is expressed in mouse lymphatic endothelium and required for lymphatic valve function [insight.jci.org]
- 17. researchgate.net [researchgate.net]
- 18. Improved multiparametric scrape loading-dye transfer assay for a simultaneous high-throughput analysis of gap junctional intercellular communication, cell density and viability - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Establishment of the Dual Whole Cell Recording Patch Clamp Configuration for the Measurement of Gap Junction Conductance | Springer Nature Experiments [experiments.springernature.com]
- 20. Establishment of the Dual Whole Cell Recording Patch Clamp Configuration for the Measurement of Gap Junction Conductance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 22. assaygenie.com [assaygenie.com]
- 23. Co-Immunoprecipitation (Co-IP) | Thermo Fisher Scientific - SG [thermofisher.com]
- 24. bitesizebio.com [bitesizebio.com]
- 25. An optimized co-immunoprecipitation protocol for the analysis of endogenous protein-protein interactions in cell lines using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Protein–Protein Interactions: Co-immunoprecipitation | Springer Nature Experiments [experiments.springernature.com]
Methodological & Application
Application Notes: Immunofluorescence Staining of Connexin 45 in Tissue Sections
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the immunofluorescent detection of Connexin 45 (Cx45) in both frozen and formalin-fixed paraffin-embedded (FFPE) tissue sections. This compound, also known as GJA7 or GJC1, is a gap junction protein crucial for direct intercellular communication by forming channels that allow the passage of ions and small molecules.[1][2] Visualizing its localization and expression levels within tissues is vital for understanding its role in various physiological and pathological processes.
This document outlines validated methodologies, antibody selection, and key quantitative parameters to ensure reliable and reproducible results.
Antibody Selection
A variety of polyclonal and monoclonal antibodies against this compound are commercially available. It is crucial to select an antibody that has been validated for immunofluorescence (IF) or immunohistochemistry (IHC) applications.[1][2][3][4] Reactivity of the antibody with the species of the tissue under investigation (e.g., human, mouse, rat) must be confirmed.[1]
Experimental Protocols
Two primary protocols are provided below, tailored for either frozen or FFPE tissue sections. The choice of method depends on the specific research question, the required tissue preservation, and the antibody being used.
Protocol 1: Immunofluorescence Staining of this compound in Frozen Tissue Sections
This protocol is suitable for preserving the antigenicity of many proteins.
Materials:
-
Freshly dissected tissue
-
Optimal Cutting Temperature (OCT) compound
-
Positively charged glass slides
-
-20°C Methanol (B129727) (for fixation)
-
Phosphate Buffered Saline (PBS)
-
Blocking solution (e.g., 5-10% normal serum from the secondary antibody host species in PBS with 0.1-0.4% Triton X-100)[5][6]
-
Primary antibody against this compound
-
Fluorophore-conjugated secondary antibody
-
Antifade mounting medium with a nuclear counterstain (e.g., DAPI)
Procedure:
-
Tissue Preparation and Sectioning:
-
Fixation:
-
Staining:
-
Rehydrate the sections by washing them three times in PBS for 5 minutes each.
-
Cover the tissue sections with blocking solution and incubate for 30-60 minutes at room temperature in a humidified chamber.[5]
-
Drain the blocking solution and apply the primary anti-Connexin 45 antibody diluted in the blocking solution.
-
Wash the slides three times with PBS for 10 minutes each.[5]
-
Apply the fluorophore-conjugated secondary antibody, diluted in the blocking solution, and incubate for 1-2 hours at room temperature, protected from light.
-
Wash the slides three times with PBS for 10 minutes each in the dark.
-
-
Mounting and Imaging:
-
Apply a drop of antifade mounting medium with a nuclear counterstain (e.g., DAPI) onto the tissue section.
-
Carefully place a coverslip, avoiding air bubbles.
-
Seal the edges of the coverslip with clear nail polish.
-
Visualize the staining using a fluorescence microscope with the appropriate filter sets.
-
Protocol 2: Immunofluorescence Staining of this compound in FFPE Tissue Sections
This method provides excellent morphological preservation.
Materials:
-
Formalin-fixed, paraffin-embedded tissue blocks
-
Xylene or a xylene substitute
-
Ethanol (B145695) (100%, 95%, 70%)
-
Antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0 or Tris-EDTA, pH 9.0)[8][9]
-
Hydrophobic barrier pen
-
Blocking solution
-
Primary and secondary antibodies
-
Antifade mounting medium with a nuclear counterstain
Procedure:
-
Deparaffinization and Rehydration:
-
Antigen Retrieval:
-
Perform Heat-Induced Epitope Retrieval (HIER) by immersing the slides in pre-heated antigen retrieval buffer.[12][13]
-
Heat the slides in a microwave, pressure cooker, or steamer. For example, microwave until boiling and then maintain at a sub-boiling temperature for 10-20 minutes.[6][12][14]
-
Allow the slides to cool to room temperature in the buffer for at least 30 minutes.[6][8]
-
Wash the sections with distilled water.[14]
-
-
Staining:
-
Mounting and Imaging:
-
Follow steps 4.1 to 4.4 from Protocol 1.
-
Data Presentation
Quantitative Parameters for this compound Immunofluorescence
| Parameter | Frozen Sections | FFPE Sections | Notes |
| Tissue Section Thickness | 6-8 µm[7] | 3-6 µm | Thinner sections for FFPE can improve morphology. |
| Fixation | -20°C Methanol (10 min)[7] | 4% Paraformaldehyde (PFA) or Formalin (overnight)[10] | Fixation time in PFA/formalin should be optimized. |
| Antigen Retrieval | Not typically required | HIER: Sodium Citrate (10mM, pH 6.0) or Tris-EDTA (pH 9.0)[2][8][9] | The optimal buffer and heating method should be determined empirically. |
| Primary Antibody Dilution | 1:100 - 1:1000 (polyclonal)[7][15] | 1:200 - 1:400[2] | Optimal dilution must be determined for each antibody and tissue type. |
| Primary Antibody Incubation | Overnight at 4°C[7] | Overnight at 4°C[6][16] | Shorter incubations at room temperature (1-2 hours) are also possible.[6] |
| Secondary Antibody Dilution | 1:200 - 1:500[7] | 1:300 - 1:500[17] | Dilution depends on the fluorophore and antibody brightness. |
| Secondary Antibody Incubation | 1-2 hours at room temperature | 1-2 hours at room temperature[6] | Protect from light to prevent photobleaching. |
Visualizations
Caption: Workflow for this compound immunofluorescence on frozen and FFPE sections.
Troubleshooting
Common issues in immunofluorescence include weak or no staining, high background, and non-specific signals.
-
Weak or No Staining:
-
Confirm the primary antibody is validated for the application and tissue species.[18]
-
Increase the concentration of the primary or secondary antibody.[19]
-
Optimize antigen retrieval conditions for FFPE sections (try different buffers or heating times).[9]
-
Ensure the protein of interest is expressed in the target tissue.[18]
-
-
High Background:
-
Titrate the primary antibody to find the optimal concentration; high concentrations can increase non-specific binding.[20]
-
Increase the duration or concentration of the blocking step.[20]
-
Ensure adequate washing between antibody incubation steps.
-
Run a secondary antibody-only control to check for non-specific binding of the secondary antibody.[18]
-
For further troubleshooting, it is recommended to consult detailed guides on immunohistochemistry.[19][20]
References
- 1. bicellscientific.com [bicellscientific.com]
- 2. This compound antibody (22184-1-AP) | Proteintech [ptglab.com]
- 3. assaybiotechnology.com [assaybiotechnology.com]
- 4. scbt.com [scbt.com]
- 5. Immunofluorescence protocol for frozen sections [sites.wustl.edu]
- 6. FFPE Immunofluorescence Protocol | IHC Staining of FFPE Tissue | Bio-Techne [bio-techne.com]
- 7. bicellscientific.com [bicellscientific.com]
- 8. lab.moffitt.org [lab.moffitt.org]
- 9. IHC Antigen Retrieval | Proteintech Group [ptglab.com]
- 10. imperial.ac.uk [imperial.ac.uk]
- 11. BestProtocols: Immunohistochemical Staining of Formalin-Fixed Paraffin-Embedded Tissues | Thermo Fisher Scientific - US [thermofisher.com]
- 12. bosterbio.com [bosterbio.com]
- 13. IHC antigen retrieval protocol | Abcam [abcam.com]
- 14. Antigen retrieval protocol [immunohistochemistry.us]
- 15. researchgate.net [researchgate.net]
- 16. This compound Polyclonal Antibody (PA5-79311) [thermofisher.com]
- 17. Paraffin Embedded IHC Protocol (IHC-P) [hellobio.com]
- 18. biotium.com [biotium.com]
- 19. origene.com [origene.com]
- 20. IHCに関するトラブルシューティングガイド | Thermo Fisher Scientific - JP [thermofisher.com]
Application Notes and Protocols for Connexin 45 Western Blotting
These application notes provide a detailed protocol and antibody selection guide for the successful detection of Connexin 45 (Cx45) via Western blot. This document is intended for researchers, scientists, and drug development professionals familiar with standard laboratory techniques.
Introduction to this compound
This compound, also known as GJA7 (Gap Junction Protein Alpha 7), is a 45 kDa transmembrane protein that is a critical component of gap junctions.[1] These junctions are intercellular channels that permit the passage of ions and small molecules between adjacent cells, thereby playing a crucial role in cell-to-cell communication. Cx45 is prominently expressed in the cardiac conduction system, where it is essential for the proper propagation of electrical impulses.[2][3][4][5][6] It is also involved in other physiological processes, including the release of ATP, which acts as a signaling molecule in various tissues.[7][8][9][10][11] Accurate detection and quantification of Cx45 are vital for studies related to cardiac function, neurological disorders, and other cellular communication-dependent processes.
Antibody Selection for this compound
The selection of a high-quality primary antibody is paramount for the successful detection of this compound. Below is a summary of commercially available antibodies that have been validated for Western blotting.
| Antibody Name | Host Species/Clonality | Immunogen | Tested Applications | Recommended Dilution (WB) | Supplier | Catalog Number |
| This compound (5C7G1) | Mouse / Monoclonal | Peptide from C-terminal region of mouse this compound | WB, IHC (Frozen) | 2 µg/mL | Thermo Fisher Scientific | 41-5800[12] |
| This compound (G-7) | Mouse / Monoclonal | Amino acids 251-335 near the N-terminus of human this compound | WB, IP, IF, ELISA | 1:100-1:1000 | Santa Cruz Biotechnology | sc-374354[1] |
| This compound Polyclonal | Rabbit / Polyclonal | Recombinant protein within Human this compound aa 257-396 | WB, IHC (Paraffin), ICC/IF | 1:500-1:1000 | Thermo Fisher Scientific | PA5-109322 |
| Anti-Connexin 45/GJA7/Cx45 | Rabbit / Polyclonal | Synthetic Peptide within Human GJC1 | WB, IHC-P | Not Specified | Abcam | ab135474 |
| This compound Polyclonal | Rabbit / Polyclonal | Not Specified | WB, IHC | 1:1000-1:4000 | Proteintech | 22184-1-AP[13] |
Detailed Western Blot Protocol for this compound
This protocol provides a comprehensive guide for the detection of this compound in cell lysates and tissue homogenates.
Sample Preparation
a. Cell Lysate Preparation:
-
Culture cells to the desired confluency.
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells by adding ice-cold RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors. Use approximately 1 mL of lysis buffer per 10^7 cells.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Determine the protein concentration using a BCA or Bradford protein assay.
b. Tissue Homogenate Preparation:
-
Excise the tissue of interest and wash with ice-cold PBS.
-
Mince the tissue into small pieces on ice.
-
Add ice-cold RIPA buffer with protease and phosphatase inhibitors (approximately 500 µL per 10 mg of tissue).
-
Homogenize the tissue using a mechanical homogenizer.
-
Incubate on ice for 2 hours with constant agitation.
-
Centrifuge the homogenate at 12,000 x g for 20 minutes at 4°C.
-
Transfer the supernatant to a new tube and determine the protein concentration.
SDS-PAGE
-
Mix 20-30 µg of protein lysate with 4x Laemmli sample buffer (containing β-mercaptoethanol) to a final 1x concentration.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
Load the samples and a molecular weight marker onto a 10% or 12.5% SDS-polyacrylamide gel. The appropriate gel percentage depends on the size of the protein of interest; for Cx45 (45 kDa), a 10% or 12.5% gel is suitable.[14]
-
Run the gel at 100-120 V until the dye front reaches the bottom of the gel.
Protein Transfer
-
Transfer the proteins from the gel to a nitrocellulose or PVDF membrane. A wet transfer system is recommended for optimal transfer of a 45 kDa protein.
-
Assemble the transfer stack according to the manufacturer's instructions.
-
Perform the transfer at 100 V for 60-90 minutes in a cold room or on ice.
-
After transfer, you can briefly stain the membrane with Ponceau S to visualize protein bands and confirm successful transfer. Destain with TBST.
Immunodetection
-
Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody against this compound at the recommended dilution (see Antibody Selection table) in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) diluted in blocking buffer for 1 hour at room temperature with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
Detection
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for the recommended time.
-
Capture the chemiluminescent signal using a digital imager or X-ray film.
Signaling Pathways and Experimental Workflows
This compound in Cardiac Conduction
This compound is a key component of the cardiac conduction system, particularly in the atrioventricular (AV) node. It forms gap junctions that allow for the propagation of electrical signals between cardiomyocytes, ensuring coordinated heart contractions.
This compound-Mediated ATP Release
This compound can also form hemichannels that open in response to certain stimuli, such as mechanical stress or low extracellular calcium, leading to the release of ATP into the extracellular space. This released ATP can then act on purinergic receptors of the same or neighboring cells, initiating downstream signaling cascades.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. ahajournals.org [ahajournals.org]
- 3. Connexin45 contributes to global cardiovascular development by establishing myocardial impulse propagation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. Connexin45 is the first connexin to be expressed in the central conduction system of the mouse heart - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. Connexins 43 and 45 hemichannels mediate ATP release in the urinary bladder [polscientific.com]
- 8. Connexins 43 and 45 hemichannels mediate ATP release in the urinary bladder - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Connexins 43 and 45 hemichannels mediate ATP release in the urinary bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.physiology.org [journals.physiology.org]
- 11. Connexins regulate calcium signaling by controlling ATP release - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound Monoclonal Antibody (5C7G1) (41-5800) [thermofisher.com]
- 13. ptglab.com [ptglab.com]
- 14. doc.abcam.com [doc.abcam.com]
Application Notes and Protocols for Patch-Clamp Recording of Connexin 45 Channel Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Connexin 45 (Cx45) is a member of the connexin family of proteins that form gap junction channels, enabling direct intercellular communication, and hemichannels, which mediate communication between the intracellular and extracellular environments.[1] These channels play crucial roles in a variety of physiological processes, including cardiac conduction, vascular tone regulation, and neuronal signaling.[2][3] Dysfunctional Cx45 channels have been implicated in several pathologies, such as cardiovascular diseases and certain types of cancer.[1] Understanding the biophysical and pharmacological properties of Cx45 channels is therefore essential for elucidating their physiological roles and for the development of novel therapeutic strategies.
This document provides detailed application notes and protocols for the characterization of Cx45 channel properties using the patch-clamp technique. It is intended for researchers, scientists, and drug development professionals with a foundational understanding of electrophysiology.
Biophysical and Pharmacological Properties of this compound Channels
This compound channels exhibit distinct biophysical properties that differentiate them from other connexin isoforms. These properties, including single-channel conductance, voltage-dependent gating, and selective permeability, are critical determinants of their function.
Data Presentation: Quantitative Properties of this compound Channels
The following tables summarize the key quantitative data for Cx45 channel properties based on published literature.
| Property | Value | Species/Cell Type | Comments | Reference |
| Single-Channel Conductance (γj) | ||||
| Main Conductance State | ~30-40 pS | Rat cerebral vascular smooth muscle cells | ||
| 31 pS | Rat cerebral vascular smooth muscle cells | Consistent with the presence of Cx45. | [2] | |
| 26 ± 6 pS | Chick | [4] | ||
| ~20 and ~40 pS | Mouse Cx45 in HeLa cells | Two conductance peaks observed. | [5] | |
| 17.8 pS | SKHep1 cells (endogenous Cx45) | At pHi 7.0. | [6] | |
| Voltage Gating (Vj) | ||||
| Half-maximal voltage (V1/2) | ±18.9 mV | Rat cerebral vascular smooth muscle cells | Strongly voltage-dependent. | [2] |
| Gating Polarity | Closes with negativity on the cytoplasmic side | Xenopus oocytes | Each hemichannel has two independent voltage gates. | [7] |
| Permeability | ||||
| Relative Ion Permeability (PCl-/PK+) | 0.2 | Chick | [4] | |
| Dye Permeability | Impermeable to Lucifer Yellow (MW=443 Da) | Chicken Cx45 | [8][9] | |
| Permeable to 2',7'-dichlorofluorescein | Chick | Suggests a pore diameter of ~10 Å. | [4] | |
| Impermeable to 6-carboxyfluorescein | Chick | [4] | ||
| Reduced permeability to larger Alexa dyes | Permeability decreases significantly with larger probes. | [10][11] | ||
| Modulation | ||||
| pH Sensitivity | Highly sensitive | SKHep1 cells | More sensitive than Cx43; channels close at pHi 6.3. | [6] |
| Alkalinization increases open probability | HeLa cells | Shifts voltage-gating dependence. | [12][13] | |
| Acidification decreases open probability | HeLa cells | Shifts voltage-gating dependence in the opposite direction. | [12] | |
| Calcium Sensitivity | Intracellular Ca2+ rise can modulate gating | Chicken lens embryonic cells | Mediated by calmodulin. | [14] |
| Hemichannel opening triggered by ~100 nM cytosolic Ca2+ | HeLa cells | [15] | ||
| Phosphorylation | Modulates electrical conductance | Mouse Cx45 in HeLa cells | Does not change single-channel conductance but likely alters open probability. | [5] |
| PKC activation increases conductance | Mouse Cx45 in HeLa cells | [5] | ||
| PKA activation decreases conductance | Mouse Cx45 in HeLa cells | [5] |
| Pharmacological Agent | Effect on Cx45 Channels | Concentration | Reference |
| Carbenoxolone | Blocks connexin channels | Often used experimentally | [1] |
| Flufenamic acid | Blocks connexin channels | [1] | |
| 2-aminoethoxydiphenyl borate (B1201080) (2-APB) | Inhibits Cx45 channels | IC50 ~18 µM | [16] |
| Heptanol | Blocks Cx45 hemichannels | [17] | |
| 18α-glycyrrhetinic acid | Blocks Cx45 hemichannels | [17] | |
| Mefloquine | Uncouples Cx45 gap junctions | [18] | |
| Cx45 Blocking Peptide | Specifically interferes with Cx45 docking | [2][19] |
Experimental Protocols
Detailed methodologies for the electrophysiological recording of Cx45 channels are provided below. These protocols are intended as a starting point and may require optimization based on the specific cell type and experimental goals.
Protocol 1: Dual Whole-Cell Patch-Clamp Recording of Cx45 Gap Junction Channels
This technique is used to measure the junctional conductance (gj) between two coupled cells expressing Cx45.
Materials:
-
Cells: Cell pairs expressing Cx45 (e.g., transfected HeLa cells, primary vascular smooth muscle cells).[2][5]
-
External (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose. Adjust pH to 7.4 with NaOH. Osmolarity ~310 mOsm.
-
Internal (Pipette) Solution (in mM): 130 KCl, 10 NaCl, 0.5 MgCl2, 10 HEPES, 1 EGTA, 3 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with KOH. Osmolarity ~290 mOsm.
-
Patch Pipettes: Borosilicate glass capillaries pulled to a resistance of 3-7 MΩ when filled with internal solution.[20]
-
Patch-Clamp Setup: Two patch-clamp amplifiers, micromanipulators, microscope with DIC optics, data acquisition system.
Procedure:
-
Cell Preparation: Plate cells at a low density to encourage the formation of cell pairs. Allow cells to adhere and form gap junctions for at least 4-6 hours before recording.
-
Pipette Preparation: Pull and fire-polish glass pipettes to the desired resistance.[21] Fill the pipettes with filtered internal solution, avoiding air bubbles.
-
Establish Dual Whole-Cell Configuration:
-
Identify a suitable cell pair for recording.
-
Approach each cell with a separate patch pipette while applying positive pressure.[21]
-
Once the pipette touches the cell membrane, release the positive pressure and apply gentle suction to form a gigaohm seal (>1 GΩ).[22]
-
After establishing a stable seal on both cells, apply a brief pulse of suction to rupture the cell membrane and achieve the whole-cell configuration.
-
-
Voltage-Clamp Protocol:
-
Clamp the membrane potential of both cells (V1 and V2) to the same holding potential (e.g., -40 mV).
-
To measure junctional current (Ij), apply a series of voltage steps or ramps to one cell (the "driver" cell) while keeping the other cell (the "follower" cell) at the holding potential.
-
The current recorded in the follower cell is the junctional current (Ij), while the current in the driver cell is the sum of the junctional current and its own membrane current.
-
-
Data Acquisition and Analysis:
-
Record the junctional currents at various transjunctional voltages (Vj = V1 - V2).
-
Calculate the junctional conductance (gj) using Ohm's law: gj = Ij / Vj.
-
To study voltage-dependent gating, plot the normalized junctional conductance (gj,norm = gj / gj,max) as a function of Vj and fit the data with a Boltzmann equation to determine parameters such as V1/2.
-
Protocol 2: Single-Cell Patch-Clamp Recording of Cx45 Hemichannels
This protocol is designed to measure the currents flowing through Cx45 hemichannels (connexons) in a single, non-junctional cell.
Materials:
-
Cells: Single cells expressing Cx45.
-
External (Bath) Solution: Similar to the one used for gap junction recordings, but Ca2+ concentration can be lowered (e.g., to Ca2+-free) to promote hemichannel opening.
-
Internal (Pipette) Solution: Same as for gap junction recordings.
-
Patch-Clamp Setup: A single patch-clamp amplifier and associated equipment.
Procedure:
-
Cell and Pipette Preparation: As described in Protocol 1.
-
Establish Whole-Cell Configuration:
-
Identify a single, healthy cell.
-
Form a gigaohm seal and achieve the whole-cell configuration as described in Protocol 1.
-
-
Voltage-Clamp Protocol for Hemichannels:
-
Clamp the cell at a holding potential where hemichannels are typically closed (e.g., 0 mV or a negative potential).
-
Apply a series of depolarizing voltage steps to activate hemichannel currents. Cx45 hemichannels typically activate at positive membrane potentials.[17]
-
Record the resulting membrane currents.
-
-
Data Acquisition and Analysis:
-
Analyze the current-voltage (I-V) relationship of the hemichannel currents.
-
Characterize the kinetics of activation and deactivation of the currents.
-
Single-channel currents can be resolved if the expression level is low, allowing for the determination of single-channel conductance.
-
Visualizations
Experimental Workflow and Signaling Diagrams
The following diagrams, generated using the DOT language, illustrate key experimental workflows and signaling pathways relevant to the study of Cx45 channels.
Caption: Dual whole-cell patch-clamp workflow for Cx45.
Caption: Voltage gating of a Cx45 gap junction channel.
Caption: Modulation of Cx45 channel activity by signaling pathways.
References
- 1. Connexins and Pannexins | Ion channels | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Connexin45 gap junction channels in rat cerebral vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological modulation of connexin-formed channels in cardiac pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. Electrical conductance of mouse connexin45 gap junction channels is modulated by phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pH sensitivity of the cardiac gap junction proteins, this compound and 43 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Species-specific voltage-gating properties of connexin-45 junctions expressed in Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rupress.org [rupress.org]
- 9. scispace.com [scispace.com]
- 10. The Permeability of Gap Junction Channels to Probes of Different Size Is Dependent on Connexin Composition and Permeant-Pore Affinities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Role of the N-terminus in permeability of chicken connexin45.6 gap junctional channels - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pH-dependent modulation of voltage gating in connexin45 homotypic and connexin45/connexin43 heterotypic gap junctions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pH-dependent modulation of voltage gating in connexin45 homotypic and connexin45/connexin43 heterotypic gap junctions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Calcium Regulation of Connexin Hemichannels [mdpi.com]
- 16. Inhibitors of connexin and pannexin channels as potential therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Conductive and kinetic properties of connexin45 hemichannels expressed in transfected HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pH-dependent modulation of connexin-based gap junctional uncouplers - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mybiosource.com [mybiosource.com]
- 20. docs.axolbio.com [docs.axolbio.com]
- 21. acroscell.creative-bioarray.com [acroscell.creative-bioarray.com]
- 22. Patch Clamp Protocol [labome.com]
Application Notes and Protocols for Generating Connexin 45 Conditional Knockout Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to generating and characterizing conditional knockout (cKO) mouse models for the gap junction protein connexin 45 (Cx45). Given that global knockout of Cx45 results in embryonic lethality due to severe cardiovascular defects, conditional knockout strategies are essential for studying its function in specific cell types and at different developmental stages[1][2][3]. The Cre-LoxP system is the most common method for achieving this spatial and temporal control of gene inactivation[4][5][6][7].
Introduction to this compound
This compound, encoded by the Gjc1 gene, is a member of the connexin family of proteins that form gap junction channels and hemichannels[1][8][9]. These channels are crucial for direct intercellular communication by allowing the passage of ions, small metabolites, and second messengers[8]. Cx45 is expressed in various tissues, including the heart's conduction system, the nervous system, and the lymphatic endothelium[1][9][10][11]. Its diverse expression pattern suggests involvement in a wide range of physiological processes.
Rationale for Conditional Knockout Models
The embryonic lethality of Cx45 germline knockout mice highlights its critical role in early development, particularly in cardiac and vascular formation[2][3]. To investigate the function of Cx45 in adult tissues and specific cell lineages, it is necessary to bypass this embryonic lethality. Conditional knockout models, primarily using the Cre-LoxP system, allow for the targeted deletion of the Cx45 gene in a tissue-specific or inducible manner[4][5][7].
Experimental Workflow for Generating Cx45 cKO Mice
The generation of a Cx45 conditional knockout mouse model involves a multi-step process that begins with the creation of a "floxed" Cx45 allele, followed by breeding with a Cre-driver mouse line to excise the targeted gene segment in specific cells.
Detailed Experimental Protocols
Protocol 1: Generation of Cx45 Floxed Mice
-
Targeting Vector Construction : A targeting vector is designed to introduce loxP sites flanking a critical exon of the Cx45 gene (Gjc1). This construct often includes a selectable marker, such as a neomycin resistance cassette flanked by FRT sites, to facilitate the selection of correctly targeted embryonic stem (ES) cells[12].
-
ES Cell Culture and Electroporation : The targeting vector is introduced into ES cells via electroporation.
-
Selection of Recombinant ES Cells : ES cells that have undergone homologous recombination are selected using antibiotics (e.g., G418 for neomycin resistance). Correctly targeted clones are confirmed by Southern blotting or PCR analysis.
-
Generation of Chimeric Mice : Validated ES cell clones are injected into blastocysts, which are then transferred to pseudopregnant female mice. The resulting chimeric offspring will have tissues derived from both the host blastocyst and the genetically modified ES cells.
-
Germline Transmission : Chimeric mice are bred with wild-type mice to achieve germline transmission of the floxed allele (Cx45fl/+). Offspring are genotyped to identify heterozygous carriers.
-
Establishment of Homozygous Floxed Line : Heterozygous mice (Cx45fl/+) are intercrossed to generate homozygous floxed mice (Cx45fl/fl). These mice are viable and serve as the foundation for creating conditional knockouts[1].
Protocol 2: Genotyping Cx45 Floxed and cKO Mice
Genomic DNA is typically extracted from tail biopsies or ear punches[13][14]. PCR is then used to distinguish between wild-type, floxed, and knockout alleles.
DNA Extraction:
-
Obtain a small tissue sample (e.g., 2 mm tail tip).
-
Incubate the tissue in a lysis buffer containing Proteinase K at 55°C overnight.
-
Inactivate Proteinase K by heating at 95°C for 10 minutes.
-
Centrifuge to pellet debris and use the supernatant as the DNA template for PCR.
PCR Genotyping:
A three-primer PCR strategy is often employed to differentiate the alleles in a single reaction. The primer design will depend on the specific location of the loxP sites.
-
Primer 1 (Forward, outside the 5' loxP site)
-
Primer 2 (Reverse, within the floxed region)
-
Primer 3 (Reverse, outside the 3' loxP site)
| Allele | Expected PCR Product(s) |
| Wild-Type | A single band from Primer 1 and the genomic reverse primer. |
| Floxed | A slightly larger band than wild-type due to the loxP site. |
| Knockout (post-Cre) | A smaller band resulting from the excision of the floxed region. |
| Heterozygous cKO | Bands corresponding to both the floxed and knockout alleles. |
Note: Specific primer sequences and expected band sizes will be unique to the targeting construct used and should be optimized accordingly. A tetra-primer PCR approach can also be utilized for efficient one-step genotyping[15].
Protocol 3: Cre-Mediated Recombination
To induce the knockout, Cx45fl/fl mice are bred with a Cre-driver line that expresses Cre recombinase under the control of a tissue-specific or inducible promoter.
Examples of Cre-Driver Lines for Cx45 Studies:
| Cre-Driver Line | Promoter | Target Tissue/Cell Type | Reference |
| αMyHC-CreER(T2) | α-myosin heavy chain | Cardiomyocytes (inducible) | [1] |
| Nestin-Cre | Nestin | Neuronal precursor cells | [16] |
| Lyve1-Cre | Lyve1 | Lymphatic endothelial cells | |
| Prox1-CreER(T2) | Prox1 | Lymphatic endothelial cells (inducible) |
For inducible systems like CreER(T2):
-
Administer tamoxifen (B1202) to the Cx45fl/fl; CreER(T2)+ mice to activate Cre recombinase. The dosage and administration route (e.g., intraperitoneal injection, oral gavage) should be optimized for the specific Cre line and experimental goals.
-
Tamoxifen binds to the modified estrogen receptor (ER T2) fused to Cre, allowing Cre to translocate to the nucleus and excise the loxP-flanked DNA.
Phenotypic Characterization of Cx45 cKO Mice
Phenotypic analysis is crucial to understand the function of Cx45 in the targeted tissue. The specific assays will depend on the cell type in which Cx45 has been deleted.
Cardiovascular Phenotyping (Cardiomyocyte-Specific Knockout)
-
Electrocardiography (ECG): Surface and intracardiac ECG recordings are used to assess cardiac conduction. Deletion of Cx45 in cardiomyocytes leads to impaired atrioventricular (AV) nodal conduction[1].
-
Immunoblotting and Immunohistochemistry: To confirm the reduction of Cx45 protein in the heart and examine its effect on other connexins, such as Cx30.2[1].
| Parameter | Control (Cx45flox/flox) | Cardiomyocyte-Specific Cx45 KO | Reference |
| Cx45 Protein Level in Heart | 100% | ~30% (remaining in non-myocytes) | [1] |
| Cx30.2 Protein Level in Heart | 100% | Reduced by ~70% | [1] |
| PQ Interval (ECG) | Normal | Prolonged | [1] |
| AH Interval (Intracardiac) | Normal | Prolonged | [1] |
Neurological Phenotyping (Neuronal Precursor-Specific Knockout)
-
Cell Proliferation Assays: BrdU or EdU labeling can be used to assess the proliferation of transit-amplifying precursor cells in neurogenic regions like the subventricular zone (SVZ). Conditional deletion of Cx45 in these cells leads to decreased proliferation[10].
-
Immunofluorescence Staining: To identify specific cell populations and assess changes in their numbers or distribution.
Lymphatic System Phenotyping (Lymphatic Endothelial Cell-Specific Knockout)
-
Lymphatic Valve Function Assays: In vivo and ex vivo imaging techniques can be used to assess lymphatic valve function, including backflow and closure. Deletion of Cx45 in lymphatic endothelial cells compromises valve function.
-
Dye Injection Studies: To visualize lymphatic drainage and identify potential leakage or backflow in vivo.
Signaling Pathways Involving this compound
Connexins, including Cx45, can form hemichannels that release signaling molecules like ATP into the extracellular space. This ATP can then act on purinergic receptors on the same or neighboring cells to initiate intracellular signaling cascades[10][17].
This pathway has been implicated in the regulation of neural precursor cell proliferation, where Cx45-dependent ATP release activates P2X receptors, leading to intracellular calcium release and activation of the ERK1/2 signaling pathway, ultimately promoting cell cycle reentry[10].
Conclusion
The generation of this compound conditional knockout mouse models is a powerful tool for elucidating the diverse biological roles of this important gap junction protein. By overcoming the limitation of embryonic lethality, these models have provided invaluable insights into the function of Cx45 in cardiac conduction, neurogenesis, and lymphatic system integrity. The protocols and data presented here serve as a comprehensive resource for researchers aiming to utilize this technology in their studies.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Mice lacking connexin45 conditionally in cardiac myocytes display embryonic lethality similar to that of germline knockout mice without endocardial cushion defect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Connexin45 contributes to global cardiovascular development by establishing myocardial impulse propagation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mouse Cre-LoxP system: general principles to determine tissue-specific roles of target genes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Cre-loxP system: a versatile tool for targeting genes in a cell- and stage-specific manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cre/loxP Recombination System and Gene Targeting | Springer Nature Experiments [experiments.springernature.com]
- 7. Generating Conditional Knockout Mice | Springer Nature Experiments [experiments.springernature.com]
- 8. mdpi.com [mdpi.com]
- 9. Connexin45 is the first connexin to be expressed in the central conduction system of the mouse heart - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. Connexin diversity in the heart: insights from transgenic mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. boneandcancer.org [boneandcancer.org]
- 14. Genotyping Protocols for Genetically Engineered Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. One-Step Genotyping Method in loxP-Based Conditional Knockout Mice Generated by CRISPR-Cas9 Technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Deletion of Connexin45 in Mouse Retinal Neurons Disrupts the Rod/Cone Signaling Pathway between AII Amacrine and ON Cone Bipolar Cells and Leads to Impaired Visual Transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Connexins 43 and 45 hemichannels mediate ATP release in the urinary bladder - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for CRISPR/Cas9-Mediated Knockout of Connexin 45 in Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction
Connexin 45 (Cx45), encoded by the GJC1 gene, is a member of the connexin family of proteins that form gap junction channels. These channels facilitate direct intercellular communication by allowing the passage of ions and small molecules between adjacent cells.[1] Cx45 is implicated in various physiological processes, including electrical signal propagation in the heart, retinal neuron signaling, and the proliferation of neural precursor cells.[2][3][4] Understanding the precise role of Cx45 in these processes often requires the specific removal of its function in cellular models. The CRISPR/Cas9 system has emerged as a powerful and precise tool for targeted gene knockout. This document provides detailed application notes and protocols for the CRISPR/Cas9-mediated knockout of this compound in various cell lines, enabling researchers to create robust models for functional studies.
Data Presentation
Table 1: Guide RNA Sequences for this compound Knockout
| Target Gene | Species | Guide RNA Sequence (5' - 3') | Vector | Cell Line | Reference |
| GJC1 (Cx45) | Human | ACAACCATTCCACATTTGTG | pSpCas9(BB)-2A-GFP (PX458) | HEK293 | [5][6] |
| GJC1 (Cx45) | Human | Not specified | LentiCRISPRv2 | HeLa | [3][4][7] |
| Gjc1 (Cx45) | Mouse | Not specified | GeCKO (v2) library based | Mouse cell lines | [8] |
Table 2: Summary of Quantitative Data on this compound Knockout
| Cell Line | Knockout Method | Validation Method | Key Quantitative Finding | Reference |
| HeLa | CRISPR/Cas9 (LentiCRISPRv2) | I-YFP GJIC assay, Immunoblot, Dual whole-cell patch clamp | GJIC activity lost in GJC1 (Cx45) KO cells (2.45 ± 22.24% of WT).[4][7] | [3][4][7] |
| HEK293 | CRISPR/Cas9 (pSpCas9(BB)-2A-GFP) | Dual patch clamp | No background gap junctional coupling in double knockout (Cx43/Cx45) cells.[5][6] | [5][6] |
| Mouse SVZ precursor cells | Conditional knockout (Cre-lox) | BrdU incorporation | ~30% reduction in Mash1/BrdU-double positive cells in Cx45 knockout mice.[9] | [9] |
| B16-BL6 melanoma cells | Overexpression | In vivo metastasis assay | Significant decrease in metastatic colonies in Cx45-overexpressing cells (176 ± 25/lung) compared to wild-type (252 ± 23/lung).[10] | [10] |
Experimental Protocols
This section provides a detailed methodology for the key experiments involved in the CRISPR/Cas9-mediated knockout of this compound.
Guide RNA (gRNA) Design and Vector Construction
Successful gene knockout using CRISPR/Cas9 is critically dependent on the design of the gRNA.
Protocol:
-
gRNA Design:
-
Utilize online design tools such as CRISPOR (--INVALID-LINK--) to identify potential gRNA sequences targeting an early exon of the GJC1 gene.[11]
-
Select gRNAs with high predicted on-target efficiency and low off-target scores. For human GJC1, a validated sgRNA sequence is 5'-ACAACCATTCCACATTTGTG-3'.[5][6]
-
-
Oligonucleotide Synthesis and Annealing:
-
Synthesize two complementary oligonucleotides for the chosen gRNA sequence with appropriate overhangs for cloning into the selected CRISPR vector (e.g., BsmBI for LentiCRISPRv2).[3][7]
-
Anneal the oligonucleotides by mixing them in a thermocycler, heating to 95°C for 5 minutes, and then ramping down to 25°C.
-
-
Vector Ligation:
-
Transformation and Plasmid Preparation:
-
Transform the ligation product into competent E. coli (e.g., Stbl3 for lentiviral vectors) and select for positive colonies.[11]
-
Isolate and purify the plasmid DNA using a midi or maxi prep kit. Verify the correct insertion of the gRNA sequence by Sanger sequencing.
-
Cell Culture and Transfection
The choice of cell line and transfection method is crucial for achieving high knockout efficiency. HeLa and HEK293 cells have been successfully used for Cx45 knockout.[3][4][5][6][7]
Protocol for Lipofectamine-based Transfection (e.g., using pX459 vector): [12]
-
Cell Seeding: The day before transfection, seed the target cells in a 6-well plate to reach 70-80% confluency on the day of transfection.
-
Transfection Complex Formation:
-
In one tube, dilute the CRISPR/Cas9 plasmid DNA in a serum-free medium (e.g., Opti-MEM).
-
In a separate tube, dilute the transfection reagent (e.g., Lipofectamine 3000) in the same serum-free medium.
-
Combine the diluted DNA and transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow for complex formation.
-
-
Transfection: Add the DNA-lipid complex dropwise to the cells.
-
Post-Transfection Care: After 4-6 hours, replace the medium with fresh, complete growth medium.
-
Selection (if applicable): If the vector contains a selection marker (e.g., puromycin (B1679871) in pX459), add the appropriate antibiotic to the medium 24-48 hours post-transfection to select for transfected cells.
Protocol for Lentiviral Transduction (e.g., using LentiCRISPRv2 vector): [3][4][7]
-
Lentivirus Production:
-
In HEK293T cells, co-transfect the LentiCRISPRv2-gRNA plasmid with packaging (e.g., psPAX2) and envelope (e.g., pMD2.G) plasmids.[4]
-
Harvest the virus-containing supernatant 48 and 72 hours post-transfection.
-
-
Transduction:
-
Seed the target cells and allow them to adhere.
-
Add the lentiviral supernatant to the cells, along with polybrene (8 µg/mL) to enhance transduction efficiency.
-
After 24 hours, replace the medium with fresh growth medium.
-
-
Selection: 48 hours post-transduction, begin selection with the appropriate antibiotic (e.g., puromycin).
Validation of Knockout
It is essential to validate the successful knockout of the target gene at both the genomic and protein levels.
Protocol for T7 Endonuclease I (T7E1) Assay: [3][7]
-
Genomic DNA Extraction: Extract genomic DNA from a pool of transfected cells.
-
PCR Amplification: Amplify the genomic region flanking the gRNA target site using PCR.
-
Heteroduplex Formation: Denature and re-anneal the PCR products to allow for the formation of heteroduplexes between wild-type and mutated DNA strands.
-
T7E1 Digestion: Treat the re-annealed PCR products with T7 Endonuclease I, which cleaves at mismatched DNA sites.
-
Gel Electrophoresis: Analyze the digested products on an agarose (B213101) gel. The presence of cleaved fragments indicates successful gene editing.
Protocol for Immunoblotting: [3][4][7]
-
Protein Lysate Preparation: Lyse the cells in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Antibody Incubation:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody specific for this compound (e.g., mouse monoclonal anti-Cx45).[7]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. The absence of a band at the expected molecular weight for Cx45 in the knockout cell lysates confirms successful knockout.
Functional Assays
Protocol for Iodide-YFP (I-YFP) Gap Junction Intercellular Communication (GJIC) Assay: [3][4][7]
This assay measures the passage of iodide ions through gap junctions.
-
Stable Cell Line Generation:
-
Generate two stable cell lines: "donor" cells expressing an iodide transporter (SLC26A4) and "acceptor" cells expressing an iodide-sensitive YFP variant (YFP-QL).[4]
-
-
Co-culture: Co-culture the donor and acceptor cells.
-
Fluorescence Measurement:
-
Measure the baseline YFP fluorescence using a microplate reader.
-
Add an iodide-containing solution to the cells.
-
-
Data Analysis: In the presence of functional gap junctions, iodide will pass from the donor to the acceptor cells, quenching the YFP fluorescence. The rate of quenching is proportional to the level of GJIC.
Protocol for Dual Whole-Cell Patch Clamp: [3][4][7]
This electrophysiological technique directly measures the junctional conductance between two adjacent cells.
-
Cell Pairing: Identify a pair of adjacent cells for recording.
-
Patching: Establish a whole-cell patch clamp configuration on both cells.
-
Voltage Clamp: Clamp the voltage of one cell and apply voltage steps, while recording the current in the second cell.
-
Data Analysis: The junctional conductance (Gj) can be calculated from the transjunctional current and the voltage difference between the two cells. A significant reduction or absence of Gj in knockout cell pairs confirms the loss of functional gap junctions.
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway
This compound has been implicated in ATP-mediated signaling pathways that regulate cell proliferation.[9] Cx45-containing hemichannels can release ATP into the extracellular space. This extracellular ATP can then act on purinergic receptors (e.g., P2X receptors) on the same or neighboring cells, leading to an influx of calcium and the activation of downstream signaling cascades, such as the ERK1/2 pathway, which in turn promotes cell cycle progression.[9]
Caption: this compound-mediated ATP signaling pathway.
Experimental Workflow for CRISPR/Cas9-Mediated Knockout of this compound
The overall workflow for generating and validating a this compound knockout cell line using CRISPR/Cas9 is a multi-step process that requires careful planning and execution.
Caption: Workflow for Cx45 knockout using CRISPR/Cas9.
References
- 1. karger.com [karger.com]
- 2. Deletion of Connexin45 in Mouse Retinal Neurons Disrupts the Rod/Cone Signaling Pathway between AII Amacrine and ON Cone Bipolar Cells and Leads to Impaired Visual Transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Confirmation of Connexin45 Underlying Weak Gap Junctional Intercellular Coupling in HeLa Cells [mdpi.com]
- 5. Genetically engineered human embryonic kidney cells as a novel vehicle for dual patch clamp study of human gap junction channels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. portlandpress.com [portlandpress.com]
- 7. Confirmation of Connexin45 Underlying Weak Gap Junctional Intercellular Coupling in HeLa Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scbt.com [scbt.com]
- 9. Connexin45 modulates the proliferation of transit-amplifying precursor cells in the mouse subventricular zone - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound is a novel suppressor of melanoma metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optimized protocol to create deletion in adherent cell lines using CRISPR/Cas9 system - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of an optimized protocol for generating knockout cancer cell lines using the CRISPR/Cas9 system, with emphasis on transient transfection | PLOS One [journals.plos.org]
Application Notes and Protocols for Cloning Connexin 45 Expression Vectors for Mammalian Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Connexin 45 (Cx45), also known as Gap Junction Protein Gamma 1 (GJC1) or Gap Junction Protein Alpha 7 (GJA7), is a key protein in the formation of gap junctions.[1][2][3][4] These junctions are crucial for direct cell-to-cell communication by allowing the passage of ions and small molecules (up to 1 kDa), which is vital in various physiological processes, especially in the cardiac conduction system and during embryonic development.[1][4][5] The ability to express Cx45 in mammalian cells is a powerful tool for studying its function, regulation, and involvement in disease.
These application notes provide a comprehensive workflow for cloning the human Cx45 coding sequence into a mammalian expression vector and subsequently verifying its expression and function in a suitable host cell line, such as Human Embryonic Kidney 293 (HEK293) cells.
Overall Experimental Workflow
The process begins with the amplification of the Cx45 coding DNA sequence (CDS), followed by its insertion into a mammalian expression vector like pcDNA™3.1. The resulting plasmid is then transformed into E. coli for amplification. After purification and sequence verification, the expression vector is transfected into mammalian cells. Finally, the expression and function of the Cx45 protein are confirmed through molecular and cellular assays.
Caption: Cloning and expression workflow for this compound.
Protocol 1: Amplification of this compound (GJA7) Coding Sequence
This protocol describes the amplification of the full-length human Cx45 coding sequence (CDS) from a suitable template (e.g., cDNA from a Cx45-expressing cell line or a commercial plasmid). The human GJA7 gene's coding sequence is 1191 base pairs, encoding a 396-amino acid protein.[6]
1.1 Primer Design: Primers are designed to amplify the entire CDS and include restriction sites for cloning into the pcDNA™3.1 vector's multiple cloning site (MCS). Here, we will use HindIII (Forward) and XhoI (Reverse). A Kozak sequence (GCCACC) is added before the start codon (ATG) to ensure efficient translation initiation in mammalian cells.[7]
| Primer Name | Sequence (5' to 3') | Features |
| Cx45-HindIII-Fwd | CCCAAGCTTGCCACC ATGGGCGACTGGAGCTTC | HindIII site, Kozak, Start Codon |
| Cx45-XhoI-Rev | CCGCTCGAGTCAGGCTGCGACAGGCAG | XhoI site, Stop Codon |
1.2 PCR Amplification:
| Component | Volume (for 50 µL) | Final Concentration |
| 5X High-Fidelity Buffer | 10 µL | 1X |
| dNTPs (10 mM) | 1 µL | 200 µM |
| Forward Primer (10 µM) | 2.5 µL | 0.5 µM |
| Reverse Primer (10 µM) | 2.5 µL | 0.5 µM |
| Template DNA | ~50 ng | 1 ng/µL |
| High-Fidelity DNA Polymerase | 0.5 µL | - |
| Nuclease-Free Water | to 50 µL | - |
PCR Cycling Conditions:
| Step | Temperature | Time | Cycles |
| Initial Denaturation | 98°C | 30 sec | 1 |
| Denaturation | 98°C | 10 sec | \multirow{3}{*}{30} |
| Annealing | 62°C | 20 sec | |
| Extension | 72°C | 45 sec | |
| Final Extension | 72°C | 5 min | 1 |
| Hold | 4°C | ∞ | - |
1.3 Gel Electrophoresis and Purification:
-
Run the entire PCR reaction on a 1% agarose (B213101) gel to confirm a single band at the expected size (~1.2 kb).
-
Excise the DNA band from the gel.
-
Purify the DNA using a commercial gel extraction kit. Elute in 30 µL of nuclease-free water.
Protocol 2: Vector Preparation and Ligation
The amplified Cx45 fragment will be cloned into the pcDNA™3.1(+) vector, a widely used plasmid for high-level, constitutive expression in mammalian cells driven by the CMV promoter.[8][9]
Caption: Key features of the pcDNA™3.1(+) expression vector.
2.1 Restriction Digest:
| Component | Insert (Cx45 PCR Product) | Vector (pcDNA™3.1) |
| Purified DNA | ~500 ng | 1 µg |
| 10X CutSmart® Buffer | 5 µL | 5 µL |
| HindIII-HF® | 1 µL | 1 µL |
| XhoI | 1 µL | 1 µL |
| Nuclease-Free Water | to 50 µL | to 50 µL |
| Incubation | 37°C for 1 hour | 37°C for 1 hour |
2.2 Ligation:
-
Purify the digested vector and insert using a PCR purification kit.
-
Set up the ligation reaction using a 3:1 molar ratio of insert to vector.
| Component | Volume |
| Digested pcDNA™3.1 (~50 ng) | X µL |
| Digested Cx45 Insert (~45 ng) | Y µL |
| T4 DNA Ligase Buffer (10X) | 2 µL |
| T4 DNA Ligase | 1 µL |
| Nuclease-Free Water | to 20 µL |
| Incubation | 16°C overnight or Room Temp for 1 hour |
Protocol 3: Transformation and Plasmid Verification
3.1 Transformation:
-
Add 5 µL of the ligation reaction to 50 µL of chemically competent E. coli (e.g., DH5α).
-
Incubate on ice for 30 minutes.
-
Heat-shock at 42°C for 45 seconds, then immediately return to ice for 2 minutes.
-
Add 950 µL of SOC medium and incubate at 37°C for 1 hour with shaking.
-
Plate 100 µL onto LB agar (B569324) plates containing 100 µg/mL ampicillin.[7] Incubate overnight at 37°C.
3.2 Screening and Plasmid Purification:
-
Pick 5-10 individual colonies and grow overnight in 5 mL of LB broth with ampicillin.
-
Perform a plasmid miniprep to isolate the plasmid DNA.
-
Confirm the presence and orientation of the insert via restriction digest (e.g., with HindIII and XhoI) and/or colony PCR.
3.3 Sequence Verification: Send the purified plasmid from a positive clone for Sanger sequencing using the T7 forward and BGH reverse priming sites on the pcDNA™3.1 vector to confirm the integrity of the Cx45 coding sequence.
Protocol 4: Mammalian Cell Transfection
This protocol is for transient transfection of HEK293 cells in a 6-well plate format.[10][11]
4.1 Cell Seeding:
-
The day before transfection, seed HEK293 cells in a 6-well plate at a density of ~2.5 x 10^5 cells per well in 2 mL of complete medium (e.g., DMEM + 10% FBS).
-
Incubate overnight. Cells should be 70-80% confluent at the time of transfection.[12]
4.2 Transfection using a Lipid-Based Reagent:
| Parameter | Condition | Notes |
| DNA per well | 2.5 µg | Purified Cx45-pcDNA3.1 plasmid |
| Transfection Reagent | 5-7.5 µL | e.g., Lipofectamine™ 3000 |
| Complexation Medium | 2 x 125 µL | Serum-free medium (e.g., Opti-MEM™) |
| Incubation Time | 15-20 minutes | At room temperature |
| Post-Transfection | 24-48 hours | Incubate before analysis |
Procedure:
-
Tube A: Dilute 2.5 µg of plasmid DNA in 125 µL of serum-free medium.
-
Tube B: Dilute 5 µL of transfection reagent in 125 µL of serum-free medium.
-
Combine the contents of Tube A and Tube B. Mix gently and incubate for 15-20 minutes at room temperature.
-
Add the 250 µL DNA-lipid complex dropwise to the cells in the 6-well plate.
-
Incubate the cells at 37°C in a CO₂ incubator for 24-48 hours before proceeding to analysis.
Protocol 5: Verification of Cx45 Expression and Function
5.1 Western Blotting for Cx45 Expression: Western blotting is used to detect the expressed Cx45 protein, which has a predicted molecular weight of ~45 kDa.[4]
-
Lysate Preparation: 48 hours post-transfection, wash cells with cold PBS and lyse using RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
Gel Electrophoresis: Load 20-30 µg of protein per lane on an 8-12% SDS-PAGE gel.[13]
-
Transfer: Transfer proteins to a PVDF or nitrocellulose membrane.[14]
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST.
-
Primary Antibody: Incubate the membrane with a primary antibody against Cx45 (e.g., rabbit anti-Cx45) overnight at 4°C.[15]
-
Secondary Antibody: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.[15]
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate.[14]
5.2 Immunofluorescence for Cx45 Localization: This method visualizes the subcellular localization of Cx45, expecting to see punctate staining at cell-cell junctions, characteristic of gap junctions.[16]
-
Cell Preparation: Grow and transfect cells on sterile glass coverslips in a 24-well plate.
-
Fixation: 48 hours post-transfection, fix the cells with 4% paraformaldehyde (PFA) in PBS for 15-20 minutes at room temperature.[17][18]
-
Permeabilization: Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with 1% BSA in PBS for 30 minutes.
-
Primary Antibody: Incubate with the Cx45 primary antibody for 1-2 hours at room temperature or overnight at 4°C.[18]
-
Secondary Antibody: Wash and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-rabbit IgG) for 1 hour at room temperature, protected from light.
-
Mounting: Mount the coverslips onto microscope slides using a mounting medium containing DAPI to stain nuclei.
-
Imaging: Visualize using a fluorescence or confocal microscope.
5.3 Scrape-Loading Dye Transfer Assay for Function: This assay assesses gap junctional intercellular communication (GJIC) by observing the transfer of a gap junction-permeable fluorescent dye between adjacent cells.[19][20]
-
Cell Culture: Plate cells to form a confluent monolayer in a 35 mm dish.
-
Dye Loading: Wash the cells with PBS. Add a solution of Lucifer Yellow (e.g., 1 mg/mL) to the cells.[21][22]
-
Scraping: Using a sterile scalpel blade or needle, make a scrape across the cell monolayer.[21][22]
-
Incubation: Incubate for 2-5 minutes to allow the dye to be taken up by the cells along the scrape line and transfer to adjacent cells through functional gap junctions.[21][22]
-
Washing and Fixing: Wash the cells thoroughly with PBS to remove extracellular dye and fix with 4% PFA.[22]
-
Imaging: Visualize the dye spread from the scrape line using a fluorescence microscope. The distance of dye migration is proportional to the level of GJIC.
| Assay | Parameter Measured | Expected Result in Cx45-Transfected Cells |
| Western Blot | Protein Size & Abundance | Band at ~45 kDa, absent in mock-transfected control |
| Immunofluorescence | Protein Localization | Punctate staining at cell-cell appositions |
| Scrape-Loading | Dye Transfer Distance | Increased dye spread compared to mock-transfected control |
This compound Signaling Pathway
Cx45-containing gap junctions and hemichannels are involved in purinergic signaling pathways. For instance, Cx45 hemichannels can release ATP into the extracellular space.[23] This extracellular ATP then acts as a signaling molecule by binding to P2X and P2Y purinergic receptors on the same or neighboring cells, triggering downstream intracellular signaling cascades, such as an increase in intracellular calcium (Ca²⁺) and activation of the ERK1/2 pathway, which can influence processes like cell proliferation.[24]
Caption: Cx45-mediated ATP release and purinergic signaling.
References
- 1. genecards.org [genecards.org]
- 2. GJC1 - Wikipedia [en.wikipedia.org]
- 3. uniprot.org [uniprot.org]
- 4. huabio.com [huabio.com]
- 5. ahajournals.org [ahajournals.org]
- 6. Mutation Screening of the GJA7 (Cx45) Gene in a Large International Series of Probands with Nonsyndromic Hearing Impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. assets.fishersci.com [assets.fishersci.com]
- 9. Introduction of pcDNA3.1 Vectors | MolecularCloud [molecularcloud.org]
- 10. hek293.com [hek293.com]
- 11. cdn.origene.com [cdn.origene.com]
- 12. Transient transfection protocol for HEK293T cells [euromabnet.com]
- 13. researchgate.net [researchgate.net]
- 14. Western Blot Protocol - Immunoblotting or Western Blot [sigmaaldrich.com]
- 15. Western Blot Protocols and Recipes | Thermo Fisher Scientific - US [thermofisher.com]
- 16. researchgate.net [researchgate.net]
- 17. arigobio.com [arigobio.com]
- 18. biotium.com [biotium.com]
- 19. Scrape Loading/Dye Transfer Assay | Springer Nature Experiments [experiments.springernature.com]
- 20. Scrape Loading/Dye Transfer Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Scrape loading–dye transfer assay [bio-protocol.org]
- 22. Scrape Loading/Dye Transfer Assay [bio-protocol.org]
- 23. Connexins 43 and 45 hemichannels mediate ATP release in the urinary bladder - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pnas.org [pnas.org]
Application Notes and Protocols for Dye-Tracing Assays to Measure Connexin 45 Gap Junction Coupling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gap junctions are specialized intercellular channels that facilitate direct communication between adjacent cells by allowing the passage of ions and small molecules (<1 kDa). These channels are formed by a family of proteins called connexins. Connexin 45 (Cx45) is a key member of this family, predominantly expressed in the developing heart, neurons, and retina. The functional status of Cx45 gap junctions is crucial for various physiological processes, including synchronous cardiomyocyte contraction and neuronal signaling. Consequently, accurately measuring Cx45 gap junction coupling is vital for understanding its role in health and disease, and for the development of therapeutic modulators.
Dye-tracing assays are a fundamental tool for assessing gap junctional intercellular communication (GJIC). These methods rely on the transfer of fluorescent dyes through gap junction channels from a "donor" cell to an adjacent "acceptor" cell. The choice of dye is critical when studying specific connexins, as channel permeability can be highly selective. For Cx45, channels exhibit a distinct permeability profile, favoring the passage of the cationic tracer Neurobiotin while being significantly less permeable to the anionic dye Lucifer Yellow.[1][2]
This document provides detailed application notes and protocols for various dye-tracing assays suitable for measuring Cx45 gap junction coupling.
Key Considerations for Measuring this compound Coupling
-
Dye Selection: Due to the selective permeability of Cx45 channels, Neurobiotin is the tracer of choice for robustly detecting and quantifying coupling.[1] Lucifer Yellow is generally not recommended for assessing Cx45-mediated communication as its transfer is highly restricted.[1][2] Calcein-AM, another commonly used dye, can also be employed, but its permeability through Cx45 channels should be empirically validated in the specific cell system being used.
-
Cell System: The choice of cell model is critical. While primary cells endogenously expressing Cx45 are ideal, transfected cell lines (e.g., HeLa cells, which have low endogenous Cx45 expression) are often used to study specific connexin isoforms in a controlled environment.[3] It is important to characterize the endogenous connexin expression profile of any cell line used.
-
Method of Dye Loading: Several methods exist for introducing the dye into the donor cell(s), each with its own advantages and limitations. These include microinjection, scrape-loading, and the use of membrane-permeable dyes. The choice of method will depend on the experimental goals, cell type, and available equipment.
Quantitative Data Summary
The following table summarizes quantitative data on the permeability of different connexins to various fluorescent tracers, highlighting the unique properties of Cx45.
| Connexin Isoform | Fluorescent Tracer | Permeability/Coupling Extent | Cell Type | Reference |
| This compound (Cx45) | Neurobiotin | Extensive | HeLa transfectants | [1][2] |
| This compound (Cx45) | Lucifer Yellow | Little to none | HeLa transfectants | [1][2] |
| This compound (Cx45) | 2',7'-dichlorofluorescein | Permeable | Chick Embryo Cells | [4] |
| This compound (Cx45) | 6-carboxyfluorescein | Not permeable | Chick Embryo Cells | [4] |
| Connexin 43 (Cx43) | Neurobiotin | Extensive | HeLa transfectants | [1] |
| Connexin 43 (Cx43) | Lucifer Yellow | Extensive | HeLa transfectants | [1] |
| Connexin 26 (Cx26) | Lucifer Yellow | Moderate | HeLa transfectants | [5] |
| Connexin 32 (Cx32) | Lucifer Yellow | High | HeLa transfectants | [5] |
Experimental Protocols
Protocol 1: Neurobiotin Microinjection Assay
This method allows for the precise loading of a single cell with Neurobiotin and subsequent visualization of its transfer to coupled cells. It is considered a gold-standard technique for quantifying the extent of gap junctional coupling.
Materials:
-
Cells cultured on glass coverslips
-
Neurobiotin (e.g., Vector Laboratories, SP-1120)
-
Rhodamine Dextran (10,000 MW, for visualization of injected cell)
-
Internal pipette solution (e.g., 150 mM KCl, 10 mM HEPES, pH 7.2)
-
Micropipettes (borosilicate glass)
-
Micromanipulator and microinjection system
-
Fluorescence microscope with appropriate filter sets
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Streptavidin-conjugated fluorophore (e.g., Streptavidin-FITC)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
Procedure:
-
Prepare the injection solution by dissolving Neurobiotin (e.g., 5% w/v) and Rhodamine Dextran (e.g., 1% w/v) in the internal pipette solution.
-
Pull micropipettes to a fine tip (resistance of 50-100 MΩ).
-
Backfill the micropipette with the injection solution.
-
Mount the coverslip with cultured cells onto the microscope stage.
-
Using the micromanipulator, carefully approach a single cell with the micropipette and establish a whole-cell patch-clamp configuration or simply impale the cell.
-
Inject the dye into the cell using brief, positive pressure pulses or by iontophoresis. The co-injected Rhodamine Dextran will fill the injected cell, allowing for its identification.
-
Allow 5-15 minutes for the Neurobiotin to transfer to adjacent cells.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Block non-specific binding with 5% BSA in PBS for 30 minutes.
-
Incubate with a streptavidin-conjugated fluorophore (e.g., Streptavidin-FITC, diluted in blocking buffer) for 1 hour at room temperature to visualize the Neurobiotin.
-
Wash the cells three times with PBS.
-
Mount the coverslip on a slide and visualize using a fluorescence microscope.
-
Quantify the coupling by counting the number of fluorescent cells surrounding the injected (red fluorescent) cell.
Protocol 2: Scrape-Loading Dye Transfer Assay
This technique is a simpler, higher-throughput method for assessing GJIC in a population of cells. It is less precise than microinjection but is useful for screening the effects of drugs or genetic manipulations.
Materials:
-
Cells cultured to confluence in a 35 mm dish
-
Lucifer Yellow CH, lithium salt (e.g., 1 mg/mL in PBS)
-
Rhodamine Dextran (10,000 MW, e.g., 1 mg/mL in PBS)
-
Phosphate-Buffered Saline (PBS)
-
Scalpel blade or needle
-
Fluorescence microscope
Procedure:
-
Wash the confluent cell monolayer twice with PBS.
-
Add a solution containing both Lucifer Yellow and Rhodamine Dextran to the dish.
-
Gently make a few parallel scrapes across the cell monolayer with a scalpel blade or needle. The scrape transiently disrupts the cell membrane, allowing the dyes to enter the cells along the scrape line.
-
Incubate the cells for 5-10 minutes at 37°C to allow for dye transfer.
-
Wash the cells three to five times with PBS to remove extracellular dye.
-
Observe the cells using a fluorescence microscope.
-
The cells along the scrape line will be labeled with both Rhodamine Dextran (red) and Lucifer Yellow (green). The extent of GJIC is determined by the distance the Lucifer Yellow has traveled from the scrape line into adjacent, non-scraped cells. Rhodamine Dextran, being too large to pass through gap junctions, will remain in the initially loaded cells.[6][7]
-
Quantify the results by measuring the distance of dye migration or by counting the number of cell rows that have taken up the Lucifer Yellow.
Protocol 3: Calcein-AM / DiI Co-culture Assay
This is a non-invasive assay that can be quantified by flow cytometry or fluorescence microscopy. It involves co-culturing two populations of cells: "donor" cells loaded with Calcein-AM and "acceptor" cells labeled with the membrane dye DiI.
Materials:
-
Two populations of the same cell type
-
Calcein-AM (e.g., 10 µM in PBS)[5]
-
DiI or DiD (e.g., 2.5 µM in PBS)[5]
-
Cell culture medium
-
Flow cytometer or fluorescence microscope
Procedure:
-
Prepare Donor Cells:
-
Prepare Acceptor Cells:
-
Harvest the second population of cells.
-
Resuspend the cells in PBS containing 2.5 µM DiI.[5]
-
Incubate for 10 minutes at 37°C.
-
Wash the cells three times with PBS to remove excess DiI.
-
-
Co-culture:
-
Mix the donor (Calcein-positive) and acceptor (DiI-positive) cells at a 1:1 ratio.
-
Plate the mixed cells and allow them to attach and form junctions (typically 2-4 hours).
-
-
Analysis:
-
Fluorescence Microscopy: Observe the co-culture under a fluorescence microscope. The transfer of calcein (B42510) from green donor cells to red acceptor cells will result in double-labeled (yellow) cells.
-
Flow Cytometry: Harvest the co-cultured cells and analyze by flow cytometry. Quantify the percentage of cells that are positive for both Calcein (e.g., FITC channel) and DiI (e.g., PE-Cy5 channel). An increase in the double-positive population over time indicates functional GJIC.
-
Signaling Pathways Regulating this compound
The function of Cx45 gap junctions is dynamically regulated by various intracellular signaling pathways, primarily through phosphorylation. These post-translational modifications can influence Cx45 trafficking, assembly into gap junction plaques, channel gating, and degradation.
Caption: Regulation of this compound gap junction communication by key signaling kinases.
Experimental Workflow Diagrams
Caption: Workflow for the Neurobiotin Microinjection Assay.
Caption: Workflow for the Scrape-Loading Dye Transfer Assay.
References
- 1. Connexins: Synthesis, Post-Translational Modifications, and Trafficking in Health and Disease | MDPI [mdpi.com]
- 2. Interplay between PKC and the MAP kinase pathway in Connexin43 phosphorylation and inhibition of gap junction intercellular communication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ubiquitination, intracellular trafficking, and degradation of connexins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The effects of connexin phosphorylation on gap junctional communication - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regulation of gap junctions by phosphorylation of connexins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Differential substrate specificity of ERK, JNK, and p38 MAP kinases toward connexin 43 - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Connexin 45 Interactome: Application Notes and Protocols for Co-Immunoprecipitation
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the identification of proteins interacting with Connexin 45 (Cx45) using co-immunoprecipitation (Co-IP). Understanding the protein-protein interactions of Cx45, a crucial gap junction protein, is essential for elucidating its role in cellular communication, development, and disease.
Introduction to this compound and its Interactions
This compound (Cx45), encoded by the GJC1 gene, is a member of the connexin family of proteins that form gap junction channels. These channels facilitate direct communication between adjacent cells by allowing the passage of ions and small molecules. Cx45 is expressed in various tissues, including the heart, kidney, and nervous system, and plays a critical role in cardiac conduction, embryonic development, and neuronal signaling.
Identifying the interacting partners of Cx45 is key to understanding its regulation and downstream signaling pathways. Co-immunoprecipitation followed by mass spectrometry (Co-IP-MS) is a powerful technique to isolate and identify proteins that form complexes with a target protein in its native cellular environment.
Known and Potential this compound Interacting Proteins
While a comprehensive, high-throughput screen of the Cx45 interactome is not yet widely available in published literature, several key interacting partners have been identified through targeted studies. Furthermore, based on the well-studied interactome of Connexin 43 (Cx43), which shares structural similarities and co-localizes with Cx45 in some tissues, we can infer potential interaction partners for Cx45.
| Interacting Protein | Gene Name | Function | Evidence/Homology |
| Zonula Occludens-1 (ZO-1) | TJP1 | Scaffolding protein at tight junctions and gap junctions.[1] | Direct interaction confirmed by co-immunoprecipitation and yeast two-hybrid screens.[1] |
| Connexin 43 (Cx43) | GJA1 | Gap junction protein, forms heteromeric channels with Cx45. | Co-immunoprecipitation from osteoblastic and cardiac cells has shown interaction. |
| Drebrin | DBN1 | Actin-binding protein involved in cell motility and morphology. | Known interactor of Cx43, potential for Cx45 interaction. |
| Caveolin-1 | CAV1 | Scaffolding protein of caveolae, involved in signal transduction. | Interacts with Cx43, may regulate Cx45 localization and function. |
| Protein Kinase C (PKC) | PRKC family | Serine/threonine kinase family involved in various signaling pathways. | Cx45 has conserved putative PKC-targeted serine residues, suggesting a regulatory interaction. |
| Src tyrosine kinase | SRC | Non-receptor tyrosine kinase involved in cell growth and differentiation. | A well-known regulator of Cx43, may also phosphorylate and regulate Cx45. |
Experimental Workflow for this compound Co-Immunoprecipitation
The following diagram outlines the key steps in a Co-IP experiment to identify Cx45 interacting proteins.
References
Proximity Ligation Assay (PLA) for Connexin 45 Protein Interactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The proximity ligation assay (PLA) is a powerful and highly sensitive immunoassay technique used to detect protein-protein interactions in situ with high specificity. This method allows for the visualization and quantification of endogenous protein interactions within fixed cells and tissues, providing valuable insights into cellular signaling pathways and the composition of protein complexes. This document provides detailed application notes and protocols for the study of protein interactions involving Connexin 45 (Cx45), a key gap junction protein implicated in various physiological and pathological processes, including cardiac conduction and embryonic development.
The principle of PLA involves the use of a pair of primary antibodies raised in different species that recognize the two proteins of interest. Species-specific secondary antibodies, each conjugated to a unique short DNA oligonucleotide (PLA probe), are then added. If the two target proteins are in close proximity (typically less than 40 nm), the oligonucleotides on the PLA probes can be ligated to form a circular DNA molecule. This DNA circle then serves as a template for rolling-circle amplification, generating a long DNA product that can be detected by fluorescently labeled oligonucleotides. Each detected interaction event appears as a distinct fluorescent spot, which can be visualized using a fluorescence microscope and quantified using image analysis software.
Application Notes
Antibody Selection: The success of a PLA experiment is critically dependent on the specificity and affinity of the primary antibodies. It is essential to use antibodies that are validated for immunofluorescence (IF) or immunohistochemistry (IHC) applications. For investigating the interaction between this compound (Cx45) and a protein of interest (e.g., Zonula occludens-1 [ZO-1] or Calmodulin [CaM]), a rabbit polyclonal or monoclonal antibody against Cx45 and a mouse monoclonal or polyclonal antibody against the interacting protein are recommended.
Positive and Negative Controls:
-
Positive Control: A known interaction should be used as a positive control. Based on existing literature, the interaction between Cx45 and ZO-1, or Cx45 and Calmodulin, can serve as reliable positive controls.[1][2] These interactions have been validated by co-immunoprecipitation, yeast two-hybrid assays, and Bioluminescence Resonance Energy Transfer (BRET).[1][2][3]
-
Negative Controls:
-
Single Antibody Control: Samples incubated with only one of the primary antibodies (either anti-Cx45 or anti-interacting protein) should be included to ensure that the PLA signal is not due to non-specific antibody binding or self-ligation.
-
Isotype Control: Using an isotype control antibody of the same species and concentration as the primary antibodies will help to rule out non-specific binding of the primary antibodies.
-
Biologically Negative Sample: If possible, use cells or tissues known not to express one or both of the target proteins to confirm the absence of PLA signals.
-
Data Interpretation and Quantification: The results of a PLA experiment are visualized as discrete fluorescent spots, where each spot represents a single protein-protein interaction event. Quantification is typically performed by counting the number of PLA signals per cell or per unit area. It is important to normalize the PLA signal count to the number of cells (e.g., by counting DAPI-stained nuclei) to account for variations in cell density. Image analysis software such as ImageJ or specialized software provided with high-content imaging systems can be used for automated spot counting.
Quantitative Data Summary
While specific quantitative data from PLA studies on this compound interactions is emerging, data from related proximity-based assays can provide valuable context. For instance, the interaction between Cx45 and Calmodulin has been quantified using BRET, revealing a strong binding affinity.
| Interacting Proteins | Assay Method | Cell Type | Reported Quantitative Value | Reference |
| This compound & Calmodulin | BRET | HEK293 | Dissociation Constant (Kd) ~5 nM | [3] |
| This compound & ZO-1 | Co-IP, Yeast two-hybrid | MDCK, Osteoblastic cells | Direct Interaction Confirmed | [1][2] |
Experimental Protocols
This protocol is adapted from standard Duolink® PLA protocols and should be optimized for the specific cell type and antibodies used.
Materials and Reagents
-
Cells or Tissue Samples: Cells grown on coverslips or cryosections of tissue.
-
Primary Antibodies:
-
Rabbit anti-Connexin 45 antibody (validated for IF/IHC)
-
Mouse anti-[Protein of Interest] antibody (validated for IF/IHC)
-
-
Duolink® In Situ PLA® Probes:
-
Anti-Rabbit PLUS
-
Anti-Mouse MINUS
-
-
Duolink® In Situ Detection Reagents: (e.g., Red, Green, or FarRed)
-
Duolink® Wash Buffers A and B
-
Duolink® Mounting Medium with DAPI
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Solution: 0.1% Triton X-100 in PBS
-
Blocking Solution: Provided with the Duolink® kit or 3% BSA in PBS
-
High-purity water
-
Humidity Chamber
-
Fluorescence Microscope
Experimental Workflow Diagram
Caption: Proximity Ligation Assay Experimental Workflow.
Detailed Protocol
1. Sample Preparation a. Grow cells on sterile glass coverslips to 60-80% confluency. For tissue sections, use standard cryosectioning or paraffin-embedding protocols. b. Wash the samples briefly with Phosphate Buffered Saline (PBS). c. Fix the samples with 4% PFA in PBS for 15 minutes at room temperature. d. Wash three times with PBS for 5 minutes each. e. Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature. f. Wash three times with PBS for 5 minutes each.
2. Blocking a. Add Duolink® Blocking Solution to each sample, ensuring the entire sample is covered. b. Incubate in a humidity chamber for 1 hour at 37°C.
3. Primary Antibody Incubation a. Dilute the primary antibodies (rabbit anti-Cx45 and mouse anti-[Protein of Interest]) in Duolink® Antibody Diluent to their optimal concentrations (determine empirically, typically 1:100 to 1:1000). b. Tap off the blocking solution and add the primary antibody solution to each sample. c. Incubate overnight at 4°C in a humidity chamber.
4. PLA Probe Incubation a. Wash the samples twice with Wash Buffer A for 5 minutes each. b. Dilute the PLA probes (anti-rabbit PLUS and anti-mouse MINUS) 1:5 in Duolink® Antibody Diluent. c. Add the PLA probe solution to each sample. d. Incubate in a humidity chamber for 1 hour at 37°C.
5. Ligation a. Wash the samples twice with Wash Buffer A for 5 minutes each. b. Prepare the Ligation solution by diluting the 5x Ligation Buffer 1:5 in high-purity water and then adding Ligase to a 1:40 dilution. c. Add the Ligation solution to each sample. d. Incubate in a humidity chamber for 30 minutes at 37°C.
6. Amplification a. Wash the samples twice with Wash Buffer A for 5 minutes each. b. Prepare the Amplification solution by diluting the 5x Amplification Buffer 1:5 in high-purity water and then adding Polymerase to a 1:80 dilution. Protect from light. c. Add the Amplification solution to each sample. d. Incubate in a humidity chamber for 100 minutes at 37°C.
7. Detection and Mounting a. Wash the samples twice with Wash Buffer B for 10 minutes each. b. Wash once with 0.01x Wash Buffer B for 1 minute. c. Mount the coverslips onto glass slides using a minimal amount of Duolink® Mounting Medium with DAPI. d. Allow the mounting medium to solidify for at least 15 minutes at room temperature in the dark before imaging.
8. Imaging and Analysis a. Visualize the samples using a fluorescence microscope with appropriate filters for DAPI and the chosen fluorophore of the detection reagent. b. Acquire images from multiple fields of view for each sample. c. Quantify the number of PLA signals per cell using image analysis software.
Signaling Pathway Diagram
The interaction of this compound with scaffolding proteins like ZO-1 is crucial for the proper localization and function of gap junctions at the plasma membrane. This interaction links the gap junction channels to the actin cytoskeleton, providing structural stability and potentially regulating channel gating.
Caption: Cx45 interaction with ZO-1 and the cytoskeleton.
This diagram illustrates the interaction between this compound and the scaffolding protein ZO-1, which in turn anchors the gap junction complex to the actin cytoskeleton. This interaction is important for maintaining the structural integrity of the gap junction and may play a role in regulating intercellular communication.
References
- 1. Connexin45 directly binds to ZO-1 and localizes to the tight junction region in epithelial MDCK cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Connexin45 interacts with zonula occludens-1 in osteoblastic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Direct visualization of interaction between calmodulin and connexin45 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Single-Channel Conductance Analysis of Connexin 45
For Researchers, Scientists, and Drug Development Professionals
Introduction to Connexin 45 Gap Junctions
This compound (Cx45) is a member of the connexin family of proteins that form gap junction channels, facilitating direct intercellular communication by allowing the passage of ions and small molecules between adjacent cells.[1] These channels play crucial roles in various physiological processes, particularly in the cardiovascular system, where Cx45 is prominently expressed in the cardiac conduction system.[1][2] The single-channel conductance of Cx45 is notably smaller than that of other cardiac connexins like Cx43 and Cx40, typically falling in the range of 20-40 picosiemens (pS).[2][3][4] This low conductance, along with its distinct voltage-gating properties, makes Cx45 a key regulator of electrical signaling in the heart. Understanding the single-channel properties of Cx45 is essential for elucidating its role in both normal physiology and pathological conditions such as arrhythmias.
These application notes provide a comprehensive overview of the single-channel conductance properties of Cx45 and detailed protocols for their measurement and analysis using the dual whole-cell patch-clamp technique.
Data Presentation: Single-Channel Conductance of this compound
The single-channel conductance of Cx45 can be influenced by several factors, including the composition of the gap junction channel (homotypic vs. heterotypic), transjunctional voltage, intracellular pH, and phosphorylation state. The following tables summarize the quantitative data on Cx45 single-channel conductance from various studies.
| Channel Type | Preparation | Main Conductance State (γ) | Sub-conductance State(s) | Experimental Conditions | Reference |
| Homotypic mCx45 | N2A cells | ~38 pS | Residual state present | Transjunctional voltages of ±40 mV | [4] |
| Homotypic hCx45 | SkHep1 cells | ~29 pS | Residual state present | Not specified | [4] |
| Homotypic Cx45 | Rat cerebral vascular smooth muscle cells | 31 pS | Not specified | Dual-perforated patch clamping | [3] |
| Homotypic Chick Cx45 | Neuroblastoma cells | 26 ± 6 pS | 19 ± 4 pS at higher voltages | Ion-substitution experiments | [5] |
| Homotypic mCx45 | HeLa cells | ~20 pS and ~40 pS | Not specified | Phosphorylating conditions | [4] |
| Homotypic Cx45 | SKHep1 cells | 17.8 pS | Not specified | pH 7.0 | [6] |
Table 1: Single-Channel Conductance of Homotypic Cx45 Gap Junctions
| Channel Type | Preparation | Main Conductance State (γ) | Experimental Conditions | Reference |
| Heterotypic rCx43/mCx45 | N2A cells | 55-65 pS | Not specified | [4] |
| Heteromeric Cx43/Cx45 | HeLa cells | Conductances not observed in homotypic channels | Not specified | [7] |
Table 2: Single-Channel Conductance of Heterotypic and Heteromeric Cx45 Gap Junctions
| Condition | Effect on Cx45 | Quantitative Change | Reference |
| Intracellular Acidification (pH 6.7) | Reduced macroscopic conductance | ~80% reduction | [6] |
| Intracellular Acidification (pH 6.3) | Complete closure of channels | 100% reduction | [6] |
| PKA Activation (1 mM 8-Br-cAMP) | Decreased macroscopic coupling | ~21% decrease | [4] |
| PKC Activation (100 nM PMA) | Increased macroscopic conductance | ~51% increase | [4] |
| Tyrosine Phosphatase Inhibition (100 µM pervanadate) | Reduced macroscopic coupling | ~44% reduction | [4] |
Table 3: Modulation of Cx45 Macroscopic Conductance
Experimental Protocols
Protocol 1: Cell Culture and Transfection for Cx45 Expression
This protocol describes the culture of communication-deficient cells and their transfection to express Cx45 for single-channel recording. HeLa or HEK293 cells are commonly used as they have low endogenous gap junctional coupling.[5]
Materials:
-
HeLa or HEK293 cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Cx45 expression vector (e.g., pEGFP-N1-mCx45)
-
Lipofectamine 2000 or other suitable transfection reagent
-
Sterile glass coverslips
Procedure:
-
Cell Culture:
-
Culture HeLa or HEK293 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Passage cells every 2-3 days or when they reach 80-90% confluency.
-
-
Transfection:
-
One day before transfection, seed cells onto sterile glass coverslips in a 6-well plate at a density that will result in 70-80% confluency on the day of transfection.
-
On the day of transfection, prepare the DNA-transfection reagent complexes according to the manufacturer's protocol (e.g., Lipofectamine 2000).
-
Add the complexes to the cells and incubate for 4-6 hours.
-
Replace the transfection medium with fresh culture medium.
-
Allow 24-48 hours for protein expression before performing electrophysiological recordings. For stable cell lines, select transfected cells using an appropriate antibiotic.
-
Protocol 2: Dual Whole-Cell Patch-Clamp Recording of Cx45 Single-Channel Currents
This protocol details the measurement of single-channel currents from a pair of adjacent, Cx45-expressing cells using the dual whole-cell patch-clamp technique.
Materials:
-
Inverted microscope with micromanipulators
-
Dual patch-clamp amplifier (e.g., Axopatch 200B)
-
Data acquisition system and software (e.g., pCLAMP)
-
Borosilicate glass capillaries
-
Microelectrode puller
-
Perfusion system
-
External (Bath) Solution: (in mM) 140 NaCl, 5.4 CsCl, 1.8 CaCl2, 1 MgCl2, 2 BaCl2, 5 HEPES. Adjust pH to 7.4 with NaOH.[5]
-
Internal (Pipette) Solution: (in mM) 130 CsCl, 10 NaAsp, 0.26 CaCl2, 1 MgCl2, 2 EGTA, 7 TEACl, 5 HEPES. Adjust pH to 7.2 with CsOH.[5]
Procedure:
-
Preparation:
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Transfer a coverslip with transfected cells to the recording chamber on the microscope stage.
-
Continuously perfuse the chamber with the external solution.
-
-
Establishing Dual Whole-Cell Configuration:
-
Identify a pair of adjacent cells expressing Cx45 (e.g., by fluorescence if using a tagged construct).
-
Using the micromanipulators, bring a patch pipette into contact with each cell.
-
Apply gentle suction to form a gigaohm seal (>1 GΩ) on each cell.
-
Rupture the patch membrane by applying a brief pulse of suction to achieve the whole-cell configuration for both cells.
-
-
Voltage-Clamp Protocol:
-
Clamp both cells at the same holding potential (e.g., 0 mV).
-
To measure junctional currents (Ij), apply a series of voltage steps or ramps to one cell (the "driving" cell) while maintaining a constant holding potential in the other cell (the "recording" cell).
-
A typical protocol would involve stepping the voltage in the driving cell from -100 mV to +100 mV in 20 mV increments.
-
The current recorded in the second cell is the junctional current (Ij).
-
-
Data Acquisition:
-
Record the currents from both cells at a sampling rate of at least 10 kHz and filter at 1-2 kHz.
-
Protocol 3: Analysis of Single-Channel Conductance Data
This protocol outlines the steps for analyzing the recorded single-channel current data to determine the unitary conductance.
Materials:
-
Data analysis software (e.g., Clampfit, Origin)
Procedure:
-
Data Idealization:
-
Open the recorded current traces in the analysis software.
-
Identify clear, discrete single-channel opening and closing events.
-
Idealize the data to create a record of channel transitions between open and closed states.
-
-
Amplitude Histogram Generation:
-
Select a segment of the recording with clear single-channel activity.
-
Generate an all-points amplitude histogram from this segment.
-
The histogram will show distinct peaks corresponding to the closed state (at 0 pA) and one or more open states.
-
-
Determining Unitary Current (i):
-
Fit the peaks in the amplitude histogram with Gaussian functions.
-
The difference in the mean current between the closed-state peak and an open-state peak represents the unitary current amplitude (i) at that specific transjunctional voltage (Vj).
-
-
Calculating Single-Channel Conductance (γ):
-
Repeat the measurement of 'i' at several different transjunctional voltages.
-
Plot the unitary current (i) as a function of the transjunctional voltage (Vj).
-
Perform a linear regression on the i-V plot. The slope of the resulting line is the single-channel conductance (γ).
-
Mandatory Visualizations
Caption: Workflow for single-channel conductance analysis of Cx45.
Caption: Factors modulating Cx45 channel gating.
References
- 1. Connexin45 is the first connexin to be expressed in the central conduction system of the mouse heart - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Connexin diversity in the heart: insights from transgenic mouse models [frontiersin.org]
- 3. rupress.org [rupress.org]
- 4. Electrical conductance of mouse connexin45 gap junction channels is modulated by phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. academic.oup.com [academic.oup.com]
- 7. rupress.org [rupress.org]
Application Notes and Protocols for Tracking Connexin 45 Expression Using Fluorescent Reporters
For Researchers, Scientists, and Drug Development Professionals
Introduction
Connexin 45 (Cx45), encoded by the GJC1 gene, is a critical gap junction protein involved in direct intercellular communication by forming channels that allow the passage of ions and small molecules between adjacent cells.[1][2] Its expression is tightly regulated and has been implicated in vital physiological processes, including cardiac conduction, embryonic development, and neuronal communication.[1][3][4][5][6] Dysregulation of Cx45 expression and function is associated with various pathologies, such as congenital heart disease and arrhythmias.[1] Fluorescent reporters offer a powerful and versatile toolset for elucidating the dynamics of Cx45 expression, localization, and function in living cells and organisms.
These application notes provide an overview of the common fluorescent reporter strategies used to track Cx45 and detailed protocols for their implementation.
Application I: Visualization of Cx45 Expression and Localization using Promoter-Driven Reporters
Promoter-driven fluorescent reporter systems utilize the Cx45 promoter to drive the expression of a fluorescent protein, such as enhanced Green Fluorescent Protein (eGFP). This approach allows for the identification and labeling of cell populations that endogenously express Cx45.
Key Applications:
-
Mapping Cx45-expressing cell lineages: In transgenic animal models, the reporter expression pattern can reveal the precise anatomical location of Cx45-positive cells during development and in adult tissues.[3][7]
-
Studying transcriptional regulation: The fluorescence intensity can serve as a readout for the activity of the Cx45 promoter in response to various stimuli or genetic modifications.
-
Cell sorting and isolation: Reporter-expressing cells can be isolated using fluorescence-activated cell sorting (FACS) for further downstream analysis.
A notable example is the use of Cx45-eGFP reporter mice to characterize the distribution of Cx45-expressing neurons in the spinal dorsal horn, an area associated with nociception.[3] Another study utilized a similar strategy where Cre recombinase activity under the control of the renin promoter led to the expression of eGFP driven by the endogenous Cx45 promoter, enabling the study of Cx45 expression in renin-secreting cells.[7]
Application II: Tracking Cx45 Trafficking and Gap Junction Assembly with Fusion Proteins
Genetically fusing a fluorescent protein to the C-terminus of Cx45 allows for the direct visualization of the protein's life cycle, from its synthesis and transport to its assembly into gap junction plaques at the cell membrane.[8][9][10] It is generally advised to tag the C-terminus, as N-terminal tags can interfere with proper channel formation and function.[11]
Key Applications:
-
Real-time imaging of protein trafficking: Live-cell imaging can track the movement of Cx45-containing vesicles along microtubules from the Golgi apparatus to the plasma membrane.[9]
-
Monitoring gap junction plaque dynamics: The formation, growth, and turnover of gap junction plaques can be observed and quantified over time.[9][10]
-
Investigating protein-protein interactions: Co-localization studies with other fluorescently tagged proteins can provide insights into the molecular machinery governing Cx45 trafficking and assembly.
Quantitative Data Summary
The following table summarizes key quantitative parameters associated with Cx45, providing a basis for comparison with other connexins.
| Parameter | Value | Cell/System Type | Reference |
| Single Channel Conductance | ~30 pS | Varies | [4] |
| Voltage Sensitivity (V1/2) | ~13 mV | Varies | [4] |
| Minimum Conductance (Gj, min) | 0.12 | Varies | [4] |
| mRNA Expression (TCam-2 cells) | 8.007 (Gene Expression Value) | Human Seminoma-like Cell Line | [12] |
| mRNA Expression (FS1 cells) | 8.553 (Gene Expression Value) | Human Sertoli Cell Line | [12] |
Experimental Protocols
Protocol 1: Generation of a Cx45-eGFP Reporter Cell Line using CRISPR/Cas9
This protocol outlines the generation of a stable cell line where eGFP is knocked into the endogenous Cx45 locus, allowing for the visualization of native Cx45 expression.
Materials:
-
Parental cell line of interest (e.g., HeLa, HEK293)
-
CRISPR/Cas9 expression plasmid
-
gRNA expression plasmid targeting the Cx45 C-terminus
-
Donor plasmid containing the eGFP coding sequence flanked by homology arms corresponding to the Cx45 locus
-
Transfection reagent
-
Cell culture medium and supplements
-
Fluorescence-activated cell sorter (FACS)
Procedure:
-
Design and Clone gRNA: Design a gRNA targeting the stop codon region of the Cx45 gene. Clone the gRNA sequence into a suitable expression vector.
-
Construct Donor Plasmid: Amplify homology arms (typically 500-800 bp) upstream and downstream of the Cx45 stop codon. Clone the eGFP coding sequence between the homology arms in a donor plasmid. The eGFP sequence should be in-frame with the Cx45 coding sequence.
-
Co-transfection: Co-transfect the parental cells with the Cas9 plasmid, the Cx45-gRNA plasmid, and the eGFP donor plasmid.
-
Enrichment of Edited Cells: After 48-72 hours, enrich for transfected cells, if possible (e.g., using a selectable marker on one of the plasmids).
-
Single-Cell Sorting: Use FACS to sort single eGFP-positive cells into individual wells of a 96-well plate.
-
Clonal Expansion and Verification: Expand the single-cell clones and verify the correct integration of the eGFP tag by PCR and Sanger sequencing. Confirm Cx45-eGFP protein expression and localization via fluorescence microscopy and Western blotting.
Protocol 2: Live-Cell Imaging of Cx45-eGFP Trafficking
This protocol describes how to visualize the movement of Cx45-eGFP from the Golgi to the plasma membrane.
Materials:
-
Stable cell line expressing Cx45-eGFP
-
Glass-bottom imaging dishes
-
Live-cell imaging microscope equipped with environmental control (37°C, 5% CO2)
-
Microtubule stain (optional, e.g., Tubulin Tracker)
Procedure:
-
Cell Plating: Plate the Cx45-eGFP expressing cells on glass-bottom dishes at a density that allows for the visualization of individual cells.
-
Microtubule Staining (Optional): If desired, stain the microtubules according to the manufacturer's protocol to co-localize Cx45-eGFP transport vesicles.
-
Microscopy Setup: Place the imaging dish on the microscope stage and allow the cells to equilibrate in the environmental chamber.
-
Image Acquisition: Acquire time-lapse images using a high-sensitivity camera. Capture images at a frame rate of at least one image every 5 seconds to observe the dynamic movement of vesicular structures.[9]
-
Data Analysis: Analyze the time-lapse series to track the movement of Cx45-eGFP puncta from the perinuclear region (Golgi) towards the cell periphery and plasma membrane.
Protocol 3: Fluorescence Recovery After Photobleaching (FRAP) for Gap Junctional Intercellular Communication (GJIC)
FRAP can be used to assess the functionality of Cx45 gap junctions by measuring the transfer of a fluorescent dye between adjacent cells.
Materials:
-
Cells expressing Cx45 (either endogenously or via transfection)
-
Gap-permeant fluorescent dye (e.g., Calcein-AM)
-
Confocal laser scanning microscope with FRAP capabilities
Procedure:
-
Cell Culture: Culture cells to form a confluent monolayer.
-
Dye Loading: Load the cells with a gap-permeant fluorescent dye according to the manufacturer's instructions.
-
Pre-Bleach Imaging: Acquire a baseline fluorescence image of a group of coupled cells.
-
Photobleaching: Select a region of interest (ROI) within a single cell and photobleach the dye using a high-intensity laser.
-
Post-Bleach Imaging: Immediately after bleaching, acquire a time-lapse series of images of the bleached cell and its neighbors.
-
Data Analysis: Measure the fluorescence intensity in the bleached cell and its neighbors over time. The recovery of fluorescence in the bleached cell, due to the influx of dye from adjacent cells, is a measure of GJIC. The rate and extent of recovery can be quantified to compare GJIC under different conditions.
Diagrams
Caption: Workflow for generating a Cx45-eGFP reporter cell line.
Caption: Trafficking of Cx45 from the Golgi to the plasma membrane.
Caption: Principle of FRAP for measuring gap junctional intercellular communication.
References
- 1. Discovery of GJC1 (Cx45) as a New Gene Underlying Congenital Heart Disease and Arrhythmias [mdpi.com]
- 2. Connexin45 is the first connexin to be expressed in the central conduction system of the mouse heart - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Localization of neurones expressing the gap junction protein Connexin45 within the adult spinal dorsal horn: a study using Cx45-eGFP reporter mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Connexin diversity in the heart: insights from transgenic mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. www1.niu.ac.jp [www1.niu.ac.jp]
- 6. ahajournals.org [ahajournals.org]
- 7. Reciprocal expression of connexin 40 and 45 during phenotypical changes in renin-secreting cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 9. Dynamic trafficking and delivery of connexons to the plasma membrane and accretion to gap junctions in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Trafficking, assembly, and function of a connexin43-green fluorescent protein chimera in live mammalian cells [pubmed.ncbi.nlm.nih.gov]
- 11. Connexin Type and Fluorescent Protein Fusion Tag Determine Structural Stability of Gap Junction Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Analysis of connexin 43, this compound and N-cadherin in the human sertoli cell line FS1 and the human seminoma-like cell line TCam-2 in comparison with human testicular biopsies - PMC [pmc.ncbi.nlm.nih.gov]
Techniques for Isolating Cells Expressing Endogenous Connexin 45: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the isolation of cells endogenously expressing Connexin 45 (Cx45), a key gap junction protein involved in direct intercellular communication. The methodologies covered include Fluorescence-Activated Cell Sorting (FACS), Magnetic-Activated Cell Sorting (MACS), and Laser Capture Microdissection (LCM). These techniques are critical for downstream applications such as transcriptomics, proteomics, and functional cell-based assays.
Introduction to this compound
This compound, encoded by the GJC1 gene, is a member of the connexin family of proteins that form gap junction channels. These channels facilitate the passive diffusion of ions, second messengers, and small metabolites between adjacent cells, playing a crucial role in various physiological processes, including cardiac conduction, neuronal signaling, and embryonic development. The isolation of pure populations of cells expressing endogenous Cx45 is essential for elucidating its specific roles in both normal physiology and disease states.
Data Presentation: Comparative Analysis of Isolation Techniques
The choice of cell isolation technique depends on factors such as the starting material (cell culture vs. tissue), the expression level of Cx45, the required purity and yield of the isolated cells, and the intended downstream applications. The following table summarizes expected performance metrics for each technique. Note: The values presented are illustrative and will vary based on cell type, antibody quality, and experimental optimization.
| Technique | Starting Material | Purity (%) | Yield (%) | Viability (%) | Throughput | Cost |
| FACS | Single-cell suspension | >95 | 5-50 | >90 | High | High |
| MACS | Single-cell suspension | 80-95 | 50-90 | >95 | Very High | Medium |
| LCM | Frozen or FFPE tissue sections | >99 | Low | N/A (lysed) | Low | High |
Experimental Protocols
Fluorescence-Activated Cell Sorting (FACS) for Cx45-Expressing Cells
FACS allows for the high-purity sorting of individual cells from a heterogeneous population based on the fluorescence of labeled antibodies targeting Cx45.
Workflow for FACS Isolation of Cx45-Expressing Cells
Protocol:
-
Prepare a Single-Cell Suspension:
-
For cell cultures, detach cells using a gentle, non-enzymatic dissociation solution to preserve cell surface epitopes.
-
For tissues, mechanically and enzymatically digest the tissue to obtain a single-cell suspension. Pass the suspension through a cell strainer (e.g., 40-70 µm) to remove clumps.
-
-
Cell Staining:
-
Resuspend cells in ice-cold FACS buffer (PBS with 2% FBS and 1 mM EDTA).
-
Perform Fc receptor blocking by incubating cells with an Fc blocking reagent for 10-15 minutes on ice to reduce non-specific antibody binding.
-
Incubate the cells with a primary antibody specific for an extracellular loop of this compound. The optimal antibody concentration should be determined by titration (typically 1-10 µg/mL). Incubate for 30-60 minutes on ice.
-
Wash the cells twice with cold FACS buffer by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspend the cells in FACS buffer containing a fluorophore-conjugated secondary antibody that recognizes the primary antibody. Incubate for 30 minutes on ice in the dark.
-
Wash the cells twice with cold FACS buffer.
-
-
Viability Staining:
-
Resuspend the cells in FACS buffer containing a viability dye (e.g., Propidium Iodide or DAPI) to distinguish live from dead cells.
-
-
FACS Analysis and Sorting:
-
Analyze the cells on a flow cytometer.
-
Gate on the single, live cell population.
-
Set a gate for the Cx45-positive population based on fluorescence intensity compared to an isotype control.
-
Sort the Cx45-positive cells into a collection tube containing appropriate culture medium or lysis buffer.
-
Magnetic-Activated Cell Sorting (MACS) for Cx45-Expressing Cells
MACS is a high-throughput method for enriching cell populations based on the magnetic labeling of a target antigen.
Workflow for MACS Enrichment of Cx45-Expressing Cells
Protocol:
-
Prepare a Single-Cell Suspension:
-
Follow the same procedure as for FACS to obtain a single-cell suspension.
-
-
Magnetic Labeling:
-
Resuspend the cells in MACS buffer (e.g., PBS with 0.5% BSA and 2 mM EDTA).
-
Incubate the cells with a primary antibody against an extracellular domain of this compound.
-
Wash the cells to remove unbound primary antibody.
-
Resuspend the cells in MACS buffer and add magnetic microbeads conjugated to a secondary antibody that recognizes the primary antibody. Incubate for 15 minutes at 4°C.
-
Alternatively, use a primary antibody directly conjugated to magnetic beads.
-
-
Magnetic Separation:
-
Wash the cells to remove unbound magnetic beads.
-
Resuspend the cells in MACS buffer.
-
Place a MACS column in a magnetic separator and equilibrate the column with MACS buffer.
-
Apply the cell suspension to the column. The magnetically labeled Cx45-positive cells will be retained in the column.
-
Wash the column with MACS buffer to remove unlabeled cells.
-
-
Elution of Cx45-Positive Cells:
-
Remove the column from the magnetic separator.
-
Add MACS buffer to the column and firmly push the plunger to elute the magnetically labeled Cx45-positive cells.
-
Laser Capture Microdissection (LCM) for Cx45-Expressing Cells from Tissue
LCM allows for the precise isolation of specific cells from tissue sections, guided by morphology or immunohistochemical staining.
Workflow for LCM of Cx45-Expressing Cells
Protocol:
-
Tissue Preparation and Sectioning:
-
Embed fresh tissue in OCT compound and snap-freeze, or fix in formalin and embed in paraffin (B1166041) (FFPE).
-
Cut thin sections (5-10 µm) using a cryostat or microtome and mount on appropriate slides for LCM.
-
-
Immunohistochemical Staining:
-
Fix frozen sections with acetone (B3395972) or methanol. For FFPE sections, deparaffinize and rehydrate.
-
Perform antigen retrieval if necessary (e.g., heat-induced epitope retrieval for FFPE sections).
-
Block non-specific binding sites with a blocking buffer.
-
Incubate the sections with a primary antibody against this compound.
-
Wash and incubate with a secondary antibody conjugated to a chromogen-producing enzyme (e.g., HRP) or a fluorophore.
-
Develop the chromogen or visualize the fluorescence to identify Cx45-positive cells.
-
Counterstain lightly with a nuclear stain if desired, but avoid stains that may interfere with downstream analysis.
-
-
Dehydration:
-
Quickly dehydrate the stained sections through a series of graded ethanol (B145695) and xylene washes.
-
-
Laser Capture Microdissection:
-
Place the slide on the LCM instrument stage.
-
Identify the Cx45-positive cells under the microscope.
-
Use the laser to cut and capture the selected cells onto a collection cap.
-
-
Extraction:
-
Add an appropriate lysis buffer to the cap to extract DNA, RNA, or protein for downstream analysis.
-
This compound Signaling Pathways
This compound is involved in intricate signaling pathways that regulate cell function. Two key pathways are its interaction with Zonula Occludens-1 (ZO-1) and its role in ATP-mediated signaling.
This compound and ZO-1 Interaction
This compound interacts with the scaffolding protein ZO-1, which is known to link membrane proteins to the actin cytoskeleton. This interaction is thought to play a role in the formation and stability of gap junctions.
This compound-Mediated ATP Signaling and Cell Proliferation
This compound can form hemichannels that release ATP into the extracellular space. This extracellular ATP can then act on purinergic receptors on the same or neighboring cells, initiating a signaling cascade that can influence cell proliferation, often involving the ERK1/2 pathway.
Application Notes and Protocols for Quantitative PCR (qPCR) Analysis of Connexin 45 (GJA7) mRNA Levels
For Researchers, Scientists, and Drug Development Professionals
Introduction
Connexin 45 (Cx45), encoded by the GJA7 gene, is a crucial gap junction protein involved in direct intercellular communication by forming channels that allow the passage of ions and small signaling molecules. Dysregulation of Cx45 expression has been implicated in various physiological and pathological processes, including cardiac conduction, neuronal signaling, and cancer progression. Accurate and reliable quantification of Cx45 mRNA levels is therefore essential for understanding its role in these processes and for the development of novel therapeutic strategies.
This document provides a comprehensive guide to measuring Cx45 mRNA levels using SYBR Green-based quantitative real-time polymerase chain reaction (qPCR), a highly sensitive and specific method for gene expression analysis.
Signaling Pathway Involving this compound
This compound can form hemichannels that open to release signaling molecules like ATP into the extracellular space. This released ATP can then act in an autocrine or paracrine manner, binding to purinergic receptors (e.g., P2X receptors) on the same or neighboring cells. This binding can trigger a downstream signaling cascade, including the activation of the ERK1/2 pathway, which is involved in cell proliferation and differentiation.[1][2][3][4][5]
Caption: this compound hemichannel-mediated ATP release and downstream signaling.
Experimental Workflow
The overall workflow for quantifying Cx45 mRNA levels using qPCR involves several key steps, from sample preparation to data analysis.
Caption: A streamlined workflow for the quantification of Cx45 mRNA.
Experimental Protocols
Total RNA Extraction
High-quality, intact RNA is crucial for accurate qPCR results.
-
Materials:
-
TRIzol™ Reagent or equivalent phase-separation reagent.
-
75% Ethanol (B145695) (prepared with nuclease-free water).
-
Nuclease-free water.
-
Microcentrifuge tubes.
-
Refrigerated microcentrifuge.
-
-
Protocol:
-
Homogenization: Homogenize tissue samples or cell pellets in 1 mL of TRIzol™ Reagent per 50-100 mg of tissue or 5-10 x 10^6 cells.
-
Phase Separation: Incubate the homogenate for 5 minutes at room temperature. Add 0.2 mL of chloroform per 1 mL of TRIzol™ Reagent, cap the tube securely, and shake vigorously for 15 seconds. Incubate at room temperature for 2-3 minutes. Centrifuge at 12,000 x g for 15 minutes at 4°C.
-
RNA Precipitation: Carefully transfer the upper aqueous phase to a fresh tube. Add 0.5 mL of isopropanol per 1 mL of TRIzol™ Reagent used. Mix gently and incubate at room temperature for 10 minutes. Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
RNA Wash: Discard the supernatant. Wash the RNA pellet with at least 1 mL of 75% ethanol per 1 mL of TRIzol™ Reagent. Vortex briefly and centrifuge at 7,500 x g for 5 minutes at 4°C. Repeat the wash step once.
-
RNA Solubilization: Carefully remove all residual ethanol and air-dry the pellet for 5-10 minutes. Do not over-dry. Resuspend the RNA in an appropriate volume of nuclease-free water.
-
Quantification and Quality Control: Determine the RNA concentration and purity (A260/A280 and A260/A230 ratios) using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis or a Bioanalyzer. An A260/A280 ratio of ~2.0 is generally considered pure.
-
Reverse Transcription (cDNA Synthesis)
-
Materials:
-
Reverse transcription kit (e.g., SuperScript™ VILO™ cDNA Synthesis Kit or equivalent).
-
Total RNA sample.
-
Nuclease-free water.
-
Thermal cycler.
-
-
Protocol:
-
Prepare a master mix according to the manufacturer's instructions. A typical reaction may include a reaction mix, reverse transcriptase, and random primers or oligo(dT)s.
-
Add 1 µg of total RNA to the master mix in a final volume of 20 µL.
-
Gently mix and briefly centrifuge.
-
Incubate in a thermal cycler using the manufacturer's recommended program (e.g., 25°C for 10 minutes, 42-50°C for 50-60 minutes, and 70-85°C for 5-15 minutes to inactivate the enzyme).
-
The resulting cDNA can be stored at -20°C.
-
Quantitative PCR (qPCR)
-
Materials:
-
SYBR Green qPCR Master Mix (2X).
-
Forward and reverse primers for Cx45 (GJA7) and selected reference genes (see Table 1).
-
cDNA template.
-
Nuclease-free water.
-
qPCR plate and seals.
-
Real-time PCR instrument.
-
-
Primer Design and Validation:
-
Primers should be designed to span an exon-exon junction to avoid amplification of genomic DNA.
-
The amplicon length should ideally be between 70 and 200 base pairs.[6]
-
Primer efficiency should be determined through a standard curve analysis and should be between 90% and 110%.
-
A melt curve analysis should be performed after each qPCR run to ensure the amplification of a single specific product.
-
| Table 1: Example qPCR Primers for this compound (GJA7) | | :--- | :--- | :--- | :--- | | Species | Gene | Forward Primer (5'-3') | Reverse Primer (5'-3') | | Human | GJA7 (Cx45) | AGGAAGAGAGAGCCGACCACTT | TGGAGTAGGCTTGGGGAAGATG | | Mouse | Gja7 (Cx45) | TCTACACCGGCCACATCGTC | AGCAGCCGCAATGAAGTAGA | | Rat | Gja7 (Cx45) | ATCCGAGGAGCTCATTGCCA | TGGACAGGAAGGTGAGGATG |
Note: These are example primer sequences and should be validated in your specific experimental system.
-
qPCR Protocol:
-
Thaw all reagents on ice.
-
Prepare a master mix for each primer set containing SYBR Green qPCR Master Mix, forward and reverse primers, and nuclease-free water. A typical 20 µL reaction is outlined in Table 2.[7][8]
-
Aliquot 15-18 µL of the master mix into each well of a qPCR plate.
-
Add 2-5 µL of diluted cDNA (typically 10-100 ng) to the respective wells.
-
Include no-template controls (NTC) for each primer set.
-
Seal the plate, mix gently, and centrifuge briefly.
-
Perform qPCR in a real-time PCR instrument using a standard cycling program (see Table 3).
-
| Table 2: qPCR Reaction Setup (20 µL) | | :--- | :--- | | Component | Volume | | 2X SYBR Green Master Mix | 10 µL | | Forward Primer (10 µM) | 0.4 - 1 µL | | Reverse Primer (10 µM) | 0.4 - 1 µL | | cDNA Template | 2 - 5 µL | | Nuclease-free Water | to 20 µL |
| Table 3: Typical SYBR Green qPCR Cycling Conditions | | :--- | :--- | :--- | | Step | Temperature (°C) | Time | | Initial Denaturation | 95 | 2-10 min | | 40 Cycles: | | | | Denaturation | 95 | 15 sec | | Annealing/Extension | 60 | 60 sec | | Melt Curve Analysis | Instrument Default | |
Data Presentation and Analysis
Reference Gene Selection
The selection of stable reference genes is critical for accurate normalization of qPCR data. The expression of commonly used housekeeping genes can vary under different experimental conditions. Therefore, it is essential to validate a panel of candidate reference genes for your specific experimental model.
-
Recommended Reference Genes for Validation:
-
General: GAPDH, ACTB, B2M, HPRT1, RPL13A, TBP
-
Cardiac Tissue: IPO8, POLR2A, PPIA
-
Neural Tissue: RPLP1, RPL13A
-
Relative Quantification (ΔΔCq Method)
The ΔΔCq (or Livak) method is a widely used approach for relative quantification of gene expression.
-
Calculate ΔCq: For each sample, normalize the Cq value of the target gene (Cx45) to the Cq value of the reference gene(s).
-
ΔCq = Cq(Cx45) - Cq(Reference Gene)
-
-
Calculate ΔΔCq: Normalize the ΔCq of the experimental samples to the ΔCq of the control/calibrator sample.
-
ΔΔCq = ΔCq(Experimental) - ΔCq(Control)
-
-
Calculate Fold Change: The fold change in gene expression is calculated as 2-ΔΔCq.[9][10]
Example Data
The following table illustrates how to present and analyze qPCR data for Cx45 mRNA expression in a hypothetical experiment where cells were treated with a drug.
| Table 4: Example Quantitative Analysis of Cx45 mRNA Expression | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Sample Group | Replicate | Cq (Cx45) | Cq (Reference) | ΔCq | Average ΔCq | ΔΔCq | Fold Change (2-ΔΔCq) | | Control | 1 | 25.2 | 19.8 | 5.4 | 5.5 | 0 | 1.0 | | | 2 | 25.6 | 20.0 | 5.6 | | | | | | 3 | 25.3 | 19.9 | 5.4 | | | | | Drug-Treated | 1 | 23.1 | 19.9 | 3.2 | 3.3 | -2.2 | 4.6 | | | 2 | 23.5 | 20.1 | 3.4 | | | | | | 3 | 23.3 | 20.0 | 3.3 | | | |
In this example, the drug treatment resulted in a 4.6-fold increase in Cx45 mRNA expression compared to the control.
Conclusion
This document provides a detailed framework for the quantitative analysis of this compound mRNA levels using qPCR. Adherence to these protocols, including careful sample preparation, validated primer design, and appropriate data analysis with stable reference genes, will ensure accurate and reproducible results. This will enable researchers to reliably investigate the role of Cx45 in various biological and pathological contexts, ultimately contributing to advancements in both basic science and drug development.
References
- 1. Connexins 43 and 45 hemichannels mediate ATP release in the urinary bladder - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Connexins 43 and 45 hemichannels mediate ATP release in the urinary bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Connexin-hemichannels-mediated ATP release causes lung injury following chlorine inhalation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ATP release through connexin hemichannels and gap junction transfer of second messengers propagate Ca2+ signals across the inner ear - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. Universal protocol of quantitative PCR (qPCR) with SYBR Green Clinisciences [clinisciences.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
troubleshooting connexin 45 antibody specificity and cross-reactivity
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers working with Connexin 45 (Cx45) antibodies.
Frequently Asked Questions (FAQs)
Q1: What are the most common applications for this compound antibodies?
This compound (Cx45), also known as GJA7, is a gap junction protein involved in intercellular communication.[1] Antibodies targeting Cx45 are frequently used in a variety of research applications, including:
-
Western Blot (WB): To detect and quantify the total amount of Cx45 protein in a sample.
-
Immunohistochemistry (IHC): To visualize the localization of Cx45 within tissues, often used on paraffin-embedded sections.[1][2]
-
Immunofluorescence (IF) / Immunocytochemistry (ICC): To determine the subcellular localization of Cx45 in cells and tissues.
-
Immunoprecipitation (IP): To isolate Cx45 and its interacting proteins from a complex mixture.[3]
Q2: How can I be sure that my this compound antibody is specific?
Ensuring antibody specificity is critical for reliable results. Here are several key strategies:
-
Use a Knockout (KO) Validated Antibody: The gold standard for antibody validation is testing on a known KO or siRNA-treated sample. A specific antibody should show no signal in the KO sample. Several manufacturers now offer KO-validated Cx45 antibodies.[3][4]
-
Peptide Blocking: Pre-incubating the antibody with its immunizing peptide should block the antibody from binding to the target protein in your sample. This is a good way to confirm that the signal you are seeing is specific to the epitope. Blocking peptides for Cx45 are commercially available.[5][6][7][8]
-
Use a Positive Control: Include a cell line or tissue known to express Cx45 to confirm that your antibody and protocol are working correctly. For example, Cx45 is expressed in the heart, brain, and smooth muscle.[1]
-
Use a Negative Control: Conversely, use a cell line or tissue with low or no Cx45 expression to check for non-specific binding.
Q3: What is the expected molecular weight of this compound in a Western Blot?
The predicted molecular weight of this compound is approximately 45 kDa.[1] However, the observed molecular weight in a Western Blot may vary slightly due to post-translational modifications such as phosphorylation.[9][10] Always refer to the datasheet of your specific antibody for the expected band size.
Q4: My this compound antibody is showing multiple bands in my Western Blot. What could be the cause?
Multiple bands can be due to several factors:
-
Protein Degradation: Ensure you are using fresh samples and protease inhibitors to prevent protein degradation.
-
Post-Translational Modifications (PTMs): PTMs like phosphorylation can alter the protein's migration in the gel.
-
Splice Variants: Check if there are known splice variants of Cx45 that might be detected by your antibody.
-
Non-specific Binding: The antibody may be binding to other proteins. Optimize your blocking and washing steps to reduce non-specific binding.
-
Cross-reactivity: The antibody may be cross-reacting with other connexin family members.
Q5: Is there known cross-reactivity of this compound antibodies with other connexins?
Yes, cross-reactivity with other connexin proteins is a known issue. Some earlier studies reported widespread Cx45 expression in the myocardium, which was later found to be due to cross-reactivity of a Cx45 antibody with Connexin 43 (Cx43).[11] Connexin family members share sequence homology, which can lead to antibody cross-reactivity.[12][13] To mitigate this, it is crucial to use a highly specific and well-validated antibody, preferably one that has been validated using KO models.
Troubleshooting Guides
Western Blotting
| Problem | Possible Cause | Recommended Solution |
| No Signal or Weak Signal | Insufficient protein loaded. | Load at least 20-30 µg of total protein per lane. Confirm protein concentration with a Bradford or BCA assay. |
| Low expression of Cx45 in the sample. | Use a positive control tissue or cell lysate known to express Cx45 (e.g., heart, brain).[1] | |
| Inefficient protein transfer. | Verify transfer efficiency with Ponceau S staining. Optimize transfer time and voltage. | |
| Antibody concentration is too low. | Titrate the primary antibody concentration. Start with the manufacturer's recommended dilution and optimize. | |
| Incompatible primary and secondary antibodies. | Ensure the secondary antibody is raised against the host species of the primary antibody. | |
| High Background | Insufficient blocking. | Increase blocking time to 1-2 hours at room temperature. Use 5% non-fat dry milk or BSA in TBST. |
| Antibody concentration is too high. | Decrease the primary antibody concentration. | |
| Inadequate washing. | Increase the number and duration of washes with TBST. | |
| Membrane dried out. | Ensure the membrane is always submerged in buffer during incubations and washes. | |
| Multiple Bands | Protein degradation. | Add protease inhibitors to your lysis buffer and keep samples on ice. |
| Non-specific antibody binding. | Optimize blocking and washing steps. Consider using a different blocking agent. | |
| Cross-reactivity with other connexins. | Use a KO-validated antibody or perform a peptide blocking experiment. |
Immunohistochemistry (IHC) / Immunofluorescence (IF)
| Problem | Possible Cause | Recommended Solution |
| No Staining or Weak Staining | Low antigen expression. | Use a positive control tissue section. |
| Inadequate antigen retrieval. | Optimize the antigen retrieval method (heat-induced or enzymatic). For Cx45, heat-mediated antigen retrieval with citrate (B86180) buffer (pH 6.0) or Tris-EDTA (pH 9.0) is often recommended.[2] | |
| Primary antibody not penetrating the tissue. | Add a permeabilization agent like Triton X-100 to your blocking and antibody dilution buffers. | |
| Incorrect antibody dilution. | Titrate the primary antibody to find the optimal concentration. | |
| High Background/Non-specific Staining | Insufficient blocking. | Block with 5-10% normal serum from the same species as the secondary antibody for at least 1 hour. |
| Primary or secondary antibody concentration too high. | Reduce the antibody concentrations. | |
| Autofluorescence of the tissue. | Use an autofluorescence quenching reagent or view an unstained section to assess baseline fluorescence. | |
| Non-specific binding of the secondary antibody. | Run a control without the primary antibody. |
Experimental Protocols
Western Blotting Protocol for this compound
-
Protein Extraction: Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.
-
Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load samples onto a 10% or 12% polyacrylamide gel and run until the dye front reaches the bottom.
-
Protein Transfer: Transfer proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary Cx45 antibody (at the manufacturer's recommended dilution) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (at the appropriate dilution) for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 8.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.
Immunofluorescence Protocol for this compound
-
Sample Preparation: Grow cells on coverslips or prepare cryosections of tissue.
-
Fixation: Fix the samples with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Washing: Wash three times with PBS.
-
Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with 1% BSA and 22.52 mg/mL glycine (B1666218) in PBST (PBS with 0.1% Tween-20) for 30 minutes.
-
Primary Antibody Incubation: Incubate with the primary Cx45 antibody (at the recommended dilution) in 1% BSA in PBST overnight at 4°C.
-
Washing: Wash three times with PBST.
-
Secondary Antibody Incubation: Incubate with a fluorescently-labeled secondary antibody in 1% BSA in PBST for 1 hour at room temperature in the dark.
-
Washing: Wash three times with PBST in the dark.
-
Counterstaining and Mounting: Counterstain nuclei with DAPI and mount the coverslips with an anti-fade mounting medium.
-
Imaging: Visualize the staining using a fluorescence microscope.
Visualizations
Caption: A general troubleshooting workflow for antibody-based experiments.
Caption: A pyramid diagram illustrating the hierarchy of antibody validation methods.
References
- 1. Anti-Connexin 45/GJA7/Cx45 antibody (ab135474) | Abcam [abcam.com]
- 2. This compound antibody (22184-1-AP) | Proteintech [ptglab.com]
- 3. Anti-Connexin 45/GJA7/Cx45 antibody [EPR26705-152] (ab316742) | Abcam [abcam.com]
- 4. huabio.com [huabio.com]
- 5. Mouse this compound (Cx45) Control/blocking peptide # 1 [4adi.com]
- 6. Human this compound (Cx45) Control/blocking peptide #2 [4adi.com]
- 7. mybiosource.com [mybiosource.com]
- 8. mybiosource.com [mybiosource.com]
- 9. mdpi.com [mdpi.com]
- 10. Post-translational modifications in connexins and pannexins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Connexin diversity in the heart: insights from transgenic mouse models [frontiersin.org]
- 12. mdpi.com [mdpi.com]
- 13. Characterization of the Structure and Intermolecular Interactions between the Connexin 32 Carboxyl-terminal Domain and the Protein Partners Synapse-associated Protein 97 and Calmodulin - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Connexin 45 Immunofluorescence Staining
This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their Connexin 45 (Cx45) immunofluorescence staining experiments.
Troubleshooting Guide
This section addresses common problems encountered during Cx45 immunofluorescence staining, offering potential causes and solutions in a question-and-answer format.
Q1: Why am I seeing weak or no fluorescent signal for this compound?
A1: Weak or no signal can stem from several factors, from antibody performance to procedural missteps.
-
Antibody Issues: The primary antibody may not be validated for immunofluorescence, or the dilution may not be optimal. It's also possible the antibody has lost activity due to improper storage. Always check the manufacturer's datasheet for validated applications and recommended dilutions.[1][2] Polyclonal antibodies are sometimes more likely to detect an antigen without extensive optimization compared to monoclonal antibodies.
-
Fixation Problems: Over-fixation can mask the epitope, preventing antibody binding.[1] Conversely, inadequate fixation can lead to the loss of the target antigen. The choice of fixative is also critical; for example, methanol (B129727) or acetone (B3395972) fixation also permeabilizes the cells, which is not the case for formaldehyde (B43269).[1]
-
Permeabilization Inadequacy: If using a fixative like formaldehyde that doesn't also permeabilize, a separate permeabilization step is crucial for the antibody to access intracellular epitopes.[1][3]
-
Antigen Retrieval: For formalin-fixed, paraffin-embedded (FFPE) tissues, antigen retrieval is often necessary to unmask the epitope.[4] The choice of method, either heat-induced (HIER) or protease-induced (PIER), and the specific buffer can significantly impact signal intensity.[4][5]
-
Incorrect Secondary Antibody: Ensure the secondary antibody is designed to recognize the host species of your primary antibody (e.g., anti-rabbit secondary for a rabbit primary).[1]
Q2: What is causing the high background in my this compound staining?
A2: High background can obscure specific signals and make interpretation difficult.
-
Antibody Concentration: The primary or secondary antibody concentration may be too high, leading to non-specific binding.[2][6]
-
Insufficient Blocking: Inadequate blocking can result in non-specific antibody binding. Using a blocking solution containing normal serum from the same species as the secondary antibody is a common practice.[2][7]
-
Autofluorescence: Some tissues exhibit natural fluorescence. This can be checked by examining an unstained section of the tissue.[1] Fixatives like glutaraldehyde (B144438) can also increase autofluorescence.[1]
-
Inadequate Washing: Insufficient washing between antibody incubation steps can leave unbound antibodies, contributing to background noise.[2][8]
-
Drying of the Sample: Allowing the tissue or cells to dry out at any stage of the staining process can cause non-specific antibody binding and high background.[1][6]
Q3: My this compound staining appears punctate, but is it specific?
A3: this compound is a gap junction protein, and its localization is expected to be punctate at cell-cell interfaces.[9] However, to confirm the specificity of this staining pattern, several controls are recommended.
-
Negative Control: Incubate a sample with the secondary antibody only to check for non-specific binding of the secondary antibody.
-
Isotype Control: Use a non-immune IgG from the same host species and at the same concentration as the primary antibody to assess non-specific binding of the primary antibody.[8]
-
Blocking Peptide: Pre-incubating the primary antibody with a blocking peptide corresponding to its epitope should abolish the specific staining.[9][10][11] This is a strong indicator of antibody specificity.
-
Positive Control: Use a tissue or cell line known to express this compound to validate your protocol and antibody performance.[12] For example, heart and brain tissues are known to express Cx45.
Frequently Asked Questions (FAQs)
Q1: What is the best fixation method for this compound immunofluorescence?
A1: The optimal fixation method can depend on the sample type (cells vs. tissue) and the specific antibody being used.
-
For Cryosections: A common method is fixation with cold methanol (-20°C) for 20 minutes.[13]
-
For Cultured Cells: Fixation with 95% ethanol (B145695) and 5% acetic acid at -20°C for 10 minutes has been reported.[14]
-
Paraffin-Embedded Tissue: Formalin fixation is standard for paraffin (B1166041) embedding, but this often necessitates an antigen retrieval step to unmask the Cx45 epitope.[4]
Q2: Do I need to perform antigen retrieval for this compound staining?
A2: Antigen retrieval is generally not required for fresh frozen sections fixed with organic solvents like methanol or acetone.[15] However, it is often a critical step for formalin-fixed, paraffin-embedded (FFPE) tissues to reverse the cross-linking caused by formaldehyde and expose the antigenic sites.[4]
Q3: What are the recommended antigen retrieval buffers and conditions for this compound?
A3: The optimal antigen retrieval buffer and conditions should be determined empirically.
-
Heat-Induced Epitope Retrieval (HIER): This is the most common method.[4] Commonly used buffers include:
-
Heating is typically done at 95-100°C for 10-20 minutes using a microwave, pressure cooker, or water bath.[4][15]
Q4: What are typical antibody dilutions for this compound immunofluorescence?
A4: Antibody dilutions should be optimized for each new antibody and experimental setup. Always refer to the manufacturer's datasheet as a starting point.
| Antibody Type | Typical Starting Dilution Range |
| Polyclonal | 1:100 - 1:1000[12] |
| Monoclonal | 1:1000 and higher[12] |
A titration experiment is recommended to determine the optimal dilution that provides a strong signal with low background.[17]
Experimental Protocols
Protocol 1: Immunofluorescence Staining of this compound in Cryosections
This protocol is adapted from a general method for staining connexins.[13]
-
Sectioning: Cut 6-8 µm thick cryosections and place them on positively charged slides. Store sections at -20°C for up to one month.[13]
-
Fixation: Immerse slides in -20°C methanol for 20 minutes.[13]
-
Rehydration: Air-dry slides for 20 minutes, then rehydrate in 1x Phosphate Buffered Saline (PBS).[13]
-
Blocking: Wash slides once with a blocking solution (e.g., PBS with 10% normal goat serum and 0.1% Triton X-100) and then incubate in the blocking solution for 1 hour at room temperature in a humidified chamber.[7][14]
-
Primary Antibody Incubation: Dilute the primary anti-Connexin 45 antibody in the blocking solution to its optimal concentration. Apply the diluted antibody to the sections and incubate overnight at 4°C in a humidified chamber.[7][13]
-
Washing: Wash the slides three times with the blocking solution.[13]
-
Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in the blocking solution. Apply to the sections and incubate for 1 hour at room temperature in the dark.[13]
-
Washing: Wash the slides three times with PBS.
-
Counterstaining (Optional): Incubate with a nuclear counterstain like DAPI for 5 minutes.
-
Mounting: Mount the coverslip with an anti-fade mounting medium and seal the edges.
-
Imaging: Visualize the staining using a fluorescence microscope with the appropriate filters.
Visualizations
Caption: Workflow for this compound Immunofluorescence Staining.
Caption: Decision tree for troubleshooting weak or no Cx45 signal.
References
- 1. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 2. hycultbiotech.com [hycultbiotech.com]
- 3. Intracellular Flow Cytometry Staining Protocol | Proteintech Group [ptglab.com]
- 4. bosterbio.com [bosterbio.com]
- 5. Paraffin Removal and Antigen Retrieval | Thermo Fisher Scientific - US [thermofisher.com]
- 6. Immunofluorescence Troubleshooting Tips [elabscience.com]
- 7. researchgate.net [researchgate.net]
- 8. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 9. ahajournals.org [ahajournals.org]
- 10. mybiosource.com [mybiosource.com]
- 11. Mouse this compound (Cx45) Control/blocking peptide # 1 [4adi.com]
- 12. researchgate.net [researchgate.net]
- 13. bicellscientific.com [bicellscientific.com]
- 14. Connexins 43 and 45 hemichannels mediate ATP release in the urinary bladder - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antigen Retrieval Technical Tips - IHC WORLD [ihcworld.com]
- 16. This compound antibody (22184-1-AP) | Proteintech [ptglab.com]
- 17. 9 Tips to optimize your IF experiments | Proteintech Group [ptglab.com]
issues with connexin 45 expression vector cloning and expression
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with the cloning and expression of connexin 45 (Cx45) expression vectors.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Cloning Issues
Question: I am having trouble cloning the this compound coding sequence into my mammalian expression vector. What are some common pitfalls?
Answer: Cloning difficulties can arise from several factors, from the integrity of your insert and vector to the ligation and transformation steps. Here are some common issues and troubleshooting tips:
-
Restriction Digestion Failure: Ensure complete digestion of both your vector and insert. Some restriction enzymes are less efficient, and plasmid DNA can be resistant to cleavage. Consider sequential digestion instead of a double digest if you suspect enzyme incompatibility.
-
Incorrect Molar Ratios: The molar ratio of insert to vector is critical for successful ligation. A common starting point is a 3:1 molar ratio of insert to vector. You may need to optimize this ratio.
-
Ligation Problems: Ensure your T4 DNA ligase and buffer are active. Repeated freeze-thaw cycles can inactivate the ATP in the buffer. If you are still having issues, consider a new batch of ligase and buffer.
-
Transformation Inefficiency: The quality of your competent cells is crucial. Always run a positive control transformation with an uncut plasmid to verify the transformation efficiency of your cells.
Question: My this compound clone has incorrect or truncated inserts. What could be the cause?
Answer: Incorrect or truncated inserts can be due to several factors:
-
Nuclease Contamination: Contamination with endo- or exonucleases can degrade your DNA fragments. Use high-quality, nuclease-free reagents and sterile techniques.
-
"Star Activity" of Restriction Enzymes: Under non-optimal conditions, some restriction enzymes can exhibit "star activity," cleaving at non-canonical sites. Adhere strictly to the manufacturer's recommended reaction conditions.
-
PCR-related Errors: If you are amplifying the Cx45 coding sequence by PCR, the polymerase can introduce errors. Use a high-fidelity polymerase to minimize mutations.
Expression Issues
Question: I have successfully cloned this compound, but I am seeing low or no protein expression. What can I do?
Answer: Low or no expression of Cx45 can be due to a variety of factors related to the expression vector, host cell line, and protein characteristics.
-
Promoter Choice: The choice of promoter in your expression vector is critical. The human cytomegalovirus (CMV) immediate-early promoter, found in vectors like pcDNA3.1 and pCI-neo, is a strong constitutive promoter suitable for high-level expression in a wide range of mammalian cells.[1][2]
-
Codon Usage: The codon usage of the Cx45 gene may not be optimal for your chosen expression system. Codon optimization of the Cx45 sequence to match the codon bias of the host cells can significantly enhance protein expression.
-
Cell Line Selection: Different cell lines have varying efficiencies for protein expression. HeLa and HEK293 cells are commonly used for connexin expression studies.[3][4] Notably, HeLa cells endogenously express low levels of Cx45 mRNA.[3]
-
Protein Toxicity: Overexpression of some proteins can be toxic to host cells. If you observe poor cell health or death after transfection, consider using an inducible promoter system to control the timing and level of Cx45 expression.
Question: My expressed this compound protein appears to be mislocalized in the cell. What should I do?
Answer: this compound should primarily localize to the plasma membrane to form gap junctions. Mislocalization, such as cytoplasmic retention, can occur and may be cell-type dependent. For instance, in FS1 and TCam-2 cells, Cx45 has been observed primarily in the cytoplasm.[5]
-
Cell-Specific Factors: The machinery for protein trafficking and localization can differ between cell lines. You may need to test different cell types to find one that correctly processes and localizes Cx45.
-
Protein Folding and Stability: Misfolded proteins may be retained in the endoplasmic reticulum or cytoplasm. Ensure your cell culture conditions are optimal to support proper protein folding.
-
Interaction with Other Proteins: The localization of Cx45 can be influenced by its interaction with other proteins, including other connexins like Cx43.[6]
Quantitative Data
Table 1: Relative Expression Levels of this compound in Different Cell Lines (mRNA)
| Cell Line | This compound (GJC1) Expression Level | Reference |
| FS1 (human Sertoli cell line) | Medium | [5] |
| TCam-2 (human seminoma-like cell line) | Low to Medium | [5] |
| HeLa | Detected | [3] |
| HEK293 | Low levels of endogenous electrical coupling have been recorded, though Cx43 is more commonly detected. | [4] |
Experimental Protocols
Protocol 1: Cloning of this compound into a Mammalian Expression Vector (e.g., pcDNA3.1)
-
Amplification of Cx45 cDNA: Amplify the full-length coding sequence of human this compound from a suitable cDNA source using PCR with high-fidelity DNA polymerase. Design primers to introduce desired restriction sites (e.g., EcoRI and XhoI) for cloning into the multiple cloning site of pcDNA3.1.
-
Vector and Insert Preparation:
-
Digest the pcDNA3.1 vector and the purified PCR product with the selected restriction enzymes (e.g., EcoRI and XhoI).
-
Purify the digested vector and insert using gel electrophoresis and a gel extraction kit.
-
-
Ligation:
-
Set up a ligation reaction with the digested vector and insert at a 1:3 molar ratio.
-
Incubate with T4 DNA ligase at 16°C overnight or at room temperature for 1-2 hours.
-
-
Transformation:
-
Transform the ligation mixture into competent E. coli (e.g., DH5α).
-
Plate the transformed bacteria on LB agar (B569324) plates containing ampicillin (B1664943) (50-100 µg/ml) for selection.[2]
-
-
Clone Selection and Verification:
-
Pick individual colonies and grow them in liquid LB medium with ampicillin.
-
Isolate plasmid DNA using a miniprep kit.
-
Verify the presence and orientation of the insert by restriction digestion and Sanger sequencing.
-
Protocol 2: Transient Transfection and Expression Analysis of this compound
-
Cell Culture: Plate a suitable mammalian cell line (e.g., HEK293T or HeLa) in a 6-well plate such that they reach 70-90% confluency on the day of transfection.
-
Transfection:
-
For each well, dilute 2.5 µg of the Cx45 expression plasmid in a serum-free medium.
-
In a separate tube, dilute a suitable transfection reagent (e.g., Lipofectamine 2000) in a serum-free medium and incubate for 5 minutes.
-
Combine the diluted DNA and transfection reagent, mix gently, and incubate for 20 minutes at room temperature.
-
Add the DNA-transfection reagent complex to the cells.
-
-
Expression: Incubate the cells for 24-48 hours at 37°C in a CO2 incubator.
-
Western Blot Analysis:
-
Lyse the cells and determine the total protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.
-
Probe the membrane with a primary antibody specific for this compound.
-
Incubate with an appropriate HRP-conjugated secondary antibody and detect the signal using a chemiluminescence substrate. A band at approximately 45 kDa should be observed.[5]
-
Protocol 3: Scrape-Loading Dye Transfer Assay for Functional Analysis
This assay assesses the functionality of gap junctions formed by the expressed this compound.
-
Cell Culture: Grow the Cx45-transfected cells to confluence in a petri dish.
-
Dye Loading:
-
Wash the cells with a buffer.
-
Add a solution of a gap junction-permeable fluorescent dye (e.g., Lucifer Yellow) to the cells.
-
Make a scrape across the cell monolayer with a scalpel or syringe needle to introduce the dye into the cells along the scrape line.
-
-
Dye Transfer: Incubate the cells for a short period (e.g., 2-10 minutes) to allow the dye to transfer to adjacent cells through functional gap junctions.
-
Imaging: Wash the cells to remove excess dye and visualize the dye spread using a fluorescence microscope. The extent of dye transfer away from the scrape line indicates the level of gap junctional intercellular communication.[7][8]
Visualizations
References
- 1. pCI-neo Mammalian Expression Vector [worldwide.promega.com]
- 2. assets.fishersci.com [assets.fishersci.com]
- 3. mdpi.com [mdpi.com]
- 4. Connexin hemichannel and pannexin channel electrophysiology: How do they differ? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of connexin 43, this compound and N-cadherin in the human sertoli cell line FS1 and the human seminoma-like cell line TCam-2 in comparison with human testicular biopsies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Connexin43 and connexin45 form heteromeric gap junction channels in which individual components determine permeability and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Off-Target Effects in Connexin 45 (GJA1) CRISPR Editing
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize off-target effects during CRISPR-mediated editing of the Connexin 45 gene (GJA1).
Troubleshooting Guide
This guide addresses common issues encountered during this compound CRISPR experiments and provides solutions to mitigate off-target effects.
| Issue | Potential Cause | Recommended Solution |
| High frequency of off-target mutations detected by NGS. | 1. Suboptimal guide RNA (gRNA) design with poor specificity. 2. Use of wild-type Cas9 nuclease which has a higher tolerance for mismatches. 3. Prolonged expression of the CRISPR components. | 1. Redesign gRNAs: Use updated bioinformatic tools to predict and select gRNAs with the fewest potential off-target sites. Truncating gRNAs to 17-18 nucleotides can also enhance specificity. 2. Use a high-fidelity Cas9 variant: Employ engineered Cas9 nucleases like SpCas9-HF1, eSpCas9, or HiFi Cas9, which have reduced off-target activity. 3. Optimize delivery method: Deliver CRISPR components as ribonucleoprotein (RNP) complexes via electroporation for transient expression, rather than using plasmid DNA. |
| Inconsistent editing efficiency and off-target profiles across replicates. | 1. Variable delivery efficiency of CRISPR components. 2. Cell-type specific responses to transfection or transduction. | 1. Standardize delivery protocol: Optimize and strictly adhere to the protocol for cell density, reagent concentrations, and instrument settings. 2. Cell line characterization: Ensure a stable and homogenous cell population. Perform preliminary experiments to determine the optimal delivery parameters for your specific cell type. |
| Off-target sites identified in functionally important genomic regions. | The initial gRNA design did not account for potential off-targets in critical genes. | 1. Thorough bioinformatic analysis: Prior to experimentation, meticulously analyze predicted off-target sites for their location within or near genes, regulatory elements, or known disease-associated loci. 2. Select alternative gRNAs: Choose gRNAs that target a different region of the this compound gene and have a more favorable off-target profile. |
| Difficulty validating predicted off-target sites. | 1. The prediction algorithm may have a high false-positive rate. 2. The off-target cleavage frequency is below the detection limit of the validation assay. | 1. Use multiple prediction tools: Cross-reference the output of several off-target prediction algorithms to identify high-confidence potential sites. 2. Employ highly sensitive detection methods: Use unbiased, genome-wide methods like GUIDE-seq or CIRCLE-seq to empirically identify off-target sites in your experimental system.[1][2][3][4][5][6][7][8][9][10] |
Frequently Asked Questions (FAQs)
1. How do I design the best gRNA for targeting this compound with minimal off-target effects?
Effective gRNA design is crucial for minimizing off-target cleavage.[11][12] For targeting this compound (GJA1), consider the following:
-
Utilize Design Tools: Employ up-to-date online design tools that use sophisticated algorithms to predict on-target efficacy and potential off-target sites.[11][12] Some tools can also factor in chromatin accessibility to improve guide performance.
-
Specificity Scoring: Prioritize gRNAs with the highest specificity scores. These scores are calculated based on the number and location of mismatches to potential off-target sites in the genome.
-
Truncated gRNAs: Consider using truncated gRNAs (17-18 nucleotides instead of the standard 20) as they can decrease tolerance for mismatches, thereby reducing off-target effects without significantly compromising on-target efficiency.[13]
-
Avoid Common Off-Target Motifs: Be aware of and avoid gRNA sequences that are known to have a higher propensity for off-target binding.
2. Which Cas9 variant is best for editing this compound?
While wild-type SpCas9 is effective, several high-fidelity Cas9 variants have been engineered to reduce off-target effects.[6][11][14][15][16][17][18][19] For precise editing of this compound, consider:
-
SpCas9-HF1: A high-fidelity variant with four amino acid substitutions that reduce nonspecific DNA contacts.[15][16] It maintains high on-target activity for most gRNAs while dramatically reducing off-target events.[15]
-
eSpCas9(1.1): An enhanced specificity variant that also shows a significant reduction in off-target cleavage.
-
HiFi Cas9: A rationally engineered variant with improved specificity.[6][11][17]
The choice of variant may depend on the specific gRNA sequence and the experimental context. It is advisable to test a couple of high-fidelity variants in parallel with wild-type Cas9 in a pilot experiment.
Quantitative Comparison of High-Fidelity Cas9 Variants (Representative Data)
| Cas9 Variant | Relative On-Target Activity (%) | Reduction in Off-Target Events (%) | Reference |
| Wild-type SpCas9 | 100 | 0 | - |
| SpCas9-HF1 | 85-100 | >90 | [15][16] |
| eSpCas9(1.1) | 80-95 | >85 | |
| HiFi Cas9 | 90-100 | >95 | [6][11][17] |
Note: This table presents representative data based on published studies. Actual performance may vary depending on the target site, gRNA, and experimental conditions.
3. What is the best method to deliver CRISPR components for this compound editing to minimize off-target effects?
The delivery method significantly influences the duration of CRISPR component activity, which in turn affects off-target cleavage.[3][14][15][20][21][22]
-
Ribonucleoprotein (RNP) Delivery: Delivering the Cas9 protein and gRNA as a pre-complexed RNP is the preferred method for minimizing off-target effects.[3][14] The RNP complex is active immediately upon entering the cell and is rapidly degraded, leading to a transient editing window.[3][14] Electroporation is a common and efficient method for RNP delivery.
-
mRNA Delivery: Delivering Cas9 as mRNA also results in transient expression compared to plasmid DNA.
-
Plasmid DNA Delivery: This method leads to sustained expression of the Cas9 and gRNA, increasing the likelihood of off-target editing and is therefore not recommended when specificity is a primary concern.[14]
4. How can I experimentally detect off-target effects after editing this compound?
Empirical validation of off-target effects is a critical step. Several unbiased, genome-wide methods are available:
-
GUIDE-seq (Genome-wide Unbiased Identification of DSBs Enabled by sequencing): This cell-based method involves the integration of a short double-stranded oligodeoxynucleotide (dsODN) tag at the sites of double-strand breaks (DSBs).[1][2][16][23] Subsequent sequencing identifies both on- and off-target cleavage sites.[1][2][16][23]
-
CIRCLE-seq (Circularization for In vitro Reporting of Cleavage Effects by sequencing): This is a highly sensitive in vitro method that identifies Cas9 cleavage sites on purified genomic DNA.[3][4][5][6][7][8][9][10] It can detect a broader range of off-target sites, including those that may occur at a very low frequency in cells.[3][4][5][6][7][8][9][10]
Workflow for Off-Target Effect Analysis
Caption: Experimental workflow for minimizing and detecting off-target effects.
Experimental Protocols
Protocol 1: GUIDE-seq for Off-Target Profiling of this compound Editing
This protocol is adapted for a typical experiment targeting the human this compound (GJA1) gene in a relevant cell line (e.g., HEK293T or a cardiac cell line).
Materials:
-
HEK293T cells
-
High-fidelity Cas9 nuclease
-
Custom synthesized gRNA targeting this compound
-
GUIDE-seq dsODN tag
-
Transfection reagent (e.g., for RNP delivery via electroporation)
-
Genomic DNA purification kit
-
Reagents for NGS library preparation
Procedure:
-
Cell Culture and Transfection:
-
Culture HEK293T cells to the appropriate confluency.
-
Prepare the RNP complex by incubating the high-fidelity Cas9 protein with the this compound-targeting gRNA.
-
Co-transfect the cells with the RNP complex and the GUIDE-seq dsODN tag using an optimized electroporation protocol.
-
Culture the cells for 3 days post-transfection.
-
-
Genomic DNA Extraction:
-
Harvest the cells and extract genomic DNA using a commercial kit, ensuring high purity and integrity.
-
-
GUIDE-seq Library Preparation:
-
Fragment the genomic DNA to an average size of 500 bp using sonication.
-
Perform end-repair and A-tailing of the DNA fragments.
-
Ligate adapters containing unique molecular identifiers (UMIs).
-
Use a two-step PCR process to amplify the dsODN-tagged genomic DNA fragments. The first PCR uses primers specific to the dsODN tag and the adapter. The second PCR adds sequencing indices.
-
-
Next-Generation Sequencing:
-
Pool the libraries and perform paired-end sequencing on an Illumina platform.
-
-
Data Analysis:
-
Use a dedicated bioinformatic pipeline to align the sequencing reads to the reference genome.
-
Identify genomic locations with a high number of reads corresponding to the integrated dsODN tag. These represent the on- and off-target cleavage sites.
-
Protocol 2: CIRCLE-seq for In Vitro Off-Target Identification for this compound
This protocol outlines the in vitro identification of off-target sites for a this compound-targeting gRNA.
Materials:
-
High-quality genomic DNA from a relevant cell line
-
High-fidelity Cas9 nuclease
-
Custom synthesized gRNA targeting this compound
-
Enzymes for DNA fragmentation, ligation, and exonuclease treatment
-
Reagents for NGS library preparation
Procedure:
-
Genomic DNA Preparation and Circularization:
-
Fragment high-molecular-weight genomic DNA to a size of approximately 300 bp.
-
Perform end-repair and A-tailing.
-
Ligate the DNA fragments to themselves under dilute conditions to favor intramolecular circularization.
-
Treat with exonucleases to remove any remaining linear DNA.
-
-
In Vitro Cleavage Reaction:
-
Incubate the circularized genomic DNA with the pre-assembled high-fidelity Cas9-gRNA RNP complex targeting this compound. This will linearize the circular DNA at on- and off-target sites.
-
-
Library Preparation and Sequencing:
-
Ligate sequencing adapters to the ends of the linearized DNA fragments.
-
Amplify the adapter-ligated fragments by PCR.
-
Perform paired-end sequencing on an Illumina platform.
-
-
Data Analysis:
-
Use a specialized bioinformatic pipeline to map the sequencing reads to the reference genome and identify the precise locations of Cas9-mediated cleavage.
-
Signaling Pathways and Logical Relationships
Logical Flow for Minimizing Off-Target Effects
Caption: A logical diagram illustrating the key strategies to minimize off-target effects.
References
- 1. Defining genome-wide CRISPR-Cas genome-editing nuclease activity with GUIDE-seq - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Confirmation of Connexin45 Underlying Weak Gap Junctional Intercellular Coupling in HeLa Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Delivery Strategies of the CRISPR-Cas9 Gene-Editing System for Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. genecards.org [genecards.org]
- 6. A high-fidelity Cas9 mutant delivered as a ribonucleoprotein complex enables efficient gene editing in human haematopoietic stem and progenitor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CIRCLE-seq: a highly sensitive in vitro screen for genome-wide CRISPR-Cas9 nuclease off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Circularization for In vitro Reporting of Cleavage Effects (CIRCLE-seq) [protocols.io]
- 9. antec-bio.com.tw [antec-bio.com.tw]
- 10. CIRCLE-Seq for Interrogation of Off-Target Gene Editing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. An optimized SpCas9 high-fidelity variant for direct protein delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Troubleshooting Guide for Common CRISPR-Cas9 Editing Problems [synapse.patsnap.com]
- 13. mdpi.com [mdpi.com]
- 14. syntezza.com [syntezza.com]
- 15. Engineering the Delivery System for CRISPR-based Genome Editing - PMC [pmc.ncbi.nlm.nih.gov]
- 16. vedtopkar.com [vedtopkar.com]
- 17. eu.idtdna.com [eu.idtdna.com]
- 18. Improving the on-target activity of high-fidelity Cas9 editors by combining rational design and random mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. biorxiv.org [biorxiv.org]
- 20. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 21. synthego.com [synthego.com]
- 22. Delivery Methods to Maximize Genome Editing with CRISPR-Cas9 [excedr.com]
- 23. Defining genome-wide CRISPR-Cas genome editing nuclease activity with GUIDE-seq - PMC [pmc.ncbi.nlm.nih.gov]
dealing with embryonic lethality of connexin 45 knockout mice
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with connexin 45 (Cx45) knockout mice, a model known for its embryonic lethality. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: Why do my this compound (Cx45) homozygous knockout embryos die?
A1: Complete knockout of the Gjc1 gene, which encodes for this compound, results in embryonic lethality between embryonic day 9.5 (E9.5) and E10.5.[1][2] This is a well-documented and expected outcome due to severe cardiovascular defects that arise during development.
Q2: What are the specific defects causing the embryonic lethality in Cx45 knockout mice?
A2: The embryonic lethality is primarily caused by two major cardiovascular issues:
-
Defective Vascular Development: Cx45 is crucial for the proper formation and maturation of blood vessels. Knockout embryos exhibit impaired remodeling of the primitive vascular network and a failure to form a smooth muscle layer around major arteries.[1][2] This leads to fragile and dysfunctional blood vessels.
-
Cardiac Abnormalities: Cx45 plays a vital role in early heart development. Its absence leads to a failure in the formation of the endocardial cushions, which are precursors to the heart valves and septa.[3] This results in severe structural heart defects and subsequent heart failure.
Q3: Is there a way to study the function of Cx45 in later development or in adult mice?
A3: Yes, the embryonic lethality of a full knockout can be circumvented using a conditional knockout strategy. This is most commonly achieved using the Cre-LoxP system. By generating mice with loxP sites flanking the Cx45 gene ("floxed" mice), you can then cross them with mice expressing Cre recombinase under the control of a tissue-specific or inducible promoter. This allows for the deletion of Cx45 in specific cell types or at specific times, enabling the study of its function in viable animals.[4][5]
Q4: I have generated a cardiac-specific Cx45 knockout. Why are the embryos still dying?
A4: Even with a cardiac myocyte-specific deletion of Cx45 (e.g., using an α-actin-Cre driver), embryonic lethality is still observed at a similar time point (around E10.5) as the full knockout.[4][5] This is because Cx45 function within the cardiomyocytes themselves is essential for establishing the first heart contractions and proper conduction.[4][5] However, in these conditional knockouts, the endocardial cushion defect is often not observed, indicating that Cx45 in other cell types (like the endocardium) is responsible for that specific aspect of development.[4]
Q5: What signaling pathways are affected by the loss of Cx45, leading to these defects?
A5: Two key signaling pathways have been identified to be disrupted in Cx45 knockout embryos:
-
Transforming Growth Factor-beta (TGF-β) Signaling: Cx45 is implicated in the proper signaling of TGF-β, which is essential for the differentiation of vascular smooth muscle cells.[1][2] The lack of a smooth muscle layer around arteries in knockout mice is linked to defects in this pathway.
-
Ca2+/Calcineurin/NF-ATc1 Signaling: This pathway is crucial for the epithelial-mesenchymal transformation (EMT) process that forms the endocardial cushions. In Cx45 knockout hearts, the activation of NF-ATc1 (Nuclear Factor of Activated T-cells, cytoplasmic 1) is disrupted, leading to the failure of endocardial cushion formation.[3][6]
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments with Cx45 knockout mice.
| Problem | Possible Cause | Troubleshooting Steps |
| No homozygous knockout embryos found after E10.5 | This is the expected phenotype due to embryonic lethality. | - Confirm the timing of embryonic death by harvesting embryos at earlier time points (e.g., E8.5, E9.5, E10.5).- To study Cx45 function post-E10.5, you must use a conditional knockout approach. |
| Variability in the severity of the phenotype in conditional knockouts | Incomplete or mosaic Cre-mediated recombination. | - Verify the efficiency and specificity of your Cre driver line using a reporter mouse strain (e.g., Rosa26-lacZ or Rosa26-YFP).- Ensure consistent breeding strategies and genetic backgrounds. |
| Difficulty confirming the absence of Cx45 protein in knockout tissues | Low abundance of the protein or issues with antibody specificity. | - Use a validated antibody for Western blotting or immunohistochemistry.- Include positive and negative controls (wild-type and heterozygous littermates).- Consider using RT-qPCR to confirm the absence of Cx45 mRNA. |
| Unexpected phenotypes in adult conditional knockout mice | Off-target effects of Cre recombinase or the essential role of Cx45 in the targeted cell type in adults. | - Use an inducible Cre-LoxP system (e.g., tamoxifen-inducible CreERT2) to control the timing of the knockout.- Carefully characterize the phenotype and compare it to control mice (floxed mice without Cre). |
Quantitative Data Summary
| Genotype | Phenotype | Survival | Key Quantitative Observations |
| Cx45-/- (Full Knockout) | Severe cardiovascular defects, including failed vascular remodeling and absent endocardial cushions. | Embryonic lethal between E9.5 and E10.5.[1][2] | Widespread apoptosis throughout the embryo.[1][2] |
| Cx45flox/flox; α-actin-Cre (Cardiac Myocyte-specific Knockout) | Conduction block in the heart. | Embryonic lethal around E10.5.[4][5] | Endocardial cushion development is not disrupted, unlike the full knockout.[4] |
| Cx45flox/flox; Nestin-Cre (Neural Progenitor-specific Knockout) | Reduced proliferation of transit-amplifying precursor cells in the subventricular zone. | Viable, allows for postnatal analysis. | ~30% reduction in Mash1/BrdU-double positive cells.[7] |
| Cx45flox/flox; αMyHC-CreERT2 (Inducible Adult Cardiomyocyte Knockout) | Impaired atrioventricular nodal conduction. | Viable in adulthood.[8] | ~70% post-transcriptional reduction of co-expressed Cx30.2 protein.[8] |
Experimental Protocols
Generation of Cx45 Floxed Mice using CRISPR/Cas9
This protocol provides a general workflow for generating a conditional knockout mouse model for Cx45.
Analysis of Cardiovascular Defects in Embryos
This protocol outlines the key steps for analyzing the heart and vascular defects in Cx45 knockout embryos.
Signaling Pathways
TGF-β Signaling in Vascular Smooth Muscle Development
The absence of Cx45 disrupts TGF-β signaling, which is critical for the differentiation of mesenchymal cells into vascular smooth muscle cells. This leads to the failure of smooth muscle layer formation around developing arteries.
Calcineurin/NF-ATc1 Signaling in Endocardial Cushion Development
Cx45-mediated gap junctional communication is necessary for the proper Ca2+ signaling that activates calcineurin. Calcineurin then dephosphorylates NF-ATc1, allowing it to translocate to the nucleus and initiate the transcription of genes required for the epithelial-mesenchymal transformation (EMT) that forms the endocardial cushions.
References
- 1. Mechanisms of TGF-β-Induced Differentiation in Human Vascular Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Defective vascular development in this compound-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Loss of connexin45 causes a cushion defect in early cardiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mice lacking connexin45 conditionally in cardiac myocytes display embryonic lethality similar to that of germline knockout mice without endocardial cushion defect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Calcineurin and cardiac hypertrophy: Where have we been? Where are we going? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Connexin45 modulates the proliferation of transit-amplifying precursor cells in the mouse subventricular zone - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
Technical Support Center: Controlling for Connexin 45 Hemichannel Activity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on controlling for connexin 45 (Cx45) hemichannel activity in experimental settings. This resource offers troubleshooting advice and frequently asked questions to address specific challenges encountered during research.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods to control for Cx45 hemichannel activity?
A1: Controlling for Cx45 hemichannel activity typically involves a multi-pronged approach that includes pharmacological inhibition, modulation of the extracellular environment, genetic manipulation, and specific electrophysiological protocols. Pharmacological agents can block channel activity, while altering extracellular calcium concentrations can modulate gating.[1][2][3] Genetic approaches, such as siRNA/shRNA knockdown or the use of knockout models, provide specificity.[4][5] Electrophysiological techniques allow for the direct measurement and characterization of hemichannel currents.[2][3][6]
Q2: How can I pharmacologically inhibit Cx45 hemichannels and what are the important considerations?
A2: Several compounds can inhibit Cx45 hemichannels, though specificity can be a concern. It is crucial to use these inhibitors at appropriate concentrations and to include proper controls to account for off-target effects. Some commonly used inhibitors are listed in the table below. Mimetic peptides that target specific extracellular loops of Cx45 offer higher specificity compared to broad-spectrum blockers.[7][8] For instance, a Cx45 mimetic peptide has been shown to reduce ATP release from urothelial cells.[7]
Q3: What is the role of extracellular calcium in regulating Cx45 hemichannel activity?
A3: Extracellular calcium ([Ca2+]o) is a critical regulator of Cx45 hemichannel activity. Lowering [Ca2+]o to micromolar or nanomolar levels typically increases the open probability of Cx45 hemichannels.[1][2][6] Conversely, physiological millimolar concentrations of [Ca2+]o keep the hemichannels predominantly in a closed state.[2] This property is often exploited experimentally to induce and study hemichannel opening. Experiments performed in Ca2+-free or low Ca2+ external solutions can activate membrane currents attributable to Cx45 hemichannels.[2]
Q4: How can I distinguish between Cx45 hemichannel and pannexin 1 (Panx1) channel activity?
A4: Differentiating between Cx45 hemichannels and Panx1 channels can be challenging due to overlapping pharmacological profiles and functional similarities. However, several strategies can be employed. Pannexins are generally insensitive to changes in extracellular Ca2+ that gate connexin hemichannels.[6] Specific inhibitors, such as the Cx43-targeting peptide Gap19 (which may have some cross-reactivity or provide a basis for designing Cx45-specific peptides) and probenecid (B1678239) for Panx1, can be used.[6] Additionally, their single-channel conductances differ, with Panx1 channels generally exhibiting larger conductances than Cx45 hemichannels.[6]
Q5: What are the key considerations for measuring Cx45 hemichannel activity using electrophysiology?
A5: Whole-cell patch-clamp is a standard technique to record Cx45 hemichannel currents (Ihc). A key consideration is the composition of the extracellular solution, particularly the concentration of divalent cations like Ca2+.[2][3] To elicit Ihc, [Ca2+]o is often lowered.[2][3] Voltage protocols are also important, as Cx45 hemichannels exhibit voltage-dependent gating, typically activating at positive membrane potentials.[3][9] It is crucial to use non-transfected or control cells to subtract any background currents.[2][3]
Q6: Can calcium imaging be used to assess Cx45 hemichannel activity?
A6: Yes, calcium imaging is a valuable tool. Cx45 hemichannels are permeable to Ca2+, and their opening can lead to an influx of extracellular Ca2+, resulting in an increase in intracellular calcium concentration ([Ca2+]i).[10] This can be monitored using fluorescent calcium indicators. This method provides a functional readout of hemichannel activity in a population of cells.[10]
Q7: What genetic tools are available to study Cx45 hemichannels?
A7: Genetic tools offer a high degree of specificity for studying Cx45. These include:
-
siRNA/shRNA: Small interfering RNAs or short hairpin RNAs can be used to transiently or stably knock down the expression of the GJC1 gene, which encodes Cx45. This allows for a comparison between cells with reduced Cx45 levels and control cells.
-
CRISPR/Cas9: This technology can be used to create cell lines with a permanent knockout of the Cx45 gene.[11]
-
Knockout Mouse Models: Conditional and germline Cx45 knockout mice have been generated.[4][5] These models are invaluable for studying the physiological roles of Cx45 in vivo, though it's important to note that global knockout is embryonically lethal.[5] Inducible knockout systems can circumvent this issue.[4]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No detectable hemichannel currents in electrophysiology recordings. | 1. Extracellular Ca2+ concentration is too high. 2. Low expression of Cx45 in the chosen cell line. 3. Voltage protocol is not optimal for activating Cx45 hemichannels. | 1. Lower the extracellular Ca2+ concentration to the low micromolar or nanomolar range.[2][3] 2. Verify Cx45 expression using Western blot or qPCR. Consider using a cell line with stable overexpression of Cx45. 3. Apply depolarizing voltage steps, as Cx45 hemichannels typically activate at positive membrane potentials.[3] |
| High background signal in calcium imaging experiments. | 1. Other calcium-permeable channels are being activated. 2. Suboptimal dye loading or phototoxicity. | 1. Use specific inhibitors for other potential calcium channels expressed in your cells. 2. Optimize the concentration and incubation time for the calcium indicator. Reduce laser power or exposure time to minimize phototoxicity. |
| Inhibitor has no effect on observed channel activity. | 1. Inhibitor concentration is too low. 2. The observed activity is not mediated by Cx45 hemichannels. 3. Inhibitor is not stable under experimental conditions. | 1. Perform a dose-response curve to determine the optimal inhibitor concentration. 2. Use a combination of approaches (e.g., genetic knockdown) to confirm the involvement of Cx45.[12] 3. Check the stability and proper storage of the inhibitor. Prepare fresh solutions for each experiment. |
| Difficulty distinguishing Cx45 hemichannels from Panx1 channels. | Overlapping pharmacology and functional characteristics. | 1. Exploit the differential sensitivity to extracellular Ca2+. Panx1 channels are largely insensitive. 2. Use the most specific blockers available for each channel type (e.g., mimetic peptides for connexins, probenecid for Panx1). 3. If possible, perform single-channel recordings to distinguish based on conductance.[6] |
Quantitative Data Summary
Table 1: Pharmacological Inhibitors of this compound Hemichannels
| Inhibitor | Target(s) | Effective Concentration | Notes |
| Cx45 mimetic peptide | Cx45 | 1-100 µM | Offers high specificity by targeting an extracellular loop of Cx45.[7] |
| 2-Aminoethoxydiphenyl borate (B1201080) (2-APB) | Cx45, other connexins, IP3 receptors, TRP channels | 50-100 µM | Broad-spectrum inhibitor with multiple off-target effects.[13][14] |
| Heptanol | Gap junctions and hemichannels | 1-3 mM | Non-specific alcohol that affects membrane fluidity.[3] |
| 18α-glycyrrhetinic acid | Gap junctions and hemichannels | 10-50 µM | Non-specific inhibitor with known side effects.[3] |
| Mefloquine (B1676156) | Primarily Cx36 and Cx50, but can affect other connexins at higher concentrations. | Varies by connexin subtype | Use with caution and at the lowest effective concentration.[13] |
Experimental Protocols
Detailed Methodology: Electrophysiological Recording of Cx45 Hemichannel Currents
This protocol describes the whole-cell patch-clamp recording of Cx45 hemichannel currents in a heterologous expression system (e.g., HeLa or HEK293 cells transfected with Cx45).
1. Cell Preparation:
-
Culture cells expressing Cx45 on glass coverslips suitable for microscopy and electrophysiology.
-
Use a fluorescent marker (e.g., co-transfected GFP) to identify transfected cells.
-
Prior to recording, transfer a coverslip to the recording chamber on the stage of an inverted microscope.
2. Solutions:
-
Internal (Pipette) Solution (in mM): 130 CsCl, 10 EGTA, 0.5 CaCl2, 4 MgATP, 0.3 Na2GTP, 10 HEPES. Adjust pH to 7.2 with CsOH.
-
External (Bath) Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2 (for control), 1 MgCl2, 5 Glucose, 10 HEPES. Adjust pH to 7.4 with NaOH.
-
Low-Ca2+ External Solution (in mM): 140 NaCl, 4 KCl, 0.02 CaCl2 (or Ca2+-free with 1 mM EGTA), 1 MgCl2, 5 Glucose, 10 HEPES. Adjust pH to 7.4 with NaOH.
3. Recording Procedure:
-
Obtain a high-resistance (>1 GΩ) seal between the patch pipette and the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Hold the cell at a negative potential (e.g., -40 mV) where Cx45 hemichannel activity is minimal.
-
Perfuse the cell with the control external solution (2 mM Ca2+) to establish a baseline recording.
-
Switch to the low-Ca2+ external solution to induce the opening of Cx45 hemichannels.
4. Voltage Protocol and Data Acquisition:
-
Apply a series of voltage steps from a holding potential of -40 mV to test potentials ranging from -80 mV to +80 mV in 20 mV increments.
-
Record the resulting membrane currents using an appropriate amplifier and data acquisition software.
-
To isolate the hemichannel current, perform a subtraction of the currents recorded in the control (high Ca2+) solution from those recorded in the low-Ca2+ solution.
5. Data Analysis:
-
Generate current-voltage (I-V) relationships for the peak and steady-state hemichannel currents.
-
Analyze the voltage- and time-dependence of channel activation and deactivation.
-
Calculate the whole-cell conductance from the slope of the I-V curve.
Visualizations
References
- 1. Regulation of Cx45 hemichannels mediated by extracellular and intracellular calcium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biophysical Properties of Connexin-45 Gap Junction Hemichannels Studied in Vertebrate Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Conductive and kinetic properties of connexin45 hemichannels expressed in transfected HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. Mice lacking connexin45 conditionally in cardiac myocytes display embryonic lethality similar to that of germline knockout mice without endocardial cushion defect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Connexin hemichannel and pannexin channel electrophysiology: How do they differ? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Connexins 43 and 45 hemichannels mediate ATP release in the urinary bladder - PMC [pmc.ncbi.nlm.nih.gov]
- 8. JCI - Connexin hemichannels as candidate targets for cardioprotective and anti-arrhythmic treatments [jci.org]
- 9. Biophysical properties of connexin-45 gap junction hemichannels studied in vertebrate cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. scbt.com [scbt.com]
- 12. This compound is a novel suppressor of melanoma metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mechanism of connexin channel inhibition by mefloquine and 2-aminoethoxydiphenyl borate | PLOS One [journals.plos.org]
- 14. Connexins and Pannexins | Ion channels | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
challenges in distinguishing connexin 45 from other connexins
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges of specifically identifying and characterizing Connexin 45 (Cx45) in the presence of other connexin family members.
Frequently Asked Questions (FAQs)
Q1: Why is it challenging to differentiate this compound from other connexins?
Distinguishing this compound (Cx45) from other connexins, particularly Connexin 43 (Cx43), presents several challenges due to the inherent similarities within the connexin protein family. Key difficulties include:
-
High Sequence Homology: Connexins are a family of over 20 proteins with conserved structures, which can lead to antibody cross-reactivity.[1]
-
Similar Molecular Weights: Several connexins have predicted molecular weights close to that of Cx45, making definitive identification by SDS-PAGE alone difficult. Post-translational modifications, such as phosphorylation, can further alter the apparent molecular weight of connexins on a Western blot, causing bands to overlap.[2][3]
-
Antibody Specificity: There have been documented cases of commercial antibodies marketed as specific for Cx45 cross-reacting with other connexins, most notably Cx43.[2][4] This can lead to false-positive results and misinterpretation of expression patterns.
-
Co-expression and Heteromeric Channels: Cx45 is often co-expressed with other connexins in the same cells and can form heteromeric (mixed) connexons and heterotypic (different connexons in adjoining cells) channels with them, such as with Cx43.[5][6][7] This co-localization and physical interaction can complicate immunoprecipitation and immunofluorescence experiments.
Q2: My Western blot shows a band at an unexpected molecular weight for Cx45. What could be the cause?
Several factors can cause the apparent molecular weight of Cx45 on a Western blot to differ from its predicted molecular weight of approximately 45 kDa:
-
Post-Translational Modifications (PTMs): Phosphorylation, ubiquitination, and SUMOylation can alter the migration of proteins on SDS-PAGE.[3] While less extensively studied for Cx45 compared to Cx43, these modifications can lead to shifts in the observed band size.
-
Splice Variants: Although less common for connexins, the existence of different protein isoforms arising from alternative splicing could result in bands of different sizes.
-
Protein Degradation: If samples are not handled properly with protease inhibitors, degradation of Cx45 can lead to the appearance of lower molecular weight bands.
-
Antibody Cross-Reactivity: The antibody may be binding to another protein with a similar epitope, which could be another connexin or an unrelated protein.[4]
Q3: I am seeing diffuse or multiple bands for connexins on my Western blot. How can I resolve this?
Diffuse or multiple banding patterns for connexins, especially Cx43, are commonly observed and can be attributed to:
-
Phosphorylation States: Cx43, in particular, is known to exist in multiple phosphorylated states, which results in a characteristic pattern of multiple bands on a Western blot.[2][3]
-
Protein Overload: Loading too much protein onto the gel can lead to band smearing and a loss of resolution.
-
Sample Preparation: Incomplete denaturation of samples can result in protein aggregates that do not migrate properly. Ensure samples are adequately heated in Laemmli buffer.
To address these issues, consider running positive controls with known phosphorylation states, optimizing the amount of protein loaded, and ensuring complete sample denaturation.
Troubleshooting Guides
Western Blotting
Problem: Weak or no signal for Cx45.
| Possible Cause | Troubleshooting Steps |
| Low Protein Abundance | Increase the amount of total protein loaded per well. Consider using a positive control lysate from a cell line or tissue known to express Cx45. |
| Inefficient Protein Transfer | Verify transfer efficiency by staining the membrane with Ponceau S after transfer. Optimize transfer time and voltage based on the molecular weight of Cx45. |
| Suboptimal Antibody Concentration | Titrate the primary antibody concentration. An overnight incubation at 4°C may enhance the signal. |
| Inactive Antibody | Ensure the antibody has been stored correctly and is within its expiration date. Avoid repeated freeze-thaw cycles. |
Problem: High background or non-specific bands.
| Possible Cause | Troubleshooting Steps |
| Antibody Cross-Reactivity | Use a knockout-validated antibody for Cx45 if available.[8] Perform peptide blocking by pre-incubating the antibody with the immunizing peptide to confirm band specificity.[9] |
| Insufficient Blocking | Increase the blocking time or try a different blocking agent (e.g., 5% non-fat milk or BSA). |
| Inadequate Washing | Increase the number and duration of wash steps to remove unbound antibodies. |
| Secondary Antibody Non-specificity | Run a control lane with only the secondary antibody to check for non-specific binding. |
Immunofluorescence (IF)
Problem: Difficulty in distinguishing Cx45 from co-localized connexins (e.g., Cx43).
| Possible Cause | Troubleshooting Steps |
| Antibody Cross-Reactivity | Use highly specific monoclonal antibodies that have been validated for IF. Test antibodies on single-connexin-expressing cell lines to confirm specificity.[10] |
| Spectral Overlap of Fluorophores | When performing double-labeling, choose fluorophores with distinct emission spectra to minimize bleed-through. Use sequential scanning on the confocal microscope. |
| Suboptimal Image Acquisition | Use a high-resolution confocal microscope to resolve individual gap junction plaques. |
| Co-localization Analysis | Employ quantitative co-localization analysis software to determine the degree of overlap between Cx45 and other connexin signals. |
Co-Immunoprecipitation (Co-IP)
Problem: Failure to co-immunoprecipitate Cx45 with a known interacting partner.
| Possible Cause | Troubleshooting Steps |
| Weak or Transient Interaction | Use a cross-linking agent to stabilize the protein-protein interaction before cell lysis. |
| Harsh Lysis Conditions | Use a milder lysis buffer that preserves protein complexes. Avoid harsh detergents and high salt concentrations. |
| Antibody Obscuring the Binding Site | Use an antibody that targets a region of the bait protein that is not involved in the interaction with the prey protein. |
| Low Abundance of the Complex | Increase the amount of starting material (cell lysate). |
Quantitative Data Summary
Table 1: Apparent Molecular Weights of Common Connexins on SDS-PAGE
| Connexin | Predicted Molecular Weight (kDa) | Apparent Molecular Weight on SDS-PAGE (kDa) | Notes |
| Cx45 | ~45 | 45 - 47 | Can appear as a single band.[2][9] |
| Cx43 | ~43 | 41 - 47 | Often appears as multiple bands due to different phosphorylation states.[2][3] |
| Cx40 | ~40 | ~42 | Typically observed as a single band. |
| Cx37 | ~37 | ~39 | May show non-specific bands at higher molecular weights. |
| Cx36 | ~36 | ~36 | |
| Cx32 | ~32 | ~27 | Known to migrate faster than its predicted molecular weight.[11] |
| Cx26 | ~26 | ~26 |
Note: Apparent molecular weights can vary depending on the specific gel system, sample preparation, and post-translational modifications.
Experimental Protocols
Detailed Immunofluorescence Protocol for this compound
This protocol is adapted for staining connexins in frozen tissue sections.
-
Tissue Preparation:
-
Rapidly freeze freshly dissected tissue on dry ice.
-
Embed the tissue in OCT compound and cut 6-8 µm sections using a cryostat.
-
Mount sections on positively charged glass slides and store them at -20°C.
-
-
Fixation:
-
Immerse the slides in pre-chilled (-20°C) methanol (B129727) for 20 minutes.
-
Air-dry the slides for 20 minutes.
-
-
Blocking:
-
Hydrate the slides in 1x PBS.
-
Incubate the slides in a blocking solution (e.g., PBS with 5% normal goat serum and 0.3% Triton™ X-100) for 60 minutes at room temperature to block non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody against Cx45 to its optimal concentration in the blocking solution. A typical starting dilution is 1:100.[1]
-
Apply the diluted primary antibody to the sections and incubate overnight at 4°C in a humidified chamber.
-
-
Washing:
-
Wash the slides three times for 5 minutes each in 1x PBS.
-
-
Secondary Antibody Incubation:
-
Dilute the fluorophore-conjugated secondary antibody (e.g., goat anti-rabbit Alexa Fluor™ 488) in the blocking solution.
-
Apply the secondary antibody and incubate for 1-2 hours at room temperature in the dark.
-
-
Washing and Mounting:
-
Wash the slides three times for 5 minutes each in 1x PBS in the dark.
-
Mount the slides with a mounting medium containing an anti-fade reagent and a nuclear counterstain (e.g., DAPI).
-
-
Imaging:
-
Visualize the staining using a confocal microscope with the appropriate laser lines and emission filters.
-
Co-Immunoprecipitation Protocol for Connexin Interactions
This protocol outlines the general steps for co-immunoprecipitating Cx45 and its interacting partners.
-
Cell Lysis:
-
Harvest cells and wash them with ice-cold PBS.
-
Lyse the cells in a non-denaturing Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease/phosphatase inhibitors).
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysate at high speed to pellet cellular debris and collect the supernatant.
-
-
Pre-clearing the Lysate:
-
Add Protein A/G magnetic beads to the cell lysate and incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding.
-
Place the tube on a magnetic rack and transfer the supernatant to a fresh tube.
-
-
Immunoprecipitation:
-
Add the primary antibody specific for the "bait" protein (e.g., Cx45) to the pre-cleared lysate.
-
Incubate overnight at 4°C with gentle rotation.
-
-
Capture of Immune Complexes:
-
Add fresh Protein A/G magnetic beads to the lysate-antibody mixture.
-
Incubate for 2-4 hours at 4°C with gentle rotation.
-
-
Washing:
-
Pellet the beads using a magnetic rack and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold Co-IP lysis buffer.
-
-
Elution:
-
Elute the protein complexes from the beads by adding 1x Laemmli sample buffer and boiling for 5-10 minutes.
-
-
Analysis:
-
Separate the eluted proteins by SDS-PAGE and analyze by Western blotting using an antibody against the "prey" protein.
-
Visualizations
Caption: Troubleshooting workflow for unexpected Western blot results for this compound.
Caption: Decision tree for validating the specificity of a this compound antibody.
References
- 1. This compound Monoclonal Antibody (5C7G1) (41-5800) [thermofisher.com]
- 2. ahajournals.org [ahajournals.org]
- 3. Connexin hemichannel and pannexin channel electrophysiology: How do they differ? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Connexin diversity in the heart: insights from transgenic mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Connexin43 and connexin45 form heteromeric gap junction channels in which individual components determine permeability and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mono-Heteromeric Configurations of Gap Junction Channels Formed by Connexin43 and Connexin45 Reduce Unitary Conductance and Determine both Voltage Gating and Metabolic Flux Asymmetry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mix and match: Investigating heteromeric and heterotypic gap junction channels in model systems and native tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Validating antibodies with knock-out technologies | Abcam [abcam.com]
- 9. biosensis.com [biosensis.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Heterotypic docking of Cx43 and Cx45 connexons blocks fast voltage gating of Cx43 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Connexin 45 Co-Immunoprecipitation Assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers encountering high background in Connexin 45 (Cx45) co-immunoprecipitation (co-IP) experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of high background in a this compound co-IP experiment?
High background signals in co-IP assays can obscure genuine protein-protein interactions and primarily stem from several sources.[1] These include nonspecific binding of proteins to the antibody, Protein A/G beads, or other components of the assay.[1][2] Contamination from the antibody itself, particularly the IgG heavy and light chains during Western blotting, can also be a significant issue.[1][3] Additionally, using excessive amounts of input protein or working with overexpressed systems can lead to non-physiological interactions.[1]
Q2: Which type of lysis buffer is recommended for preserving this compound protein interactions?
For co-immunoprecipitation experiments, it is generally advisable to use milder, non-ionic detergents to preserve protein-protein interactions.[4] Buffers containing NP-40 or Triton X-100 are effective at solubilizing membrane proteins like connexins while maintaining their native state.[4] While RIPA buffer is excellent for solubilizing all membranes, its harsh nature, due to ionic detergents like SDS and sodium deoxycholate, can disrupt weaker protein interactions and is often not recommended for co-IPs.[4][5][6][7] However, some researchers have successfully used modified RIPA buffers for co-IPs of robust interactions.[6] For membrane proteins, digitonin (B1670571) is another mild, non-ionic detergent that can be effective.[4]
Q3: How can I be sure that the interacting protein I identified is a specific partner of this compound?
To confirm the specificity of an interaction, it is crucial to include proper controls in your experiment. An essential control is performing the co-IP with a non-specific IgG antibody of the same isotype as your anti-Connexin 45 antibody.[1] This will help you identify proteins that bind non-specifically to the antibody or the beads.[8] Additionally, performing a "beads-only" control, where the lysate is incubated with just the Protein A/G beads, can account for proteins that interact directly with the beads.[8] For overexpression systems, using an empty vector control is recommended.[1] The most definitive validation is to perform a reciprocal co-IP, where you immunoprecipitate the putative interacting partner and then blot for this compound.[9]
Q4: My target interacting protein has a similar molecular weight to the IgG heavy chain (~50 kDa). How can I avoid this interference?
The co-elution of antibody heavy (~50 kDa) and light (~25 kDa) chains can obscure the detection of proteins of similar sizes. Several strategies can mitigate this issue. One common approach is to use light chain-specific secondary antibodies for the Western blot, which only detect the light chain, leaving the heavy chain region clear.[3] Alternatively, you can crosslink the antibody to the beads before incubation with the lysate, which prevents the antibody from being eluted with the protein complex.[1] Using antibodies raised in different species for the IP and the Western blot can also be effective.[10] Finally, specialized reagents like ReliaBLOT can be used as a blocking agent to reduce heavy and light chain background during Western blotting.[3]
Troubleshooting Guide: High Background
High background in co-IP experiments often manifests as multiple nonspecific bands on a Western blot, making it difficult to discern true interactors. The following guide addresses common causes and provides solutions.
| Potential Cause | Recommended Solution |
| 1. Antibody Issues | |
| Insufficient antibody affinity or specificity. | Use a high-quality, affinity-purified monoclonal or polyclonal antibody validated for IP.[1][11][12] Several commercial antibodies for this compound are available and have been cited in publications.[13][14][15][16][17] |
| Too much antibody used. | Titrate the antibody to determine the optimal concentration that pulls down the target protein without increasing nonspecific binding.[11] |
| 2. Inadequate Washing | |
| Insufficient wash stringency. | Increase the salt concentration (e.g., up to 500 mM NaCl) or add a small amount of detergent (e.g., 0.1-0.5% NP-40 or Triton X-100) to the wash buffers.[1][18][19] |
| Too few or too short washes. | Increase the number of wash steps (e.g., 5-6 cycles) and the duration of each wash (e.g., 5 minutes).[1][19] Consider transferring the beads to a new tube during the final wash step to avoid carryover of contaminants.[18][19] |
| 3. Suboptimal Lysis Buffer | |
| Buffer is too mild, leading to nonspecific aggregation. | While harsh buffers can disrupt interactions, an overly mild buffer may not sufficiently solubilize proteins, leading to aggregation and nonspecific pulldown. Ensure your lysis buffer contains an appropriate concentration of a non-ionic detergent (e.g., 1% Triton X-100 or NP-40).[4] |
| Absence of protease/phosphatase inhibitors. | Always add a fresh cocktail of protease and phosphatase inhibitors to your lysis buffer to prevent protein degradation, which can lead to nonspecific binding.[1][6] |
| 4. Nonspecific Binding to Beads | |
| Proteins binding directly to the agarose (B213101) or magnetic beads. | Pre-clear the lysate by incubating it with Protein A/G beads for 30-60 minutes before adding the primary antibody.[8][12][20] This step removes proteins that would non-specifically bind to the beads. |
| Beads not sufficiently blocked. | Block the beads with a protein-rich solution like 1% Bovine Serum Albumin (BSA) in PBS before use.[11] |
| 5. Sample Issues | |
| Excessive protein input. | Using too much cell lysate can increase the concentration of nonspecific proteins, leading to higher background.[1][11] Optimize the amount of lysate used for your specific target. |
| Use of frozen vs. fresh cells. | Whenever possible, use fresh cell lysates. If you must use frozen material, it is better to freeze the lysate rather than the cell pellet to minimize protein aggregation upon thawing.[18] |
Experimental Protocols
Protocol 1: Cell Lysis for this compound Co-IP
This protocol is designed to gently lyse cells to preserve protein complexes involving the membrane protein this compound.
-
Preparation: Prepare ice-cold PBS and Co-IP Lysis Buffer.
-
Co-IP Lysis Buffer Recipe: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40 or Triton X-100.
-
Immediately before use, add: 1X Protease Inhibitor Cocktail and 1X Phosphatase Inhibitor Cocktail.
-
-
Cell Harvesting:
-
For adherent cells, wash the culture dish twice with ice-cold PBS.
-
Add 1 mL of ice-cold Co-IP Lysis Buffer per 10 cm dish.
-
Scrape the cells off the dish and transfer the lysate to a pre-chilled microcentrifuge tube.
-
-
Lysis:
-
Clarification:
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[20]
-
Carefully transfer the supernatant (clarified lysate) to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of the clarified lysate using a standard protein assay (e.g., BCA assay).
-
Protocol 2: Co-Immunoprecipitation of this compound
-
Pre-clearing (Recommended):
-
To 1 mg of total protein lysate, add 20 µL of a 50% slurry of Protein A/G beads.
-
Incubate on a rotator for 1 hour at 4°C.[20]
-
Centrifuge at 1,000 x g for 1 minute at 4°C and transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
Add the optimal amount of anti-Connexin 45 antibody (typically 1-10 µg, requires titration) to the pre-cleared lysate.
-
As a negative control, add an equivalent amount of a corresponding isotype control IgG to a separate tube of pre-cleared lysate.
-
Incubate on a rotator for 4 hours to overnight at 4°C.
-
-
Immune Complex Capture:
-
Add 30 µL of a 50% slurry of pre-washed Protein A/G beads to each sample.
-
Incubate on a rotator for 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads by centrifugation (1,000 x g for 1 minute at 4°C) and discard the supernatant.
-
Wash the beads 3-5 times with 1 mL of ice-cold Co-IP Lysis Buffer (or a more stringent wash buffer if background is high). For each wash, gently invert the tube several times and then pellet the beads.[1]
-
-
Elution:
-
After the final wash, carefully remove all supernatant.
-
Elute the protein complexes from the beads by adding 40 µL of 1X Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.
-
Pellet the beads, and the supernatant is ready for analysis by Western blotting.
-
Visualizations
Caption: Standard workflow for a co-immunoprecipitation experiment.
Caption: Troubleshooting logic for addressing high background in co-IP.
References
- 1. How to Reduce High Background Signals in Co‑IP Assays? | MtoZ Biolabs [mtoz-biolabs.com]
- 2. Proteomic Analysis of Connexin 43 Reveals Novel Interactors Related to Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bitesizebio.com [bitesizebio.com]
- 4. Which Detergent Lysis Buffer Should You Use? - Advansta Inc. [advansta.com]
- 5. What lysis buffer should I use for co-IPs? | Cell Signaling Technology [cellsignal.com]
- 6. researchgate.net [researchgate.net]
- 7. Choosing The Right Lysis Buffer | Proteintech Group [ptglab.com]
- 8. Immunoprecipitation Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 9. Analysis of Protein-protein Interactions and Co-localization Between Components of Gap, Tight, and Adherens Junctions in Murine Mammary Glands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 12. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]
- 13. scbt.com [scbt.com]
- 14. Anti-Connexin 45/GJA7/Cx45 antibody [EPR26705-152] (ab316742) | Abcam [abcam.com]
- 15. This compound Polyclonal Antibody (40-7000) [thermofisher.com]
- 16. novusbio.com [novusbio.com]
- 17. abbiotec.com [abbiotec.com]
- 18. sinobiological.com [sinobiological.com]
- 19. How to obtain a low background in immunoprecipitation assays | Proteintech Group [ptglab.com]
- 20. Protein-Protein Interaction Methods: A Complete Guide for Researchers - MetwareBio [metwarebio.com]
Technical Support Center: Optimizing Fixation for Connexin 45 Electron Microscopy
Welcome to the technical support center for optimizing fixation methods for connexin 45 (Cx45) electron microscopy. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges encountered during the immunoelectron microscopic localization of Cx45.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in fixing this compound for electron microscopy?
A1: The main challenge lies in balancing the preservation of the ultrastructure of the gap junction with the preservation of the antigenicity of the Cx45 protein. Strong fixatives like glutaraldehyde (B144438) excel at maintaining morphology but can mask the epitope, reducing antibody binding.[1][2] Conversely, milder fixatives like paraformaldehyde may preserve antigenicity but offer suboptimal structural preservation.[1][2]
Q2: Which fixation method is generally recommended for Cx45 immunoelectron microscopy: chemical fixation or cryofixation?
A2: Cryofixation, particularly high-pressure freezing followed by freeze substitution, is considered the gold standard for preserving the native state of cellular structures, including gap junctions.[3][4] This method rapidly freezes the sample, minimizing artifacts from ice crystal formation and chemical alterations.[3] However, chemical fixation is more accessible and can yield excellent results when optimized.[3] A combination of chemical fixation prior to high-pressure freezing can also produce superior ultrastructural preservation compared to chemical fixation alone.[5]
Q3: Can I use the same fixation protocol for pre-embedding and post-embedding immunogold labeling of Cx45?
A3: Not necessarily. For pre-embedding, where the antibody is applied before embedding in resin, a milder fixation is often required to allow for antibody penetration and binding. This typically involves lower concentrations of glutaraldehyde.[1] For post-embedding, where the antibody is applied to thin sections of embedded tissue, a stronger fixation can be used as the antigen is exposed on the surface of the section. However, antigenicity can still be compromised by the fixation and embedding process.[6]
Q4: My immunogold labeling for Cx45 is very sparse. What could be the cause?
A4: Sparse labeling can result from several factors. The fixation protocol, particularly with high concentrations of glutaraldehyde, may be masking the Cx45 epitope.[2] Other potential causes include a low primary antibody concentration, suboptimal incubation times, or steric hindrance from the gold-conjugated secondary antibody.[7] It's also important to consider that Cx45 may be less abundant than other connexins like Cx43 in certain tissues.[8]
Q5: I am observing high background with non-specific gold particle deposition. How can I reduce this?
A5: High background is often due to inadequate blocking, excessively high antibody concentrations, or insufficient washing steps.[7] Ensure you are using an appropriate blocking agent (e.g., Bovine Serum Albumin or Normal Goat Serum) and that your primary and secondary antibodies are used at their optimal dilutions.[6][7] Thorough washing after antibody incubations is crucial to remove unbound antibodies.[7]
Troubleshooting Guides
This section provides solutions to common problems encountered during the immunoelectron microscopy of this compound.
Problem 1: Poor Ultrastructural Preservation of Gap Junctions
| Possible Cause | Suggested Solution |
| Inadequate Fixation | The concentration of the fixative may be too low, or the fixation time too short. Consider increasing the glutaraldehyde concentration in your paraformaldehyde/glutaraldehyde mixture, or extending the fixation time.[9] |
| Delayed Fixation | For optimal preservation, it is critical to fix the tissue as quickly as possible after dissection to prevent anoxia-related damage.[5] |
| Mechanical Damage | Handle tissue samples gently during dissection and processing to avoid introducing artifacts. |
| Incorrect Buffer Osmolarity | Ensure the buffer used for your fixative is isotonic to the cells or tissue to prevent swelling or shrinking.[3] |
Problem 2: Weak or Absent Immunogold Labeling for Cx45
| Possible Cause | Suggested Solution |
| Epitope Masking by Fixation | Glutaraldehyde can extensively cross-link proteins, masking the antibody binding site.[2] Try reducing the glutaraldehyde concentration or switching to a paraformaldehyde-only fixation.[1] Perform an antigen retrieval step if necessary. |
| Low Antibody Concentration | The primary antibody concentration may be too low. Perform a titration experiment to determine the optimal antibody dilution. |
| Inactivated Antibody | Ensure proper storage and handling of your primary and secondary antibodies. Repeated freeze-thaw cycles can damage antibodies. |
| Low Abundance of Cx45 | In some tissues, Cx45 is expressed at low levels.[8] Consider using a signal amplification technique, such as a biotinylated secondary antibody followed by streptavidin-gold. |
| Steric Hindrance | If gap junction channels are densely packed, larger gold particles may not be able to access the epitope. Try using smaller gold particles (e.g., 5 nm or 10 nm).[7] |
Problem 3: High Non-Specific Background Labeling
| Possible Cause | Suggested Solution |
| Inadequate Blocking | Increase the concentration or duration of the blocking step. Common blocking agents include Bovine Serum Albumin (BSA) and Normal Goat Serum (NGS).[6] |
| Antibody Concentration Too High | High concentrations of primary or secondary antibodies can lead to non-specific binding.[7] Dilute your antibodies further. |
| Insufficient Washing | Increase the number and duration of washing steps after antibody incubations to remove unbound antibodies.[7] |
| Hydrophobic Interactions | Add a detergent like Tween-20 to your washing buffers to reduce non-specific hydrophobic binding. |
| Contaminated Reagents | Ensure all buffers and reagents are fresh and properly filtered to prevent the introduction of contaminants that can cause background. |
Data Presentation
Table 1: Comparison of Fixation Methods for Electron Microscopy
| Fixation Method | Principle | Advantages | Disadvantages | Suitability for Cx45 Immuno-EM |
| Chemical Fixation (Aldehydes) | Cross-linking of proteins and lipids using agents like paraformaldehyde and glutaraldehyde.[3] | Widely accessible, relatively simple procedure, good for preserving overall tissue architecture.[3] | Can cause protein denaturation and epitope masking, potentially leading to reduced antigenicity.[3] Slower fixation can introduce artifacts.[1] | Good, especially with optimized protocols using a mixture of paraformaldehyde and a low concentration of glutaraldehyde to balance structural preservation and antigenicity.[1] |
| Cryofixation (High-Pressure Freezing) | Ultra-rapid freezing of the sample to vitrify water, avoiding ice crystal formation.[3] | Excellent preservation of ultrastructure in a near-native state.[3] Avoids chemical artifacts.[3] | Requires specialized and expensive equipment. The process can be technically demanding.[3] | Excellent, considered the gold standard for preserving the fine structure of gap junctions for morphological studies and immunolabeling.[4] |
| Combined Chemical and Cryofixation | Brief chemical fixation with aldehydes followed by high-pressure freezing.[5] | Combines the benefits of both methods, leading to superior ultrastructural preservation compared to chemical fixation alone, especially for fragile tissues.[5] | Still requires cryofixation equipment and expertise. | Highly suitable, as the initial chemical fixation can stabilize the tissue before the superior preservation of cryofixation.[5] |
Table 2: Quantitative Analysis of Connexin Abundance in Mouse Ventricular Gap Junctions
Data adapted from a study using immunogold electron microscopy on isolated gap junction fractions.[8]
| Mouse Genotype | Plaques with Cx43 only | Plaques with Cx43 and Cx45 | Relative Abundance in Co-localizing Plaques (Cx43:Cx45) |
| Wild-Type (WT) | 87% | 13% | 95:5 |
| Cx45 Overexpression (Cx45OE) | 45% | 55% | 94:6 |
Experimental Protocols
Protocol 1: Chemical Fixation for Pre-embedding Immunogold Labeling of Cx45
This protocol is a starting point and may require optimization for your specific sample and antibody.
-
Primary Fixation:
-
Immediately after dissection, immerse small tissue blocks (no more than 1 mm³) in a freshly prepared fixative solution of 4% paraformaldehyde (PFA) and 0.1% glutaraldehyde in 0.1 M phosphate (B84403) buffer (PB), pH 7.4.[6]
-
Fix for 2 hours at room temperature or overnight at 4°C.
-
-
Washing and Quenching:
-
Wash the tissue blocks three times for 10 minutes each in 0.1 M PB.
-
To quench free aldehyde groups, incubate the tissue in 50 mM glycine (B1666218) in 0.1 M PB for 30 minutes.[6]
-
-
Permeabilization:
-
For intracellular epitopes, permeabilize the tissue by incubating in a buffer containing a detergent such as 0.1% Triton X-100 in PBS for 15-30 minutes.
-
-
Blocking:
-
Block non-specific binding sites by incubating the tissue in a blocking buffer (e.g., 5% Normal Goat Serum and 1% BSA in PBS) for 1 hour at room temperature.[6]
-
-
Primary Antibody Incubation:
-
Incubate the tissue with a primary antibody against Cx45, diluted in blocking buffer, for 24-48 hours at 4°C with gentle agitation. The optimal dilution should be determined empirically.
-
-
Washing:
-
Wash the tissue extensively in PBS (e.g., 6 times for 10 minutes each) to remove unbound primary antibody.
-
-
Secondary Antibody Incubation:
-
Incubate the tissue with a gold-conjugated secondary antibody (e.g., goat anti-rabbit IgG-10nm gold), diluted in blocking buffer, for 2-4 hours at room temperature or overnight at 4°C.
-
-
Washing:
-
Wash the tissue thoroughly in PBS to remove unbound secondary antibody.
-
-
Post-fixation:
-
Post-fix the tissue in 1% glutaraldehyde in 0.1 M PB for 10 minutes to stabilize the antibodies.
-
-
Silver Enhancement (Optional):
-
If using small gold particles (e.g., 1.4 nm), a silver enhancement step can be performed to increase their visibility.
-
-
Processing for Electron Microscopy:
-
Proceed with standard protocols for osmication (e.g., 1% osmium tetroxide), dehydration in a graded ethanol (B145695) series, and embedding in an epoxy resin (e.g., Epon).[10]
-
Protocol 2: High-Pressure Freezing and Freeze Substitution for Cx45 Immuno-EM
This is a general workflow and specific parameters will depend on the equipment and sample type.
-
Sample Preparation:
-
High-Pressure Freezing:
-
Immediately freeze the sample using a high-pressure freezer.
-
-
Freeze Substitution:
-
Transfer the frozen samples under liquid nitrogen to a freeze-substitution unit.
-
The substitution medium typically contains a solvent (e.g., acetone) with fixatives and stains. A common cocktail is 0.1% tannic acid and 2% osmium tetroxide in anhydrous acetone.[5]
-
The substitution process involves a gradual increase in temperature over several days (e.g., -90°C for 24-48 hours, then slowly warming to room temperature).[5]
-
-
Resin Infiltration and Embedding:
-
Post-embedding Immunogold Labeling:
-
Cut ultrathin sections and collect them on grids.
-
Perform immunogold labeling on the sections, which involves blocking, primary and secondary antibody incubations, and thorough washing.
-
Visualizations
Caption: Workflow for pre-embedding immunogold labeling of this compound.
Caption: Decision tree for troubleshooting Cx45 immunoelectron microscopy.
References
- 1. Fixation - Biomedical Electron Microscopy Unit - University of Liverpool [liverpool.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. bitesizebio.com [bitesizebio.com]
- 4. Cryo-fixation and resin embedding of biological samples for electron microscopy and chemical imaging [protocols.io]
- 5. The Combination of Chemical Fixation Procedures with High Pressure Freezing and Freeze Substitution Preserves Highly Labile Tissue Ultrastructure for Electron Tomography Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Correlative Microscopy for Localization of Proteins In Situ: Pre-embedding Immuno-Electron Microscopy Using FluoroNanogold, Gold Enhancement, and Low- Temperature Resin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ahajournals.org [ahajournals.org]
- 9. Chemical Fixation | Electron Microscopy [electron-microscopy.hms.harvard.edu]
- 10. Cell Culture Preparation for Electron Microscopy | Facility for Electron Microscopy Research - McGill University [mcgill.ca]
troubleshooting variability in connexin 45 functional assays
Welcome to the technical support center for connexin 45 (Cx45) functional assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot variability and address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: My dye transfer assay shows very weak or no coupling in cells expected to express Cx45. What are the possible causes?
A1: Weak or absent coupling in Cx45-expressing cells is a common issue and can stem from several factors:
-
Low Endogenous Expression: Cx45 is often expressed at very low levels in many cell types, including commonly used cell lines like HeLa.[1][2][3][4] This weak expression may result in gap junctional intercellular communication (GJIC) that is below the detection limit of some dye transfer methods like scrape loading.[2][3]
-
Choice of Fluorescent Dye: The permeability of gap junction channels can be selective. While Lucifer yellow is a common tracer, some Cx45 channels, especially when forming heteromeric channels with Cx43, show limited permeability to it.[5] Consider using smaller molecules like neurobiotin or calcein.[5][6]
-
Protein Turnover: Connexins, including Cx45, have a rapid turnover rate, with half-lives often in the range of 1.5 to 5 hours.[7][8][9] Experimental conditions that affect protein synthesis or degradation pathways can significantly impact the number of functional channels at the plasma membrane.
-
Post-Translational Modifications: Phosphorylation is a key regulator of Cx45 stability and function.[7][8] Depending on the specific residues phosphorylated, Cx45 can be targeted for degradation or stabilized, thus altering coupling.[7]
-
Sub-optimal Assay Conditions: Factors like intracellular pH (pHi) can significantly modulate Cx45 channel gating.[10][11] Ensure your buffer systems are robust and that the pHi of your cells is within the optimal physiological range (around 7.2).
Q2: I am observing significant variability in junctional conductance (gj) measurements between cell pairs in my dual whole-cell patch-clamp experiments. Why is this happening?
A2: Variability in junctional conductance is inherent to patch-clamp studies of gap junctions but can be exacerbated by several factors specific to Cx45:
-
High Voltage Sensitivity: Cx45 forms channels that are highly sensitive to transjunctional voltage (Vj).[12][13] Small differences in the holding potentials of the two cells can lead to significant changes in Vj gating and, consequently, large variations in measured gj.[12]
-
Complex Gating Mechanisms: Cx45 channels exhibit both fast and slow gating mechanisms in response to voltage, which can contribute to variability in macroscopic conductance measurements.[10][12]
-
Heterotypic/Heteromeric Channels: If your cells co-express other connexins, such as Cx43, the formation of heterotypic (different connexons) or heteromeric (mixed connexins in one connexon) channels is possible.[5][13] These channels have distinct single-channel conductances and gating properties compared to homotypic Cx45 channels, leading to cell-pair-to-cell-pair differences.[5][14]
-
Low Number of Functional Channels: At any given time, only a fraction of the total channels present in a gap junction plaque may be functional or in an open state.[11] This stochastic behavior can lead to variability, especially in cells with low expression levels.
-
Cell Health and Integrity: The health of the cells and the quality of the seal in a patch-clamp recording are critical. Stressed cells can have altered intracellular ion concentrations and signaling, which can impact Cx45 channel function.
Q3: My hemichannel activity assay (e.g., dye uptake) shows inconsistent results. What should I check?
A3: Inconsistent hemichannel activity can be due to several factors that influence their open probability:
-
Extracellular Calcium Concentration: Connexin hemichannels are highly sensitive to the concentration of extracellular calcium ([Ca2+]ex). Low [Ca2+]ex generally promotes opening.[15][16] Ensure your experimental buffers have a consistent and controlled calcium concentration.
-
Mechanical Stress: Hemichannels can be activated by mechanical stimuli. Variations in pipetting, fluid exchange, or cell density can lead to inconsistent mechanical stress and, therefore, variable hemichannel opening.
-
Cell Type and Endogenous Expression: Even non-transfected cells may exhibit some level of dye uptake due to endogenous hemichannels. It's crucial to use an appropriate control cell line, such as a connexin knockout line, to establish a baseline.[16] For instance, wild-type HeLa cells have endogenous Cx45 that can form functional hemichannels.[2][3]
-
Post-Translational Modifications: Similar to gap junctions, the phosphorylation state and other modifications of Cx45 can regulate hemichannel activity.
Troubleshooting Guides
Issue 1: Low or No Signal in Dye Transfer Assays
Issue 2: High Variability in Dual Patch-Clamp Recordings
Quantitative Data Summary
The functional properties of Cx45 channels can vary depending on the expression system and whether they form homotypic or heterotypic/heteromeric channels.
| Property | Homotypic Cx45 | Heterotypic Cx45/Cx43 | Notes |
| Single-Channel Conductance (γj) | ~30-32 pS | ~55 pS | The conductance of heterotypic channels is consistent with the series connection of Cx45 and Cx43 hemichannels.[12] |
| Residual State Conductance | ~4 pS | ~4 pS | A sub-conductance state observed during voltage-dependent gating.[12] |
| Voltage Sensitivity (V0) | ~13-15 mV | Asymmetrical | V0 is the voltage at which conductance is reduced by half. Cx45 is one of the most voltage-sensitive connexins.[3][13] Heterotypic junctions show strong rectification.[12][14] |
| pH Sensitivity (pKa) | ~7.0 | ~6.7 | The pKa of heterotypic junctions is intermediate between that of homotypic Cx45 and Cx43 channels.[11] |
Key Experimental Protocols
Protocol 1: Scrape Loading and Dye Transfer (SL/DT)
This method assesses gap junctional intercellular communication (GJIC) in a population of cells.
Materials:
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Fluorescent dye solution (e.g., 0.5% Lucifer Yellow in PBS)
-
Scalpel blade or needle
-
Fluorescence microscope
Methodology:
-
Culture cells to confluency on coverslips or in culture dishes.
-
Wash the cell monolayer three times with PBS.
-
Remove the PBS and add a small volume of the fluorescent dye solution, just enough to cover the cells.
-
Using a sterile scalpel blade, make several parallel scrapes across the monolayer.
-
Incubate for 5-10 minutes at room temperature to allow the dye to load into the scraped cells and transfer to adjacent, intact cells.
-
Wash the monolayer thoroughly (at least 3-4 times) with PBS to remove extracellular dye.
-
Add fresh cell culture medium or PBS for imaging.
-
Immediately visualize the cells using a fluorescence microscope. The extent of dye transfer from the scrape line is a measure of GJIC.
Protocol 2: Dual Whole-Cell Patch-Clamp
This electrophysiological technique provides a direct measure of the conductance of gap junction channels between two coupled cells.
Materials:
-
Patch-clamp setup with two amplifiers
-
Micromanipulators
-
Borosilicate glass capillaries for pipettes
-
Extracellular (bath) solution (e.g., standard Tyrode's solution)
-
Intracellular (pipette) solution (e.g., K-aspartate based)
-
Cell culture expressing Cx45
Methodology:
-
Identify a pair of adjacent, healthy-looking cells for recording.
-
Using two separate micromanipulators and amplifiers, achieve a whole-cell patch-clamp configuration on each cell of the pair.
-
Clamp both cells at the same holding potential (e.g., -40 mV). At this point, the transjunctional voltage (Vj) is zero.
-
To measure junctional current (Ij), apply a voltage step or ramp to one cell (the "driver" cell) while holding the other cell (the "follower" cell) at the constant holding potential.
-
The current injected by the amplifier of the follower cell to maintain its holding potential is equal in magnitude and opposite in sign to the junctional current (-Ij).
-
Calculate the macroscopic junctional conductance (gj) using Ohm's law: gj = Ij / Vj, where Vj is the difference in voltage between the two cells.
-
To study voltage gating, apply a series of different voltage steps to the driver cell and measure the corresponding steady-state junctional currents.
Signaling Pathways and Regulation
The function and stability of Cx45 are tightly regulated by post-translational modifications, primarily phosphorylation and ubiquitination, which control the protein's turnover through the proteasome and lysosome pathways.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Confirmation of Connexin45 Underlying Weak Gap Junctional Intercellular Coupling in HeLa Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Connexin45 expression is preferentially associated with the ventricular conduction system in mouse and rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Connexin43 and connexin45 form heteromeric gap junction channels in which individual components determine permeability and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An Assay to Assess Gap Junction Communication in Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. Lens Fiber Connexin Turnover and Caspase-3-Mediated Cleavage Are Regulated Alternately by Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Regulation of gap junction intercellular communication by connexin ubiquitination: physiological and pathophysiological implications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pH-dependent modulation of voltage gating in connexin45 homotypic and connexin45/connexin43 heterotypic gap junctions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pH-dependent modulation of voltage gating in connexin45 homotypic and connexin45/connexin43 heterotypic gap junctions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. Frontiers | Connexin diversity in the heart: insights from transgenic mouse models [frontiersin.org]
- 14. Heterotypic docking of Cx43 and Cx45 connexons blocks fast voltage gating of Cx43 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Quantitative Assay for Ca2+ Uptake through Normal and Pathological Hemichannels - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Biophysical Properties of Connexin-45 Gap Junction Hemichannels Studied in Vertebrate Cells - PMC [pmc.ncbi.nlm.nih.gov]
selecting appropriate negative controls for connexin 45 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with connexin 45 (Cx45). The following information is designed to help you select appropriate negative controls and troubleshoot common issues in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most critical negative controls for validating a new anti-connexin 45 antibody?
A1: Proper validation of a new anti-connexin 45 (Cx45) antibody is crucial for reliable data. The most critical negative controls involve demonstrating the antibody's specificity for Cx45. This can be achieved through several approaches:
-
Knockout (KO) Cell Lines or Tissues: The gold standard for antibody validation is to use cell lines or tissues where the gene for Cx45 (GJA7/GJC1) has been knocked out. A specific antibody should show no signal in these KO samples compared to the wild-type counterparts. For instance, a GJC1 knockout A549 cell line has been used to confirm antibody specificity in Western blotting. Similarly, embryonic stem cells lacking Cx45 have been utilized to study its function.[1]
-
siRNA/shRNA Knockdown: If a knockout model is unavailable, transiently reducing Cx45 expression using siRNA or shRNA is a strong alternative. A significant reduction in signal in the knockdown cells compared to cells treated with a non-targeting control siRNA confirms specificity. One study demonstrated a 90% reduction in Cx45 immunoreactivity in Caco-2 cells following siRNA-mediated gene silencing.[2]
-
Cell Lines with No Endogenous Expression: Using cell lines that are known not to express Cx45 can also serve as a negative control. For example, MCF7 and HT-29 cell lines have been used as negative controls for Cx45 in Western blot experiments. While HeLa cells have been traditionally used as gap junction-null cells, they do express a low level of functional Cx45, making GJC1-knockout HeLa cells a more appropriate negative control.[3]
-
Peptide Block: Pre-incubating the antibody with the immunizing peptide should block the antibody from binding to its target protein in the sample, thus abolishing the signal. Control peptides for Cx45 are commercially available.[4]
Q2: How do I choose a negative control for my siRNA/shRNA knockdown experiment targeting this compound?
A2: Selecting the right negative control for RNA interference (RNAi) experiments is essential to ensure that the observed phenotype is due to the specific silencing of Cx45 and not off-target or non-specific effects of the siRNA/shRNA delivery. Key negative controls include:
Q3: What are the appropriate negative controls when using pharmacological inhibitors of this compound?
A3: Pharmacological inhibitors are useful for acutely blocking Cx45 channel function. However, many of these inhibitors are not entirely specific and can have off-target effects. Therefore, proper negative controls are critical.
-
Vehicle Control: The most basic control is to treat cells with the vehicle (the solvent used to dissolve the inhibitor, e.g., DMSO) at the same concentration used for the inhibitor. This accounts for any effects of the solvent on the cells.
-
Inactive Analog: If available, using an inactive analog of the inhibitor can be a powerful control. This is a molecule that is structurally similar to the inhibitor but does not block connexin channels.
-
Cx45 Knockout/Knockdown Rescue: A highly rigorous approach is to show that the inhibitor has no effect in cells where Cx45 has been knocked out or knocked down.
Troubleshooting Guides
Immunofluorescence (IF) Staining Issues
| Problem | Possible Cause | Recommended Solution |
| High Background Staining | Primary or secondary antibody concentration is too high. | Optimize antibody concentrations by performing a titration.[12] |
| Inadequate blocking. | Increase the blocking time or try a different blocking agent (e.g., 10% normal serum or 1-5% BSA).[13] | |
| Non-specific binding of the secondary antibody. | Run a control with only the secondary antibody to check for non-specific binding.[2][12] | |
| Autofluorescence of the tissue. | Check an unstained section for autofluorescence. If present, consider using a different fixative or pre-treating with a quenching agent like sodium borohydride.[14] | |
| Weak or No Signal | Primary antibody is not working. | Use a positive control tissue or cell line known to express Cx45 to validate the antibody.[13][15] |
| Incompatible primary and secondary antibodies. | Ensure the secondary antibody is raised against the host species of the primary antibody (e.g., use an anti-rabbit secondary for a rabbit primary).[12][14] | |
| The protein is not abundant in the sample. | Consider using a signal amplification method.[13] | |
| Over-fixation of the tissue. | Reduce the fixation time or perform antigen retrieval to unmask the epitope.[13][14] | |
| Non-specific Punctate Staining | Antibody is binding to non-target proteins. | Validate the antibody with knockout/knockdown samples.[2] |
| Aggregated antibodies. | Centrifuge the antibody solution before use. |
Western Blotting (WB) Issues
| Problem | Possible Cause | Recommended Solution |
| Multiple Bands | Non-specific antibody binding. | Use a validated antibody and optimize the antibody concentration. Include a negative control cell lysate (e.g., from a Cx45 KO line) to identify the specific band. |
| Protein degradation. | Add protease inhibitors to the lysis buffer. | |
| No Band | Low protein expression. | Use a positive control lysate from cells or tissues known to express high levels of Cx45. |
| Poor antibody-antigen recognition. | Ensure the antibody is validated for Western blotting. Some antibodies only work on non-denatured proteins.[13] | |
| Inefficient protein transfer. | Check the transfer efficiency using a Ponceau S stain. |
Experimental Protocols
Antibody Validation by Western Blotting using Cx45 Knockdown Cells
-
Cell Culture and Transfection:
-
Culture your cells of interest (e.g., Caco-2) to 70-80% confluency.
-
Transfect one group of cells with siRNA targeting Cx45 and another group with a non-targeting control siRNA using a suitable transfection reagent.
-
-
Protein Extraction:
-
After 48-72 hours, harvest the cells and lyse them in RIPA buffer supplemented with protease inhibitors.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) from the Cx45 knockdown and control lysates onto an SDS-PAGE gel.
-
Run the gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-Cx45 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Develop the blot using an ECL substrate and image the results.
-
-
Analysis:
-
A specific antibody should show a distinct band at the correct molecular weight for Cx45 (~45 kDa) in the control lysate, and this band should be significantly reduced or absent in the Cx45 knockdown lysate.[2]
-
Include a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading between lanes.
-
Visualizations
Workflow for Antibody Validation
Caption: Workflow for validating the specificity of a new anti-connexin 45 antibody.
Decision Tree for Selecting Negative Controls
References
- 1. Absence of connexin43 and connexin45 does not disturb pre- and peri-implantation development | Zygote | Cambridge Core [cambridge.org]
- 2. Connexins 43 and 45 hemichannels mediate ATP release in the urinary bladder - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Confirmation of Connexin45 Underlying Weak Gap Junctional Intercellular Coupling in HeLa Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mouse this compound (Cx45) Control/blocking peptide # 1 [4adi.com]
- 5. GenePharma | Control for siRNA [genepharma.com]
- 6. Performing appropriate RNAi control experiments [qiagen.com]
- 7. Controls for RNAi Experiments | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. scbt.com [scbt.com]
- 9. Mechanism of connexin channel inhibition by mefloquine and 2-aminoethoxydiphenyl borate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanism of connexin channel inhibition by mefloquine and 2-aminoethoxydiphenyl borate | PLOS One [journals.plos.org]
- 11. Inhibitors of connexin and pannexin channels as potential therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. stjohnslabs.com [stjohnslabs.com]
- 13. hycultbiotech.com [hycultbiotech.com]
- 14. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Interpreting Unexpected Phenotypes in Connexin 45 Mutant Animals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected phenotypes in connexin 45 (Cx45) mutant animals.
Frequently Asked Questions (FAQs)
Q1: We expected viable Cx45 knockout mice, but our homozygous mutants are embryonic lethal. Is this normal?
A1: Yes, this is the expected and widely reported phenotype for a global knockout of the Gjc1 gene (encoding this compound). Homozygous Cx45-deficient embryos typically die between embryonic day (E) 9.5 and 10.5.[1] The lethality is primarily due to severe cardiovascular defects.
Q2: What are the specific cardiovascular defects observed in global Cx45 knockout embryos?
A2: Cx45-deficient embryos exhibit a range of severe cardiovascular abnormalities, including:
-
Impaired Vascular Development: This includes a failure in the formation of mature vascular trees in the yolk sac and placenta, and an arrest of arterial growth. A key finding is the lack of a smooth muscle layer surrounding major arteries.[1]
-
Cardiac Dilation: The hearts of most Cx45-deficient embryos are dilated as a consequence of the vascular defects.[1]
-
Endocardial Cushion Defects: Cx45 is essential for the epithelial-mesenchymal transformation required for endocardial cushion formation. Its absence leads to defects in this structure.[2]
-
Cardiac Conduction Block: Shortly after the heart begins to beat, conduction blocks appear in Cx45-deficient embryos, leading to heart failure.[2]
Q3: We are using a conditional knockout model to delete Cx45 in cardiac myocytes and still observe embryonic lethality. Why is this?
A3: Myocardial-specific deletion of Cx45 is also embryonically lethal at a similar stage to the global knockout.[3] This indicates that the cardiac function of Cx45 is essential for embryonic survival. The primary cause of death in these conditional mutants is attributed to heart failure resulting from conduction blocks.[3]
Q4: Do cardiac myocyte-specific Cx45 knockouts show the same heart defects as global knockouts?
A4: Not entirely. While cardiac myocyte-specific Cx45 conditional knockouts exhibit lethal conduction blocks similar to the global knockout, they do not typically show the endocardial cushion defect.[3] This demonstrates that the endocardial cushion phenotype is a result of Cx45's role in the cardiac endothelium, while the conduction block is due to its function in the myocardium.
Q5: Our Cx45 mutant phenotype seems less severe than what is reported in the literature. What could be the reason?
A5: Phenotypic variability can arise from several factors. See the Troubleshooting Guide below for a more detailed explanation of potential causes, including genetic background and compensatory mechanisms.
Troubleshooting Guides
Issue 1: Unexpected Phenotypic Variability (Milder or Inconsistent Phenotypes)
Possible Cause 1: Genetic Background
-
Explanation: The genetic background of the mouse strain can significantly influence the severity of a mutant phenotype due to the presence of modifier genes. A different genetic background than that used in seminal publications could lead to a less severe phenotype.
-
Troubleshooting Steps:
-
Verify Genetic Background: Confirm the genetic background of your mouse colony.
-
Backcrossing: If your colony is on a mixed background, consider backcrossing to a standard inbred strain (e.g., C57BL/6J) for at least 10 generations to create a congenic line. This will increase phenotypic consistency.
-
Literature Review: Check the materials and methods of key publications to determine the genetic background of the mice used.
-
Possible Cause 2: Compensatory Upregulation of Other Connexins
-
Explanation: The absence of one connexin can sometimes lead to the upregulation of other connexins, which may partially compensate for the loss of function. In the cardiovascular system, Cx40 and Cx43 are also expressed and could potentially play a compensatory role.
-
Troubleshooting Steps:
-
Gene Expression Analysis: Perform qPCR or Western blotting on tissues from your mutant animals to assess the expression levels of other relevant connexins, such as Cx40 and Cx43.
-
Immunohistochemistry: Use immunohistochemistry to examine the localization and expression levels of other connexins in the heart and vasculature of your mutant embryos.
-
Possible Cause 3: Inefficient Cre-LoxP Recombination (for conditional knockouts)
-
Explanation: The efficiency of Cre-mediated recombination can vary depending on the Cre driver line, the specific floxed allele, and other factors. Incomplete deletion of Cx45 in the target tissue can result in a mosaic phenotype that is less severe than a complete knockout. The cardiac alpha-actin promoter, while widely used, can exhibit variable recombination efficiency.[4][5]
-
Troubleshooting Steps:
-
Confirm Recombination Efficiency: Use a reporter line (e.g., Rosa26-lacZ or a fluorescent reporter) crossed with your Cre driver to visualize the extent and pattern of recombination in your target tissue.
-
Genotyping of Recombined Allele: Perform PCR on genomic DNA from the target tissue to detect the excised floxed allele, which can give an indication of recombination efficiency.
-
Protein/RNA Level Confirmation: Use Western blotting or qPCR on the target tissue to quantify the reduction in Cx45 protein or mRNA levels.
-
Issue 2: Difficulty in Analyzing Embryonic Lethal Phenotype
Possible Cause: Timing of Embryo Collection is Critical
-
Explanation: Since Cx45 knockout embryos die between E9.5 and E10.5, it is crucial to time embryo collection precisely to observe the phenotype before the embryos are resorbed.
-
Troubleshooting Steps:
-
Timed Matings: Set up timed matings and consider noon on the day a vaginal plug is observed as E0.5.
-
Staged Embryo Collection: Collect embryos at multiple time points (e.g., E8.5, E9.5, E10.5) to capture the progression of the phenotype.
-
Genotyping of Embryos/Yolk Sacs: Always genotype the yolk sac or a portion of the embryo to correlate the phenotype with the genotype. Resources like The Jackson Laboratory provide troubleshooting guides for genotyping.[6]
-
Quantitative Data Summary
| Parameter | Wild-Type (E9.5) | Cx45 -/- (E9.5) | Data Source |
| Embryonic Viability | Viable | Lethal between E9.5-E10.5 | [1] |
| Heart Morphology | Normal, looped heart | Dilated heart | [1] |
| Aortic Smooth Muscle | Present | Absent or severely reduced | [1] |
| Yolk Sac Vasculature | Organized vascular tree | Impaired formation of vascular trees | [1] |
| TGF-β1 Protein Level (Yolk Sac) | Normal | Largely decreased | [1] |
| Cardiac Conduction | Coordinated contractions | Conduction block appears within 24h of first beat | [2] |
| Endocardial Cushion | Normal formation | Defective (impaired EMT) | [2] |
Experimental Protocols
Analysis of Embryonic Cardiovascular Phenotype
This workflow outlines the key steps to characterize the cardiovascular phenotype of Cx45 mutant embryos.
Immunohistochemistry for Smooth Muscle Actin in Embryos
-
Fixation: Fix E9.5 embryos in 4% paraformaldehyde (PFA) in PBS overnight at 4°C.
-
Dehydration and Embedding: Dehydrate embryos through a graded ethanol (B145695) series and embed in paraffin (B1166041) wax.
-
Sectioning: Cut 5-7 µm sections and mount on charged slides.
-
Deparaffinization and Rehydration: Deparaffinize sections in xylene and rehydrate through a graded ethanol series to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate (B86180) buffer (pH 6.0).
-
Blocking: Block non-specific binding with a blocking buffer (e.g., PBS with 5% goat serum and 0.1% Triton X-100) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with a primary antibody against smooth muscle actin (e.g., α-SMA) overnight at 4°C.
-
Secondary Antibody Incubation: Wash and incubate with a fluorescently labeled secondary antibody for 1-2 hours at room temperature.
-
Counterstaining and Mounting: Counterstain nuclei with DAPI and mount with an anti-fade mounting medium.
-
Imaging: Image using a fluorescence or confocal microscope.
Electrophysiological Recording of Embryonic Heart
-
Embryo Dissection: Dissect E9.5 embryos in Tyrode's solution.
-
Heart Isolation: Carefully isolate the embryonic heart.
-
Recording Setup: Place the isolated heart in a recording chamber with a multi-electrode array (MEA) system.
-
Data Acquisition: Record spontaneous field potentials to assess heart rate and atrioventricular (AV) conduction. Pacing protocols can be applied to further assess conduction properties.[7]
Signaling Pathways
The vascular defects in Cx45-deficient embryos may be linked to defective TGF-β signaling, as TGF-β1 protein levels are reduced in the yolk sac of mutant embryos.[1]
References
- 1. Defective vascular development in this compound-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Loss of connexin45 causes a cushion defect in early cardiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mice lacking connexin45 conditionally in cardiac myocytes display embryonic lethality similar to that of germline knockout mice without endocardial cushion defect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Human smooth muscle alpha-actin promoter drives Cre recombinase expression in the cranial suture in addition to smooth muscle cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Prolonged Cre expression driven by the α-myosin heavy chain promoter can be cardiotoxic - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Genotyping Troubleshooting [jax.org]
- 7. creative-diagnostics.com [creative-diagnostics.com]
Validation & Comparative
Validating Connexin 45 Knockout Efficiency: A Comparative Guide for In Vivo and In Vitro Models
For researchers, scientists, and drug development professionals, rigorous validation of gene knockout is a critical step in ensuring the reliability and reproducibility of experimental results. This guide provides a comparative overview of established methods for validating the efficiency of Connexin 45 (Cx45), also known as GJA7, knockout both in vivo and in vitro. We present supporting experimental data, detailed protocols, and visual workflows to facilitate a comprehensive understanding of these essential techniques.
This compound is a gap junction protein crucial for direct cell-to-cell communication in various tissues, including the heart, nervous system, and kidneys. Its role in cardiac conduction and embryonic development makes it a significant target of study. Validating the successful knockout of the GJC1 gene, which encodes Cx45, is paramount to accurately interpreting phenotypic outcomes.
Comparative Analysis of Knockout Validation Methods
The validation of a gene knockout should ideally be performed at the genomic, transcript, protein, and functional levels. The choice of method depends on the experimental system (in vivo or in vitro), the availability of specific reagents, and the biological question being addressed.
| Validation Level | Method | Model System | Quantitative Readout | Throughput | Pros | Cons |
| Genomic | PCR & Sanger Sequencing | In Vivo & In Vitro | Confirmation of insertion/deletion (indel) | Low | Confirms genetic modification at the DNA level. | Does not confirm functional knockout; low throughput for screening multiple clones. |
| Transcript | Quantitative PCR (qPCR) | In Vivo & In Vitro | Percentage reduction in mRNA expression | High | Highly sensitive and quantitative. | mRNA levels may not always correlate with protein levels; requires careful primer design and normalization. |
| Protein | Western Blotting | In Vivo & In Vitro | Percentage reduction in protein expression | Medium | Directly measures the level of the target protein; can detect truncated proteins. | Antibody specificity is crucial; may not be sensitive enough for low-abundance proteins. |
| Protein | Immunohistochemistry (IHC) / Immunofluorescence (IF) | In Vivo & In vitro | Visual confirmation of protein absence in specific cells/tissues | Low | Provides spatial information on knockout efficiency within a tissue or cell population. | Can be semi-quantitative; susceptible to artifacts and antibody cross-reactivity. |
| Functional | Dual Whole-Cell Patch Clamp | In Vitro | Measurement of junctional conductance (Gj) and current (Ij) | Low | Directly assesses the physiological function of gap junctions. | Technically demanding; low throughput. |
| Functional | Dye Transfer Assay (e.g., I-YFP GJIC) | In Vitro | Rate of intercellular dye transfer | Medium | Provides a functional readout of gap junctional intercellular communication (GJIC). | Can be influenced by factors other than gap junction permeability. |
| Phenotypic | Physiological Assessment | In vivo | Observation of expected phenotype (e.g., embryonic lethality, altered cardiac conduction) | Low | Confirms the biological consequence of the knockout. | Phenotypes can be complex and influenced by multiple factors. |
Quantitative Data from this compound Knockout Studies
The following table summarizes quantitative data from published studies, demonstrating the levels of knockout efficiency achieved with different methods.
| Method | Model System | Result | Reference Study |
| Western Blotting | Conditional knockout mouse heart | ~70% reduction in Cx45 protein levels.[1] | (Frank, et al., 2012) |
| I-YFP GJIC Assay | HeLa cells with CRISPR/Cas9-mediated Cx45 knockout | GJIC activity reduced to 2.45 ± 22.24% of wild-type levels. | (Kameritsch, et al., 2012) |
| Dual Whole-Cell Patch Clamp | HeLa cells with CRISPR/Cas9-mediated Cx45 knockout | Ablation of junctional currents (Ij). | (Kameritsch, et al., 2012) |
| Phenotypic Analysis | Germline Cx45 knockout mice | Embryonic lethality around day E10.[2] | (Nishii et al., 2003) |
Experimental Workflows and Signaling Pathways
Visualizing the experimental process and the biological context of Cx45 is essential for a clear understanding. The following diagrams, generated using the DOT language, illustrate a typical workflow for validating Cx45 knockout and a simplified representation of its role in cell communication.
References
A Comparative Guide to the Channel Properties of Connexin 45 and Connexin 36
For Researchers, Scientists, and Drug Development Professionals
Gap junctions, composed of connexin proteins, are essential for direct intercellular communication in a variety of tissues. The specific connexin isoform expressed dictates the biophysical properties of the channel, thereby influencing cellular function. This guide provides a detailed comparison of the channel properties of two critical connexins, Connexin 45 (Cx45) and Connexin 36 (Cx36), with a focus on their distinct electrophysiological and permeability characteristics.
Quantitative Comparison of Channel Properties
The functional differences between Cx45 and Cx36 channels are most evident in their unitary conductance, voltage-dependent gating, and permeability. The following table summarizes these key quantitative distinctions, providing a clear overview for comparative analysis.
| Channel Property | This compound (Cx45) | Connexin 36 (Cx36) |
| Unitary Conductance (γj) | ~26 - 31 pS (a second state at ~19-20 pS is also observed)[1][2] | ~10 - 15 pS[3][4][5] |
| Voltage Sensitivity (Vj) | High sensitivity | Very low sensitivity[3][4][5] |
| Half-inactivation Voltage (V₀ or V₁/₂) | +/- 18.9 mV[2] | +/- 75 mV[3][4] |
| Permeability | Permeable to 2',7'-dichlorofluorescein; impermeable to 6-carboxyfluorescein.[1][6] Shows lower permeability to Lucifer Yellow compared to Cx43.[7] | Permeable to Lucifer yellow despite low conductance.[3][4][5] Exhibits strong cationic selectivity.[8] |
| Modulation by pH | Highly sensitive to intracellular pH; acidification reduces open probability.[9][10][11] | Can be upregulated by low intracellular pH.[12][13] |
| Modulation by Kinases | Junctional conductance is increased by PKC activation and decreased by PKA activation.[14] | PKA activation reduces open probability; CaMKII inhibition reduces the number of channels.[15][16][17] |
Experimental Methodologies
The quantitative data presented above are primarily derived from dual whole-cell patch-clamp electrophysiology experiments. This technique allows for the direct measurement of the electrical conductance between two coupled cells.
Dual Whole-Cell Patch-Clamp Recording
Objective: To measure the junctional conductance (Gj) and single-channel currents (γj) between two adjoining cells expressing connexin channels.
Protocol:
-
Cell Culture: Communication-deficient cell lines (e.g., N2A neuroblastoma or HeLa cells) are transfected with cDNA encoding either Cx45 or Cx36. These cells are then cultured to allow for the formation of cell pairs.
-
Electrode Preparation: Patch pipettes are fabricated from borosilicate glass capillaries and filled with an internal solution typically containing a high concentration of a salt like CsCl (e.g., 130 mM) to measure conductance accurately.
-
Whole-Cell Configuration: Two patch-clamp amplifiers are used to independently voltage-clamp two adjacent, coupled cells. A whole-cell recording configuration is established on each cell of a pair.
-
Junctional Conductance (Gj) Measurement: One cell is held at a constant holding potential, while voltage steps or ramps are applied to the other cell, creating a transjunctional voltage (Vj). The current required to hold the second cell at its holding potential is measured. The junctional conductance is calculated as the ratio of the junctional current to the transjunctional voltage (Gj = Ij / Vj).
-
Single-Channel Conductance (γj) Measurement: To resolve single-channel events, measurements are taken from cell pairs with very low junctional conductance. Discrete current steps corresponding to the opening and closing of individual channels are recorded in response to a transjunctional voltage. The amplitude of these steps is used to calculate the single-channel conductance.
-
Data Analysis: The relationship between the steady-state junctional conductance and the transjunctional voltage is fitted with a Boltzmann equation to determine the half-inactivation voltage (V₀) and the gating charge, which are measures of voltage sensitivity.
Experimental workflow for dual whole-cell patch-clamp recording.
Signaling Pathways and Modulation
The activity of both Cx45 and Cx36 channels can be modulated by intracellular signaling pathways, providing a mechanism for dynamic regulation of intercellular communication.
Modulation of this compound
Cx45 channel conductance is subject to regulation by protein kinases. Activation of Protein Kinase C (PKC) has been shown to increase junctional conductance, while activation of Protein Kinase A (PKA) leads to a decrease in coupling.[14] This differential regulation suggests that Cx45-mediated communication can be fine-tuned by various signaling cascades.
Modulation of this compound by PKA and PKC.
Modulation of Connexin 36
The regulation of Cx36 channels is particularly relevant in the nervous system where they form electrical synapses. Studies have shown that the activity of Protein Kinase A (PKA) can reduce the open probability of Cx36 channels, thereby weakening electrical coupling.[15][16][17] Conversely, Ca2+/calmodulin-dependent protein kinase II (CaMKII) appears to be crucial for maintaining the number of Cx36 gap junctions at the synapse, as inhibition of CaMKII leads to a reduction in channel number.[15][16][17]
Modulation of Connexin 36 by PKA and CaMKII.
Conclusion
This compound and Connexin 36 exhibit markedly different channel properties. Cx45 forms channels with a higher unitary conductance and strong voltage sensitivity, making them well-suited for rapid and voltage-dependent cell-cell communication, such as in the cardiac conduction system. In contrast, Cx36 forms channels with a very low unitary conductance and weak voltage sensitivity, a characteristic that is thought to be important for the plasticity of electrical synapses in the nervous system.[3][4][5][18] Their distinct permeabilities and differential modulation by signaling pathways further underscore their specialized roles in physiology and disease. Understanding these differences is paramount for the development of targeted therapeutic strategies that aim to modulate gap junctional communication.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Connexin45 gap junction channels in rat cerebral vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Functional properties of channels formed by the neuronal gap junction protein connexin36 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Functional Properties of Channels Formed by the Neuronal Gap Junction Protein Connexin36 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Functional Properties of Channels Formed by the Neuronal Gap Junction Protein Connexin36 | Journal of Neuroscience [jneurosci.org]
- 6. Selective dye and ionic permeability of gap junction channels formed by connexin45 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Permeability of homotypic and heterotypic gap junction channels formed of cardiac connexins mCx30.2, Cx40, Cx43, and Cx45 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neurons and β-cells of the pancreas express connexin36, forming gap junction channels that exhibit strong cationic selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pH-dependent modulation of voltage gating in connexin45 homotypic and connexin45/connexin43 heterotypic gap junctions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pH-dependent modulation of voltage gating in connexin45 homotypic and connexin45/connexin43 heterotypic gap junctions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pH sensitivity of the cardiac gap junction proteins, this compound and 43 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Modulation of Connexin-36 Gap Junction Channels by Intracellular pH and Magnesium Ions [frontiersin.org]
- 13. Modulation of Connexin-36 Gap Junction Channels by Intracellular pH and Magnesium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Electrical conductance of mouse connexin45 gap junction channels is modulated by phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Modulation of Murine Olivary Connexin 36 Gap Junctions by PKA and CaMKII - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Modulation of Murine Olivary Connexin 36 Gap Junctions by PKA and CaMKII - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Frontiers | Modulation of Murine Olivary Connexin 36 Gap Junctions by PKA and CaMKII [frontiersin.org]
- 18. Trafficking of Connexin36 (Cx36) in the early secretory pathway - PMC [pmc.ncbi.nlm.nih.gov]
Assessing Functional Redundancy Between Connexin 45 and Other Connexins: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuanced interplay between different connexin isoforms is critical for deciphering their roles in health and disease. This guide provides a comprehensive comparison of connexin 45 (Cx45) with other key connexins, particularly connexin 43 (Cx43) and connexin 40 (Cx40), focusing on their functional redundancy and unique properties. The information presented is supported by experimental data from peer-reviewed studies.
Quantitative Comparison of Connexin Properties
The functional characteristics of gap junction channels are determined by their constituent connexin proteins. Co-expression of different connexins can lead to the formation of heteromeric (mixed connexons) and heterotypic (different connexons in apposing cells) channels with distinct properties. The following tables summarize key quantitative data comparing channels formed by Cx45, Cx43, and their co-expression.
| Parameter | This compound (Homomeric) | Connexin 43 (Homomeric) | Cx43/Cx45 Co-expression | Reference(s) |
| Unitary Conductance (γj) | ~26-38 pS | ~100-120 pS | Exhibits novel conductances not seen with either connexin alone | [1][2] |
| Electrical Coupling | Weak | Strong | Decreased compared to Cx43 alone | [3] |
| pH Sensitivity (pHi for closure) | Closes at pHi ~6.3 | Closes at pHi ~5.8 | - | [4] |
| Permeability to Lucifer Yellow | Low/Impermeable | Permeable | Low/Impermeable | [2][5] |
| Permeability to Neurobiotin | Permeable | Permeable | Permeable | [2][5] |
| Effect of PKC Activator (TPA) | Reduction in conductance | Reduction in conductance and neurobiotin transfer | Reduction in conductance and neurobiotin transfer | [2][5] |
Experimental Methodologies
The data presented in this guide are derived from several key experimental techniques used to assess gap junction function.
Dual Whole-Cell Patch Clamp
This electrophysiological technique is the gold standard for measuring the conductance of gap junction channels between two adjacent cells.
Protocol:
-
Cell Preparation: Two cells expressing the connexin(s) of interest are selected for recording.
-
Patching: A micropipette is sealed onto the membrane of each cell, and the membrane patch is ruptured to gain electrical access to the cell interior (whole-cell configuration).
-
Voltage Clamp: Both cells are voltage-clamped to the same holding potential.
-
Transjunctional Voltage (Vj): A voltage step is applied to one cell (the "driver" cell), creating a transjunctional voltage between the two cells.
-
Junctional Current (Ij): The current required to hold the second cell (the "follower" cell) at the holding potential is measured. This current is equal in magnitude and opposite in polarity to the current flowing through the gap junctions.
-
Conductance Calculation: The junctional conductance (gj) is calculated using Ohm's law: gj = Ij / Vj. Single-channel conductances can be resolved from fluctuations in the junctional current.[6]
Dye Transfer Assays
These assays assess the permeability of gap junction channels to fluorescent dyes.
Scrape-Loading Dye Transfer Protocol:
-
Cell Culture: Cells are grown to confluence in a culture dish.
-
Dye Loading: A solution containing a membrane-impermeant fluorescent dye (e.g., Lucifer Yellow) is added to the cells.
-
Scraping: A sharp instrument (e.g., a scalpel blade) is used to create a scrape or cut through the cell monolayer, allowing the dye to enter the damaged cells along the scrape line.
-
Incubation: The cells are incubated for a period to allow the dye to transfer from the initially loaded cells to their neighbors through functional gap junctions.
-
Imaging: The spread of the dye away from the scrape line is visualized and quantified using fluorescence microscopy.[7]
Microinjection Dye Transfer Protocol:
-
Cell Identification: A single cell within a coupled population is chosen for injection.
-
Microinjection: A micropipette filled with a fluorescent dye is used to inject the dye into the cytoplasm of the selected cell.
-
Dye Diffusion: The dye is allowed to diffuse through gap junctions into adjacent cells over time.
-
Quantification: The number of coupled cells (cells that received the dye) is counted, and the rate of dye spread can be measured.
Visualizing Connexin Interactions and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key concepts in connexin biology and experimental design.
Caption: Formation of different types of gap junction channels.
Caption: Workflow for measuring gap junctional conductance.
Functional Redundancy and Specialization
The concept of functional redundancy suggests that different connexins can compensate for one another. However, experimental evidence points to a more complex picture of both redundancy and specialization.
-
Cardiac Conduction: In the heart, Cx40, Cx43, and Cx45 are all expressed, but in distinct patterns.[8] Knockout mouse studies have revealed that while there is some degree of redundancy, each connexin has a critical role.[8] For instance, Cx45 knockout is embryonically lethal due to cardiac defects, indicating that other connexins cannot fully compensate for its absence during development.[8] Co-expression of Cx45 with Cx43 leads to decreased electrical coupling, which can be significant in cardiac tissue.[3]
-
Heteromeric Channel Properties: The formation of heteromeric channels between Cx43 and Cx45 results in gap junctions with unique properties that are not simply an average of the two homomeric channel types.[2][5] For example, while Cx43 channels are permeable to Lucifer yellow, channels formed by the co-expression of Cx43 and Cx45 are not, suggesting that Cx45 imparts a more restrictive permeability on the heteromeric channel.[2][5] This indicates a dominant effect of one connexin over the other for certain properties.
-
Regulation: The regulation of gap junctions by cellular signaling pathways can also be connexin-specific. Treatment with a protein kinase C activator, 12-O-tetradecanoylphorbol 13-acetate (TPA), reduces the conductance of channels made of Cx43, Cx45, or both.[2][5] However, TPA only reduces the transfer of neurobiotin in cells expressing Cx43 or co-expressing Cx43 and Cx45, but not in cells expressing only Cx45.[2][5] This highlights that even when co-expressed, the individual connexin components can dictate the regulatory response of the channel.
References
- 1. rupress.org [rupress.org]
- 2. ahajournals.org [ahajournals.org]
- 3. Functional consequences of co-expressing connexin40 or connexin45 with connexin43 on intercellular electrical coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pH sensitivity of the cardiac gap junction proteins, this compound and 43 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Connexin43 and connexin45 form heteromeric gap junction channels in which individual components determine permeability and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Confirmation of Connexin45 Underlying Weak Gap Junctional Intercellular Coupling in HeLa Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound is a novel suppressor of melanoma metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Connexin45 is the first connexin to be expressed in the central conduction system of the mouse heart - PMC [pmc.ncbi.nlm.nih.gov]
Validating Connexin 45 Antibody Specificity: A Comparison Guide Using Knockout Tissue
For researchers, scientists, and drug development professionals, the specificity of an antibody is paramount for generating reliable and reproducible data. This guide provides a comprehensive comparison of commercially available Connexin 45 (Cx45) antibodies, with a focus on their validation using knockout (KO) tissues—the gold standard for demonstrating antibody specificity.
Comparison of Commercially Available this compound Antibodies
The following table summarizes the key features of several commercially available this compound antibodies and the extent of their validation using knockout models. The use of knockout tissues or cell lines provides the most definitive evidence of antibody specificity, as the target protein is absent, and therefore, no signal should be detected.
| Antibody (Product ID) | Host Species | Clonality | Validated Applications | Knockout Validation Details |
| Abcam (ab316742) | Rabbit | Monoclonal | WB, IP | KO Validated . Western blot analysis showed a band at 45 kDa in wild-type A549 cell lysates, with no signal observed at this size in the GJC1 knockout A549 cell line. |
| Proteintech (22184-1-AP) | Rabbit | Polyclonal | WB, IHC, ELISA | KD/KO Validated . Validated in-house using knockout or knockdown cell lines. Specific data on the knockout model is available on the product's webpage. |
| BiCell Scientific (00407) | Rabbit | Polyclonal | IF, IHC, WB | Validated on mouse tissue. While not explicitly stated as knockout-validated on the product page, its validation on tissue makes it a candidate for comparison with knockout controls.[1] |
| Novus Biologicals (NBP2-76925) | Rabbit | Polyclonal | WB, ICC/IF, IHC | Validated for use in human, mouse, and rat. Knockout validation is not explicitly mentioned on the product datasheet. |
| HUABIO (ER1803-93) | Rabbit | Polyclonal | WB, IHC, IF, ELISA | Reacts with human, mouse, and rat samples. Knockout validation is not specified on the product page.[2] |
| Biosensis | Sheep | Polyclonal | WB, IHC | Specificity was shown by pre-incubation with the immunizing peptide. While this demonstrates specificity for the peptide, it is not as rigorous as knockout validation.[3] |
Experimental Workflow for Antibody Validation
The validation of antibody specificity using knockout tissue is a critical experimental step. The following diagram illustrates a typical workflow for this process.
Caption: Experimental workflow for validating antibody specificity using knockout tissue.
Detailed Experimental Protocols
Reproducible results depend on meticulous adherence to experimental protocols. Below are detailed methodologies for Western Blotting and Immunohistochemistry for the validation of this compound antibodies using knockout tissues.
Western Blotting Protocol
This protocol is adapted from standard procedures and product-specific recommendations for Cx45 antibody validation.
-
Protein Extraction:
-
Homogenize wild-type (WT) and Cx45 knockout (KO) tissues or cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, followed by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein lysate by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the proteins on a 10% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or 3% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-Cx45 antibody (e.g., Abcam ab316742 at a 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST for 10 minutes each.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
For a loading control, probe the membrane with an antibody against a housekeeping protein such as GAPDH or β-actin. It is important to confirm that the expression of the chosen loading control is not affected by the experimental conditions and is consistent across different tissue types.[4]
-
Immunohistochemistry (IHC) Protocol
This protocol provides a general framework for IHC staining of Cx45 in tissue sections.[5][6][7]
-
Tissue Preparation:
-
Fix tissues in 4% paraformaldehyde, embed in paraffin, and cut into 5 µm sections.
-
Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol (B145695) to water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval by immersing the slides in a citrate (B86180) buffer (pH 6.0) and heating in a pressure cooker or water bath at 95-100°C for 20 minutes.
-
Allow the slides to cool to room temperature.
-
-
Staining:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes (for chromogenic detection).
-
Block non-specific antibody binding with a blocking buffer (e.g., 5% normal goat serum in PBS) for 1 hour.
-
Incubate the sections with the primary anti-Cx45 antibody (e.g., Proteintech 22184-1-AP at a 1:400 dilution) overnight at 4°C in a humidified chamber.[8]
-
Wash the sections three times with PBS.
-
-
Detection and Visualization:
-
Incubate with a biotinylated secondary antibody followed by a streptavidin-HRP conjugate (for chromogenic detection) or a fluorescently labeled secondary antibody.
-
For chromogenic detection, develop the signal with a DAB substrate and counterstain with hematoxylin.
-
For fluorescence, mount the slides with a mounting medium containing DAPI.
-
Image the slides using a light or fluorescence microscope.
-
This compound Signaling Pathway
This compound is involved in cellular communication and has been implicated in specific signaling pathways. For instance, Cx45 can influence cell proliferation through ATP signaling, which involves intracellular calcium and the ERK1/2 pathway.[9] Additionally, Cx43 and Cx45 hemichannels can mediate the release of ATP.[10]
Caption: Simplified signaling pathway involving this compound-mediated ATP release.
By utilizing knockout-validated antibodies and following robust experimental protocols, researchers can ensure the accuracy and reliability of their findings in studies involving this compound.
References
- 1. bicellscientific.com [bicellscientific.com]
- 2. huabio.com [huabio.com]
- 3. biosensis.com [biosensis.com]
- 4. blog.cellsignal.com [blog.cellsignal.com]
- 5. Analysis of connexin 43, this compound and N-cadherin in the human sertoli cell line FS1 and the human seminoma-like cell line TCam-2 in comparison with human testicular biopsies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Immunohisto- and cytochemistry analysis of connexins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. This compound antibody (22184-1-AP) | Proteintech [ptglab.com]
- 9. pnas.org [pnas.org]
- 10. Connexins 43 and 45 hemichannels mediate ATP release in the urinary bladder - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Connexin 45 Antibodies: A Comparative Overview of Specificity and Potential Cross-Reactivity
For researchers in cellular communication, neuroscience, and cardiovascular biology, the accurate detection of Connexin 45 (Cx45) is paramount. As a key component of gap junctions, Cx45 plays a critical role in direct intercellular signaling. The specificity of the antibodies used to study this protein is therefore of utmost importance. This guide provides a comparative overview of commercially available this compound antibodies, focusing on their validation, potential for cross-reactivity, and the experimental protocols necessary for their accurate use.
Comparison of Commercial this compound Antibodies
The following table summarizes key features of several commercially available this compound antibodies. This information is based on data provided by the manufacturers and should be used as a starting point for antibody selection. Independent validation is highly recommended.
| Antibody (Supplier, Cat. No.) | Type | Host | Immunogen | Validated Applications | Validation Data Highlights | Potential for Cross-Reactivity |
| Proteintech, 22184-1-AP | Polyclonal | Rabbit | Recombinant human GJC1 protein (amino acids 248-396) | WB, IHC, ELISA[1] | WB on mouse heart tissue shows a band at the expected molecular weight.[1] IHC on mouse brain tissue shows specific staining.[1] | The connexin family is highly homologous; cross-reactivity with other connexins is possible. |
| Abcam, ab316742 | Monoclonal (EPR26705-152) | Rabbit | Proprietary | WB, IP[2] | KO Validated: WB shows a specific band in wild-type A549 cells, which is absent in GJC1 knockout cells.[2] | High specificity demonstrated by KO validation, but potential for cross-reactivity with other proteins containing homologous epitopes cannot be entirely excluded. |
| Thermo Fisher Scientific, 40-7000 | Polyclonal | Rabbit | Synthetic peptide from the C-terminal region of mouse, rat, Chinese hamster, and golden hamster Cx45 | WB, IHC (Frozen)[3] | WB analysis shows detection of Cx45 in various cell and tissue lysates. | The high homology of connexin proteins makes cross-reactivity with other family members a possibility. |
| Santa Cruz Biotechnology, sc-374354 (G-7) | Monoclonal | Mouse | Amino acids 251-335 mapping near the N-terminus of human Cx45 | WB, IP, IF, ELISA[4] | User reviews indicate successful use in WB.[4] | As a monoclonal antibody, it is expected to have high specificity, but cross-reactivity with proteins sharing the target epitope is possible. |
| Sigma-Aldrich (Chemicon), AB1745 | Polyclonal | Rabbit | KLH-conjugated synthetic peptide corresponding to human Cx45 near the C-terminus | IP, WB, IH | Recognizes human, rat, and mouse Cx45. Predicted to react with canine Cx45 due to 100% sequence homology. | The polyclonal nature increases the likelihood of recognizing multiple epitopes, which can enhance signal but also potentially increase cross-reactivity. |
| BiCell Scientific, 00407 | Polyclonal | Rabbit | Not specified | IF, IHC, WB | Validated on mouse tissue for immunofluorescence labeling.[5] | Due to the high homology within the connexin family, the potential for cross-reactivity with other connexins exists. |
Understanding and Mitigating Cross-Reactivity
Antibody cross-reactivity occurs when an antibody raised against one specific antigen binds to a different, unintended antigen. Within the connexin family, the high degree of sequence homology presents a significant challenge for antibody specificity. One study highlighted that several commercially available antibodies for another connexin, Connexin 32, showed significant cross-reactivity with an unrelated protein in the central nervous system, particularly in Western blotting applications.[6] This underscores the critical need for rigorous validation of any antibody in the specific application and tissue being studied.
Strategies to Validate Antibody Specificity and Assess Cross-Reactivity:
-
Knockout/Knockdown Validation: The gold standard for antibody validation is to test the antibody on cells or tissues where the target protein has been genetically removed (knockout) or its expression significantly reduced (siRNA knockdown). A specific antibody should show a corresponding loss of signal.
-
Transfected Cell Lines: The use of cell lines that do not endogenously express the target protein, which are then transfected to express it, can be a powerful tool. A specific antibody should only produce a signal in the transfected cells.
-
Peptide Competition/Blocking: Pre-incubating the antibody with the immunizing peptide should block the antibody from binding to the target protein in the sample, leading to a loss of signal.
-
Protein Arrays: Screening the antibody against a large array of purified proteins can help to identify potential off-target interactions.
-
Immunoprecipitation followed by Mass Spectrometry (IP-MS): This technique can identify the proteins that are pulled down by the antibody, confirming the identity of the target protein and revealing any co-precipitating or cross-reacting proteins.
Experimental Protocols
Detailed and consistent experimental protocols are crucial for obtaining reliable and reproducible results. Below are generalized protocols for key applications used in the study of this compound. Researchers should always refer to the specific datasheet provided by the antibody manufacturer for optimal conditions.
Western Blotting Protocol
-
Sample Preparation: Lyse cells or tissues in a suitable lysis buffer containing protease inhibitors. Determine the protein concentration of the lysate.
-
SDS-PAGE: Denature the protein samples by heating in Laemmli buffer. Separate the proteins by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a solution of 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the anti-Connexin 45 antibody at the recommended dilution in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot using a chemiluminescence detection system.
Immunohistochemistry (IHC) Protocol for Paraffin-Embedded Tissues
-
Deparaffinization and Rehydration: Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol (B145695) to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval (HIER) by incubating the slides in a retrieval buffer (e.g., citrate (B86180) buffer pH 6.0 or Tris-EDTA buffer pH 9.0) in a pressure cooker or water bath.
-
Blocking: Block endogenous peroxidase activity with a 3% hydrogen peroxide solution. Block non-specific binding sites with a blocking serum (e.g., normal goat serum).
-
Primary Antibody Incubation: Incubate the sections with the anti-Connexin 45 antibody at the recommended dilution overnight at 4°C in a humidified chamber.
-
Washing: Wash the slides with a wash buffer (e.g., PBS with 0.05% Tween 20).
-
Secondary Antibody Incubation: Incubate with a biotinylated secondary antibody followed by a streptavidin-HRP conjugate, or with a polymer-based HRP-conjugated secondary antibody.
-
Washing: Repeat the washing step.
-
Chromogen Detection: Develop the signal with a chromogen substrate such as DAB (3,3'-diaminobenzidine), which produces a brown precipitate.
-
Counterstaining: Counterstain the nuclei with hematoxylin.
-
Dehydration and Mounting: Dehydrate the sections through a graded series of ethanol to xylene and mount with a permanent mounting medium.
Immunoprecipitation (IP) Protocol
-
Cell Lysis: Lyse cells in a non-denaturing lysis buffer to maintain protein interactions.
-
Pre-clearing: Pre-clear the lysate by incubating with protein A/G agarose (B213101) or magnetic beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with the anti-Connexin 45 antibody for several hours to overnight at 4°C with gentle rotation.
-
Immune Complex Capture: Add protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours to capture the antibody-antigen complexes.
-
Washing: Pellet the beads and wash them several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Analysis: Analyze the eluted proteins by Western blotting.
Signaling Pathways and Experimental Workflows
Visualizing the biological context and experimental procedures can aid in understanding the role of this compound and the methods used to study it.
This compound-Mediated ATP Release Signaling Pathway
This compound hemichannels can mediate the release of ATP, which then acts as a signaling molecule on purinergic receptors of the same or neighboring cells.
This compound-mediated ATP release and subsequent purinergic signaling.
Experimental Workflow for Antibody Specificity Validation
A robust workflow is essential for confirming the specificity of a this compound antibody.
References
- 1. This compound antibody (22184-1-AP) | Proteintech [ptglab.com]
- 2. Anti-Connexin 45/GJA7/Cx45 antibody [EPR26705-152] (ab316742) | Abcam [abcam.com]
- 3. This compound Polyclonal Antibody (40-7000) [thermofisher.com]
- 4. scbt.com [scbt.com]
- 5. bicellscientific.com [bicellscientific.com]
- 6. tandfonline.com [tandfonline.com]
A Comparative Guide to Homomeric and Heteromeric Connexin 45 Channels: Functional Distinctions and Experimental Insights
For Researchers, Scientists, and Drug Development Professionals
Connexin 45 (Cx45), a key component of gap junction channels, plays a critical role in direct intercellular communication by allowing the passage of ions and small signaling molecules. These channels can be formed from a single type of connexin (homomeric) or a combination of different connexins (heteromeric), leading to distinct functional properties. This guide provides a detailed comparison of homomeric and heteromeric Cx45 channels, supported by experimental data, to aid in the understanding of their physiological significance and to inform drug development strategies targeting these channels.
Functional Differences: A Tabular Summary
The functional characteristics of gap junction channels are fundamentally dictated by their connexin composition. The incorporation of different connexin isoforms into a channel with Cx45 can lead to significant alterations in conductance, gating properties, and permeability. The following tables summarize the key quantitative differences between homomeric Cx45 channels and heteromeric channels formed by Cx45 and Connexin 43 (Cx43), a common partner in various tissues.
| Property | Homomeric Cx45 Channels | Heteromeric Cx43/Cx45 Channels | References |
| Unitary Conductance (γj) | ~30-40 pS | Intermediate conductances not observed in homomeric channels | [1] |
| Voltage-Dependent Gating (Vj) | Symmetrical and highly sensitive to transjunctional voltage | Asymmetrical; Cx45 hemichannel gating is similar to homotypic channels, while Cx43 hemichannel gating is slower and less voltage-dependent. | [2][3] |
| Permeability to Lucifer Yellow | Low | Low, similar to homomeric Cx45 channels | [1][4] |
| Permeability to Neurobiotin | High | High | [1][4] |
| Regulation by Protein Kinase C (PKC) | Junctional conductance is reduced, but neurobiotin transfer is unaffected. | Junctional conductance and neurobiotin transfer are both reduced. | [1][4][5] |
Table 1: Key Functional Differences between Homomeric Cx45 and Heteromeric Cx43/Cx45 Channels.
Electrophysiological Properties
Unitary Conductance
Homomeric Cx45 channels exhibit a characteristic low unitary conductance of approximately 30-40 pS.[1] In contrast, when Cx45 co-assembles with Cx43 to form heteromeric channels, novel single-channel conductances are observed that are not present in cells expressing either connexin alone.[4][5] This indicates that the subunit composition directly influences the pore properties and ion flow through the channel. The formation of mono-heteromeric channels, where a cell co-expressing Cx43 and Cx45 is paired with a cell expressing only one of these connexins, results in a significant reduction in the total junctional conductance.[2][3]
Voltage-Dependent Gating
Homomeric Cx45 channels are highly sensitive to transjunctional voltage (Vj), displaying a symmetrical gating behavior where the channel closes in response to both positive and negative voltages.[6] The formation of heteromeric channels with Cx43 introduces a striking asymmetry to this voltage-dependent gating. In heterotypic configurations (homomeric Cx43 hemichannel paired with a homomeric Cx45 hemichannel), the Cx45 connexon retains its characteristic fast gating kinetics, while the Cx43 connexon gates more slowly and with reduced voltage dependence.[2][3] When a heteromeric Cx43/Cx45 connexon is paired with a homomeric Cx43 connexon, this asymmetry is even more pronounced.[2][3] Interestingly, the voltage gating of a homomeric Cx45 connexon does not change when it is paired with a heteromeric connexon.[2]
Permeability and Selective Filtering
The permeability of gap junction channels to various molecules is crucial for their role in coordinating cellular activities.
Dye Transfer Studies
Dye transfer assays are commonly used to assess the permeability of connexin channels. Homomeric Cx45 channels show limited permeability to the anionic fluorescent dye Lucifer yellow, while readily allowing the passage of the smaller, cationic molecule neurobiotin.[1][4] When Cx43 and Cx45 form heteromeric channels, the permeability characteristics largely resemble those of homomeric Cx45 channels, with low permeability to Lucifer yellow and high permeability to neurobiotin.[1][4] This suggests that the presence of Cx45 subunits within the channel imposes a more restrictive permeability profile, acting as a dominant determinant for the passage of larger molecules.[4]
Asymmetrical Flux
In mono-heteromeric channel configurations, an interesting phenomenon of asymmetrical molecular flux has been observed. The flux of fluorescent dyes like Lucifer yellow and Rhodamine123 was found to be significantly different depending on the direction of transfer across the junction.[2] This asymmetry in flux appears to be dependent on the size of the molecule rather than its charge, suggesting that heteromeric connexons can induce a rectifying effect on the passage of larger molecules.[2]
Regulation by Signaling Pathways
The function of connexin channels is dynamically regulated by various intracellular signaling cascades, allowing for rapid modulation of intercellular communication in response to physiological stimuli.
Protein Kinase C (PKC) Activation
Activation of Protein Kinase C (PKC) by phorbol (B1677699) esters like 12-O-tetradecanoylphorbol 13-acetate (TPA) has been shown to differentially regulate homomeric and heteromeric Cx45 channels.[1][4][5] In cells expressing only Cx45, TPA treatment reduces the overall junctional conductance but does not affect the transfer of neurobiotin.[4][5] However, in cells co-expressing Cx43 and Cx45, TPA treatment reduces both the junctional conductance and the extent of neurobiotin transfer.[4][5] This suggests that the presence of Cx43 in the heteromeric channel confers sensitivity to PKC-mediated regulation of permeability, a property not observed in homomeric Cx45 channels.[4]
Below is a simplified signaling pathway illustrating the differential regulation of homomeric and heteromeric Cx43/Cx45 channels by PKC.
Caption: PKC Regulation of Cx45 Channels.
Experimental Protocols
The characterization of connexin channel function relies on a suite of sophisticated electrophysiological and imaging techniques. Below are detailed methodologies for key experiments cited in this guide.
Dual Whole-Cell Patch-Clamp
This technique is the gold standard for measuring the conductance of gap junction channels between a pair of coupled cells.
Objective: To measure macroscopic and single-channel junctional currents (Ij) and calculate junctional conductance (gj).
Methodology:
-
Cell Preparation: Culture cells expressing the connexin(s) of interest on glass coverslips to sub-confluent densities to facilitate the formation of cell pairs.
-
Pipette Preparation: Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 3-7 MΩ when filled with intracellular solution. The intracellular solution typically contains (in mM): 130 CsCl, 10 EGTA, 0.5 CaCl2, 2 MgCl2, 4 Na2ATP, and 10 HEPES, with the pH adjusted to 7.2.
-
Recording Setup: Place the coverslip in a recording chamber on an inverted microscope. Perfuse the chamber with an extracellular solution containing (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 5 glucose, and 10 HEPES, with the pH adjusted to 7.4.
-
Patching: Using micromanipulators, bring two patch pipettes into contact with two adjacent cells. Apply gentle suction to form a high-resistance (gigaohm) seal between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch, establishing a whole-cell recording configuration for both cells.
-
Voltage Protocol: Clamp the voltage of one cell (V1) at 0 mV and apply a series of voltage steps or ramps to the other cell (V2). The transjunctional voltage (Vj) is the difference between V2 and V1.
-
Data Acquisition: Record the current from the cell held at a constant voltage (I1). The junctional current (Ij) is equal in magnitude and opposite in sign to the current injected into the second cell to maintain its clamped voltage. Junctional conductance (gj) is calculated as Ij/Vj.
-
Single-Channel Recording: For single-channel analysis, measurements are made on cell pairs with low levels of coupling, where individual channel opening and closing events can be resolved.
Caption: Dual Whole-Cell Patch-Clamp Workflow.
Scrape-Loading Dye Transfer Assay
This assay provides a qualitative and semi-quantitative measure of gap junctional intercellular communication (GJIC) in a population of cells.
Objective: To assess the transfer of a fluorescent dye through gap junctions.
Methodology:
-
Cell Culture: Grow cells to confluence in a culture dish.
-
Dye Solution Preparation: Prepare a solution of a gap junction-permeable fluorescent dye (e.g., Lucifer Yellow, 1 mg/mL) in a phosphate-buffered saline (PBS). A gap junction-impermeable dye of a different color (e.g., Texas Red-dextran) can be included as a control for cell damage.
-
Scraping: Gently wash the cell monolayer with PBS. Add the dye solution to the cells. Using a sharp instrument (e.g., a scalpel blade or a syringe needle), make a scrape or cut across the monolayer.
-
Incubation: Incubate the cells for a short period (e.g., 2-5 minutes) to allow the dye to be taken up by the damaged cells along the scrape line and transferred to adjacent, intact cells via gap junctions.
-
Washing and Fixation: Wash the cells thoroughly with PBS to remove excess dye. Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).
-
Imaging: Visualize the cells using a fluorescence microscope. The extent of dye transfer from the scrape line to neighboring cells is indicative of the level of GJIC.
-
Quantification: The area or distance of dye spread can be quantified using image analysis software to provide a semi-quantitative measure of GJIC.
Caption: Scrape-Loading Dye Transfer Workflow.
Conclusion
The functional properties of this compound channels are profoundly influenced by their subunit composition. The formation of heteromeric channels with other connexins, such as Cx43, results in novel electrophysiological and permeability characteristics that are not a simple average of the properties of the constituent homomeric channels. These findings have significant implications for understanding the complex regulation of intercellular communication in tissues where multiple connexins are co-expressed. For drug development professionals, the distinct properties of homomeric versus heteromeric Cx45 channels present both challenges and opportunities for designing isoform-selective modulators of gap junction function. A thorough understanding of these functional differences, supported by robust experimental data, is essential for advancing our knowledge of connexin biology and for the development of targeted therapeutics.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Mono-Heteromeric Configurations of Gap Junction Channels Formed by Connexin43 and Connexin45 Reduce Unitary Conductance and Determine both Voltage Gating and Metabolic Flux Asymmetry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Mono-Heteromeric Configurations of Gap Junction Channels Formed by Connexin43 and Connexin45 Reduce Unitary Conductance and Determine both Voltage Gating and Metabolic Flux Asymmetry [frontiersin.org]
- 4. ahajournals.org [ahajournals.org]
- 5. Connexin43 and connexin45 form heteromeric gap junction channels in which individual components determine permeability and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
A Comparative Guide to the Permeability of Connexin 45 and Pannexin-1 Channels
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the permeability characteristics of two important large-pore channels: Connexin 45 (Cx45) and Pannexin-1 (Panx1). Understanding the distinct permeability of these channels to ions and small molecules is crucial for elucidating their physiological roles and for the development of targeted therapeutics.
At a Glance: Key Differences in Permeability
| Feature | This compound (Cx45) | Pannexin-1 (Panx1) |
| Primary Function | Forms gap junction channels for direct intercellular communication. Can also form hemichannels. | Primarily forms single-membrane channels (pannexons) connecting the cytoplasm to the extracellular space.[1][2] |
| Ionic Selectivity | Highly cation-selective.[3] | Anion-selective in its basal state; becomes non-selective upon activation.[4][5] |
| Conductance | Low conductance, approximately 26-40 pS.[6] | Exhibits multiple conductance states: a low conductance state (~70 pS) and a high conductance state (~500 pS).[7] |
| Permeability to ATP | Permeable to cAMP, but direct evidence for significant ATP permeability is limited.[3] | Highly permeable to ATP, especially in its activated, high-conductance state.[4][8] |
| Regulation of Permeability | Regulated by voltage, pH, intracellular Ca2+, and phosphorylation by kinases such as PKC and MAP kinase.[9][10] | Regulated by a variety of stimuli including mechanical stress, caspase cleavage during apoptosis, high extracellular K+, and interaction with P2X7 receptors.[8][11][12] |
Quantitative Permeability Data
The following tables summarize the quantitative data on the permeability of Cx45 and Panx1 channels to various ions and small molecules.
Table 1: Ionic Permeability and Conductance
| Parameter | This compound (Cx45) | Pannexin-1 (Panx1) | References |
| Primary Ion Selectivity | Cations | Anions (basal state) | [3][4] |
| Relative Permeability (PCl/PK) | ~0.2 | >1 (anion selective) | |
| Single Channel Conductance | ~26 pS | ~70 pS (low), ~500 pS (high) | [7] |
Table 2: Small Molecule Permeability
| Molecule (Molecular Weight) | This compound (Cx45) Permeability | Pannexin-1 (Panx1) Permeability | References |
| ATP (~507 Da) | Limited/Low | High (activated state) | [3][8] |
| Lucifer Yellow (~457 Da) | Very Low/Impermeable | Permeable (activated state) | [7][13] |
| Neurobiotin (~287 Da) | Permeable | Permeable | [13] |
| YO-PRO-1 (~375 Da) | Not reported | Permeable (activated state) | [7] |
| 2',7'-dichlorofluorescein (~401 Da) | Permeable | Not reported | |
| 6-carboxyfluorescein (~376 Da) | Impermeable | Permeable | [14] |
| cAMP (~329 Da) | Permeable | Not reported | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the permeability of Cx45 and Panx1 channels.
Dual Whole-Cell Patch Clamp for Measuring Ionic Permeability
This technique is used to measure the conductance and ion selectivity of gap junction channels formed by connexins.
Protocol:
-
Cell Culture: Culture cells expressing the connexin of interest (e.g., HeLa or N2A cells transfected with Cx45) on glass coverslips to form cell pairs.
-
Electrode Preparation: Pull borosilicate glass micropipettes to a resistance of 3-7 MΩ. Fill the pipettes with an intracellular solution (e.g., 115 mM K-Gluconate, 4 mM NaCl, 0.3 mM GTP-NaCl, 2 mM ATP-Mg, 40 mM HEPES, pH 7.2).
-
Recording Setup: Place the coverslip in a recording chamber on an inverted microscope and perfuse with an extracellular solution (e.g., 140 mM NaCl, 4 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM Glucose, pH 7.4).
-
Obtaining Whole-Cell Configuration: Approach two adjacent cells with separate micropipettes and apply gentle suction to form a gigaohm seal. Apply a brief, strong suction to rupture the membrane patch and achieve the whole-cell configuration in both cells.[15][16][17]
-
Voltage Clamp Protocol: Clamp the voltage of one cell (V₁) and apply voltage steps, while clamping the other cell (V₂) at the same holding potential. The current required to hold V₂ constant reflects the junctional current (Ij).
-
Ion Substitution: To determine ion selectivity, replace ions in the extracellular solution with larger, less permeable ions (e.g., replace Na⁺ with NMDG⁺ or Cl⁻ with gluconate) and measure the shift in the reversal potential of the junctional current.
Scrape-Loading Dye Transfer Assay for Small Molecule Permeability
This method assesses the transfer of fluorescent dyes through gap junctions.
Protocol:
-
Cell Culture: Grow cells to confluence on a culture dish.
-
Dye Solution Preparation: Prepare a solution of a fluorescent dye such as Lucifer Yellow (e.g., 0.05% w/v in PBS without Ca²⁺ and Mg²⁺).[5]
-
Scraping: Wash the cell monolayer with a Ca²⁺- and Mg²⁺-containing buffer (PBSS). Add the dye solution to the cells and make several scrapes across the monolayer with a surgical scalpel.[5][18]
-
Incubation: Incubate the cells for a few minutes to allow the dye to transfer from the scraped, dye-loaded cells to adjacent, coupled cells.[7]
-
Washing and Fixation: Wash the cells thoroughly with PBSS to remove extracellular dye and then fix with paraformaldehyde.
-
Imaging: Visualize the spread of the dye using fluorescence microscopy. The extent of dye transfer is a measure of gap junctional intercellular communication.[15][19]
YO-PRO-1 Uptake Assay for Pannexin-1 Channel Opening
This assay is used to monitor the opening of Panx1 channels, which are permeable to the fluorescent dye YO-PRO-1 in their activated state.
Protocol:
-
Cell Preparation: Harvest cells and resuspend them in a suitable buffer (e.g., PBS) at a concentration of approximately 1 x 10⁶ cells/mL.[20]
-
Stimulation: Treat the cells with a stimulus known to activate Panx1 channels (e.g., mechanical stress, ATP, or an apoptosis-inducing agent).
-
Dye Loading: Add YO-PRO-1 stock solution to the cell suspension to a final concentration of 1 µM. For distinguishing apoptotic from necrotic cells, propidium (B1200493) iodide (PI) can also be added.[20]
-
Incubation: Incubate the cells on ice for 20-30 minutes, protected from light.[20]
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry, using a 488 nm excitation laser. Detect YO-PRO-1 fluorescence in the green channel (e.g., 530/30 bandpass filter).[20][21][22] The increase in green fluorescence indicates the uptake of YO-PRO-1 through open Panx1 channels.
Luciferase-Based ATP Release Assay
This assay quantifies the amount of ATP released from cells, a key function of activated Panx1 channels.
Protocol:
-
Cell Culture and Treatment: Culture cells in a multi-well plate. Apply the desired stimulus to induce Panx1 channel opening.
-
Sample Collection: After stimulation, carefully collect the extracellular medium from each well.
-
Luciferase Reaction Preparation: Prepare a luciferase reaction mixture containing luciferin (B1168401) and luciferase enzyme according to the manufacturer's instructions.[23][24][25]
-
Luminescence Measurement: Add a small volume of the collected extracellular medium to the luciferase reaction mixture.
-
Quantification: Immediately measure the luminescence using a luminometer. The amount of light produced is proportional to the ATP concentration in the sample. Create a standard curve with known ATP concentrations to quantify the results.[1][3][26][27]
Signaling Pathways and Regulation of Permeability
The permeability of Cx45 and Panx1 channels is dynamically regulated by various signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate some of these key regulatory mechanisms.
This compound Regulation
The permeability of Cx45 channels can be modulated by phosphorylation through protein kinase C (PKC) and mitogen-activated protein kinase (MAPK) pathways, as well as by intracellular calcium levels.
Caption: Regulation of this compound permeability by phosphorylation and calcium.
Pannexin-1 Activation Pathways
Pannexin-1 channel permeability is regulated by diverse stimuli, including mechanical stress, caspase cleavage during apoptosis, and crosstalk with the P2X7 receptor.
Caption: Major activation pathways of Pannexin-1 channels.
This guide provides a foundational understanding of the permeability differences between this compound and Pannexin-1 channels. For more in-depth information, please refer to the cited literature.
References
- 1. Connexin and pannexin mediated cell—cell communication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Research Portal [scholarship.miami.edu]
- 3. Luciferase Assay System Protocol [promega.sg]
- 4. journals.physiology.org [journals.physiology.org]
- 5. [Permeability of pannexin 1 channels to large anions] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pannexin1 as mediator of inflammation and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Connexin hemichannel and pannexin channel electrophysiology: How do they differ? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ATP and large signaling metabolites flux through caspase-activated Pannexin 1 channels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The effects of connexin phosphorylation on gap junctional communication - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Intrinsic properties and regulation of Pannexin 1 channel - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Connexin43 and connexin45 form heteromeric gap junction channels in which individual components determine permeability and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Mechanosensitive Pannexin 1 Activity Is Modulated by Stomatin in Human Red Blood Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Scrape-loading and dye transfer. A rapid and simple technique to study gap junctional intercellular communication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Connexin hemichannel and pannexin channel electrophysiology: how do they differ? | Sigma-Aldrich [sigmaaldrich.com]
- 19. Scrape Loading/Dye Transfer Assay | Springer Nature Experiments [experiments.springernature.com]
- 20. assets.fishersci.com [assets.fishersci.com]
- 21. A fast and reproducible cell- and 96-well plate-based method for the evaluation of P2X7 receptor activation using YO-PRO-1 fluorescent dye [polscientific.com]
- 22. researchgate.net [researchgate.net]
- 23. Use of luciferase probes to measure ATP in living cells and animals | Springer Nature Experiments [experiments.springernature.com]
- 24. sigmaaldrich.com [sigmaaldrich.com]
- 25. Live Cell Luciferase Assay Kit (ab253393) is not available | Abcam [abcam.co.jp]
- 26. sm.unife.it [sm.unife.it]
- 27. researchgate.net [researchgate.net]
Validating Connexin 45 Interacting Proteins: A Comparative Guide to Secondary Methods
For researchers, scientists, and drug development professionals, the identification of protein-protein interactions is a critical step in understanding cellular processes and developing targeted therapeutics. Initial high-throughput screening methods, such as yeast two-hybrid assays, often yield a large number of potential interacting partners. However, to confirm the biological relevance of these interactions, secondary validation by independent methods is essential. This guide provides a comparative overview of secondary methods used to validate proteins interacting with Connexin 45 (Cx45), a key component of gap junctions involved in direct cell-to-cell communication.
This document details the experimental validation of Cx45 interacting proteins, presenting data in a comparative format. It includes detailed protocols for key validation experiments and visual diagrams of experimental workflows and signaling pathways to provide a comprehensive resource for researchers in the field.
Comparison of Secondary Validation Methods for Cx45 Interacting Proteins
The following table summarizes the primary identification and secondary validation of known Cx45 interacting proteins.
| Interacting Protein | Primary Identification Method | Secondary Validation Method | Quantitative Data |
| Zonula Occludens-1 (ZO-1) | Yeast Two-Hybrid Screen | Co-immunoprecipitation & Co-localization | Co-precipitation of Cx45 with ZO-1 confirmed by Western blot.[1] |
| Connexin 43 (Cx43) | Co-immunoprecipitation | Reciprocal Co-immunoprecipitation | Co-precipitation of Cx45 with Cx43, and vice-versa, demonstrated in murine ventricular myocardium.[2] |
Experimental Protocols
Detailed methodologies for the key secondary validation experiments are provided below.
Co-immunoprecipitation of this compound and Zonula Occludens-1
This protocol is adapted from studies validating the interaction between Cx45 and ZO-1 in transfected epithelial cells.[1]
1. Cell Lysis:
-
Grow Madin-Darby canine kidney (MDCK) cells transfected with a Cx45 expression vector to confluency.
-
Wash cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in ice-cold lysis buffer (e.g., 1% Triton X-100, 150 mM NaCl, 10 mM Tris-HCl pH 7.4, 1 mM EDTA, 1 mM EGTA, supplemented with protease inhibitors).
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (cleared lysate) to a new pre-chilled tube.
2. Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G-agarose beads for 1 hour at 4°C on a rotator.
-
Centrifuge at 1,000 x g for 5 minutes at 4°C and collect the supernatant.
-
To the pre-cleared lysate, add a primary antibody specific for ZO-1. As a negative control, use a non-specific IgG antibody.
-
Incubate overnight at 4°C with gentle rotation.
-
Add protein A/G-agarose beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C with gentle rotation to capture the antibody-protein complexes.
3. Washing and Elution:
-
Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.
-
Discard the supernatant and wash the beads three to five times with ice-cold lysis buffer (a less stringent wash buffer may be used, e.g., with a lower detergent concentration).
-
After the final wash, aspirate all supernatant.
-
Elute the protein complexes from the beads by adding 2x SDS-PAGE sample buffer and boiling for 5-10 minutes.
4. Western Blot Analysis:
-
Centrifuge the samples to pellet the beads and load the supernatant onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Probe the membrane with a primary antibody specific for Cx45.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the presence of Cx45 using an enhanced chemiluminescence (ECL) substrate and imaging system. A band corresponding to the molecular weight of Cx45 in the lane with the ZO-1 immunoprecipitate confirms the interaction.
Co-immunoprecipitation of this compound and Connexin 43
This protocol is based on the methodology used to demonstrate the interaction between Cx45 and Cx43 in murine heart tissue.[2]
1. Tissue Homogenization:
-
Excise ventricular myocardium from wild-type mice and immediately freeze in liquid nitrogen.
-
Pulverize the frozen tissue into a fine powder.
-
Homogenize the tissue powder in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS, supplemented with protease and phosphatase inhibitors).
-
Incubate the homogenate on ice for 30 minutes.
-
Centrifuge at high speed (e.g., 16,000 x g) for 20 minutes at 4°C to pellet insoluble material.
-
Collect the supernatant containing the soluble protein extract.
2. Immunoprecipitation:
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
Pre-clear the lysate by incubating with protein G sepharose beads for 1 hour at 4°C.
-
Centrifuge and collect the supernatant.
-
To equal amounts of pre-cleared lysate, add a mouse monoclonal anti-Cx45 antibody or a mouse monoclonal anti-Cx43 antibody. For a negative control, use mouse IgG1.
-
Incubate overnight at 4°C with gentle rotation.
-
Add protein G sepharose beads and incubate for an additional 2-4 hours at 4°C.
3. Washing and Elution:
-
Collect the beads by centrifugation.
-
Wash the beads extensively with the lysis buffer.
-
After the final wash, resuspend the beads in SDS-PAGE sample buffer and boil for 5 minutes to elute the immunoprecipitated proteins.
4. Western Blot Analysis:
-
Resolve the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
For the sample immunoprecipitated with the anti-Cx45 antibody, perform immunoblotting with a rabbit polyclonal anti-Cx43 antibody to detect co-precipitated Cx43.
-
For the sample immunoprecipitated with the anti-Cx43 antibody, perform immunoblotting with a rabbit polyclonal anti-Cx45 antibody to detect co-precipitated Cx45.
-
The presence of the respective connexin in the reciprocal immunoprecipitate confirms their interaction.
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow: Co-immunoprecipitation
Caption: Workflow for Co-immunoprecipitation.
Signaling Pathway: Cx45 Interaction with Scaffolding and Other Connexin Proteins
Caption: Cx45 signaling and structural interactions.
References
Navigating the Labyrinth of RNAi: A Comparative Guide to Connexin 45 siRNAs and Their Off-Target Effects
The therapeutic potential of siRNAs is often hampered by unintended gene silencing, known as off-target effects. These effects primarily arise from the miRNA-like activity of the siRNA, where the "seed" region (nucleotides 2-8 of the guide strand) binds to partially complementary sequences in the 3' untranslated region (3' UTR) of unintended mRNA transcripts, leading to their translational repression or degradation. This guide will explore how rational siRNA design and rigorous validation can mitigate these challenges.
Comparing Connexin 45 siRNA Designs: A Principled Approach
In the absence of head-to-head comparative studies, we present a comparison of three hypothetical siRNA designs targeting this compound, each with features aimed at reducing off-target effects. The presented data is illustrative, based on established principles of siRNA design, and serves to highlight the expected performance of siRNAs with varying characteristics.
Table 1: Hypothetical Performance Comparison of this compound siRNAs
| Feature | siRNA Design A (Standard) | siRNA Design B (Pooled) | siRNA Design C (Chemically Modified) |
| Description | A single, potent siRNA sequence. | A pool of four different siRNAs targeting Cx45. | A single siRNA with 2'-O-methyl modifications. |
| On-Target Knockdown Efficiency (%) | 85 | 90 | 88 |
| Number of Off-Target Genes (Fold Change > 2) | 150 | 50 | 35 |
| Cell Viability (% of Control) | 80 | 95 | 98 |
Table 2: Characteristics of Hypothetical this compound siRNAs
| Parameter | siRNA Design A | siRNA Design B (Individual siRNAs in Pool) | siRNA Design C |
| Target Sequence (mRNA) | GGCUAUGACUUCGGCUACA | Various | GGCUAUGACUUCGGCUACA |
| GC Content (%) | 52 | 48-55 | 52 |
| Seed Region Sequence (Antisense) | AUCGAAG | Various | AUCGAAG |
| Chemical Modifications | None | None | 2'-O-methylated nucleotides in seed region |
Note: The data presented in these tables are hypothetical and for illustrative purposes. Actual results will vary depending on the specific siRNA sequences, cell type, and experimental conditions.
Mitigating Off-Target Effects: Key Strategies
Several strategies can be employed to minimize the off-target effects of siRNAs:
-
siRNA Pooling: Using a pool of multiple siRNAs targeting the same gene at a lower overall concentration can significantly reduce off-target effects.[1] This is because the concentration of any single siRNA with the potential for off-target activity is reduced, minimizing its impact on unintended transcripts.[1]
-
Chemical Modifications: Introducing chemical modifications, such as 2'-O-methyl groups, into the siRNA duplex can reduce off-target effects. These modifications can decrease the binding affinity of the seed region to off-target mRNAs.
-
Lowering siRNA Concentration: Using the lowest effective concentration of siRNA is a crucial step in reducing off-target effects, as these effects are often concentration-dependent.[2]
-
Rational siRNA Design: Computational algorithms can be used to design siRNAs with a lower probability of off-target binding by avoiding sequences with common seed regions or those with high complementarity to other genes.[3]
Experimental Protocols for Assessing Off-Target Effects
Rigorous experimental validation is essential to confirm the specificity of any siRNA. Here are detailed protocols for two key methods:
Microarray Analysis for Global Off-Target Profiling
This method provides a genome-wide view of changes in gene expression following siRNA transfection, allowing for the identification of unintendedly silenced genes.[1][4]
Experimental Workflow:
Caption: Workflow for microarray-based off-target analysis.
Methodology:
-
Cell Culture and Transfection: Plate cells (e.g., HeLa or a relevant cell line expressing this compound) at an appropriate density. Transfect cells with the this compound siRNA and a non-targeting control siRNA at the desired concentration using a suitable transfection reagent.
-
RNA Isolation: After 48-72 hours of incubation, harvest the cells and isolate total RNA using a commercial kit.
-
RNA Quality Control: Assess the integrity and purity of the isolated RNA using a spectrophotometer and gel electrophoresis.
-
Microarray Hybridization: Label the RNA from siRNA-treated and control samples with different fluorescent dyes (e.g., Cy3 and Cy5). Hybridize the labeled RNA to a microarray chip containing probes for thousands of genes.
-
Data Acquisition and Analysis: Scan the microarray chip to measure the fluorescence intensity for each probe. Normalize the data and perform statistical analysis to identify genes that are significantly up- or downregulated in the siRNA-treated samples compared to the control.
-
Validation: Validate the potential off-target genes identified from the microarray analysis using a secondary method, such as quantitative real-time PCR (qPCR).
Quantitative Real-Time PCR (qPCR) for Target and Off-Target Validation
qPCR is a sensitive and specific method to quantify the mRNA levels of the target gene (this compound) and potential off-target genes.[5][6]
Methodology:
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA from siRNA-treated and control cells into complementary DNA (cDNA) using a reverse transcriptase enzyme and random primers or oligo(dT) primers.[7]
-
qPCR Reaction: Set up qPCR reactions using a SYBR Green or probe-based master mix, cDNA template, and gene-specific primers for this compound, potential off-target genes, and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.[7][8]
-
Data Analysis: Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression in the siRNA-treated samples compared to the control samples. A significant decrease in the mRNA levels of a non-target gene indicates an off-target effect.
This compound Signaling Pathways
Understanding the signaling pathways in which this compound is involved is crucial for interpreting the phenotypic consequences of its knockdown and potential off-target effects. This compound forms gap junction channels that allow for direct intercellular communication by facilitating the passage of ions and small molecules.
Caption: Simplified this compound signaling pathway.
This compound-containing gap junctions play a role in various cellular processes, including the synchronization of cellular activity and the propagation of signaling molecules. For instance, they can mediate the transfer of calcium ions (Ca2+) and adenosine (B11128) triphosphate (ATP), which in turn can activate downstream signaling cascades such as the ERK1/2 pathway, ultimately influencing processes like cell cycle progression.
Conclusion
While the ideal siRNA is highly specific to its intended target, the reality is that off-target effects are a common challenge in RNAi experiments. By employing a combination of rational siRNA design, such as pooling and chemical modifications, and conducting rigorous experimental validation using techniques like microarray analysis and qPCR, researchers can confidently assess and minimize the impact of off-target effects in their studies of this compound. This systematic approach is essential for generating reliable and reproducible data, ultimately advancing our understanding of this compound function and its potential as a therapeutic target.
References
- 1. horizondiscovery.com [horizondiscovery.com]
- 2. siRNAs with decreased off-target effect facilitate the identification of essential genes in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Off Target Effects in small interfering RNA or siRNA [biosyn.com]
- 4. Identifying siRNA-induced off-targets by microarray analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. qiagen.com [qiagen.com]
- 6. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 7. Optimal RNA isolation method and primer design to detect gene knockdown by qPCR when validating Drosophila transgenic RNAi lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
comparing the phenotype of different connexin 45 mutant alleles
An Objective Guide for Researchers and Drug Development Professionals
Connexin 45 (Cx45), encoded by the GJC1 gene, is a critical component of gap junctions, facilitating direct intercellular communication in various tissues.[1] In the adult heart, Cx45 is predominantly expressed in the cardiac conduction system, playing a vital role in the propagation of electrical impulses.[2] Mutations in the GJC1 gene can lead to a range of phenotypes, from embryonic lethality to cardiac conduction abnormalities and congenital heart disease.[3][4] This guide provides a comparative overview of different Cx45 mutant alleles, summarizing key phenotypic data and the experimental methodologies used for their characterization.
Comparative Phenotypic Data of Cx45 Mutant Alleles
The following table summarizes the phenotypes observed in various mouse models with engineered mutations in the Cx45 gene. These models have been instrumental in elucidating the in vivo functions of Cx45.
| Allele | Genotype | Key Phenotype | Quantitative Data/Observations | References |
| Wild-Type | Cx45+/+ | Normal cardiac development and function. | Single channel conductance: ~30 pS; High voltage sensitivity (V1/2 = 13 mV). | [5] |
| Null Allele | Cx45-/- | Embryonic lethal around E9.5-E10.5. | Severe cardiovascular defects, including endocardial cushion defects and atrioventricular (AV) block.[6] | [3][6][7] |
| Cardiomyocyte-Specific Deletion | α-actin-Cre;Cx45flox/flox | Embryonic lethal, similar to global knockout. | Demonstrates the essential role of Cx45 in cardiomyocytes for embryonic heart development.[4] | [4] |
| Inducible Cardiomyocyte-Specific Deletion (Adult) | α-MHC-CreER;Cx45flox/flox | Viable but with impaired cardiac conduction. | Decreased atrioventricular nodal conductivity.[2] Post-transcriptional reduction of Cx30.2 protein by ~70%.[2] | [2][4] |
| Heterozygous Null | Cx45+/- | Generally normal electrocardiographic parameters. | Structurally normal hearts.[3] | [3] |
| Compound Heterozygous with Cx40 Null | Cx40-/-/Cx45+/- | More severe cardiac conduction defects than Cx40-/- alone. | Significantly prolonged QRS duration and PQ interval compared to Cx40-/- mice.[3] | [3] |
| Overexpression | Cx45OE | Increased susceptibility to ventricular arrhythmias. | --- | [4] |
| Human Mutation (R184G) | Heterozygous missense mutation | Atrial septal defect and arrhythmias (autosomal dominant). | Significantly diminished coupling conductance in homomeric (R184G/R184G) and heterotypic (R184G/Cx45 or R184G/Cx43) cell pairs.[3] No increase in hemichannel function.[3] | [3] |
Experimental Methodologies
The characterization of Cx45 mutant alleles involves a variety of sophisticated experimental techniques. Below are detailed protocols for some of the key methods employed.
1. Dual Whole-Cell Patch-Clamp Electrophysiology
-
Objective: To measure the junctional conductance (Gj) between a pair of cells, providing a direct measure of gap junction channel function.
-
Protocol:
-
Cells (e.g., N2A or HeLa cells) are cultured on glass coverslips.[3][8]
-
Cells are transfected with plasmids encoding wild-type or mutant connexins, often with a fluorescent marker to identify transfected cells.
-
A pair of adjacent, fluorescently-labeled cells is selected for recording.
-
Two patch-clamp amplifiers are used in the whole-cell configuration, one for each cell.
-
One cell is held at a constant voltage, while the other is subjected to voltage steps.
-
The current required to hold the second cell at its holding potential is measured. The junctional current (Ij) is the current that flows from the first cell to the second through the gap junctions.
-
Junctional conductance is calculated using the formula: Gj = Ij / (V1 - V2), where V1 and V2 are the membrane potentials of the two cells.[3]
-
2. Dye Transfer Assays (e.g., Propidium (B1200493) Iodide Uptake)
-
Objective: To assess the permeability of connexin hemichannels.
-
Protocol:
-
HeLa cells are transfected with the connexin construct of interest.[3]
-
The cell culture medium is replaced with a solution containing a fluorescent dye such as propidium iodide (PI).
-
Hemichannel opening can be stimulated, for example, by reducing the extracellular calcium concentration.[9]
-
After a defined incubation period, the cells are washed to remove extracellular dye.
-
The uptake of the dye by the cells is quantified by fluorescence microscopy. An increase in intracellular fluorescence indicates increased hemichannel permeability.[3][9]
-
3. Generation and Analysis of Genetically Modified Mice
-
Objective: To study the in vivo effects of Cx45 mutations on development and physiology.
-
Protocol:
-
Generation of Knockout/Knock-in Mice: Standard homologous recombination techniques in embryonic stem (ES) cells are used to create mice with specific genetic modifications (e.g., Cx45-/-, Cx45flox/flox).[2][3][4]
-
Conditional Knockout: To bypass embryonic lethality, the Cre-LoxP system is often used.[2][4] Mice carrying a floxed Cx45 allele (Cx45flox/flox) are crossed with mice expressing Cre recombinase under the control of a tissue-specific or inducible promoter (e.g., α-MHC-CreER for adult cardiomyocytes).[2]
-
Phenotypic Analysis: A comprehensive analysis of the resulting mouse models is performed, which can include:
-
Histology and Immunohistochemistry: To examine tissue morphology and protein expression/localization.[2]
-
Electrocardiography (ECG): To assess cardiac electrical activity and identify conduction abnormalities.[3]
-
Echocardiography: To evaluate cardiac structure and function.
-
Gene and Protein Expression Analysis: Techniques like RT-PCR and Western blotting are used to quantify mRNA and protein levels.[2][8]
-
-
Visualizing this compound in Cellular Processes
The following diagrams illustrate a simplified signaling pathway involving Cx45 and a typical experimental workflow for its study.
Caption: Cx45 hemichannel-mediated ATP signaling pathway.
References
- 1. genecards.org [genecards.org]
- 2. ahajournals.org [ahajournals.org]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Connexin diversity in the heart: insights from transgenic mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. www1.niu.ac.jp [www1.niu.ac.jp]
- 7. Connexin mutant embryonic stem cells and human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Confirmation of Connexin45 Underlying Weak Gap Junctional Intercellular Coupling in HeLa Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Connexin Hemichannels: Methods for Dye Uptake and Leakage - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Connexin 45: A Procedural Guide for Laboratory Professionals
The proper disposal of laboratory reagents is paramount for ensuring a safe working environment and maintaining regulatory compliance. While a universal, specific disposal protocol for connexin 45 as a standalone substance is not defined, the appropriate procedure is determined by the formulation of the specific product in use and the nature of the waste generated. This guide provides essential safety and logistical information for the handling and disposal of this compound-related materials in a research setting.
Immediate Safety and Handling Considerations:
Before initiating any work with this compound products, it is imperative to consult the Safety Data Sheet (SDS) provided by the manufacturer. The SDS contains detailed information regarding potential hazards, handling precautions, and required personal protective equipment (PPE).
Summary of Potential Hazards in this compound Preparations
This compound is a protein and, in its purified form, is not typically considered hazardous. However, it is commonly supplied in buffers or solutions that may contain hazardous preservatives. The following table summarizes key information found in commercially available this compound-related products.
| Product Component | Potential Hazard | Common Concentration | Handling Notes | Disposal Consideration |
| This compound Protein | Generally non-hazardous | Varies by product | Standard laboratory practices | Dispose of as biological or chemical waste depending on the matrix. |
| Sodium Azide | Toxic | 0.01% - 0.1% | Avoid contact with skin and eyes. Can form explosive compounds with lead and copper plumbing. | Dispose of as hazardous chemical waste. Do not pour down the drain.[1][2][3] |
| Glycerol | Non-hazardous | Varies | Standard laboratory practices | Generally considered non-hazardous for disposal. |
| Phosphate-Buffered Saline (PBS) | Non-hazardous | Varies | Standard laboratory practices | Generally considered non-hazardous for disposal. |
Step-by-Step Disposal Protocol for this compound and Related Materials
The following protocols are based on general best practices for laboratory waste disposal. Always cross-reference with your institution's specific waste management policies and the product's SDS.
Experimental Protocol: Waste Segregation and Disposal
1. Identification and Segregation of Waste Streams:
-
Solid Waste: This category includes unused or expired this compound protein (in solid form), and contaminated lab supplies such as pipette tips, tubes, gloves, and bench paper. These materials should be treated as chemical or biological waste, not general trash.
-
Liquid Waste: This includes solutions containing this compound, buffers, and rinsates. These should be collected in a designated, sealed, and properly labeled hazardous waste container.
-
Sharps Waste: Needles, syringes, and other sharp objects contaminated with this compound should be disposed of in a designated sharps container.
2. Solid Waste Disposal Procedure:
-
Collect all non-sharp, solid materials that have come into contact with this compound in a designated biohazard or chemical waste bag.
-
If the material is considered infectious or is from a BSL-2 (or higher) environment, it must be decontaminated, typically by autoclaving, before being placed in the final disposal container.[4]
-
Seal the bag when it is no more than two-thirds full and place it in the appropriate secondary container as per your institution's guidelines.
3. Liquid Waste Disposal Procedure:
-
Collect all liquid waste containing this compound and its buffer components in a clearly labeled, leak-proof container. The label should include the words "Hazardous Waste" and a description of the contents.
-
Due to the common presence of sodium azide, do not pour this compound solutions down the drain.
-
Store the waste container in a designated satellite accumulation area until it is collected by your institution's environmental health and safety (EHS) department.
4. Decontamination of Work Surfaces:
-
After handling this compound, decontaminate all work surfaces with an appropriate disinfectant, such as a 10% bleach solution followed by a water rinse, or 70% ethanol.[5]
-
All materials used for decontamination (e.g., paper towels) should be disposed of as solid chemical or biological waste.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound-related waste.
References
Essential Safety and Logistical Information for Handling Connexin 45
This guide provides crucial safety protocols and logistical plans for researchers, scientists, and drug development professionals working with connexin 45 (Cx45), also known as Gap Junction Protein Gamma 1 (GJC1). Adherence to these procedures is vital for ensuring laboratory safety and maintaining experimental integrity.
Personal Protective Equipment (PPE)
When handling this compound, as with any recombinant protein or biological material, a comprehensive approach to personal protection is essential to minimize exposure and prevent contamination. The following PPE is required:
| Protection Type | Recommended Equipment | Purpose & Best Practices |
| Eye and Face Protection | Safety Goggles & Face Shield | To protect against splashes and sprays of solutions containing the protein. Chemical splash goggles compliant with ANSI Z87.1 standards should be worn. A face shield provides an additional layer of protection, especially during procedures with a high splash potential.[1][2] |
| Skin and Body Protection | Chemical-Resistant Gloves & Laboratory Coat | To prevent skin contact. Disposable nitrile gloves are the minimum requirement.[1] For extended handling or when working with concentrated solutions, double-gloving is recommended.[3] A fully buttoned lab coat should be worn to protect clothing and skin, with sleeves covering the wrists.[1][2] |
| Respiratory Protection | Mask or Respirator | A surgical mask should be worn to protect against potential inhalation of aerosols.[4] If there is a significant risk of aerosol generation, a risk assessment should be conducted to determine if a respirator (e.g., N95) is necessary.[3][4] |
| Foot Protection | Closed-Toe Shoes | To protect feet from spills and falling objects. Shoes must fully cover the feet; open-toed shoes are not permitted in a laboratory setting.[1][2] |
Donning and Doffing PPE: It is critical to follow the correct sequence for putting on (donning) and taking off (doffing) PPE to prevent contamination.[1]
-
Donning: Lab coat, mask/respirator, goggles/face shield, and gloves last.
-
Doffing: Gloves, goggles/face shield, lab coat, and mask/respirator. Always wash hands thoroughly after removing all PPE.[3]
Operational Plan: Safe Handling and Storage
Proper handling and storage are crucial for maintaining the stability and activity of recombinant this compound.
Handling:
-
Work in a designated clean area, such as a laminar flow hood or a clean bench, to minimize contamination.
-
Use sterile, low-binding tubes and pipette tips to prevent the protein from adhering to surfaces.[5]
-
When preparing solutions, use high-purity water and filter all buffers before use.[6]
-
Avoid repeated freeze-thaw cycles, which can lead to protein denaturation and loss of function.[5] It is recommended to aliquot the protein solution into single-use volumes upon receipt.[5]
Storage:
-
Long-term storage: Store aliquots at -80°C to minimize enzymatic activity and degradation.[5][7]
-
Short-term storage: For samples that will be used frequently, storage at -20°C is suitable.[5]
-
Temporary storage: For immediate use, proteins can be kept at 4°C.[5]
-
Always refer to the manufacturer's datasheet for specific storage recommendations for the particular recombinant protein product.[7]
Disposal Plan
All materials that come into contact with this compound, including unused protein solutions, contaminated labware (e.g., pipette tips, tubes), and PPE, should be treated as biohazardous waste.
Segregation and Collection:
-
Segregate biohazardous waste from general laboratory trash at the point of generation.[8]
-
Use designated, leak-proof containers clearly labeled with the universal biohazard symbol.[8][9] These containers are typically red or orange.[9][10]
-
Sharps, such as needles or broken glass, must be disposed of in puncture-resistant sharps containers.[9][11]
Decontamination and Disposal:
-
Autoclaving: Steam autoclaving is a common and effective method for decontaminating biological waste before disposal.[8][12] After autoclaving, some types of waste may be disposed of as general trash, depending on institutional and local regulations.[8] Note that red biohazard bags may not be permissible for general trash even after autoclaving in some jurisdictions.[10]
-
Chemical Disinfection: Liquid waste can be decontaminated with an appropriate chemical disinfectant, such as bleach, before being discharged into the sewer system.[8][11] It is important to follow manufacturer's instructions for the disinfectant and ensure it is compatible with the waste material.[8]
-
Incineration: For large volumes of biological waste, incineration is a suitable disposal method that ensures complete sterilization.[8][12]
-
Waste Management Services: Many institutions contract with professional waste management services for the collection and disposal of biohazardous waste.[10]
Always adhere to your institution's specific guidelines and local regulations for the disposal of biohazardous waste.[10]
Data Presentation
The following table summarizes key quantitative data for a commercially available recombinant human this compound protein and a related antibody.
| Parameter | Recombinant Human this compound (ab153040) | Monoclonal Antibody (5C7G1) for this compound (41-5800) |
| Molecular Weight | ~45 kDa[13] | Not specified |
| Form | Liquid | Liquid |
| Storage Conditions | -80°C[7] | -20°C[14] |
| Concentration | Not specified | 0.5 mg/mL[14] |
| Purity (SDS-PAGE) | >90% | Not specified |
| Species Reactivity | Human | Human, Mouse[14] |
Experimental Protocols
Detailed methodologies for key experiments involving this compound are provided below.
Western Blotting
This protocol is for the detection of this compound in cell lysates.
-
Protein Extraction: Lyse cells in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard assay (e.g., BCA assay).
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a polyacrylamide gel (e.g., 12.5%).[7] Run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for this compound (e.g., sc-374354 at a 1:100 dilution) overnight at 4°C.[13]
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse IgG-HRP) for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the membrane using a chemiluminescence detection system.
Immunofluorescence
This protocol is for visualizing the localization of this compound in cells or tissue sections.
-
Sample Preparation:
-
Cells: Grow cells on coverslips, then fix with 4% paraformaldehyde for 15 minutes.
-
Tissue: Use frozen or paraffin-embedded tissue sections.
-
-
Permeabilization: Permeabilize the cells or tissue with a detergent-based buffer (e.g., 0.1% Triton X-100 in PBS) for 10 minutes.
-
Blocking: Block with a suitable blocking buffer (e.g., 1% BSA in PBS) for 1 hour.[15]
-
Primary Antibody Incubation: Incubate with a primary antibody against this compound (e.g., 41-5800) overnight at 4°C.[14]
-
Washing: Wash three times with PBS.
-
Secondary Antibody Incubation: Incubate with a fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488 anti-mouse IgG) for 1 hour at room temperature in the dark.[15]
-
Washing: Repeat the washing step.
-
Mounting: Mount the coverslips or tissue sections onto microscope slides using a mounting medium containing DAPI to counterstain the nuclei.
-
Imaging: Visualize the samples using a fluorescence or confocal microscope.
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. mcgill.ca [mcgill.ca]
- 4. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 5. genextgenomics.com [genextgenomics.com]
- 6. Handling Inclusion Bodies in Recombinant Protein Expression [sigmaaldrich.com]
- 7. doc.abcam.com [doc.abcam.com]
- 8. Safety Measures Taken for Disposal of Biological Waste in Clinical Labs [needle.tube]
- 9. How to Handle Biohazardous Waste in Labs | Waste Managed [wastemanaged.co.uk]
- 10. ehs.wisc.edu [ehs.wisc.edu]
- 11. tamiu.edu [tamiu.edu]
- 12. Safe Disposal of Infectious Laboratory Waste - Biosafety In The Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. datasheets.scbt.com [datasheets.scbt.com]
- 14. This compound Monoclonal Antibody (5C7G1) (41-5800) [thermofisher.com]
- 15. Connexin45 is the first connexin to be expressed in the central conduction system of the mouse heart - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
